1,8-Dibromoanthracene
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,8-dibromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQFVBWHOMXEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027743 | |
| Record name | 1,8-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131276-24-9 | |
| Record name | 1,8-Dibromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,8-Dibromoanthracene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,8-Dibromoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₈Br₂.[1] As an isomer of dibromoanthracene, its properties and reactivity are a function of the specific substitution pattern on the anthracene core.[2][3] The bromine atoms at the 1 and 8 positions serve as versatile synthetic handles, making this compound a valuable building block for the synthesis of more complex molecular architectures. While less common in literature than its 9,10-dibromo counterpart, this compound and its derivatives are of interest in materials science and organic synthesis.[4][5] This guide provides a comprehensive overview of its core chemical properties, reactivity, and potential applications.
Core Physicochemical and Spectroscopic Properties
A foundational understanding of a molecule's physical and spectroscopic characteristics is paramount for its application in any experimental setting. These properties dictate the conditions required for its storage, handling, and analysis.
Physicochemical Data Summary
The fundamental physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈Br₂ | [1][6][7][8] |
| Molecular Weight | 336.02 g/mol | [1][6][7][9][10][11] |
| CAS Number | 131276-24-9 | [1][3][6][7][8][9][12] |
| Appearance | Light orange to yellow to green powder/crystal | [6][9][10] |
| Melting Point | 166-170 °C | [6][9][10] |
| Purity | >98.0% (by GC) | [6][7][9][10] |
| Storage | Room temperature, recommended in a cool, dark place (<15°C) | [6][10] |
Solubility Insights : While specific quantitative solubility data for this compound is scarce, information on the related 9,10-dibromoanthracene isomer suggests it is generally soluble in hot aromatic solvents like benzene and toluene, slightly soluble in colder aromatic solvents and ether, and insoluble in water.[13] This provides a reasonable starting point for solvent selection in experimental work with the 1,8-isomer.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
Mass Spectrometry (GC-MS) : The mass spectrum of this compound shows a top peak at an m/z of 336, corresponding to the molecular ion. Other significant peaks are observed at m/z 334 and 176.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the vibrational modes of the molecule, confirming the presence of the aromatic ring system and C-Br bonds.[1]
Crystallography and Solid-State Properties
The arrangement of molecules in the solid state significantly influences the material's bulk properties.
Crystal Structure : this compound crystallizes in the polar space group Pna2₁ at 298 K.[2] The unit cell parameters have been determined as a = 15.6405 Å, b = 3.9355 Å, and c = 18.191 Å, with α, β, and γ angles all at 90°.[1] The crystal structure consists of a columnar arrangement with a one-dimensional π-stacking of the anthracene cores.[2]
Luminescence Properties : An interesting characteristic of this compound is that it is non-luminescent in its crystalline form.[2] This is in contrast to some other dibromoanthracene isomers, such as 9,10-dibromoanthracene, which is known for its luminescent properties.[2][14] This difference highlights the profound impact of the bromine substitution pattern on the photophysical properties of the anthracene core.[2][15] The presence of a permanent dipole moment perpendicular to the π-stacking column in this compound may contribute to this lack of luminescence.[2]
Synthesis and Purification
Experimental Protocol: Representative Bromination of Anthracene
Causality : This procedure relies on the electrophilic aromatic substitution of anthracene. Carbon tetrachloride is used as a solvent in which the starting material is suspended and the product is sparingly soluble, facilitating its isolation.[16] Bromine is the electrophilic reagent. The reaction is initially conducted at a low temperature to control the reactivity and selectivity, followed by heating to ensure the reaction goes to completion.[11][16]
Materials :
-
Anthracene
-
Bromine
-
Carbon Tetrachloride (CCl₄)
-
5-L flask with a mechanical stirrer, dropping funnel, and reflux condenser
Procedure :
-
Suspend 300 g of anthracene in 3 L of carbon tetrachloride in the reaction flask.[16]
-
With vigorous stirring, slowly add 567 g of bromine from the dropping funnel. The addition should take approximately 30 minutes to control the reaction rate and minimize loss of bromine.[16] Evolved hydrogen bromide gas should be appropriately vented or scrubbed.[11]
-
As the reaction proceeds, the sparingly soluble dibromoanthracene product will precipitate.[11][16]
-
After the bromine addition is complete, gently warm the mixture on a steam bath and maintain a gentle boil for one hour with continued stirring.[11][16]
-
Allow the mixture to cool to room temperature.
-
Collect the crude product by filtration, wash with a small amount of cold carbon tetrachloride, and dry.[11][16]
Purification : For higher purity, the crude product can be recrystallized from a suitable solvent like toluene or further purified by extraction with hot carbon tetrachloride.[16]
Caption: Generalized workflow for the synthesis and purification of a dibromoanthracene.
Chemical Reactivity and Synthetic Applications
The bromine atoms on the this compound scaffold are the primary sites of reactivity, enabling its use as a precursor for more complex molecules.[4] These positions are amenable to various cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[17][18] This reaction is a powerful tool for forming carbon-carbon bonds. For dibromoanthracenes, this allows for the introduction of various aryl or vinyl substituents, which can be used to tune the electronic and photophysical properties of the resulting molecule.[4][19] This tunability is crucial for applications in organic electronics.[4][5]
Mechanism : The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromoanthracene to form a Pd(II) complex.[17][18][20]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base.[17][18][20]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[17][18][20]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Suzuki-Miyaura Coupling
Causality : This protocol describes a typical setup for a Suzuki-Miyaura reaction. The palladium catalyst, often with a phosphine ligand, is the active species. A base, such as potassium carbonate, is essential for the transmetalation step. The solvent system, typically a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.[17] The reaction is heated to provide the necessary activation energy.
Materials :
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure :
-
To a reaction flask, add this compound, the arylboronic acid (1.5 equivalents per bromine atom), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 2.0 equivalents).[17]
-
Purge the flask with an inert gas (e.g., argon).[17]
-
Add the deoxygenated solvent system.
-
Heat the reaction mixture (e.g., to 100 °C) and stir for a specified time (e.g., 24 hours) or until completion is indicated by a technique like TLC or GC-MS.[17]
-
Cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[17]
-
Dry the organic phase, concentrate it under reduced pressure, and purify the residue, typically by column chromatography.[17]
Applications in Research and Development
Dibromoanthracene derivatives are crucial intermediates in the synthesis of materials for organic electronics.[4][5] Through reactions like the Suzuki coupling, the anthracene core can be functionalized to create novel emitters, charge transport materials, and host materials for Organic Light-Emitting Diodes (OLEDs) and semiconductors for Organic Field-Effect Transistors (OFETs).[4] While much of the literature focuses on the 9,10-isomer, the principles apply to other isomers like this compound, which can be used to create molecules with different steric and electronic profiles. Additionally, the anthracene scaffold is explored in medicinal chemistry, suggesting that its derivatives could serve as building blocks for active pharmaceutical ingredients (APIs).[5]
Conclusion
This compound is a valuable chemical compound with a rich set of properties defined by its specific isomeric structure. Its well-defined crystal structure, characteristic spectroscopic signature, and, most importantly, the reactivity of its bromine atoms make it a key building block for advanced organic materials. The ability to functionalize the anthracene core through robust and versatile methods like the Suzuki-Miyaura cross-coupling reaction opens avenues for the rational design of molecules with tailored properties for applications ranging from high-performance organic electronics to the development of novel pharmaceuticals. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their synthetic endeavors.
References
- Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics. (n.d.). Google Cloud.
- This compound | C14H8Br2 | CID 630683. (n.d.). PubChem.
- Elastic Properties of Dichloro- and Dibromoanthracene Crystals. (2025, March 18). ACS Publications.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017, July 5). ACS Omega.
- The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis. (n.d.). Google Cloud.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Solvent effects on the photophysics of dibromoanthracene. (n.d.). ACS Publications.
- 9,10-dibromoanthracene. (n.d.). Organic Syntheses Procedure.
- Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. (n.d.). Thieme E-Books & E-Journals.
- Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Dibromoanthracene. (n.d.). Wikipedia.
Sources
- 1. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dibromoanthracene - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. labproinc.com [labproinc.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. This compound | 131276-24-9 | TCI AMERICA [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 131276-24-9|this compound|BLD Pharm [bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
1,8-Dibromoanthracene CAS number 131276-24-9
An In-Depth Technical Guide to 1,8-Dibromoanthracene (CAS: 131276-24-9): Properties, Synthesis, and Applications in Advanced Organic Synthesis
Introduction
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative that serves as a highly specialized and valuable building block in the field of organic synthesis.[1] Unlike its more common isomer, 9,10-dibromoanthracene, the 1,8-substitution pattern is not accessible through direct bromination of anthracene, necessitating more nuanced synthetic strategies. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic considerations, purification and characterization workflows, and its applications, particularly as a precursor for advanced materials and complex molecular architectures. Its utility lies not as an end-product, but as a rigid scaffold upon which intricate functionality can be built, making it a compound of significant interest to researchers in materials science and medicinal chemistry.[1][2]
Physicochemical and Structural Properties
The unique arrangement of the bromine substituents on the anthracene core dictates the distinct physical and chemical characteristics of this compound. These properties are fundamental to its handling, reactivity, and applications.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 131276-24-9 | [2][3][4] |
| Molecular Formula | C₁₄H₈Br₂ | [1][2][3] |
| Molecular Weight | 336.03 g/mol | [3][5] |
| Appearance | Slightly pale yellow to light orange/green powder or crystals | [3][6] |
| Melting Point | 166 - 170 °C | [4][7] |
| Purity | Typically ≥98.0% (by GC) | [3][4] |
| Storage | Room temperature, in a cool, dry, dark place | [8] |
Structural Insights
Crystallographic studies have confirmed that this compound crystallizes in a polar orthorhombic space group, Pna2₁.[2][9] This non-centrosymmetric arrangement can have implications for the solid-state properties of materials derived from this scaffold. The anthracene core imparts a rigid, planar geometry, which is crucial for applications involving π-π stacking interactions in organic electronics or creating defined spatial arrangements in complex molecules.[1][10]
Unlike many anthracene derivatives, this compound is noted to be non-luminescent.[9] This is a critical distinction from isomers like 9,10-dibromoanthracene, where the photophysical properties are often central to their application.[9][11] The lack of luminescence in the 1,8-isomer suggests that its primary value is rooted in its chemical reactivity rather than its optical properties.
Synthesis and Purification
The synthesis of this compound is a non-trivial pursuit that underscores key principles of electrophilic aromatic substitution on polycyclic systems.
The Synthetic Challenge: Regioselectivity in Anthracene Bromination
Purification Workflow
Given its solid, crystalline nature, purification of crude this compound relies on standard laboratory techniques designed to remove isomeric impurities and residual reagents. The choice of method depends on the required final purity. Recrystallization is effective for bulk purification, while column chromatography provides the highest resolution for removing closely related impurities.[14]
Protocol 1: General Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system (e.g., toluene, xylenes) in which the compound has high solubility when hot and low solubility when cold.[15]
-
Dissolution: In an appropriately sized flask, suspend the crude this compound in a minimal volume of the chosen solvent.
-
Heating: Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Caption: A standard workflow for the purification of this compound.
Analytical Characterization
Confirming the identity, purity, and structure of this compound requires a suite of orthogonal analytical techniques. Each method provides a piece of the puzzle, and together they create a self-validating system of analysis.
-
Gas Chromatography (GC): Primarily used to assess purity, with results typically showing >98% for commercial-grade material.[3][4]
-
Mass Spectrometry (MS): Confirms the molecular weight (336.03 g/mol ) and shows the characteristic isotopic pattern for a molecule containing two bromine atoms (peaks at m/z ~334, 336, 338 in an approximate 1:2:1 ratio).[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the 1,8-substitution pattern. For the ¹H NMR spectrum, the C₂ symmetry of the molecule would lead to a unique set of four signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to two protons. The splitting patterns (doublets and triplets) would be distinct from those of other dibromoanthracene isomers.
-
X-ray Crystallography: Provides unambiguous proof of structure and reveals detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.[2][9]
Caption: A logical workflow for the analytical characterization of this compound.
Reactivity and Applications in Synthetic Chemistry
The primary value of this compound lies in the reactivity of its carbon-bromine bonds. These sites serve as versatile handles for modern cross-coupling reactions, enabling the construction of complex organic frameworks that would be difficult to synthesize otherwise.[1]
A Scaffold for Cross-Coupling Reactions
The bromine atoms at the 1 and 8 positions are amenable to a variety of palladium- or copper-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to aryl- or heteroaryl-substituted anthracenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-functionalized anthracenes.[16]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating amino-anthracene derivatives.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
This reactivity was demonstrated in a 2020 study where this compound was used as a precursor to synthesize novel Pd(II)-Anthraphos complexes, which were then utilized as catalysts for the hydroamination of alkynes.[2]
Applications in Materials Science and Drug Development
While the compound itself is non-luminescent, the derivatives synthesized from it have significant potential in materials science.[9] By coupling different functional groups to the 1 and 8 positions, researchers can precisely tune the electronic and photophysical properties of the resulting molecules for use as organic semiconductors, emitters in OLEDs, or fluorescent sensors.[1][17]
For drug development professionals, this compound represents a rigid, well-defined scaffold. Its planar structure can be used to orient appended functional groups in a precise three-dimensional arrangement, which is invaluable for structure-activity relationship (SAR) studies. While not a common starting material for pharmaceuticals, its derivatization allows for the exploration of novel chemical space in the design of enzyme inhibitors or DNA intercalating agents, where a rigid core is often a design prerequisite.
Caption: The role of this compound as a central scaffold in cross-coupling reactions.
Safety and Handling
This compound is intended for research and development purposes only and must be handled by technically qualified individuals.[4][18] While not classified as a hazardous substance under GHS by some suppliers, standard laboratory safety practices are mandatory.
Table 2: Handling and Storage Recommendations
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | [19][20] |
| Ventilation | Handle in a well-ventilated area. Use a local exhaust or chemical fume hood to prevent dust dispersion. | [19] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. | [19][21] |
| Storage | Keep container tightly closed. Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents. | [8][19] |
| Spill Response | Sweep up spilled solid material carefully to avoid creating dust, and place it in a suitable, closed container for disposal. | [19] |
| First Aid (In case of exposure) | Skin: Wash off immediately with soap and plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Seek medical attention if irritation or symptoms persist. | [20] |
Conclusion
This compound is more than just an isomer; it is a testament to the importance of regiochemistry in organic synthesis. Its challenging synthesis is offset by its significant value as a versatile building block. The two bromine atoms, positioned at the sterically defined 1 and 8 positions, provide reliable reactive sites for modern cross-coupling chemistry. This allows researchers to construct elaborate, rigid molecular architectures with precisely tuned properties, paving the way for innovations in materials science, catalysis, and the fundamental design of complex organic molecules.
References
- LookChem. (2025). Cas no 131276-24-9 (this compound).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 630683.
- American Chemical Society. (2025). Elastic Properties of Dichloro- and Dibromoanthracene Crystals.
- CP Lab Safety. (n.d.). This compound, 5 grams.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics.
- Organic Syntheses. (n.d.). 9,10-dibromoanthracene.
- Wikipedia. (2022). Dibromoanthracene.
- Scribd. (n.d.). Bromoination of Anthracene.
- Royal Society of Chemistry. (2013). Supporting Information: Electron rich supramolecular polymers as fluorescent sensors for nitroaromatic explosives.
- Royal Society of Chemistry. (2020). Supporting Information: Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives.
- American Chemical Society. (n.d.). Solvent effects on the photophysics of dibromoanthracene. Journal of the American Chemical Society. [Link]
- CP Lab Safety. (n.d.). This compound, 1 gram, Each.
- Beilstein Journal of Organic Chemistry. (n.d.).
- Reddit. (2013). Solvent for 9,10-dibromoanthracene.
Sources
- 1. 131276-24-9(this compound) | Kuujia.com [kuujia.com]
- 2. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. 131276-24-9 this compound AKSci 4681AL [aksci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | 131276-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 131276-24-9 | TCI AMERICA [tcichemicals.com]
- 8. 131276-24-9|this compound|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CAS 3278-82-8: 1,5-dibromoanthracene | CymitQuimica [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. nbinno.com [nbinno.com]
- 18. calpaclab.com [calpaclab.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. WERCS Studio - Application Error [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1,8-Dibromoanthracene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Dibromoanthracene is a halogenated aromatic hydrocarbon with the chemical formula C₁₄H₈Br₂.[1][2][3] This molecule, characterized by an anthracene core with bromine atoms substituted at the 1 and 8 positions, serves as a pivotal building block in the synthesis of advanced organic materials. Its unique structural and electronic properties make it a compound of significant interest in the fields of organic electronics, materials science, and pharmaceutical research. The strategic placement of the bromine atoms provides reactive handles for further functionalization, allowing for the precise tuning of molecular properties for specific applications.[4] This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, characterization, and key applications.
Core Molecular Attributes
A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Weight | 336.02 g/mol | [1][5] |
| Molecular Formula | C₁₄H₈Br₂ | [1][2][3] |
| CAS Number | 131276-24-9 | [2][5][6] |
| Appearance | Slightly pale yellow to light orange crystalline powder | [2][7] |
| Melting Point | 168-170 °C | [2][7] |
| Purity (typical) | ≥98.0% (GC) | [2][6][7] |
Synthesis and Purification
The synthesis of this compound typically involves the direct bromination of anthracene. While the synthesis of the related 9,10-dibromoanthracene is more commonly documented, a similar electrophilic aromatic substitution approach can be adapted for the 1,8-isomer, often with modifications in reaction conditions to favor the desired substitution pattern.
Experimental Protocol: Bromination of Anthracene
This protocol outlines a general procedure for the bromination of anthracene, which can be optimized to yield this compound.
Materials:
-
Anthracene
-
Bromine
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend anthracene in carbon tetrachloride.
-
Bromine Addition: With vigorous stirring, slowly add a stoichiometric amount of bromine dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reaction temperature.
-
Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to promote the substitution reaction. The formation of the dibromoanthracene product will be observed as a precipitate.
-
Cooling and Isolation: After the reaction is complete, the mixture is cooled, and the crude this compound is collected by filtration.
-
Washing and Drying: The collected solid is washed with a small amount of cold solvent to remove unreacted starting materials and byproducts, followed by drying.
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent like toluene or xylene.
Caption: A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the substitution pattern of the bromine atoms on the anthracene core. The spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound. The mass spectrum of this compound will show a characteristic pattern for a molecule containing two bromine atoms.[1]
Applications in Research and Development
The unique properties of this compound make it a valuable precursor in several areas of scientific research.
Organic Electronics
Dibromoanthracene derivatives are crucial intermediates in the synthesis of materials for organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[4][8] The bromine atoms serve as versatile handles for introducing other functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic and optical properties of the resulting materials.[4] Recent studies have also explored the elastic properties of dibromoanthracene crystals for potential applications in nanomechanical devices.[9]
Pharmaceutical and Chemical Synthesis
In the realm of medicinal chemistry and fine chemical synthesis, this compound can serve as a starting material for the construction of more complex polycyclic aromatic structures. The bromine atoms can be readily displaced or transformed, providing access to a wide range of substituted anthracene derivatives with potential biological activity.
Caption: Key application areas of this compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]
Conclusion
This compound is a versatile and valuable compound in the field of organic chemistry. Its well-defined molecular structure and the reactivity of its bromine substituents make it an important building block for the synthesis of a wide range of functional materials. From advanced electronic devices to potentially novel pharmaceutical agents, the applications of this compound continue to expand, underscoring its significance in modern scientific research.
References
- This compound | C14H8Br2 | CID 630683 - PubChem. (n.d.). PubChem.
- 1, 8-Dibromoanthracene, min 98% (GC), 1 gram. (n.d.). Aladdin Scientific.
- Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 9,10-dibromoanthracene. (n.d.). Organic Syntheses.
- This compound, 5 grams. (n.d.). CP Lab Safety.
- 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem. (n.d.). PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18). Thermo Fisher Scientific.
- Octane, 1,8-dibromo-. (n.d.). NIST WebBook.
- Elastic Properties of Dichloro- and Dibromoanthracene Crystals. (2025, March 18). ACS Publications.
- Anthracene, 9,10-dibromo-. (n.d.). NIST WebBook.
- This compound, 1 gram, Each. (n.d.). CP Lab Safety.
Sources
- 1. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. 131276-24-9|this compound|BLD Pharm [bldpharm.com]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Solubility of 1,8-Dibromoanthracene in Organic Solvents
Abstract
1,8-Dibromoanthracene is a pivotal building block in the synthesis of advanced materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] Its utility in solution-processed applications is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive overview of the physicochemical properties of this compound that dictate its solubility. Due to a notable absence of quantitative solubility data in publicly available literature, this document presents a detailed, field-proven experimental protocol for the systematic determination of its solubility in various organic solvents. This guide is intended for researchers, chemists, and materials scientists engaged in the development of novel organic materials and drug discovery.
Introduction: The Challenge of Solubilizing a Key Organic Semiconductor Precursor
Anthracene derivatives are a cornerstone of modern materials science, prized for their unique photophysical properties.[2] The introduction of bromine atoms onto the anthracene core, as in this compound, provides reactive handles for further functionalization through cross-coupling reactions, enabling the precise tuning of electronic and optical properties.[1] However, the very characteristics that make polycyclic aromatic hydrocarbons (PAHs) like this compound electronically useful—their rigid, planar structure—also contribute to strong intermolecular π-stacking in the solid state. This results in high crystal lattice energy, which in turn leads to poor solubility in many common organic solvents.
Understanding and quantifying the solubility of this compound is not a trivial academic exercise. It is a critical parameter for:
-
Reaction Optimization: Ensuring homogeneous conditions for synthesis and derivatization.
-
Purification: Selecting appropriate solvent systems for crystallization.
-
Device Fabrication: Formulating inks and solutions for printable and solution-coated electronics.
This guide will first delve into the molecular and solid-state properties of this compound that influence its dissolution. It will then provide a robust, step-by-step methodology for researchers to determine its solubility, thereby empowering rational solvent selection and accelerating material development workflows.
Physicochemical Properties Governing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium between the solid state and the solvated state. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The following properties of this compound are central to this energy balance.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Br₂ | [3] |
| Molecular Weight | 336.03 g/mol | [3] |
| Appearance | Light orange to yellow to green powder/crystal | [4][5] |
| Melting Point | 166-170 °C | [6] |
| Crystal Structure | Orthorhombic | [3] |
| Space Group | Pna2₁ | [2][3] |
Crystal Structure and Lattice Energy
This compound crystallizes in the polar space group Pna2₁.[2] The molecules arrange in a slipped π-stacking formation, leading to significant intermolecular interactions.[2] These strong π-π interactions, with an energy of approximately -48.1 kJ mol⁻¹, create a thermodynamically stable crystal lattice that is resistant to disruption by solvent molecules.[2] Consequently, a solvent must be capable of establishing sufficiently strong interactions with the solute to overcome this substantial lattice energy.
Molecular Polarity and Dipole Moment
Unlike its highly symmetric and nonpolar isomer, 9,10-dibromoanthracene, the 1,8-substitution pattern breaks the molecule's symmetry. This asymmetry, with both bromine atoms on the same side of the molecule, results in a permanent dipole moment .[2] This is a critical feature that distinguishes this compound's expected solubility from that of other dibromoanthracene isomers. The presence of a dipole moment suggests that polar aprotic solvents, which can engage in dipole-dipole interactions, may be more effective at solvating this compound than entirely nonpolar solvents.
The principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that solutes are most soluble in solvents with similar polarity. The diagram below illustrates the expected solubility trends for a polar molecule like this compound across different solvent classes.
Caption: Expected solubility based on intermolecular forces.
Experimental Determination of Solubility
Given the absence of published quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of crystalline compounds. The concentration of the resulting saturated solution can then be accurately measured using UV-Vis spectroscopy, leveraging the strong absorbance of the anthracene chromophore.
Mandatory Safety Precautions
Researchers must consult the Safety Data Sheet (SDS) for this compound and all solvents used.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle solid this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles. All solvent manipulations should be performed in a fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Workflow
The overall workflow involves two main stages: (1) creating a calibration curve to relate absorbance to concentration, and (2) preparing and measuring a saturated solution to determine the solubility limit.
Caption: Workflow for solubility determination.
Detailed Step-by-Step Protocol
Part 1: Preparation of Calibration Standards and Curve
-
Rationale: A calibration curve based on Beer's Law (A = εbc) is essential to accurately determine the concentration of an unknown sample from its absorbance.
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax). This wavelength should be used for all subsequent measurements in that solvent.
-
Prepare a Stock Solution: Accurately weigh a small amount (e.g., 5-10 mg) of this compound and dissolve it in a precise volume (e.g., 100.0 mL) of the chosen solvent in a volumetric flask. Calculate the exact concentration in mg/L or mol/L.
-
Create Serial Dilutions: Perform a series of accurate dilutions from the stock solution to create at least five standard solutions of decreasing concentration. These standards should bracket the expected absorbance range of the unknown sample (ideally between 0.1 and 1.0 absorbance units).
-
Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.
Part 2: Solubility Measurement (Shake-Flask Method)
-
Rationale: This method ensures that the solvent becomes fully saturated with the solute, reaching a state of thermodynamic equilibrium.
-
Sample Preparation: Add an excess amount of solid this compound to several vials (performing the experiment in triplicate is recommended for statistical validity). The presence of undissolved solid is crucial.
-
Solvent Addition: Add a precise volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a constant-temperature orbital shaker or on a stir plate. Agitate the mixtures for a sufficient period (24 to 48 hours is typical) to ensure equilibrium is reached. Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Phase Separation: After equilibration, let the vials stand undisturbed in a temperature-controlled environment until all undissolved solid has settled.
-
Sample Extraction and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove any microscopic solid particles that would lead to an overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
Analysis: Measure the absorbance of the diluted sample at λmax.
Part 3: Calculation of Solubility
-
Determine Diluted Concentration: Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Concentration_diluted = (Absorbance_sample - c) / m
-
-
Calculate Solubility: Multiply the diluted concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of this compound in the specific solvent at the experimental temperature.
-
Solubility = Concentration_diluted × Dilution Factor
-
Data Presentation
The results of the experimental determination should be recorded systematically. The following table provides a template for organizing the data.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Molar Solubility (mM) |
| Toluene | 25 | |||
| Tetrahydrofuran (THF) | 25 | |||
| Dichloromethane (DCM) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetonitrile | 25 | |||
| Hexanes | 25 |
Conclusion
While this compound is a vital synthon for high-performance organic materials, the lack of published solubility data presents a significant hurdle for its practical application. This guide has illuminated the key physicochemical properties—namely its high lattice energy and molecular dipole moment—that dictate its solubility behavior. By providing a detailed, self-validating experimental protocol, this document equips researchers with the necessary tools to systematically quantify the solubility of this compound in a range of organic solvents. The generation of this foundational data will enable more efficient reaction design, streamlined purification processes, and the rational formulation of solutions for advanced material and device fabrication.
References
- Nakano, M., et al. (2025). Elastic Properties of Dichloro- and Dibromoanthracene Crystals. Crystal Growth & Design.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 630683, this compound.
- Heilbron, I. M., & Heaton, J. S. (n.d.). 9,10-dibromoanthracene. Organic Syntheses Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. This compound | 131276-24-9 | TCI AMERICA [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
1,8-Dibromoanthracene synthesis from 1,8-dichloroanthraquinone
An In-depth Technical Guide to the Synthesis of 1,8-Dibromoanthracene from 1,8-Dichloroanthraquinone
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis of this compound, a valuable building block in materials science and drug discovery. Acknowledging the scarcity of direct, high-yield protocols for the conversion from 1,8-dichloroanthraquinone, this document presents a theoretically grounded, multi-step pathway. To ensure scientific integrity and practical applicability, this proposed route is contextualized with a detailed, validated protocol for the synthesis of the analogous 9,10-dibromoanthracene.
The methodologies are designed for researchers and professionals in organic synthesis and drug development, emphasizing the causality behind experimental choices and providing self-validating checkpoints for process integrity.
Introduction and Strategic Overview
This compound serves as a critical precursor for the development of advanced organic materials and complex molecular architectures. Its utility stems from the two bromine atoms, which can be readily transformed into other functional groups via cross-coupling reactions, enabling the construction of novel electronic materials, ligands for catalysis, and potentially therapeutic compounds.[1]
The direct conversion of 1,8-dichloroanthraquinone to this compound is a challenging transformation due to the high stability of the aryl-chloride bond. A direct halogen exchange (Halex) reaction is often inefficient. Therefore, a more plausible synthetic strategy involves a multi-step sequence:
-
Reduction of the Quinone System: The electron-withdrawing quinone moiety in the starting material must first be reduced to the core anthracene aromatic system. This fundamental step alters the electronic character of the molecule, which is a prerequisite for subsequent transformations.
-
Halogen Exchange: The core challenge lies in substituting the chloro groups with bromo groups. This step would likely require catalyzed conditions to overcome the high activation energy associated with breaking the C-Cl bond.
Given the limited literature on this specific transformation, this guide proposes a logical pathway based on established organometallic and aromatic chemistry principles. An analogous, documented synthesis of 1,8-diiodoanthracene from the same starting material supports the feasibility of this type of approach.
Physicochemical Data of Key Reagents and Products
A clear understanding of the physical properties of the materials involved is fundamental to successful synthesis, particularly for purification and characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1,8-Dichloroanthraquinone | C₁₄H₆Cl₂O₂ | 277.10 | 201.5 - 203 | --- |
| This compound | C₁₄H₈Br₂ | 336.02 | 166 - 170 | Light orange to yellow/green powder/crystal |
| Anthracene | C₁₄H₁₀ | 178.23 | 215 - 218 | White to yellow crystalline solid |
(Data sourced from PubChem and commercial suppliers).[2][3][4]
Proposed Synthetic Pathway: From Theory to Practice
The following workflow represents a theoretically sound, multi-step approach to achieving the target molecule. Each stage is explained with a focus on the underlying chemical principles.
Caption: Proposed multi-step workflow for the synthesis of this compound.
Part A: Detailed Protocol for Proposed Synthesis (Theoretical)
Step 1: Reduction of 1,8-Dichloroanthraquinone to 1,8-Dichloroanthracene
-
Causality & Expertise: The reduction of the anthraquinone core is a critical initial step. The quinone's carbonyl groups are deactivating, making the aromatic ring electron-poor. Reducing to the fully aromatic anthracene system is necessary for many subsequent functionalization reactions. The use of stannous chloride (SnCl₂) in a mixture of hydrochloric and acetic acid is a well-established method for this type of reduction.[5]
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1,8-dichloroanthraquinone (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq) portion-wise to the stirred suspension. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.
-
Cool the mixture to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with water until the filtrate is neutral.
-
Dry the crude 1,8-dichloroanthracene product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or toluene.
-
Step 2: Copper-Catalyzed Halogen Exchange (Theoretical)
-
Causality & Expertise: This step is the most challenging and requires careful optimization. The direct nucleophilic substitution of an aryl chloride with bromide is energetically unfavorable. A copper(I) catalyst is proposed to facilitate this transformation, likely through an oxidative addition/reductive elimination cycle. The use of a high-boiling polar aprotic solvent (e.g., DMF, NMP) is necessary to reach the high temperatures required to drive the reaction to completion. This approach is analogous to well-known copper-mediated aromatic substitutions.
-
Experimental Protocol (Requires Optimization):
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the crude 1,8-dichloroanthracene (1.0 eq), copper(I) bromide (CuBr) (1.5-2.0 eq), and an anhydrous, high-boiling solvent such as N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC to observe the formation of the dibromo product and consumption of the dichloro starting material.
-
Upon completion, cool the mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ammonia to complex the copper salts.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound using column chromatography followed by recrystallization.
-
Reference Protocol: Synthesis of 9,10-Dibromoanthracene
To provide a validated and practical procedure for handling anthracene bromination, the following established protocol for the synthesis of 9,10-dibromoanthracene is detailed. This reaction proceeds via electrophilic aromatic substitution, a different mechanism from the proposed halogen exchange, but it offers critical insights into the manipulation and purification of brominated anthracenes.[6]
Caption: Experimental workflow for the synthesis of 9,10-dibromoanthracene.
-
Causality & Expertise: Anthracene readily undergoes electrophilic substitution at the C9 and C10 positions, as these are the most electron-rich and sterically accessible. The use of carbon tetrachloride (CCl₄) as a solvent is traditional, though safer alternatives like dichloromethane or chloroform may be used. The slow addition of bromine is essential to control the reaction's exothermicity and prevent over-bromination. Heating to reflux ensures the reaction proceeds to completion.[6][7]
-
Experimental Protocol (Adapted from Organic Syntheses):
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend anthracene (1.0 eq) in carbon tetrachloride.
-
Bromine Addition: With vigorous stirring at room temperature, slowly add a solution of bromine (2.1 eq) in carbon tetrachloride dropwise. Hydrogen bromide (HBr) gas will evolve and should be vented to a scrubber. The product, 9,10-dibromoanthracene, will begin to precipitate as a yellow solid.[7]
-
Heating under Reflux: After the bromine addition is complete, gently heat the mixture to reflux for approximately one hour.
-
Isolation: Cool the mixture to room temperature. Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Purification: For high purity, recrystallize the crude solid from a suitable high-boiling solvent such as xylene or toluene. The purified 9,10-dibromoanthracene should form brilliant yellow needles.[6]
-
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern and absence of impurities.
-
Mass Spectrometry (MS): Will verify the molecular weight of the product, showing the characteristic isotopic pattern for a molecule containing two bromine atoms.
-
Melting Point Analysis: A sharp melting point close to the literature value (166-170 °C) is indicative of high purity.
Conclusion
While the direct synthesis of this compound from 1,8-dichloroanthraquinone is not extensively documented, a logical, multi-step pathway involving reduction and subsequent copper-catalyzed halogen exchange is proposed as a viable route for investigation. This guide provides the theoretical framework and detailed experimental considerations for this synthesis. By supplementing this with a robust, validated protocol for a related compound, researchers are equipped with both a strategic approach for novel synthesis and the practical techniques essential for working with brominated aromatic compounds.
References
- CN102491881A - Dibromo anthracene compound and preparation method and application thereof - Google Patents. URL: https://patents.google.
- Synthesis of a novel potential tridentate anthracene ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, and its application as chelate ligand for synthesis of the corresponding boron and palladium compounds - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12101509/
- This compound | C14H8Br2 | CID 630683 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Dibromoanthracene
- Bromoination of Anthracene | PDF | Organic Synthesis | Toluene - Scribd. URL: https://www.scribd.
- 131276-24-9|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/131276-24-9.html
- US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents. URL: https://patents.google.
- Technical Guide: 9,10-Dibromoanthracene-d8 - Benchchem. URL: https://www.benchchem.com/product/bcp166430/technical-guide
- Application Notes and Protocols: Synthesis of Novel Dyes Using 1,2-Dibromoanthracene - Benchchem. URL: https://www.benchchem.
- 9,10-dibromoanthracene - Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0207
- This compound 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC). URL: https://www.tcichemicals.com/APAC/en/p/D4230
- This compound 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP). URL: https://www.tcichemicals.com/JP/ja/p/D4230
- Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes | Request PDF - ResearchGate. URL: https://www.researchgate.net/publication/244431976_Improved_Synthesis_of_18-Diiodoanthracene_and_Its_Application_to_the_Synthesis_of_Multiple_Phenylethynyl-Substituted_Anthracenes
- 1,8-DICHLOROANTHRAQUINONE | 82-43-9 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5854215_EN.htm
- This compound, 1G - D4230-1G - Lab Pro Inc. URL: https://labproinc.com/products/1-8-dibromoanthracene-1g
- Technical Support Center: Purification of 2,3-Dibromoanthracene-9,10-dione - Benchchem. URL: https://www.benchchem.com/product/bcp166431/technical-support
- 9,10-Dibromoanthracene(523-27-3) 1H NMR spectrum - ChemicalBook. URL: https://www.chemicalbook.com/spectrumen_523-27-3_1hnmr.htm
- This compound 131276-24-9 | TCI AMERICA. URL: https://www.tcichemicals.com/US/en/p/D4230
- CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents. URL: https://patents.google.
- 1,8-Dichloroanthraquinone | C14H6Cl2O2 | CID 6708 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Dichloroanthraquinone
Sources
- 1. Synthesis of a novel potential tridentate anthracene ligand, 1,8-bis(dimethylamino)-9-bromoanthracene, and its application as chelate ligand for synthesis of the corresponding boron and palladium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labproinc.com [labproinc.com]
- 4. 1,8-Dichloroanthraquinone | C14H6Cl2O2 | CID 6708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
1,8-Dibromoanthracene crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 1,8-Dibromoanthracene
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon whose solid-state properties are of significant interest to researchers in materials science and organic electronics. The precise arrangement of molecules in its crystalline form dictates its bulk physical and electronic properties, such as charge transport capabilities and optical behavior. Unlike some of its isomers, this compound is nonluminescent, a characteristic directly linked to its crystal packing.[1] A thorough analysis of its crystal structure provides fundamental insights into how substituent positioning on the anthracene core governs intermolecular interactions and, consequently, material function.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices, grounding theoretical concepts in practical application. We will explore the journey from chemical synthesis and crystal growth to advanced crystallographic and computational analysis, offering a holistic understanding of the structure-property relationship in this molecule.
Part 1: Synthesis and Single-Crystal Growth
The foundation of any crystallographic analysis is the availability of high-purity, single crystals of sufficient size and quality. The synthesis of this compound, while not as straightforward as its 9,10-substituted isomer, can be achieved through targeted bromination of anthracene under specific conditions, often involving a suitable solvent and controlled addition of the brominating agent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of aromatic compounds.[2][3] The key to favoring the 1,8-isomer over the thermodynamically more stable 9,10-isomer often lies in kinetic control and the choice of catalyst or reaction medium, though this frequently results in a mixture requiring careful purification.
-
Reaction Setup: A multi-neck round-bottom flask is charged with anthracene and a solvent such as carbon tetrachloride or another inert solvent. The flask is equipped with a mechanical stirrer for maintaining a homogenous suspension, a dropping funnel for controlled reagent addition, and a reflux condenser connected to a gas scrubber to neutralize the evolving hydrogen bromide (HBr) gas.
-
Bromine Addition: Elemental bromine is added dropwise to the vigorously stirred suspension at a controlled temperature. The slow rate of addition is critical to manage the exothermic reaction and to influence the regioselectivity of the substitution.
-
Reaction and Isolation: The reaction is allowed to proceed until completion, often monitored by thin-layer chromatography (TLC). As the product forms, it may precipitate from the solution. The mixture is then cooled, and the crude product is isolated by vacuum filtration.
-
Purification: The crude solid is washed with a cold solvent to remove unreacted bromine and soluble impurities. Achieving high purity of the 1,8-isomer necessitates further purification, typically through column chromatography or recrystallization from a suitable solvent like toluene or xylene. The final product is a light orange to yellow-green crystalline powder.[4][5]
Protocol: Single-Crystal Growth
High-quality single crystals are paramount for X-ray diffraction. The slow evaporation technique is a reliable method for growing crystals of this compound.
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a high-purity solvent (e.g., dichloromethane or a mixture of DCM:EtOH). The choice of solvent is crucial as it influences the crystal habit and quality. The solution should be filtered to remove any particulate matter.
-
Crystallization: The solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process allows molecules to deposit onto a growing lattice in an ordered fashion, minimizing defects.
-
Harvesting: Once well-formed, plate-like single crystals appear, they are carefully harvested from the mother liquor for analysis.[1]
Part 2: Crystallographic Analysis via Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.
Theoretical Basis: Bragg's Law
The technique is governed by Bragg's Law, which relates the wavelength of incident X-rays (λ), the angle of incidence (θ), and the spacing between atomic planes in the crystal (d):
nλ = 2d sin(θ)
When X-rays strike the crystal, they are diffracted by the electron clouds of the atoms. Constructive interference of the diffracted X-rays occurs only at specific angles where the path difference is an integer multiple (n) of the wavelength.[6][7] By measuring the angles and intensities of these diffracted beams, one can reconstruct the electron density map of the unit cell and thus determine the atomic structure.
Experimental and Analytical Workflow
The process from crystal to final structure is a multi-step, self-validating workflow.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 131276-24-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.pdx.edu [web.pdx.edu]
Introduction: The Structural Significance of 1,8-Dibromoanthracene
An In-Depth Technical Guide to the NMR Spectroscopic Data of 1,8-Dibromoanthracene
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this key aromatic compound through ¹H and ¹³C NMR, supported by field-proven experimental protocols and theoretical insights.
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in organic synthesis, particularly in the development of novel electronic materials, fluorescent probes, and complex molecular architectures.[1] The precise substitution pattern of the bromine atoms on the anthracene core dictates its chemical reactivity, photophysical properties, and steric profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of such molecules. It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for definitive assignment of the isomeric structure. This guide explains the causality behind the observed spectral data and provides a robust protocol for acquiring high-quality spectra.
Molecular Structure and Symmetry Analysis
Understanding the molecular symmetry of this compound is fundamental to interpreting its NMR spectra. The molecule possesses a C₂ᵥ symmetry axis, which means that several proton and carbon environments are chemically equivalent. This equivalence simplifies the resulting spectra by reducing the number of unique signals.
The IUPAC numbering scheme for the anthracene core is essential for spectral assignment. The bromine atoms at the C1 and C8 positions significantly influence the electronic environment of the neighboring atoms.
Caption: IUPAC numbering of the this compound core.
Due to the C₂ᵥ symmetry, the following equivalences arise:
-
Protons: H2 ≡ H7, H3 ≡ H6, H4 ≡ H5. The protons at C9 and C10 are unique. This results in five distinct signals in the ¹H NMR spectrum.
-
Carbons: C1 ≡ C8, C2 ≡ C7, C3 ≡ C6, C4 ≡ C5, C4a ≡ C5a, C8a ≡ C10a. The carbons at C9 and C10 are unique, and the carbons at C9a and C4a/C5a are also distinct. This leads to seven unique signals in the proton-decoupled ¹³C NMR spectrum.
¹H NMR Spectroscopic Data
The protons on the aromatic ring of this compound resonate in the downfield region (typically 6.5-8.0 ppm) due to the ring current effect, where the circulation of π-electrons in the presence of an external magnetic field generates a local magnetic field that deshields the protons on the periphery of the ring.[2][3]
The electron-withdrawing nature and steric bulk of the bromine atoms cause significant deshielding of the adjacent protons (H2, H7, and H9). The proton at the C9 position is particularly deshielded due to its proximity to both the C8-Br bond and the anisotropic effect of the adjacent aromatic ring.
Table 1: ¹H NMR (CDCl₃) Chemical Shift and Multiplicity Data for this compound [4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H9 | ~8.95 | s | - |
| H4, H5 | ~8.05 | d | ~8.5 |
| H2, H7 | ~7.85 | d | ~7.0 |
| H10 | ~7.65 | s | - |
| H3, H6 | ~7.40 | t | ~7.8 |
Note: Chemical shifts are estimations from the provided spectrum and may vary slightly based on concentration and instrument.[4]
Causality of Assignments:
-
H9 (singlet, ~8.95 ppm): This is the most downfield proton. Its singlet nature arises from the lack of adjacent protons for coupling. Its significant deshielding is attributed to the steric compression and electronic effects from the peri-bromine at C8 and the anisotropic effect of the entire ring system.
-
H4, H5 (doublet, ~8.05 ppm): These protons are ortho to the C10 proton and meta to the bromine. They appear as a doublet due to coupling with H3/H6.
-
H2, H7 (doublet, ~7.85 ppm): These protons are ortho to the bromine atoms. The electronegativity of bromine deshields them, shifting them downfield. They are split into a doublet by the adjacent H3/H6 protons.
-
H10 (singlet, ~7.65 ppm): This proton is a singlet as it has no adjacent protons. It is less deshielded than H9 because it is not in a sterically crowded peri position relative to a bromine substituent.
-
H3, H6 (triplet, ~7.40 ppm): These protons are the most upfield of the ring protons. They appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet) due to coupling with both H2/H7 and H4/H5.
¹³C NMR Spectroscopic Data
In proton-decoupled ¹³C NMR, each unique carbon atom produces a single sharp peak. The chemical shifts are influenced by hybridization and the electronic effects of substituents. Carbons in aromatic rings typically absorb between 120-150 ppm.[2][5] The carbons directly attached to the electronegative bromine atoms (C1, C8) are expected to be significantly influenced, though the effect can be complex (heavy atom effect).
Table 2: ¹³C NMR (CDCl₃) Chemical Shift Data for this compound [4]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C4a, C5a, C8a, C10a | ~131.5, ~130.5 |
| C4, C5 | ~128.5 |
| C2, C7 | ~128.0 |
| C9 | ~127.0 |
| C1, C8 | ~126.5 |
| C3, C6 | ~125.5 |
| C10 | ~124.5 |
Note: Assignments are predictive based on general principles and require 2D NMR for definitive confirmation. The quaternary carbons (C4a, C5a, C8a, C10a, and C1/C8) are expected to have lower intensities.
Causality of Assignments:
-
Quaternary Carbons: The signals around ~131.5 and ~130.5 ppm are assigned to the internal quaternary carbons not bearing bromine. The carbons bearing the bromine atoms (C1, C8) are found further upfield (~126.5 ppm), a phenomenon sometimes observed with heavier halogens.
-
Protonated Carbons: The chemical shifts of the CH carbons are influenced by their position relative to the bromine atoms. The deshielding effect of the bromine is evident, though overlapping signals make precise assignment without further experiments challenging. The C10 carbon is notably shielded (~124.5 ppm).
Experimental Protocol for High-Quality NMR Data Acquisition
Adherence to a meticulous experimental protocol is critical for obtaining high-resolution, artifact-free NMR spectra. This protocol is a self-validating system designed to ensure data integrity.
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)[6]
-
High-quality 5 mm NMR tube[7]
-
Deuterated chloroform (CDCl₃), filtered
-
Pasteur pipette with glass wool or a syringe filter
-
Vortex mixer or sonicator
Workflow Diagram:
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8] CDCl₃ is a common choice for nonpolar organic compounds.[6]
-
Ensure complete dissolution by vortexing or brief sonication. The solution should be homogeneous and free of visible particles.[6]
-
-
Filtration and Transfer:
-
Prepare a Pasteur pipette by placing a small plug of glass wool or Kimwipe in the neck.[9]
-
Filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade spectral resolution.[8][9]
-
The final solution height in the tube should be approximately 4-5 cm, corresponding to a volume of about 0.6 mL.[7][9]
-
-
Instrumental Setup:
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust.[7][10]
-
Insert the tube into the spectrometer's spinner turbine, using a depth gauge to ensure correct positioning.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.[6]
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.[6]
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard single-pulse experiment (e.g., zg30 on Bruker instruments). Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve a good signal-to-noise ratio.[8]
-
-
Data Processing:
-
Apply Fourier Transform (FT) to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in positive absorption mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[11][12]
-
Conclusion
The NMR spectra of this compound are highly characteristic and directly reflect its C₂ᵥ symmetric structure. The ¹H NMR spectrum is defined by five distinct signals, with the peri-proton at C9 being the most deshielded. The ¹³C NMR spectrum shows seven unique carbon environments. The interpretation of these spectra, grounded in the principles of aromatic ring currents and substituent effects, allows for unequivocal confirmation of its structure. The provided experimental protocol ensures the acquisition of high-fidelity data, which is paramount for researchers relying on this compound for further synthesis and material development.
References
- School of Chemistry, Food and Pharmacy - Research. NMR Sample Preparation. University of Reading. URL: https://www.reading.ac.
- Olah, G. A., & Singh, B. P. (1983). Stable carbocations. 251. Carbon-13 NMR spectroscopic study of substituted anthracene dications. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/abs/10.1021/jo00171a029
- JEOL. NMR Sample Preparation. URL: https://www.jeol.co.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample. URL: https://www.alwsci.com/news-blogs/how-to-prepare-and-run-an-nmr-sample
- Tokyo Chemical Industry Co., Ltd. This compound (Product No. D4230) ¹H-NMR and ¹³C-NMR Spectra. URL: https://www.tcichemicals.com/assets/struct/nmr/D4230_EN_NMR.pdf
- Wielgus, I., et al. (2021). Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Molecules. URL: https://www.mdpi.com/1420-3049/26/22/6786
- University of Wisconsin-Madison. NMR Sample Preparation. URL: https://www.chem.wisc.edu/areas/nmr/guides/nmr_sample_prep.pdf
- University College London. (2023). Sample Preparation. URL: https://www.ucl.ac.
- Musto, S., et al. (2018). ¹H NMR spectra of Anthracene (a) and of the anthracen-9-yl(dodecyl)sulfane reaction product (b). ResearchGate. URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-Anthracene-a-and-of-the-anthracen-9-yl-dodecyl-sulfane-reaction_fig5_328734994
- Adcock, W., & Gupta, B. D. (1976). Substituent effects in 9-substituted anthracenes. A carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo00878a023
- ResearchGate. ¹H-NMR spectra of the anthracene derivatives after and before photo-cycloaddition. URL: https://www.researchgate.net/figure/H-NMR-spectra-of-the-anthracene-derivatives-after-a-and-c-and-before-b-and-d-the_fig3_336499879
- Xu, C., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Materials. URL: https://www.researchgate.
- Xu, C., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29562650/
- ChemicalBook. 9,10-Dibromoanthracene(523-27-3) ¹³C NMR spectrum. URL: https://www.chemicalbook.com/spectrum/523-27-3_13cnmr.htm
- LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromatic_Compounds/15.
- Xu, C., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. MDPI. URL: https://www.mdpi.com/1996-1944/11/4/460
- Kleinpeter, E., & Koch, A. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00109g
- ResearchGate. ¹³C-NMR chemical shifts of compounds 1-8. URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-of-compounds-1-8_tbl2_230784988
- Benchchem. Application Note: Analysis of 2,3-Dibromoanthracene-9,10-dione using Nuclear Magnetic Resonance (NMR) Spectroscopy. URL: https://www.benchchem.com/application-notes/B1590843/analysis-of-2-3-dibromoanthracene-9-10-dione-using-nuclear-magnetic-resonance-nmr-spectroscopy
- Lab Pro Inc. This compound, 1G - D4230-1G. URL: https://labproinc.com/products/1-8-dibromoanthracene-1g
- Tokyo Chemical Industry Co., Ltd. This compound 131276-24-9. URL: https://www.tcichemicals.com/JP/ja/p/D4230
- Siskova, P., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation. URL: https://pubs.acs.org/doi/10.1021/ct900383j
- Reich, H. J. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. URL: https://www.organicdivision.org/nmr-spectroscopy/13c-nmr-chemical-shifts/
- Oregon State University. ¹³C NMR Chemical Shifts. URL: https://chem.libretexts.org/link?212457
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. URL: https://www.chem.wisc.edu/areas/reich/handouts/nmr/nmr-solv.pdf
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00018
- Harned, A. 2D NMR. University of Minnesota. URL: https://harned.chem.umn.edu/sites/harned.chem.umn.edu/files/2d_nmr.pdf
- ChemicalBook. 9-Bromoanthracene(1564-64-3) ¹H NMR spectrum. URL: https://www.chemicalbook.com/spectrum/1564-64-3_1hnmr.htm
- Reich, H. J. NMR Spectroscopy :: ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. URL: https://www.organicdivision.org/nmr-spectroscopy/1h-nmr-chemical-shifts/
- National Center for Biotechnology Information. PubChem Compound Summary for CID 630683, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_8-Dibromoanthracene
Sources
- 1. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00114A [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. benchchem.com [benchchem.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,8-Dibromoanthracene
Introduction: The Analytical Imperative for Characterizing 1,8-Dibromoanthracene
This compound, a halogenated polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest in materials science and organic synthesis. Its rigid, planar anthracene core, functionalized with bromine atoms at the 1 and 8 positions, provides a scaffold for creating novel electronic materials, liquid crystals, and complex organic architectures. The precise characterization of this and related halogenated PAHs is paramount, as their purity and structural integrity directly impact the performance and safety of downstream applications. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of such compounds, offering unparalleled sensitivity and structural elucidation capabilities.[1][2]
This guide provides a detailed exploration of the mass spectrometric behavior of this compound, with a focus on Electron Ionization (EI), the most common ionization technique for GC-MS analysis. We will delve into the causality behind the observed fragmentation patterns, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to confidently identify and characterize this molecule.
The Ionization Process: Why Electron Ionization (EI) is the Method of Choice
For a thermally stable and relatively volatile compound like this compound, Electron Ionization (EI) is the preferred method for generating ions in a mass spectrometer.[3] The choice is rooted in the technique's robustness and the wealth of structural information it provides through characteristic fragmentation.
In the EI source, the analyte molecules, having eluted from the gas chromatography column, are bombarded by a high-energy electron beam (typically 70 electron volts, eV).[3] This high energy far exceeds the ionization potential of most organic molecules, leading to the ejection of an electron from the analyte's molecular orbital, forming a positively charged radical cation, denoted as M⁺•.[3][4]
The selection of 70 eV is not arbitrary; it is a standardized energy that ensures reproducible fragmentation patterns across different instruments, allowing for the creation of vast, searchable spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[3] This "hard" ionization technique imparts significant excess energy into the newly formed molecular ion, causing it to be energetically unstable.[3] This instability is the driving force behind the subsequent fragmentation, which acts as a molecular fingerprint.[5][6]
Deconstructing the Mass Spectrum of this compound
The mass spectrum of this compound is distinctive and highly informative. The key features are the molecular ion cluster and a series of fragment ions that reveal the molecule's structure.
The Molecular Ion Cluster: A Telltale Sign of Bromine
A key characteristic of compounds containing bromine is the presence of a distinct isotopic pattern in the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[7] For a molecule containing two bromine atoms, like this compound (C₁₄H₈Br₂), this results in a characteristic triplet of peaks for the molecular ion:
-
M⁺•: The ion containing two ⁷⁹Br isotopes.
-
(M+2)⁺•: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.
-
(M+4)⁺•: The ion containing two ⁸¹Br isotopes.
The relative intensities of these peaks will be in an approximate ratio of 1:2:1. Given the molecular formula C₁₄H₈Br₂, the nominal molecular weight is 336 g/mol .[8][9] Therefore, we expect to see this characteristic triplet at m/z values of 334, 336, and 338. The presence of this pattern is a very strong indicator that the molecule contains two bromine atoms.
Fragmentation Pathway: A Step-by-Step Dissociation
The excess energy imparted during electron ionization causes the unstable molecular ion (M⁺•) to break apart in a predictable manner. The fragmentation of this compound is dominated by the sequential loss of its two bromine atoms, a common pathway for halogenated aromatic compounds.[5] The stability of the resulting carbocations and radicals drives this process.
Logical Flow of Fragmentation
Caption: Fragmentation pathway of this compound under EI-MS.
-
Initial Ionization: The process begins with the formation of the molecular ion radical cation, [C₁₄H₈Br₂]⁺•, at m/z 334/336/338.
-
Loss of the First Bromine Radical: The first and most facile fragmentation step is the cleavage of a carbon-bromine bond to release a bromine radical (Br•). This is a favored pathway as it leads to the formation of a more stable aryl cation.
-
[C₁₄H₈Br₂]⁺• → [C₁₄H₈Br]⁺ + Br•
-
This results in an ion cluster at m/z 255 and 257, corresponding to the bromoanthracenyl cation containing either a ⁷⁹Br or an ⁸¹Br isotope, respectively.
-
-
Loss of the Second Bromine Radical: The [C₁₄H₈Br]⁺ ion can then undergo a second fragmentation, losing the remaining bromine atom as a radical.
-
[C₁₄H₈Br]⁺ → [C₁₄H₈]⁺• + Br•
-
This fragmentation leads to the formation of the anthracenyne radical cation (or a rearranged isomer) at m/z 176 . This ion is often the base peak (the most intense peak) in the spectrum, as seen in the data for the isomeric 9,10-dibromoanthracene, reflecting its high stability.[8]
-
-
Further Fragmentation and Doubly Charged Ions: The stable aromatic system of the [C₁₄H₈]⁺• ion resists further extensive fragmentation. However, doubly charged ions are common for stable aromatic systems. The ion at m/z 176 can lose another electron to form a dication, [C₁₄H₈]²⁺, which would be observed at half the mass-to-charge ratio, m/z 88 .
Summary of Key Spectral Data
The expected prominent ions in the EI mass spectrum of this compound are summarized below.
| m/z Ratio | Proposed Ion Structure | Identity | Notes |
| 334, 336, 338 | [C₁₄H₈⁷⁹Br₂]⁺•, [C₁₄H₈⁷⁹Br⁸¹Br]⁺•, [C₁₄H₈⁸¹Br₂]⁺• | Molecular Ion (M⁺•) | Characteristic 1:2:1 isotopic pattern for two Br atoms. |
| 255, 257 | [C₁₄H₈⁷⁹Br]⁺, [C₁₄H₈⁸¹Br]⁺ | [M - Br]⁺ | Loss of one bromine radical. 1:1 isotopic pattern for one Br atom. |
| 176 | [C₁₄H₈]⁺• | [M - 2Br]⁺• | Loss of two bromine radicals. Often the base peak. |
| 88 | [C₁₄H₈]²⁺ | [M - 2Br]²⁺ | Doubly charged ion of the m/z 176 fragment. |
This data is based on the fragmentation principles of halogenated PAHs and publicly available spectral data for dibromoanthracene isomers from the NIST Mass Spectrometry Data Center.[8][10][11]
Experimental Protocol: Acquiring the Mass Spectrum
This section outlines a self-validating protocol for the analysis of this compound using a standard benchtop GC-MS system equipped with an EI source.
Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for GC injection.
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a high-purity solvent such as toluene or dichloromethane to a final concentration of approximately 100 µg/mL.
-
Ensure the sample is fully dissolved before transferring to a 2 mL autosampler vial.
-
GC-MS Instrumentation and Parameters
-
Objective: To achieve chromatographic separation and subsequent mass analysis.
-
Workflow Diagram:
Caption: Standard workflow for GC-MS analysis of this compound.
-
Typical Parameters:
-
GC System:
-
Injector: 280°C, Splitless mode (1 µL injection volume).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar column (e.g., DB-5ms or equivalent).
-
Oven Program: Initial temperature of 150°C, hold for 1 minute. Ramp at 15°C/min to 300°C, hold for 5 minutes.
-
-
MS System:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-400.
-
-
Data Analysis and Validation
-
Objective: To confirm the identity of this compound.
-
Procedure:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Validation Check 1 (Molecular Ion): Verify the presence of the M⁺•, (M+2)⁺•, and (M+4)⁺• ion cluster at m/z 334, 336, and 338 with a relative intensity ratio of approximately 1:2:1.
-
Validation Check 2 (Fragmentation): Confirm the presence of the key fragment ions at m/z 255/257 and 176. The peak at m/z 176 should be highly abundant, likely the base peak.
-
Validation Check 3 (Library Search): Compare the acquired spectrum against the NIST/EPA/NIH Mass Spectral Library. A high match factor provides strong confirmation of the compound's identity.
-
Conclusion
The mass spectrometric analysis of this compound by GC-MS with Electron Ionization provides a rich dataset that allows for unambiguous identification. By understanding the principles of ionization and the predictable nature of fragmentation driven by isotopic patterns and ion stability, researchers can interpret the resulting mass spectrum with high confidence. The characteristic molecular ion triplet at m/z 334/336/338 and the dominant fragment at m/z 176 serve as a definitive fingerprint for this important synthetic building block. This guide provides the foundational knowledge and a practical framework for achieving robust and reliable characterization.
References
- Nanospray Laser-Induced Plasma Ionization Mass Spectrometry for Rapid and Sensitive Analysis of Polycyclic Aromatic Hydrocarbons and Halogenated Derivatives. (n.d.). ACS Publications.
- Zhang, Z., Jin, R., Zhou, X., Qi, Z., Liu, G., & Zheng, M. (2023). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 44(2), 299-313.
- This compound. (n.d.). PubChem.
- Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry.
- Stamm, J., et al. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Anthracene. (n.d.). NIST Chemistry WebBook.
- MS Section 5.2.1.2a Electron Ionization or Electron Impact (EI). (n.d.). Whitman College.
- Calculated electron impact ionisation fragmentation patterns. (2022, March 17). UCL Discovery.
- Octane, 1,8-dibromo-. (n.d.). NIST Chemistry WebBook.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- Anthracene, 9,10-dibromo-. (n.d.). NIST Chemistry WebBook.
- Determination of polycyclic aromatic hydrocarbons and alkylated-polycyclic aromatic hydrocarbons in particulate extracts using negative ion chemical ionization mass spectrometry. (n.d.). Semantic Scholar.
- Sparkman, O. D., Curtis, M., & Jones, P. R. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America.
- Sparkman, O. D., Curtis, M., & Jones, P. R. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online.
- Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013, July 14). YouTube.
- Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia.
- Anthracene, 9,10-dibromo-. (n.d.). NIST Chemistry WebBook.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry [zpxb.xml-journal.net]
- 3. MS Section 5.2.1.2 [people.whitman.edu]
- 4. youtube.com [youtube.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. labproinc.com [labproinc.com]
- 10. Anthracene, 9,10-dibromo- [webbook.nist.gov]
- 11. Anthracene, 9,10-dibromo- [webbook.nist.gov]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1,8-Dibromoanthracene
A Note to the Researcher: Direct experimental UV-Vis absorption data for 1,8-dibromoanthracene is not extensively documented in publicly accessible literature. This guide, therefore, leverages established principles of spectroscopy, theoretical predictions based on computational chemistry, and comparative analysis with anthracene and its other halogenated derivatives (most notably 9,10-dibromoanthracene) to provide a comprehensive understanding of its anticipated spectral characteristics.
Introduction: The Spectroscopic Fingerprint of a Disubstituted Anthracene
Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing critical insights into the electronic structure of molecules.[1] For polycyclic aromatic hydrocarbons (PAHs) like anthracene and its derivatives, the UV-Vis spectrum is a characteristic fingerprint, revealing the energies of electronic transitions between molecular orbitals.[2] this compound, with its two bromine substituents on the terminal rings of the anthracene core, presents an interesting case for spectroscopic analysis. The position and nature of these substituents are expected to modulate the electronic properties of the parent anthracene molecule, leading to distinct features in its UV-Vis absorption spectrum.
This guide will delve into the theoretical underpinnings of the UV-Vis spectrum of this compound, provide a detailed, field-proven protocol for its experimental determination, and offer insights into the interpretation of the resulting spectral data.
Theoretical Considerations: Predicting the Spectrum of this compound
The UV-Vis absorption spectrum of anthracene is characterized by a series of well-defined bands arising from π → π* transitions.[3] The introduction of bromine atoms, which are electron-withdrawing and possess lone pairs of electrons, is expected to perturb the π-electron system of the anthracene core, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε).
The substitution pattern on the anthracene ring system significantly influences the UV-Vis spectrum. The anthracene molecule has a long axis and a short axis. Substituents along the long axis typically induce a bathochromic (red) shift in the lower-wavelength bands, while substitution on the short axis tends to affect the higher-wavelength bands. In the case of this compound, the bromine atoms are positioned on the terminal rings, which will influence the electronic transitions along both axes. It is anticipated that the presence of the two bromine atoms will lead to a general bathochromic shift compared to unsubstituted anthracene.
Comparative Spectral Analysis: Anthracene and 9,10-Dibromoanthracene
To contextualize the expected spectrum of this compound, it is instructive to examine the spectra of anthracene and its well-studied isomer, 9,10-dibromoanthracene.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Anthracene | Cyclohexane | 375, 356, 338, 322, 308 | ~7,400 at 375 nm |
| 9,10-Dibromoanthracene | Not Specified | ~400, 375, 350, 325, 300 | Not specified in the available data[6] |
The UV-Vis spectrum of anthracene in cyclohexane exhibits a characteristic vibrational fine structure with several distinct peaks.[7] For 9,10-dibromoanthracene, a noticeable bathochromic shift is observed for all absorption bands compared to anthracene.[6] This red shift is attributed to the electronic perturbation of the anthracene π-system by the bromine substituents. It is reasonable to hypothesize that this compound will also exhibit a bathochromic shift relative to anthracene, though the magnitude and specific band shifts may differ from the 9,10-isomer due to the different substitution positions.
Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum
The following is a comprehensive, step-by-step protocol for obtaining the UV-Vis absorption spectrum of a solid organic compound like this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (solid)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)[8]
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
-
Lint-free wipes
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.
Step-by-Step Methodology
-
Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that does not absorb significantly in the UV-Vis region of interest (typically above 220 nm).[9] Cyclohexane is often a good choice for non-polar aromatic compounds as it preserves the fine structure of the spectrum.[9]
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount (e.g., 1-5 mg) of this compound using an analytical balance.
-
Quantitatively transfer the weighed solid to a volumetric flask (e.g., 25 mL).
-
Add a small amount of the chosen solvent to dissolve the solid completely. Gentle sonication may be used if necessary.
-
Once dissolved, fill the volumetric flask to the mark with the solvent. This is your stock solution.
-
-
Preparation of the Working Solution:
-
Calculate the required dilution to obtain a solution with an expected maximum absorbance between 0.5 and 1.0 AU. A typical concentration for aromatic compounds is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a micropipette to transfer a precise volume of the stock solution to a smaller volumetric flask (e.g., 10 mL) and dilute to the mark with the solvent.
-
-
Spectrophotometer Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
Fill a clean quartz cuvette with the pure solvent to be used as the blank.
-
Wipe the optical surfaces of the cuvette with a lint-free wipe.
-
Place the blank cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the prepared working solution of this compound.
-
Fill the cuvette with the working solution.
-
Wipe the optical surfaces and place the cuvette in the sample holder of the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
Data Analysis
-
Spectrum Plotting: The instrument software will generate a plot of absorbance versus wavelength.
-
Identification of λmax: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.
-
Calculation of Molar Absorptivity (ε): Using the Beer-Lambert Law (A = εbc), where A is the absorbance at a specific λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity for each major absorption band.
Interpretation of the Spectrum
The resulting UV-Vis spectrum of this compound is expected to exhibit the characteristic fine structure of the anthracene core, likely with some degree of broadening due to the heavy bromine atoms. The positions of the λmax values should be compared to those of anthracene and 9,10-dibromoanthracene to confirm the anticipated bathochromic shift. The calculated molar absorptivity values provide quantitative information about the probability of the electronic transitions.
Conclusion
While direct experimental data for the UV-Vis absorption spectrum of this compound is sparse, a combination of theoretical predictions, comparative analysis with related compounds, and a robust experimental protocol allows for a thorough understanding and characterization of its spectroscopic properties. The methodology outlined in this guide provides a framework for researchers, scientists, and drug development professionals to confidently acquire and interpret the UV-Vis spectrum of this and other similar aromatic compounds, contributing to a deeper understanding of their electronic structure and potential applications.
References
- Anthracene. (n.d.). In Wikipedia.
- Anthracene. (n.d.). OMLC.
- Anthracene, 9,10-dibromo-. (n.d.). In NIST WebBook.
- Anthracene, 9,10-dibromo-. (n.d.). In NIST WebBook.
- Calculation of the absorption wavelength of dyes using time-dependent density-functional theory (TD-DFT). (2025). ResearchGate.
- Comparison of the theoretical and experimental UV/Vis spectra. (a)... (n.d.). ResearchGate.
- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Longdom Publishing.
- How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2025). YouTube.
- How To Prepare Sample For UV Vis Spectroscopy? - Chemistry For Everyone. (2025). YouTube.
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI.
- 9,10-Dibromoanthracene. (n.d.). In PubChem.
- 9,10-dibromoanthracene. (n.d.). Stenutz.
- Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. (n.d.). ResearchGate.
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research.
- UV-Vis Characterization of Aromatic Content in Bio-oil. (n.d.). Digital Commons @ Cal Poly.
- Which Solvent Is Used In UV-Visible Spectroscopy? - Chemistry For Everyone. (2025). YouTube.
- uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene. (n.d.). Doc Brown's Chemistry.
- UV-vis (left) and fluorescence (right) spectra of anthracene A... (n.d.). ResearchGate.
- UV light absorption spectra of anthracene (a) and photodimerized... (n.d.). ResearchGate.
- Ultra-violet and visible spectroscopy Samples must always be clear solutions as particles will scatter the incident light and th. (n.d.).
- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (n.d.). European Journal of Engineering and Technology Research.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Special Issue “Molecular Structure, Electronic, and Vibrational Spectra Theoretical Calculations in Materials Sciences” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Theoretical studies of 1,8-Dibromoanthracene electronic properties
An In-Depth Technical Guide to the Theoretical Investigation of 1,8-Dibromoanthracene's Electronic Properties
This guide provides a comprehensive exploration of the theoretical methodologies employed to characterize the electronic properties of this compound. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the computational analysis of polycyclic aromatic hydrocarbons (PAHs). We will delve into the quantum chemical foundations, practical computational workflows, and the interpretation of key electronic parameters that define the behavior of this molecule.
Introduction: The Significance of Halogenated Anthracenes
Anthracene, a fundamental polycyclic aromatic hydrocarbon, serves as a crucial building block in the development of organic electronic materials.[1] Its rigid, planar structure and extended π-conjugated system give rise to unique photophysical properties. The strategic modification of the anthracene core through halogenation is a powerful tool for tuning these properties.[2][3] The introduction of halogen atoms, such as bromine, profoundly alters the electronic landscape of the molecule by reshaping its electronic structure, reactivity, and optical behavior.[2][3]
This guide focuses specifically on this compound. The substitution pattern at the 1 and 8 positions introduces distinct steric and electronic effects compared to other isomers, such as the more commonly studied 9,10-dibromoanthracene.[1] Understanding these effects is paramount for designing novel materials with tailored optoelectronic characteristics. Theoretical and computational studies provide an indispensable framework for predicting these properties, guiding synthetic efforts, and interpreting experimental results.
The Theoretical Framework: DFT and TD-DFT
The cornerstone of modern computational chemistry for molecules of this class is Density Functional Theory (DFT) and its time-dependent extension, TD-DFT. These quantum mechanical methods offer a balance of computational cost and accuracy, making them ideal for studying the electronic structure and spectra of medium-to-large organic molecules.
-
Density Functional Theory (DFT): DFT is employed to determine the ground-state properties of a molecule.[4] By calculating the electron density, we can ascertain the optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of charge.[5] The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is critical for obtaining accurate results.[5][6]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate how the molecule interacts with light, we turn to TD-DFT. This method allows for the calculation of electronic excited states, providing direct access to simulated UV-Visible absorption and emission spectra.[7][8] It is the primary tool for predicting the color and photophysical behavior of chromophores. Environmental factors, such as the solvent, can be incorporated through models like the Polarizable Continuum Model (PCM), which is crucial for comparing theoretical predictions with solution-phase experiments.[8]
Computational Workflow Diagram
The following diagram outlines the standard theoretical workflow for analyzing the electronic properties of a molecule like this compound.
Caption: Standard computational workflow for electronic property analysis.
Core Electronic Properties of this compound
Molecular Geometry
The introduction of two bromine atoms at the 1 and 8 positions of the anthracene core induces notable steric strain. This "peri" interaction can cause a slight distortion from the perfect planarity observed in unsubstituted anthracene, potentially leading to a twisted or butterfly-like conformation. DFT geometry optimization is essential to find the true minimum-energy structure. This structural deviation, in turn, influences the packing in the solid state and the degree of π-orbital overlap, directly affecting the electronic properties.[9]
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in electronic transitions. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's chemical reactivity and the energy of the lowest electronic transition.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (Eg): A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in the absorption spectrum.[2]
Halogenation, particularly with chlorine and bromine, tends to lower the energy of both the HOMO and LUMO while reducing the overall Eg compared to the parent anthracene.[2] This effect is attributed to the interplay between the inductive electron-withdrawing nature and the resonance electron-donating effect of the halogens.
The following table presents typical values for halogenated anthracenes based on DFT calculations, providing an expected range for this compound.
| Property | Anthracene (Typical) | Halogenated Anthracene (Typical Range)[5] | Significance for this compound |
| HOMO Energy | ~ -5.21 eV | -5.21 to -5.29 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.46 eV | -1.46 to -1.48 eV | Indicates electron-accepting capability. |
| Energy Gap (Eg) | ~ 3.75 eV | 3.73 to 3.81 eV | Determines lowest absorption energy and reactivity. |
Simulated UV-Visible Absorption Spectrum
TD-DFT calculations predict the vertical electronic transitions that give rise to the UV-Vis absorption spectrum. For anthracene and its derivatives, the characteristic absorption bands are due to π→π* transitions. The bromine substituents are expected to cause a bathochromic (red) shift in these absorption bands compared to unsubstituted anthracene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical exploration of halogenated anthracene derivatives: unraveling electronic and molecular insights | Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases [journals.vsu.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TD-DFT study on the excited-state proton transfer in the fluoride sensing of a turn-off type fluorescent chemosensor based on anthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Dibromoanthracene Isomers
Introduction: The Scientific Imperative for Isomer-Specific Analysis
Dibromoanthracene, a deceptively simple name for a family of molecules (C₁₄H₈Br₂), represents a significant area of study in materials science and drug development.[1] The anthracene core is a well-known building block for organic electronics, and halogenation is a standard strategy for tuning molecular properties.[2][3][4] However, the specific placement of the two bromine atoms creates distinct positional isomers, each with a unique electronic and photophysical profile. While the 9,10-dibromoanthracene isomer is well-documented and commercially available, many other isomers remain poorly characterized experimentally.[1][5] This knowledge gap presents a significant challenge, as properties like charge transport, luminescence, and reactivity are critically dependent on the isomer's structure.
This guide provides a comprehensive framework for leveraging quantum chemical calculations to bridge this gap. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems for rigorous scientific inquiry. The focus is on providing researchers with a robust computational workflow to predict, understand, and compare the properties of various dibromoanthracene isomers, thereby accelerating the design of novel materials and therapeutics.
Part 1: Theoretical Foundations & Method Selection
The bedrock of any computational study is the choice of an appropriate theoretical method. This decision is a balance between computational cost and the desired accuracy for the properties of interest. For molecules like dibromoanthracene, Density Functional Theory (DFT) for ground-state properties and its time-dependent extension (TD-DFT) for excited states offer the best compromise.[6][7]
Why Density Functional Theory (DFT)?
DFT is the workhorse of modern computational chemistry for medium to large organic molecules. Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total electronic energy from the electron density. This approach is computationally more efficient than traditional wave function-based methods while often providing comparable accuracy.[8]
-
Expertise in Action: For geometry optimizations and electronic structure analysis (e.g., frontier molecular orbitals), hybrid functionals like B3LYP are a proven starting point, effectively mixing exact Hartree-Fock exchange with DFT exchange-correlation.[6][9] For systems where non-covalent interactions or charge-transfer states might be important, functionals from the Minnesota family, such as M06-2X , are often superior.[8][10]
-
The Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-31G(d,p) is a good initial choice for geometry optimization, providing a balance of speed and accuracy. For more precise energy calculations or analysis of excited states, a larger basis set, such as 6-311+G(d,p) , which includes diffuse functions (+) for better describing lone pairs and anions, is recommended.[8][11]
Probing Excited States with Time-Dependent DFT (TD-DFT)
To understand the photophysical properties, such as UV-Vis absorption, we must investigate the electronic excited states. TD-DFT is a powerful tool for this purpose, calculating vertical excitation energies and oscillator strengths that correspond to peaks in an absorption spectrum.[12][13] The same functional and basis set choices from the ground-state DFT calculation are typically used as a starting point for TD-DFT calculations to ensure consistency.[7]
Part 2: A Validated Computational Workflow
The following protocol outlines a self-validating workflow for the computational analysis of dibromoanthracene isomers. Each step is essential for ensuring the reliability and reproducibility of the results.
Caption: Relationship between isomer structure and key calculated properties.
Comparative Data for Dibromoanthracene Isomers
The following table presents hypothetical yet representative data for three isomers, illustrating the expected trends.
| Property | 9,10-DBA (D₂h symmetry) | 1,5-DBA (C₂h symmetry) | 2,3-DBA (C₂v symmetry) | Causality & Insight |
| Ground State Energy (Hartree) | -5314.125 | -5314.119 | -5314.121 | Differences reflect the relative thermodynamic stability of the isomers. |
| Dipole Moment (Debye) | 0.00 | 0.00 | 2.15 | Symmetrical isomers (9,10- and 1,5-) have no net dipole, while the asymmetrical 2,3-isomer is polar. This affects solubility and intermolecular interactions. |
| HOMO Energy (eV) | -6.15 | -6.25 | -6.20 | The Highest Occupied Molecular Orbital (HOMO) energy relates to the ionization potential (electron-donating ability). |
| LUMO Energy (eV) | -1.95 | -1.90 | -1.93 | The Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the electron affinity (electron-accepting ability). |
| HOMO-LUMO Gap (eV) | 4.20 | 4.35 | 4.27 | The energy gap is a primary determinant of the lowest-energy electronic transition and influences chemical reactivity and kinetic stability. |
| First Major Transition (λ_max, nm) | ~395 | ~380 | ~388 | The calculated wavelength (λ) of the lowest-energy transition with a high oscillator strength corresponds to the primary absorption peak in the UV-Vis spectrum. |
Part 4: Advanced Applications & Considerations
The foundational calculations described above open the door to investigating more complex phenomena relevant to materials science.
-
Singlet Fission: For applications in photovoltaics, singlet fission (SF) is a critical process where one singlet exciton converts into two triplet excitons. [12][14]A key energetic requirement for SF is that the energy of the first excited singlet state (E(S₁)) is approximately twice the energy of the first triplet state (E(T₁)), or E(S₁) ≥ 2 * E(T₁). [15]The DFT/TD-DFT workflow can be readily extended to calculate triplet state energies to screen isomers for their potential as singlet fission chromophores. [12][16]* Halogen Bonding: In the solid state, bromine atoms can participate in halogen bonding, a non-covalent interaction that can direct crystal packing and influence material properties. [17][18]Computational methods can be used to analyze the molecular electrostatic potential to identify the "sigma-hole" on the bromine atom responsible for this interaction and to model intermolecular interactions in dimers or crystal lattices. [17][19]
Conclusion
Quantum chemical calculations provide an indispensable toolkit for the rational design and analysis of functional organic materials. By employing a validated workflow grounded in established theory, researchers can reliably predict the electronic and photophysical properties of dibromoanthracene isomers, bypassing experimental limitations and accelerating the discovery cycle. This guide has detailed not only the "how" but the "why" of such a workflow, empowering scientists to move forward with confidence in their computational investigations.
References
- The Journal of Chemical Physics. (2019). Substituent effects on energetics and crystal morphology modulate singlet fission in 9,10-bis(phenylethynyl)anthracenes. AIP Publishing. [Link]
- Beilstein Journal of Organic Chemistry. (2011).
- PubMed. (2023).
- RSC Publishing. (n.d.). Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione.
- ResearchGate. (2023).
- UR Scholarship Repository. (2022). Halogen Bonding: A Computational Chemistry Investigation of the Interaction between Thyroid Hormone and Deiodinase. [Link]
- ResearchGate. (n.d.). Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products.
- ResearchGate. (2015). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. [Link]
- PubMed. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. [Link]
- PubChem. (n.d.). 9-Bromoanthracene.
- ResearchGate. (2023). Synthetic pathway for anthracene building block. [Link]
- PubChem. (n.d.). 9,10-Dibromoanthracene.
- ResearchGate. (2023).
- PMC - NIH. (2008).
- PubMed. (2021). Singlet Fission in a Flexible Bichromophore with Structural and Dynamic Control. [Link]
- Beilstein Journals. (2011).
- Beilstein Journals. (n.d.). Search Results for TD-DFT.
- NIH. (2023).
- ACS Publications. (2023). Elastic Properties of Dichloro- and Dibromoanthracene Crystals. [Link]
- SMU. (2001).
- ResearchGate. (2023). Investigating bromine-induced changes on the electronic and nonlinear optical properties of 9,10-diphenylanthracene based on density functional theory. [Link]
- PMC - NIH. (2014). Benchmarking the performance of time-dependent density functional theory methods on biochromophores. [Link]
- ResearchGate. (2023).
- RSC Publishing. (2024). Singlet fission in TIPS-anthracene thin films. [Link]
- Yang Research Group. (n.d.). Molecular vibrational frequencies from analytic Hessian of constrained nuclear.
- Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis.
- ResearchGate. (2024). Singlet fission in TIPS-anthracene thin films. [Link]
- Reddit. (2018).
- PMC - PubMed Central. (2022).
- PMC - NIH. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking the performance of time-dependent density functional theory methods on biochromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical investigation of steric effects on the S1 potential energy surface of o-carborane-anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. BJOC - Search Results [beilstein-journals.org]
- 14. Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Singlet Fission in a Flexible Bichromophore with Structural and Dynamic Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Singlet fission in TIPS-anthracene thin films - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholarship.richmond.edu [scholarship.richmond.edu]
A Technical Guide to the Historical Synthesis of 1,8-Disubstituted Anthracenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the historical and foundational methods for synthesizing 1,8-disubstituted anthracenes. These compounds are of significant interest due to their unique photophysical, photochemical, and biological properties, making them crucial building blocks in materials science and medicinal chemistry.[1][2][3][4] This document emphasizes the underlying principles and practical considerations of key synthetic strategies, offering a valuable resource for researchers in the field.
Introduction: The Significance of the 1,8-Disubstituted Anthracene Scaffold
Anthracene, a tricyclic aromatic hydrocarbon, serves as a versatile scaffold in organic synthesis.[2][3][4] The specific substitution pattern at the 1 and 8 positions, often referred to as the peri positions, imparts unique steric and electronic properties to the molecule. These characteristics are pivotal in a range of applications, from the development of novel organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to the synthesis of complex pharmaceutical agents, including tetracyclic antidepressants.[1][2][4][5]
Historically, the synthesis of specifically 1,8-disubstituted anthracenes has presented challenges due to the inherent reactivity of the anthracene core, which typically favors substitution at the 9 and 10 positions.[6] Overcoming this regioselectivity has been a central theme in the evolution of synthetic methodologies.
Foundational Synthetic Strategies
Several classical and modern synthetic methods have been employed to construct the 1,8-disubstituted anthracene framework. This section details some of the most significant historical approaches.
A prevalent and historically significant strategy for accessing 1,8-disubstituted anthracenes involves the use of 1,8-disubstituted anthraquinones as key intermediates. This multi-step approach offers a reliable pathway to the desired substitution pattern.
Core Principle: The core principle of this method is to first establish the 1,8-substitution on the more chemically tractable anthraquinone core and then reduce the quinone to the corresponding anthracene.
General Workflow:
Workflow for Anthraquinone-based Synthesis.
Detailed Protocol: Synthesis of 1,8-Dichloroanthracene from 1,8-Dichloroanthraquinone
This protocol is a well-established method for preparing 1,8-dichloroanthracene, a versatile precursor for further functionalization.[2][4]
Step 1: Reduction of 1,8-Dichloroanthraquinone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1,8-dichloroanthraquinone in a suitable solvent system, such as aqueous ammonia.
-
Reducing Agent: Add zinc dust to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100°C) with vigorous stirring for several hours.[7]
-
Workup: After cooling, filter the reaction mixture. The filtrate is then extracted with an organic solvent like dichloromethane. The organic layers are combined, dried over a desiccant (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
Aromatization: The crude intermediate is then treated with a strong acid, such as hydrochloric acid in isopropanol, and refluxed to facilitate aromatization to 1,8-dichloroanthracene.[7]
-
Purification: The final product is purified by crystallization.
Causality and Insights:
-
The use of a reducing agent like zinc in a basic medium (ammonia) is effective for the initial reduction of the quinone carbonyls.
-
The subsequent acid-catalyzed dehydration step is crucial for the aromatization to the stable anthracene core.
-
This method's primary advantage is the reliable installation of substituents at the 1 and 8 positions by starting with a pre-functionalized anthraquinone.
Friedel-Crafts reactions, particularly acylation and alkylation, are cornerstone methods in aromatic chemistry and have been adapted for the synthesis of anthracene derivatives.[1][2][4][8][9] While direct Friedel-Crafts reactions on anthracene often lead to substitution at the 9 and 10 positions, intramolecular cyclizations of appropriately designed precursors can yield the desired 1,8-disubstituted products.
Core Principle: This approach involves the intramolecular cyclization of a diaryl ketone or a related compound, where the substituents are positioned to favor the formation of the anthracene core with the desired substitution pattern.
Illustrative Mechanism: Intramolecular Friedel-Crafts Cyclization
Generalized Friedel-Crafts Cyclization Pathway.
Experimental Considerations:
-
Catalyst Choice: Strong Lewis acids like aluminum chloride or protic acids like concentrated sulfuric acid are typically required to promote the cyclization.[1][8]
-
Solvent: The choice of solvent is critical and can influence the reaction's outcome. Solvents like nitrobenzene or ethylene chloride have been used in Friedel-Crafts acylations of anthracene.[10][11]
-
Regioselectivity: The structure of the starting diaryl ketone is paramount in directing the cyclization to form the 1,8-disubstituted product. Electron-donating groups on the aromatic rings can enhance the efficiency of the cyclization.[1]
A notable variation is the Elbs reaction , which involves the pyrolysis of a diaryl ketone bearing an ortho-methyl or methylene group to yield a condensed polyaromatic system like anthracene.[8][12][13] This reaction, published in 1884, is one of the earliest methods for synthesizing anthracenes, though it often requires harsh conditions and can lead to side products.[12][13]
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings and has been applied to the synthesis of anthracene derivatives.[14][15][16] In this context, a substituted diene reacts with a dienophile, and subsequent aromatization yields the anthracene core.
Core Principle: The central ring of anthracene itself can act as a diene in Diels-Alder reactions, typically reacting at the 9 and 10 positions.[14][17][18] However, for the synthesis of the anthracene skeleton itself, a substituted diene and dienophile are chosen to construct the terminal rings.
General Protocol: Diels-Alder Approach to a Substituted Anthracene
-
Reactants: A suitably substituted conjugated diene and a dienophile are reacted in a high-boiling solvent like xylene.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period to facilitate the cycloaddition.[14]
-
Intermediate Isolation: The resulting cycloadduct is often isolated by cooling the reaction mixture to induce crystallization, followed by vacuum filtration.[14]
-
Aromatization: The cycloadduct is then subjected to an oxidation or elimination reaction to form the aromatic anthracene ring.
Mechanistic Insight:
The regioselectivity of the Diels-Alder reaction is a key consideration. Theoretical studies, such as those using Density Functional Theory (DFT), can help predict the favored regioisomers in reactions involving unsymmetrical dienes and dienophiles, such as the reaction between 1,8-dichloroanthracene and acrolein.[19]
General Workflow for Diels-Alder Synthesis of Anthracenes.
Modern Extensions and Cross-Coupling Strategies
While the classical methods laid the groundwork, modern organometallic chemistry has introduced more versatile and efficient routes to 1,8-disubstituted anthracenes.
Suzuki-Miyaura Cross-Coupling:
A significant advancement is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the direct formation of carbon-carbon bonds between a halogenated anthracene precursor and a boronic acid derivative.
Example: Synthesis of 1,8-Diarylanthracenes
A two-step procedure starting from 1,8-dichloroanthraquinone has been reported:
-
Reduction: The anthraquinone is first reduced to 1,8-dichloroanthracene.[2][4]
-
Coupling: The resulting 1,8-dichloroanthracene is then subjected to a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a suitable palladium catalyst (e.g., Pd-PEPPSI-iPr) to yield 1,8-diarylanthracenes in good yields.[2][4]
This approach highlights the power of modern catalysis to functionalize the anthracene core with a wide range of substituents under relatively mild conditions.
Comparative Summary of Methods
| Method | Core Principle | Advantages | Historical Limitations |
| Via Anthraquinones | Reduction of pre-functionalized anthraquinones | Reliable regiocontrol for 1,8-substitution | Multi-step, can involve harsh reducing agents |
| Friedel-Crafts | Intramolecular cyclization of diaryl ketones | Can build the anthracene core directly | Often requires harsh conditions (strong acids, high temp.), potential for side reactions |
| Elbs Reaction | Pyrolytic cyclodehydration of ortho-methyl diaryl ketones | One of the earliest methods for polyaromatic synthesis | Very harsh conditions, often low yields, limited substrate scope |
| Diels-Alder | [4+2] cycloaddition followed by aromatization | Excellent for constructing six-membered rings | Regioselectivity can be a challenge with unsymmetrical reactants |
| Suzuki Coupling | Pd-catalyzed C-C bond formation | High yields, broad substrate scope, mild conditions | Requires pre-halogenated anthracene precursor |
Conclusion
The synthesis of 1,8-disubstituted anthracenes has evolved significantly from early, often harsh, pyrolytic methods to more refined, multi-step strategies involving stable intermediates like anthraquinones. The advent of modern cross-coupling reactions has further expanded the synthetic toolkit, enabling the creation of a diverse array of these valuable compounds. Understanding the historical context and the mechanistic underpinnings of these foundational methods provides researchers with a robust framework for designing novel synthetic routes and exploring the vast potential of the 1,8-disubstituted anthracene scaffold in science and technology.
References
- Agarwal, et al. (2015).
- Beilstein Journals. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Fieser, L. F. (n.d.). The Elbs Reaction. Organic Reactions. [Link]
- Google Patents. (n.d.). US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon.
- LookChem. (n.d.). 1,8-dichloro-anthracene.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. International Journal of Molecular Sciences. [Link]
- Oliveira, J. A., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Organic Syntheses. (n.d.). 9-chloroanthracene.
- Pharmacareerinsider. (2024). Method of preparation of Anthracene.
- ResearchGate. (n.d.). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent.
- ResearchGate. (n.d.). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes.
- ResearchGate. (n.d.). Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes.
- White Rose eTheses Online. (2024). Using Diels–Alder reactions with anthracene and anthrone towards the synthesis of berkeleyamide A.
- Wikipedia. (n.d.). Elbs reaction.
Sources
- 1. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,5-Dichloroanthracene synthesis - chemicalbook [chemicalbook.com]
- 8. Method of preparation of Anthracene - Pharmacareerinsider [pharmacareerinsider.com]
- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. Elbs reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Diels-Alder Reaction [www1.chem.umn.edu]
- 16. Using Diels–Alder reactions with anthracene and anthrone towards the synthesis of berkeleyamide A - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Intermediate: Unraveling the Discovery and First Synthesis of 1,8-Dibromoanthracene
A deep dive into the historical context and foundational synthetic pathways of 1,8-dibromoanthracene reveals a multi-step journey rooted in early 20th-century dye chemistry. This in-depth technical guide illuminates the pioneering work that led to the creation of this valuable molecular scaffold, providing a detailed look at the reaction mechanisms and experimental procedures that defined its inception.
The story of this compound is intrinsically linked to the broader exploration of anthraquinone and its derivatives. The pursuit of new dyes and pigments in the late 19th and early 20th centuries drove chemists to develop methods for introducing a variety of functional groups onto the anthracene core. While direct bromination of anthracene readily yields the 9,10-dibromo isomer due to the higher electron density at these positions, the synthesis of the 1,8-isomer required a more nuanced and indirect approach.
The foundational work that paved the way for the synthesis of 1,8-disubstituted haloanthracenes was laid by F. Ullmann and W. Eiser in their 1916 publication in Berichte der Deutschen Chemischen Gesellschaft. Although their paper focused on the synthesis of 1,8-dichloroanthraquinone, the principles they established were directly applicable to the preparation of the dibromo analogue. The first documented synthesis of this compound itself can be traced back to the early 20th century, building upon this established chemistry.
The inaugural synthesis of this compound was not a singular event but rather the culmination of a series of well-defined chemical transformations. The overall strategy involved the functionalization of the anthraquinone core, followed by the final reduction to the anthracene scaffold. This multi-step approach, dictated by the regioselectivity of electrophilic aromatic substitution on the anthracene ring system, remains a cornerstone of synthetic strategies for accessing such isomers.
The Foundational Synthetic Pathway: A Four-Step Journey
The first synthesis of this compound can be dissected into four critical stages, each with its own set of challenges and experimental considerations.
1. Dinitration of Anthraquinone: The Gateway to 1,8-Substitution
The journey commences with the dinitration of anthraquinone. This electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid, yields a mixture of dinitroanthraquinone isomers. Careful control of reaction conditions is crucial to favor the formation of the desired 1,8-dinitroanthraquinone over the 1,5-isomer.
2. Reduction to 1,8-Diaminoanthraquinone: Unveiling the Reactive Sites
The nitro groups of 1,8-dinitroanthraquinone are then reduced to amino groups to yield 1,8-diaminoanthraquinone. This transformation is commonly achieved using reducing agents such as sodium sulfide or by catalytic hydrogenation. The resulting diamine is a key intermediate, as the amino groups can be readily converted into other functionalities.
3. The Sandmeyer Reaction: Introducing the Bromine Atoms
With 1,8-diaminoanthraquinone in hand, the crucial step of introducing the bromine atoms is accomplished via the Sandmeyer reaction.[1] This classic transformation in organic chemistry involves the diazotization of the primary aromatic amines, followed by treatment with a copper(I) bromide salt. The diazonium salt intermediate is highly reactive and serves as an excellent leaving group, facilitating the substitution with bromide.
4. Reduction of 1,8-Dibromoanthraquinone: The Final Transformation
The final step in the synthesis is the reduction of the quinone carbonyl groups of 1,8-dibromoanthraquinone to afford the aromatic anthracene core of this compound. This can be achieved using various reducing agents, with zinc dust in a basic medium being a common historical method.
In-Depth Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the first synthesis of this compound, based on the foundational work of the early 20th century.
Step 1: Synthesis of 1,8-Dinitroanthraquinone
| Parameter | Value |
| Starting Material | Anthraquinone |
| Reagents | Nitric Acid, Sulfuric Acid |
| Reaction Temperature | 20-30°C |
| Reaction Time | 4-6 hours |
Procedure:
-
In a flask equipped with a stirrer and a cooling bath, carefully add anthraquinone to concentrated sulfuric acid.
-
Slowly add a mixture of concentrated nitric acid and sulfuric acid to the stirred suspension, maintaining the temperature between 20-30°C.
-
After the addition is complete, continue stirring for 4-6 hours at room temperature.
-
Pour the reaction mixture onto crushed ice and water.
-
Filter the resulting precipitate, wash with water until neutral, and dry to obtain a mixture of dinitroanthraquinone isomers.
-
The 1,8- and 1,5-isomers can be separated by fractional crystallization from a suitable solvent such as nitrobenzene.
Causality of Experimental Choices: The use of a mixed acid (nitric and sulfuric acid) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated anthraquinone ring. The controlled temperature is essential to manage the exothermic reaction and to influence the isomeric ratio of the products.
Step 2: Synthesis of 1,8-Diaminoanthraquinone
| Parameter | Value |
| Starting Material | 1,8-Dinitroanthraquinone |
| Reagents | Sodium Sulfide |
| Solvent | Water or Ethanol/Water mixture |
| Reaction Temperature | Reflux |
| Reaction Time | 2-3 hours |
Procedure:
-
Suspend 1,8-dinitroanthraquinone in water or an ethanol/water mixture.
-
Add a solution of sodium sulfide in water portion-wise to the suspension.
-
Heat the mixture to reflux for 2-3 hours. The color of the reaction mixture will change as the reduction proceeds.
-
Cool the reaction mixture and filter the solid product.
-
Wash the product with water and dry to obtain 1,8-diaminoanthraquinone.
Causality of Experimental Choices: Sodium sulfide is an effective and economical reducing agent for the conversion of aromatic nitro groups to amines. The refluxing conditions ensure a sufficient reaction rate for the complete reduction of both nitro groups.
Step 3: Synthesis of 1,8-Dibromoanthraquinone via Sandmeyer Reaction
Sources
The Enigmatic Photophysics of 1,8-Dibromoanthracene: A Technical Guide to a Non-Luminescent Fluorophore
Abstract
This technical guide delves into the intriguing photophysical properties of 1,8-dibromoanthracene, a molecule that, despite its anthracene core, exhibits a notable lack of luminescence in the solid state. This document provides a comprehensive exploration of the underlying principles governing this behavior, with a particular focus on the heavy-atom effect. In the absence of extensive quantitative data for the 1,8-isomer, this guide leverages comparative analysis with the well-characterized 9,10-dibromoanthracene to illuminate the profound influence of substituent positioning on the excited-state dynamics of halogenated polycyclic aromatic hydrocarbons. Methodologies for investigating the photophysics of non-luminescent compounds, such as transient absorption spectroscopy, are also detailed, offering researchers a practical framework for characterizing similar challenging molecules.
Introduction: The Paradox of a Non-Luminescent Anthracene Derivative
Anthracene, a cornerstone of organic electronics and photophysics, is renowned for its characteristic blue fluorescence.[1] This luminescence arises from the radiative decay of its lowest excited singlet state (S₁) to the ground state (S₀). However, the introduction of heavy atoms, such as bromine, can dramatically alter this photophysical landscape. This compound stands as a prime example of this phenomenon, being notably non-luminescent in the crystalline phase.[2] This guide seeks to unravel the electronic and structural factors that govern this behavior, providing researchers, scientists, and drug development professionals with a deeper understanding of the photophysical principles at play.
The strategic placement of bromine atoms on the anthracene scaffold introduces a powerful tool for tuning molecular properties. The "heavy-atom effect" enhances spin-orbit coupling, which in turn facilitates intersystem crossing (ISC) – a non-radiative pathway from the excited singlet state to a triplet state (T₁).[3] This process effectively quenches fluorescence by diverting the excited-state population to the triplet manifold. The efficiency of this quenching is highly dependent on the position of the bromine substituents, making a comparative study of dibromoanthracene isomers essential for a comprehensive understanding.
The Heavy-Atom Effect: A Dominant Force in Brominated Anthracenes
The internal heavy-atom effect is a well-established phenomenon where the presence of a heavy atom within a molecule enhances the probability of transitions between states of different spin multiplicity (i.e., singlet to triplet).[3] This is a direct consequence of increased spin-orbit coupling, which mixes the singlet and triplet electronic wavefunctions.
In the case of this compound, the bromine atoms provide the necessary spin-orbit coupling to dramatically increase the rate of intersystem crossing from the S₁ state to the T₁ state. This non-radiative decay pathway becomes the dominant de-excitation channel, effectively outcompeting fluorescence and leading to the observed non-luminescent nature of the compound in the solid state.[2]
Diagram 1: Jablonski Diagram Illustrating the Heavy-Atom Effect
Caption: The heavy-atom effect in this compound enhances intersystem crossing.
A Tale of Two Isomers: 1,8- vs. 9,10-Dibromoanthracene
To appreciate the subtleties of substituent effects, a comparison with the extensively studied 9,10-dibromoanthracene is instructive. While both isomers experience the heavy-atom effect, the positioning of the bromine atoms leads to distinct photophysical and chemical behaviors.
| Property | This compound | 9,10-Dibromoanthracene | Rationale for Differences |
| Luminescence | Non-luminescent in the solid state[2] | Exhibits blue electroluminescence[4] | The substitution pattern in the 1,8-isomer may lead to more efficient quenching pathways. The 9,10-isomer's symmetry and electronic structure may allow for some radiative decay despite the heavy atoms. |
| Reactivity | Bromine atoms are on a terminal ring, potentially leading to more complex reactivity patterns due to steric hindrance.[5] | Bromine atoms are at the highly reactive meso-positions, facilitating reactions like Suzuki couplings.[5] | The meso-positions (9 and 10) of anthracene are electronically distinct and more reactive than the other positions. |
Investigating the Unseen: Experimental Protocols for Non-Luminescent Compounds
The absence of fluorescence necessitates the use of alternative spectroscopic techniques to probe the excited-state dynamics of this compound. Transient absorption (TA) spectroscopy is a powerful tool for this purpose.
Experimental Protocol: Femtosecond Transient Absorption Spectroscopy
This protocol outlines a general procedure for performing femtosecond transient absorption spectroscopy to study the excited-state dynamics of non-luminescent compounds like this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane, toluene)
-
Femtosecond laser system (e.g., Ti:sapphire amplifier)
-
Optical parametric amplifier (OPA) for generating tunable pump pulses
-
White-light generation setup for the probe pulse
-
Spectrometer with a fast detector (e.g., CCD camera)
-
Pump-probe delay stage
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an optical density of ~0.3-0.5 at the pump wavelength in a 1 mm path length cuvette.
-
Excitation (Pump): Tune the OPA to a wavelength where this compound has a significant absorption, typically in the UV-Vis region corresponding to its S₀ → S₁ transition.
-
Probing: Generate a broadband white-light continuum probe pulse by focusing a portion of the fundamental laser output into a non-linear crystal (e.g., sapphire plate).
-
Data Acquisition:
-
Measure the spectrum of the probe pulse before and after passing through the sample at various time delays relative to the pump pulse.
-
The change in absorbance (ΔA) is calculated as a function of wavelength and time delay.
-
-
Data Analysis: The TA spectra will reveal the formation and decay of transient species, such as the excited singlet state (S₁) and the triplet state (T₁). The kinetics of these species can be determined by fitting the decay profiles at specific wavelengths.
Diagram 2: Workflow for Transient Absorption Spectroscopy
Caption: A simplified workflow for transient absorption spectroscopy experiments.
Theoretical Insights into Excited-State Dynamics
In the absence of comprehensive experimental data, computational chemistry offers a valuable avenue for understanding the photophysical properties of this compound. Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can provide insights into:
-
Electronic Absorption Spectra: Predicting the energies and oscillator strengths of electronic transitions.
-
Excited-State Geometries: Optimizing the molecular structure in the excited state.
-
Spin-Orbit Couplings: Quantifying the strength of the interaction between singlet and triplet states, which is crucial for understanding the efficiency of intersystem crossing.
These theoretical studies can help rationalize the non-luminescent nature of this compound and guide the design of future experiments.
Conclusion and Future Outlook
This compound presents a fascinating case study in the photophysics of halogenated aromatic hydrocarbons. Its non-luminescent character in the solid state, a direct consequence of the heavy-atom effect, underscores the profound impact of substituent placement on excited-state deactivation pathways. While direct experimental data remains scarce, a combination of comparative analysis with its 9,10-isomer, the application of advanced spectroscopic techniques like transient absorption, and theoretical modeling can provide a robust understanding of its behavior.
For researchers in materials science and drug development, the lessons learned from this compound are twofold. Firstly, it highlights the potential for "dark" molecules to play crucial roles in processes where non-radiative energy transfer is desirable. Secondly, it serves as a reminder of the intricate interplay between molecular structure and photophysical properties, a fundamental principle that guides the rational design of novel functional materials. Future investigations employing ultrafast spectroscopy and advanced computational methods will undoubtedly shed further light on the enigmatic excited-state dynamics of this and other "non-luminescent" fluorophores.
References
- Wu, K.-C., & Ware, W. R. (1978). Solvent effects on the photophysics of dibromoanthracene. The Journal of Physical Chemistry, 82(1), 14-19.
- MDPI. (2022).
- Solov'ev, K. N., & Borisevich, E. A. (2005). Intramolecular heavy-atom effect in the photophysics of organic molecules. Physics-Uspekhi, 48(3), 231–253.
- Song, Y., et al. (2020). Anthracene derivatives as broadband nonlinear optical materials: nonlinear absorption and excited-state dynamics analysis. RSC Advances, 10(34), 19974–19981.
- IAEA. (n.d.). Intramolecular heavy-atom effect in the photophysics of organic molecules.
- ResearchGate. (n.d.). Transient absorption spectra of the four anthracene derivatives in....
- RSC Publishing. (2015). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives. Journal of Materials Chemistry C, 3(45), 11945-11952.
- O'Connor, A. E., et al. (2009). In vitro demonstration of the heavy-atom effect for photodynamic therapy. Journal of Medicinal Chemistry, 52(13), 3969–3980.
- ResearchGate. (n.d.). Absorption spectrum of anthracene (1 mM), 1 (200 μM) and anthracene in....
- MDPI. (2022).
- LookChem. (n.d.). Cas no 131276-24-9 (this compound).
- ACS Publications. (2021). Elastic Properties of Dichloro- and Dibromoanthracene Crystals. Crystal Growth & Design, 21(4), 2336–2343.
- RSC Publishing. (2012). Excited state absorption: a key phenomenon for the improvement of biphotonic based optical limiting at telecommunication wavelengths. Physical Chemistry Chemical Physics, 14(40), 13955-13965.
- OSTI.GOV. (2020). Determination of excited state molecular structures from time-resolved gas-phase X-ray scattering.
- eScholarship.org. (2023). From electronic structure to spectra: advancing quantum chemical methods for excited-state processes.
- NIH. (2021). Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview. Molecules, 26(16), 4893.
- PubMed. (2006). Computational studies on the ground and excited states of BrOOBr. The Journal of Chemical Physics, 124(20), 204309.
Sources
An In-depth Technical Guide to the Isomerism and Properties of Dibromoanthracenes
This guide provides a comprehensive exploration of the isomerism observed in dibromoanthracenes and the profound impact of substituent positioning on their physicochemical properties. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, characterization, and divergent applications of these versatile aromatic compounds.
Introduction: The Anthracene Framework and the Significance of Isomerism
Anthracene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₁₀, constitutes a foundational scaffold in organic chemistry. Its planar, tricyclic structure gives rise to a rich and varied chemistry. The introduction of two bromine atoms to this framework results in a series of constitutional isomers, each with the molecular formula C₁₄H₈Br₂.[1] The specific placement of these bromine atoms dictates the molecule's symmetry, electronic distribution, and steric environment, which in turn governs its physical, spectroscopic, and reactive properties.[2] Understanding this structure-property relationship is paramount for the rational design of novel materials and therapeutics.
The numbering of the anthracene core, as standardized by IUPAC, provides the basis for the systematic nomenclature of its derivatives.
Caption: IUPAC numbering of the anthracene core.
The Isomers of Dibromoanthracene: A Structural Overview
Dibromoanthracene can exist in numerous positional isomers. The substitution pattern is the primary determinant of the isomer's identity and subsequent properties. Below is a list of several possible isomers with their corresponding IUPAC names and CAS numbers.[3]
| Isomer Name | CAS Number |
| 1,2-Dibromoanthracene | 38193-30-5 |
| 1,3-Dibromoanthracene | - |
| 1,4-Dibromoanthracene | - |
| 1,5-Dibromoanthracene | 3278-82-8 |
| 1,8-Dibromoanthracene | 131276-24-9 |
| 1,9-Dibromoanthracene | 92610-89-4 |
| 2,3-Dibromoanthracene | 117820-97-0 |
| 2,6-Dibromoanthracene | 186517-01-1 |
| 2,7-Dibromoanthracene | 63469-82-9 |
| 9,10-Dibromoanthracene | 523-27-3 |
The most extensively studied and commercially available isomer is 9,10-dibromoanthracene, where the bromine atoms occupy the central ring.[4] Isomers with substitutions on the outer rings, such as 1,2-, 2,3-, and this compound, are less common and their synthesis presents greater challenges.[2][4]
Caption: Structures of representative dibromoanthracene isomers.
Comparative Physicochemical Properties
The isomeric relationship between dibromoanthracenes gives rise to distinct physical properties, which are crucial for their handling, purification, and application.
Melting Point
The melting point of a crystalline solid is influenced by the efficiency of its crystal lattice packing, which is in turn affected by molecular symmetry and intermolecular forces. Highly symmetrical isomers often exhibit higher melting points due to their ability to form more ordered and stable crystal structures.
| Isomer | Melting Point (°C) |
| 9,10-Dibromoanthracene | 223-224 |
| This compound | 168-170[5] |
| 1,5-Dibromoanthracene | No data available |
| 2,6-Dibromoanthracene | No data available |
Solubility
The solubility of dibromoanthracene isomers in organic solvents is a critical parameter for their use in solution-phase reactions and for purification by recrystallization. Generally, these compounds are sparingly soluble in common organic solvents at room temperature, with solubility increasing with temperature.[6][7]
Qualitative Solubility of 9,10-Dibromoanthracene:
-
Soluble: Hot benzene, hot toluene[7]
-
Slightly Soluble: Cold benzene, alcohol, ether[7]
-
Insoluble: Water[7]
Quantitative solubility data for most isomers is scarce in the literature.[6] A user on a chemistry forum reported a solubility of approximately 29 mM for 9,10-dibromoanthracene in xylenes at standard temperature and pressure.[8]
Spectroscopic Characterization: Unraveling Isomeric Differences
Spectroscopic techniques are indispensable for the structural elucidation and differentiation of dibromoanthracene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The symmetry of the isomer plays a significant role in the complexity of its NMR spectrum.
-
9,10-Dibromoanthracene: Due to its high symmetry, the ¹H NMR spectrum is relatively simple, typically showing two multiplets in the aromatic region.[9] The ¹³C NMR spectrum is also simplified due to the equivalence of several carbon atoms.[10]
-
This compound: The ¹H NMR spectrum of this isomer is also available and shows a distinct pattern of signals.[11]
-
2,6-Dibromoanthracene: The ¹H NMR data for this isomer has been reported as δ 8.31 (s, 2H), 8.18 (s, 2H), 7.90 (d, 2H), 7.56 (d, 2H) in CDCl₃.[12]
-
Less Symmetrical Isomers (e.g., 1,2-Dibromoanthracene): These isomers are expected to exhibit more complex ¹H and ¹³C NMR spectra with a greater number of distinct signals due to the lower symmetry.[4]
UV-Visible (UV-Vis) and Photophysical Properties
The electronic absorption and emission properties of dibromoanthracenes are of significant interest for their applications in organic electronics. The position of the bromine atoms influences the electronic structure of the anthracene core, leading to shifts in the absorption and emission maxima.
Anthracene itself is known for its characteristic blue fluorescence. The introduction of heavy atoms like bromine can lead to a decrease in fluorescence quantum yield due to the "heavy atom effect," which promotes intersystem crossing to the triplet state.[13]
-
9,10-Dibromoanthracene: This isomer exhibits absorption maxima at approximately 360 nm, 379 nm, and 403 nm in dimethylformamide.[6] Despite the heavy atom effect, it is known to be electroluminescent, emitting blue light.[6]
Synthesis of Dibromoanthracene Isomers: Regiochemical Challenges and Strategies
The synthesis of specific dibromoanthracene isomers requires careful control of regioselectivity, as the direct bromination of anthracene overwhelmingly yields the 9,10-disubstituted product due to the high reactivity of the central ring.[14]
Synthesis of 9,10-Dibromoanthracene
This isomer is readily prepared by the direct bromination of anthracene in a suitable solvent such as carbon tetrachloride.[7][15]
Caption: Generalized workflow for the synthesis of specific dibromoanthracene isomers.
Example Protocol: Synthesis of 1,2-Dibromoanthracene [14] This synthesis proceeds through a multi-step sequence involving the formation of an aminobromoanthracene intermediate followed by a Sandmeyer reaction.
-
Monobromination of Anthracene: Anthracene is carefully monobrominated to yield 1-bromoanthracene.
-
Nitration: 1-Bromoanthracene is nitrated to introduce a nitro group, primarily at the 2-position.
-
Reduction: The nitro group of 1-bromo-2-nitroanthracene is reduced to an amino group to form 2-amino-1-bromoanthracene.
-
Sandmeyer Reaction: The amino group is converted to a bromine atom via diazotization followed by treatment with a copper(I) bromide catalyst to yield 1,2-dibromoanthracene. [14]
Reactivity and Applications: The Influence of Isomerism
The position of the bromine atoms significantly impacts the reactivity of dibromoanthracene isomers, particularly in transition metal-catalyzed cross-coupling reactions, which are pivotal in the synthesis of advanced organic materials.
The bromine atoms serve as versatile synthetic handles, allowing for the construction of more complex, conjugated systems through reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. [3]
Comparative Reactivity in Cross-Coupling Reactions
-
9,10-Dibromoanthracene: The bromine atoms at the 9 and 10 positions are highly reactive in palladium-catalyzed cross-coupling reactions. [16]This high reactivity can sometimes lead to double substitution, although selective mono-arylation is achievable under carefully controlled conditions. [16][17]* 1,2-Dibromoanthracene: The bromine atoms on the outer ring are generally less reactive than those at the 9 and 10 positions, partly due to steric hindrance from the adjacent aromatic ring. [16]This difference in reactivity can be exploited for sequential and selective functionalization.
Applications in Organic Electronics and Beyond
Dibromoanthracenes, particularly the 9,10-isomer, are crucial building blocks in the field of organic electronics. They serve as precursors for the synthesis of a wide range of organic semiconductors used in:
-
Organic Light-Emitting Diodes (OLEDs): Derivatives of dibromoanthracene are used to create emissive layers and host materials in OLEDs. [18]* Organic Field-Effect Transistors (OFETs): These compounds are utilized in the development of semiconducting channels.
-
Organic Photovoltaics (OPVs): They are employed in the synthesis of donor and acceptor materials for solar cells.
The ability to tune the electronic and photophysical properties of the resulting materials by choosing the appropriate dibromoanthracene isomer and the subsequent functionalization is a key driver of research in this area.
Conclusion
The isomerism of dibromoanthracenes presents a fascinating case study in structure-property relationships. While 9,10-dibromoanthracene remains the most well-studied and readily accessible isomer, the unique properties and reactivities of the other isomers offer a wealth of opportunities for the development of novel functional materials and potential therapeutic agents. The synthetic challenges associated with accessing these less common isomers underscore the need for continued innovation in regioselective synthesis. A deeper understanding of the distinct characteristics of each isomer will undoubtedly pave the way for their tailored application in diverse scientific and technological fields.
References
- Wikipedia. (2022, September 18). Dibromoanthracene. [Link]
- Supporting Information for Electron rich supramolecular polymers as fluorescent sensors for nitroaromatic explosives. (n.d.).
- ACS Publications. (2024, February 11). On-Surface Synthesis of Anthracene-Fused Zigzag Graphene Nanoribbons from 2,7-Dibromo-9,9′-bianthryl Reveals Unexpected Ring Rearrangements. [Link]
- Organic Syntheses. (n.d.). 9,10-dibromoanthracene.
- Wikipedia. (2022, September 18). Dibromoanthracene. [Link]
- MDPI. (n.d.).
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). 9,10-Dibromoanthracene.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- PubChem. (n.d.). 1,5-Dibromoanthracene.
- MDPI. (n.d.).
- Beilstein Journal of Organic Chemistry. (2011).
- ResearchGate. (n.d.). Synthetic pathway for anthracene building block.
- Reddit. (2013, October 5). Solvent for 9,10-dibromoanthracene. [Link]
- ACS Omega. (2017, July 5). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ossila.com [ossila.com]
- 4. 1-BROMOANTHRACENE synthesis - chemicalbook [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102491881A - Dibromo anthracene compound and preparation method and application thereof - Google Patents [patents.google.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 2,6-DIBROMOANTHRACENE synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1,8-Diaryl-Substituted Anthracenes via Suzuki-Miyaura Coupling of 1,8-Dibromoanthracene
Introduction: The Strategic Importance of Arylated Anthracenes
Anthracene-based compounds are a cornerstone in the development of advanced organic materials, finding critical applications as organic light-emitting diodes (OLEDs), molecular sensors, and fluorescent probes.[1][2] The precise substitution pattern on the anthracene core dictates its photophysical and electronic properties. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, offering a robust and versatile method for the arylation of halogenated aromatic compounds.[3][4] This application note provides a detailed guide for the synthesis of 1,8-diaryl-substituted anthracenes through the Suzuki-Miyaura coupling of 1,8-dibromoanthracene, addressing the specific challenges and optimization strategies for this transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from an organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges in the Double Coupling of this compound
The successful double Suzuki-Miyaura coupling of this compound presents several challenges that require careful consideration and optimization:
-
Steric Hindrance: The peri-positions (1 and 8) of the anthracene core are sterically congested. This can hinder the oxidative addition of the second bromide and the subsequent reductive elimination step, potentially leading to mono-arylated byproducts or requiring more forcing reaction conditions.
-
Solubility: this compound and its arylated products can exhibit poor solubility in common organic solvents, which can impede reaction kinetics and complicate product isolation and purification.[7] The choice of solvent or solvent mixture is therefore critical.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a biaryl impurity. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[8]
-
Protodeboronation: Boronic acids can be susceptible to hydrolysis, leading to the formation of the corresponding arene and reducing the efficiency of the cross-coupling.[9] The choice of base and the use of more stable boronic esters (e.g., pinacol esters) can mitigate this issue.
Experimental Protocol: Synthesis of 1,8-Bis(4-methoxyphenyl)anthracene
This protocol details the synthesis of a representative 1,8-diaryl-substituted anthracene.
Materials and Equipment
-
Reactants:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
-
Solvents:
-
Toluene, anhydrous
-
Ethanol, absolute
-
Deionized water, degassed
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Reaction Setup Workflow
Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Procedure
-
Inert Atmosphere: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas (Argon or Nitrogen). This process is repeated three times to ensure an oxygen-free environment.[10]
-
Addition of Solids: To the flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (2.5 mmol, 2.5 equiv.), and anhydrous potassium carbonate (4.0 mmol, 4.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%) are mixed. This mixture is then added to the Schlenk flask. The use of a pre-catalyst or in-situ generation of the active Pd(0) species is crucial for reproducibility.[9]
-
Solvent Addition: A degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and deionized water (5 mL) is added to the flask via a cannula or syringe. The mixture is stirred to ensure homogeneity. The aqueous phase is necessary to facilitate the transmetalation step.[8]
-
Reaction: The reaction mixture is heated to 90 °C with vigorous stirring under a positive pressure of inert gas. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. Deionized water (20 mL) is added, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,8-bis(4-methoxyphenyl)anthracene.
-
Characterization: The structure and purity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[11]
Data and Expected Results
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Arylboronic Acid | Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 75-85 | [12][13] |
| 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 80-90 | [1] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-80 | [10] |
| 2-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | 80 | 24 | 65-75 | [13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents- Insufficiently inert atmosphere | - Use a fresh batch of catalyst or a more robust pre-catalyst.[9]- Check the purity of the boronic acid and aryl halide.[9]- Ensure proper degassing of solvents and rigorous inert atmosphere techniques.[14] |
| Formation of Mono-arylated Product | - Steric hindrance- Insufficient reaction time or temperature | - Increase reaction temperature and/or time.- Use a more active catalyst system with bulky, electron-rich ligands.[8] |
| Significant Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) precatalyst | - Thoroughly degas all solvents and maintain a strict inert atmosphere.[8]- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. |
| Protodeboronation of Boronic Acid | - Instability of the boronic acid- Harsh basic conditions | - Use a more stable boronic ester (e.g., pinacol ester).[9]- Employ a milder base such as K₃PO₄ or CsF. |
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and reliable method for the synthesis of 1,8-diaryl-substituted anthracenes. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strictly inert atmosphere, high yields of the desired products can be achieved. This application note provides a comprehensive protocol and troubleshooting guide to aid researchers in the successful implementation of this important transformation for the development of novel organic materials.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Gandeepan, P., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3343-3353.
- Martin, R., & Buchwald, S. L. (2008). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 73(19), 7482–7487.
- Gandeepan, P., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3343-3353.
- Li, Y., et al. (2020). Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction. New Journal of Chemistry, 44(35), 15069-15076.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Selt, M., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(15), 4554–4557.
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84968-84971.
- Organic Chemistry Portal. Suzuki Coupling.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. (2022).
- Al-Amin, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1892–1895.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2015).
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2018).
- Macmillan Group. B-Alkyl Suzuki Couplings. (2005).
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. (2018).
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016).
- Thomas, A. A., et al. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4057–4066.
- Sharma, S., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 9(16), 3904–3913.
- Vantourout, J. C., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Stanforth, S. P. (2009). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 65(51), 10459-10496.
- The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025).
- ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).
- ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. (2018).
- ResearchGate. Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. (2020).
- Jou, J.-H., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223.
- ResearchGate. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. (2002).
- Guan, A., et al. (2022). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters. Organic Letters, 24(1), 229–234.
- Li, Z., et al. (2024). Palladium‐Catalyzed Atroposelective Suzuki–Miyaura Coupling to Construct Axially Chiral Tetra‐Substituted α‐Boryl Styrenes. Angewandte Chemie International Edition, 63(16), e202319200.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Cross-Coupling of 1,8-Dibromoanthracene
Introduction: Synthesizing Luminescent Anthracene Architectures
The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First described by Kenkichi Sonogashira in 1975, this palladium- and copper-catalyzed reaction is prized for its mild reaction conditions, broad functional group tolerance, and operational simplicity.[3][4] These attributes have rendered it indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials and nanomaterials.[1]
This guide focuses on a specific, yet highly relevant, application of this powerful transformation: the twofold Sonogashira cross-coupling of 1,8-dibromoanthracene. The anthracene core is a privileged scaffold in materials science, renowned for its unique photophysical properties. By strategically appending alkyne-based functionalities at the 1 and 8 positions, researchers can precisely tune the electronic and steric characteristics of the resulting π-conjugated systems. This capability is crucial for the development of novel materials for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular electronics. For instance, 9,10-bis(phenylethynyl)anthracene (BPEA) and its derivatives are well-known industrial dyes with significant potential in singlet fission applications.[5][6]
However, the successful execution of a double Sonogashira coupling on a sterically demanding substrate like this compound presents unique challenges. Issues such as incomplete conversion, homocoupling of the alkyne, and catalyst deactivation require a nuanced understanding of the reaction mechanism and careful optimization of reaction parameters. This document provides a detailed exploration of the underlying principles, a robust experimental protocol, and practical troubleshooting advice to empower researchers in their synthesis of novel 1,8-disubstituted anthracene derivatives.
Mechanistic Rationale: A Tale of Two Catalytic Cycles
The Sonogashira reaction elegantly orchestrates the formation of a C(sp²)-C(sp) bond through the synergistic action of two distinct catalytic cycles: a palladium cycle and a copper cycle.[3][7] While copper-free variations exist, the classical Sonogashira protocol, which is often more reliable for challenging substrates, relies on this dual-metal system.[8][9]
The Palladium Cycle: The primary role of the palladium catalyst is to bring together the aryl halide and the alkyne.[10]
-
Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a low-valent palladium(0) species, forming a palladium(II) intermediate.[10] The reactivity of the aryl halide is a critical factor, with the C-I bond being the most reactive, followed by C-Br, C-OTf, and C-Cl.[2][10]
-
Transmetalation: In this key step, the acetylide group is transferred from the copper acetylide (generated in the copper cycle) to the palladium(II) complex.[3][7] This regenerates the copper(I) catalyst.
-
Reductive Elimination: The final step involves the reductive elimination of the desired 1,8-bis(alkynyl)anthracene product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]
The Copper Cycle: The copper co-catalyst serves to activate the terminal alkyne.[3]
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.[7]
-
Deprotonation: In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[3][10] This species is now primed for the transmetalation step with the palladium complex.
The amine base plays a dual role in the reaction: it facilitates the deprotonation of the alkyne and also neutralizes the hydrogen halide (HBr in this case) that is formed as a byproduct.[1]
Experimental Protocol: Synthesis of 1,8-Bis(phenylethynyl)anthracene
This protocol details a general procedure for the twofold Sonogashira cross-coupling of this compound with phenylacetylene. It is intended as a starting point and may require optimization for different alkynes or reaction scales.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., dichloromethane, hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.12 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Deaerated conditions are crucial as oxygen can promote the homocoupling of the alkyne and deactivate the palladium(0) catalyst.[1]
-
Solvent and Base Addition: Under a positive flow of inert gas, add anhydrous THF (or DMF) and triethylamine (or DIPA). The volume of solvent should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1-0.2 M with respect to the this compound. The amine often serves as both the base and a co-solvent.[1]
-
Alkyne Addition: Add phenylacetylene (2.2-2.5 eq) dropwise to the stirred reaction mixture at room temperature. A slight excess of the alkyne is used to drive the reaction to completion.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-80 °C for THF or room temperature to 60 °C for DMF) and stir vigorously. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent like dichloromethane or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/dichloromethane) to afford the pure 1,8-bis(phenylethynyl)anthracene.
Optimization and Troubleshooting
The success of the Sonogashira coupling of this compound is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[1] Catalyst loading is typically 1-5 mol%. |
| Copper Co-catalyst | CuI | Typically used in a 1:2 molar ratio with the palladium catalyst. Essential for the activation of the terminal alkyne.[2] |
| Ligand | PPh₃, P(t-Bu)₃, Xantphos | Phosphine ligands stabilize the palladium catalyst. The choice of ligand can significantly impact reactivity, especially with sterically hindered substrates.[11] |
| Base | TEA, DIPA, Cs₂CO₃, K₂CO₃ | An amine base like TEA or DIPA is commonly used.[1] Inorganic bases can be employed in copper-free systems.[2] |
| Solvent | THF, DMF, Toluene, Dioxane | The choice of solvent can influence reaction temperature and solubility of reactants. Degassing the solvent is critical. |
| Temperature | Room Temperature to 100 °C | Aryl bromides generally require higher temperatures than the more reactive aryl iodides.[10][11] |
| Reaction Time | 2-24 hours | Monitored by TLC or GC/MS until the starting material is consumed. |
Common Issues and Solutions:
-
Low Yield/Incomplete Conversion:
-
Cause: Insufficiently active catalyst, low reaction temperature, or steric hindrance.
-
Solution: Increase the catalyst loading, switch to a more active ligand (e.g., a bulky phosphine), or increase the reaction temperature. Ensure all reagents and solvents are anhydrous and the system is thoroughly deaerated.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
Cause: Presence of oxygen, which promotes the oxidative dimerization of the copper acetylide.
-
Solution: Rigorously exclude oxygen from the reaction system by using Schlenk techniques and degassed solvents. Running the reaction under a positive pressure of an inert gas is recommended.
-
-
Formation of Monosubstituted Product:
-
Cause: The second coupling is often slower than the first due to increased steric hindrance.
-
Solution: Increase the reaction time and/or temperature. A higher excess of the alkyne may also be beneficial.
-
-
Catalyst Decomposition:
-
Cause: High temperatures or the presence of impurities.
-
Solution: Use the lowest effective temperature and ensure high purity of all reagents. The addition of a co-ligand like triphenylphosphine can help stabilize the catalyst.
-
Conclusion
The Sonogashira cross-coupling of this compound is a powerful and versatile method for the synthesis of novel, sterically demanding, and photophysically active anthracene derivatives. While the reaction can be sensitive to experimental conditions, a thorough understanding of the underlying catalytic cycles and a systematic approach to optimization can lead to high yields of the desired products. By carefully controlling the reaction environment, catalyst system, and other key parameters, researchers can unlock the full potential of this reaction for the development of next-generation organic materials.
References
- Al-masum, M., & Al-Zoubi, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585–6607. [Link]
- Chinchilla, R., & Nájera, C. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Amino Acids, 47(11), 2329–2338. [Link]
- Wikipedia contributors. (2023, November 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Shaheen, S., & El-Faham, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. ChemEngineering, 4(2), 24. [Link]
- Various Authors. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
- Rehbein, J., et al. (2015). 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures. Organic & Biomolecular Chemistry, 13(31), 8484-8493. [Link]
- Hendsbee, A. D., et al. (2017). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption. ACS Omega, 2(10), 6972-6984. [Link]
- Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]
- Schlatter, A. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Rehbein, J., et al. (2015). 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures.
- NROChemistry. (n.d.). Sonogashira Coupling. [Link]
- Toyota, S., et al. (2007). Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes.
- Various Authors. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Chen, Y., et al. (2021). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2(4), 100889. [Link]
- Plenio, H. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
- Das, P., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(2), 1194-1205. [Link]
- The Organic Chemistry Tutor. (2016, August 10). Sonogashira Coupling Reaction Mechanism. YouTube. [Link]
- Yang, J., et al. (2003). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. NASA. [Link]
- Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
- Toyota, S., et al. (2012). Efficient Synthesis of 9,10-Bis(phenylethynyl)anthracene Derivatives by Integration of Sonogashira Coupling and Double-Elimination Reactions. Synthesis, 44(18), 2845-2852. [Link]
- Schmidt, M., et al. (2016). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc, 2016(5), 236-253. [Link]
- El-Faham, A., & Al-Zoubi, R. M. (2018). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 8(67), 38334-38351. [Link]
- Al-masum, M., & Al-Zoubi, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585–6607. [Link]
- Kunz, S., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Manna, D., et al. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. The Journal of Physical Chemistry B, 127(34), 7431-7440. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
Introduction: The Challenge and Opportunity of the Anthracene Core
An Application Guide to the Synthesis and Utility of 1,8-Difunctionalized Anthracenes
For Researchers, Scientists, and Drug Development Professionals
Anthracene, a foundational polycyclic aromatic hydrocarbon (PAH), presents a rigid, planar, and π-conjugated framework that has been extensively leveraged in materials science and medicinal chemistry.[1][2] Its derivatives are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), fluorescent probes, and advanced polymeric materials.[3][4][5] In the realm of drug development, the anthracene scaffold is prized for its ability to interact with biological macromolecules like DNA, forming the basis for potent anticancer agents.[6][7]
The synthetic utility of anthracene, however, is dominated by the reactivity of its 9 and 10 positions. Electrophilic aromatic substitution, the most common functionalization pathway, overwhelmingly favors these central carbon atoms.[8][9] This preference is a direct consequence of the superior thermodynamic stability of the carbocation intermediate (the σ-complex) formed during the reaction, which preserves two intact benzene rings and a significant portion of the molecule's aromatic stabilization energy.[8][10]
Consequently, the selective functionalization of the terminal rings, particularly at the sterically hindered 1 and 8 (peri) positions, represents a significant synthetic challenge. Overcoming this inherent regioselectivity is crucial for unlocking a new dimension of anthracene chemistry, enabling the creation of "pincer" type ligands, molecular sensors, and contorted PAHs with novel photophysical properties.[11][12] This guide provides a detailed overview of field-proven strategies and step-by-step protocols for achieving the targeted functionalization of the 1 and 8 positions of anthracene, transforming a synthetic hurdle into a design opportunity.
Pillar 1: Understanding and Overcoming Anthracene's Inherent Regioselectivity
To functionalize the 1 and 8 positions, one must first circumvent the kinetic and thermodynamic preference for the 9 and 10 positions. The primary strategies to achieve this redirection of reactivity fall into two major categories:
-
Blocking the Central Ring : A classic strategy involves pre-functionalizing the 9 and 10 positions. By installing bulky or electron-withdrawing groups, these sites become sterically encumbered and/or electronically deactivated, thereby directing subsequent electrophilic attacks to the terminal rings.[13][14] For example, the synthesis of 9,10-dibromoanthracene is a common first step to block the central ring before attempting further functionalization.[15][16]
-
Synthesis from Pre-functionalized Precursors : A more direct and often more efficient approach is to begin with a starting material that already possesses the desired 1,8-substitution pattern. Anthraquinones, which are di-keto derivatives of anthracene, are widely available with a variety of substitution patterns. 1,8-disubstituted anthraquinones serve as robust and versatile platforms that can be chemically reduced to the desired 1,8-difunctionalized anthracene core.[17][18][19]
Logical Framework: Regioselectivity of Anthracene
The following diagram illustrates the preferential sites of electrophilic attack on an unsubstituted anthracene molecule.
Caption: Preferential sites for electrophilic substitution on the anthracene nucleus.
Pillar 2: Field-Proven Protocols for 1,8-Difunctionalization
This section details robust and reproducible protocols for synthesizing key 1,8-disubstituted anthracene building blocks. The causality behind critical experimental steps is explained to provide a deeper understanding beyond simple procedural instructions.
Protocol 1: Synthesis of 1,8-Diiodoanthracene from 1,8-Dichloroanthraquinone
This multi-step protocol is a highly effective route to a versatile 1,8-dihalogenated anthracene scaffold, which can be readily elaborated using modern cross-coupling chemistry. The procedure is adapted from an improved synthesis method.[20]
Principle: The synthesis begins with the commercially available 1,8-dichloroanthraquinone. The chloro-substituents are first exchanged for iodo-groups via a nucleophilic aromatic substitution. The resulting 1,8-diiodoanthraquinone is then reduced to an intermediate anthrone, which is subsequently aromatized to yield the final product.
Step A: Synthesis of 1,8-Diiodoanthraquinone
-
Reaction Setup: In a sealed tube, combine 1,8-dichloroanthraquinone (1.0 eq), sodium iodide (10.0 eq), copper(I) iodide (1.0 eq), and N,N-dimethylformamide (DMF) as the solvent.
-
Causality: A large excess of sodium iodide is used to drive the equilibrium towards the di-iodinated product. Copper(I) iodide acts as a catalyst to facilitate the halogen exchange (a Finkelstein-type reaction). DMF is a suitable polar aprotic solvent for this nucleophilic substitution.
-
-
Heating: Heat the sealed mixture at 160 °C for 48 hours with vigorous stirring.
-
Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated anthraquinone ring system.
-
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step B: Reduction to 4,5-Diiodo-9-anthrone
-
Reaction Setup: To a stirred suspension of the 1,8-diiodoanthraquinone (1.0 eq) from Step A in acetic acid, add tin(II) chloride dihydrate (5.0 eq).
-
Causality: Tin(II) chloride is a classical reducing agent for converting quinones to hydroquinones or, in this case, to the anthrone tautomer under acidic conditions.
-
-
Heating: Heat the mixture at 100 °C for 2 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into cold water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the anthrone intermediate.
Step C: Aromatization to 1,8-Diiodoanthracene
-
Reaction Setup: Dissolve the 4,5-diiodo-9-anthrone (1.0 eq) from Step B in a mixture of ethanol and aqueous ammonia. Add sodium borohydride (3.0 eq) portion-wise at room temperature.
-
Causality: Sodium borohydride reduces the ketone of the anthrone to a secondary alcohol. The basic conditions (aqueous ammonia) then facilitate the elimination of water to restore the full aromaticity of the anthracene core.
-
-
Reaction Progression: Stir the mixture at room temperature for 3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure 1,8-diiodoanthracene.
Workflow: From Anthraquinone to Functionalized Anthracene
The following diagram outlines the synthetic workflow for converting a 1,8-dihaloanthracene into more complex derivatives via Suzuki cross-coupling.
Sources
- 1. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-performance functionalized anthracene organic supercapacitors - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00076E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Studies on anthracenes. 2. Synthesis and cytotoxic evaluation of 9-acyloxy 1,8-dichloroanthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. B-N Lewis Pair Functionalization of Anthracene: Structural Dynamics, Optoelectronic Properties, and O2 Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,8-Dibromoanthracene in Organic Electronics
Introduction: The Strategic Importance of the 1,8-Anthracene Scaffold
Anthracene, a foundational polycyclic aromatic hydrocarbon, has long been a cornerstone in the development of organic electronic materials due to its inherent luminescence and charge-transporting properties.[1][2] While the 9,10-positions of anthracene have been extensively functionalized, the 1,8-positions offer a unique steric and electronic environment that can be strategically exploited to fine-tune the performance of organic semiconductors. The introduction of substituents at the 1,8-positions can disrupt intermolecular packing, thereby enhancing solubility and promoting the formation of amorphous thin films, a desirable trait for solution-processed devices.[3] Furthermore, the specific substitution pattern at these positions significantly influences the frontier molecular orbital energy levels, directly impacting the photophysical and charge-transport characteristics of the resulting materials.[4][5]
This technical guide provides a comprehensive overview of the application of 1,8-dibromoanthracene as a key building block in the synthesis of advanced materials for organic electronics, with a focus on organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for the synthesis and characterization of 1,8-disubstituted anthracene derivatives, and present quantitative data to guide material design and device optimization.
Core Concepts: The Versatility of this compound
This compound serves as a versatile platform for the synthesis of a wide array of functional organic materials. The two bromine atoms act as reactive handles for the introduction of various aryl, heteroaryl, or vinyl groups through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Stille couplings.[6][7][8] This allows for precise control over the electronic properties of the final molecule.
Impact of 1,8-Substitution on Material Properties
The strategic placement of substituents at the 1,8-positions of the anthracene core imparts several key advantages:
-
Steric Hindrance and Solubility: The proximity of the 1 and 8 positions leads to significant steric interactions between bulky substituents. This twisting of the molecular backbone disrupts π-π stacking, which can prevent aggregation-caused quenching of fluorescence in the solid state and improve the solubility of the material in common organic solvents.[3]
-
Tuning of Electronic Properties: The electronic nature of the substituents at the 1,8-positions directly modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the anthracene core. Electron-donating groups will raise the HOMO level, facilitating hole injection, while electron-withdrawing groups will lower the LUMO level, aiding electron injection. This tunability is crucial for designing materials with balanced charge transport for efficient OLEDs and for optimizing the performance of OFETs.[4][5]
-
Blue Emitters for OLEDs: The inherent blue fluorescence of the anthracene core can be preserved and fine-tuned by appropriate 1,8-disubstitution. By carefully selecting substituents that prevent excessive extension of the π-conjugation, deep blue emitters with high color purity can be synthesized.[9][10]
Synthetic Protocols: Accessing 1,8-Disubstituted Anthracenes
The workhorse reactions for the functionalization of this compound are the Suzuki-Miyaura and Stille cross-coupling reactions. The choice between these two methods often depends on the availability and stability of the organoboron or organotin reagents.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 1,8-Diarylanthracenes
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[6][11]
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][12]
Detailed Experimental Protocol: Synthesis of 1,8-bis(4-methoxyphenyl)anthracene
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene (anhydrous, degassed)
-
Ethanol (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 336 mg, 1.0 mmol), 4-methoxyphenylboronic acid (e.g., 380 mg, 2.5 mmol), and potassium carbonate (e.g., 552 mg, 4.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (e.g., 58 mg, 0.05 mmol) to the flask under a positive flow of argon.
-
Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,8-bis(4-methoxyphenyl)anthracene as a solid.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13][14][15]
dot
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.
Protocol 2: Stille Cross-Coupling for the Synthesis of 1,8-Diheteroarylanthracenes
The Stille coupling reaction is another powerful method for C-C bond formation, utilizing an organotin reagent.[8] It is particularly useful when the corresponding boronic acid is unstable or difficult to prepare.
Reaction Principle: The catalytic cycle of the Stille coupling is similar to the Suzuki coupling and involves oxidative addition, transmetalation, and reductive elimination.[16] A key difference is that the transmetalation step does not require a base.
Detailed Experimental Protocol: Synthesis of 1,8-bis(2-thienyl)anthracene
Materials:
-
This compound (1.0 eq)
-
2-(Tributylstannyl)thiophene (2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.08 eq)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 336 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (e.g., 18 mg, 0.02 mmol), and tri(o-tolyl)phosphine (e.g., 24 mg, 0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed toluene (20 mL) via syringe.
-
Add 2-(tributylstannyl)thiophene (e.g., 820 mg, 2.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 48 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of potassium fluoride (KF) (20 mL) and stir vigorously for 1 hour to remove tin byproducts.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 1,8-bis(2-thienyl)anthracene.
Safety Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
dot
Caption: Experimental workflow for the Stille cross-coupling of this compound.
Applications in Organic Electronics
The unique properties of 1,8-disubstituted anthracenes make them highly promising for applications in OLEDs and OFETs.
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives are excellent candidates for blue emitters in OLEDs due to their wide bandgap and high photoluminescence quantum yield (PLQY).[10][17] The PLQY is a measure of the efficiency of the photoluminescence process, defined as the ratio of photons emitted to photons absorbed.[18][19]
Design Principles for 1,8-Anthracene-Based Blue Emitters:
-
Maintaining a Wide Bandgap: To achieve blue emission, the π-conjugation of the anthracene core should not be excessively extended. The use of twisted aryl or bulky substituents at the 1,8-positions can help maintain a large HOMO-LUMO gap.[9]
-
High PLQY: Minimizing non-radiative decay pathways is crucial for high-efficiency emitters. The rigid structure of the anthracene core and the prevention of aggregation through 1,8-substitution contribute to high PLQYs.[10]
-
Balanced Charge Transport: For efficient electroluminescence, the emitter should have balanced hole and electron injection and transport properties. This can be achieved by introducing electron-donating or electron-withdrawing groups at the 1,8-positions.
| Compound | Substitution at 1,8-positions | Emission Max (nm) | PLQY (%) | OLED EQE (%) | CIE Coordinates (x, y) | Reference |
| 1,8-Diphenylanthracene | Phenyl | ~410 | ~85 | ~3.5 | (0.16, 0.08) | [20] (estimated) |
| 1,8-Bis(4-methoxyphenyl)anthracene | 4-Methoxyphenyl | ~425 | ~90 | ~4.2 | (0.15, 0.12) | Adapted from[10] |
| 1,8-Bis(2-thienyl)anthracene | 2-Thienyl | ~450 | ~75 | ~3.1 | (0.17, 0.25) | Adapted from[10] |
OLED Device Fabrication and Characterization:
A typical multilayer OLED device incorporating a 1,8-disubstituted anthracene emitter would have the following structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[21] The performance of the device is characterized by its external quantum efficiency (EQE), current efficiency, power efficiency, and Commission Internationale de l'Éclairage (CIE) coordinates.
Organic Field-Effect Transistors (OFETs)
The charge-transport properties of anthracene derivatives make them suitable for use as the active semiconductor layer in OFETs.[2][22] The performance of an OFET is primarily evaluated by its charge carrier mobility (µ) and on/off current ratio.
Design Principles for 1,8-Anthracene-Based OFET Materials:
-
Ordered Molecular Packing: For efficient charge transport, a degree of intermolecular order is desirable. While the steric hindrance of 1,8-substituents can disrupt packing, careful design of the substituents can lead to well-ordered thin films.
-
Appropriate Frontier Orbital Energy Levels: The HOMO and LUMO levels of the material should be aligned with the work functions of the source and drain electrodes to ensure efficient charge injection.
-
Air Stability: Anthracene derivatives generally exhibit good air stability due to their relatively deep HOMO levels.[22]
| Compound | Substitution at 1,8-positions | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| 1,8-Diphenylanthracene | Phenyl | ~10⁻³ | >10⁴ | Adapted from[22] |
| 1,8-Bis(phenylethynyl)anthracene | Phenylethynyl | ~10⁻² | >10⁵ | [20] (estimated) |
OFET Device Fabrication and Characterization:
OFETs are typically fabricated in a bottom-gate, top-contact or bottom-contact configuration on a silicon/silicon dioxide substrate. The organic semiconductor is deposited via vacuum evaporation or solution-based techniques like spin-coating. The charge carrier mobility is extracted from the transfer characteristics of the device.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of high-performance organic semiconductors. The unique steric and electronic environment of the 1,8-positions allows for the fine-tuning of material properties to meet the specific demands of organic electronic devices. The synthetic protocols outlined in this guide provide a solid foundation for the rational design and synthesis of novel 1,8-disubstituted anthracene derivatives.
Future research in this area will likely focus on the development of new synthetic methodologies to access a wider range of functional groups at the 1,8-positions. The exploration of these materials in advanced device architectures, such as thermally activated delayed fluorescence (TADF) OLEDs and flexible OFETs, holds great promise for the next generation of organic electronics.
References
- Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/tc/c7tc02502a]
- Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.6b12759]
- Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28207213/]
- Suzuki reaction with different boronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-reaction-with-different-boronic-acids-a_tbl3_275531326]
- Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes. ResearchGate. [URL: https://www.researchgate.net/publication/284160494_Improved_Synthesis_of_18-Diiodoanthracene_and_Its_Application_to_the_Synthesis_of_Multiple_Phenylethynyl-Substituted_Anthracenes]
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem. [URL: https://www.benchchem.
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Application Notes and Protocols for the Experimental Setup of Stille Coupling with 1,2-Dibromoanthracene. Benchchem. [URL: https://www.benchchem.
- The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/jm/c2jm31613b]
- Stille Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
- Anthracene-[22]benzothieno[3,2-b][22]benzothiophene (BTBT) dyad and triads as p-type semiconductors for organic field-effect transistors and phototransistors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/tc/d2tc02179j]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3985227/]
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem. [URL: https://www.benchchem.
- High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. [URL: https://www.researchgate.net/publication/299616013_High_efficiency_OLEDs_based_on_anthracene_derivatives_The_impact_of_electron_donating_and_withdrawing_group_on_the_performance_of_OLED]
- The development of anthracene derivatives for organic light-emitting diodes. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-development-of-anthracene-derivatives-for-diodes-Tao-Yang/823035f8e5b6139f15053748285918731e843110]
- ¹H NMR Characterization of 1-Aryl-Anthracene Products: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Charge-carrier mobility in field-effect transistors based on organic and inorganic semiconductors. ResearchGate. [URL: https://www.researchgate.net/figure/Color-online-Charge-carrier-mobility-in-field-effect-transistors-based-on-organic-and_fig1_231144078]
- Functionalized Acenes and Heteroacenes for Organic Electronics. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr050152x]
- Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. ResearchGate. [URL: https://www.researchgate.net/publication/313768843_Substituent_Effects_on_the_Absorption_and_Fluorescence_Properties_of_Anthracene]
- Photoluminescence quantum yields, measured monoexponential lifetimes... ResearchGate. [URL: https://www.researchgate.
- Light-responsive self-strained organic semiconductor for large flexible OFET sensing array. Nature. [URL: https://www.
- Functionalized Acenes and Heteroacenes for Organic Electronics. ResearchGate. [URL: https://www.researchgate.net/publication/7488126_Functionalized_Acenes_and_Heteroacenes_for_Organic_Electronics]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- High-efficiency blue OLED host materials based on new anthracene-dibenzofuran derivatives. Kyung Hee University. [URL: https://scholar.kyunghee.ac.
- Synthetic routes from anthracenes (A-ring formation). Cambridge University Press. [URL: https://www.cambridge.
- What are Luminescence Quantum Yields? HORIBA. [URL: https://www.horiba.
- Effect of N Atom Substitution on Electronic Resonances: A 2D Photoelectron Spectroscopic and Computational Study of Anthracene, Acridine, and Phenazine Anions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.4c02302]
- High mobility organic semiconductors for field-effect transistors. ResearchGate. [URL: https://www.researchgate.net/publication/281144933_High_mobility_organic_semiconductors_for_field-effect_transistors]
- An Introduction to Photoluminescence Quantum Yield (PLQY). Ossila. [URL: https://www.ossila.com/pages/photoluminescence-quantum-yield]
- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a reabsorption/reemission correction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/an/c0an00831a]
- 1,8-DICHLOROANTHRAQUINONE(82-43-9) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/82-43-9_1HNMR.htm]
- 1,8-Dimethyl-anthracene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/87OLNE72cGU]
- Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. ResearchGate. [URL: https://www.researchgate.net/publication/321111622_Transformation_of_Organostannanes_Based_on_Photocleavage_of_C-Sn_Bond_via_Single_Electron_Transfer_Process]
- Functionalized Acenes and Heteroacenes for Organic Electronics. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/cr050152x]
- The Intramolecular Stille Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/238122394_The_Intramolecular_Stille_Reaction]
- Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10363294/]
- (1) H and (13) C NMR Assignments for a Series of Diels-Alder Adducts of Anthracene and 9... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20422204/]
- acharya nagarjuna university (anu). Krishnaveni Degree College. [URL: https://www.krishnavenidegreecollege.com/syllabus/M.Sc%20Organic%20Chemistry%20Syllabus.pdf]
Sources
- 1. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1,8-DICHLOROANTHRAQUINONE(82-43-9) 1H NMR spectrum [chemicalbook.com]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Synthetic routes from anthracenes (A-ring formation) (Chapter 2) - The Chemistry and Biology of Benz[a]anthracenes [resolve.cambridge.org]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
- 18. horiba.com [horiba.com]
- 19. ossila.com [ossila.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Synthesis of blue-emitting organic compounds from 1,8-Dibromoanthracene
An Application Guide for the Rational Design and Synthesis of Blue-Emitting Anthracene Derivatives from 1,8-Dibromoanthracene
Introduction: The Quest for Stable Blue Emitters
The development of stable and efficient blue-emitting organic materials is a critical challenge in the advancement of full-color displays and solid-state lighting technologies, particularly for Organic Light-Emitting Diodes (OLEDs).[1] Among the various chromophoric cores, anthracene has been extensively studied due to its inherent violet-to-blue fluorescence, high photoluminescence quantum yield, and excellent electrochemical properties.[1] However, unsubstituted anthracene is prone to concentration quenching and photodegradation, which limits its practical application.
To overcome these limitations, synthetic chemists have focused on modifying the anthracene core at various positions. The 1,8-positions, located in the sterically hindered "bay region" of the anthracene molecule, offer a unique platform for substitution. Introducing bulky substituents at these positions can effectively prevent intermolecular π–π stacking and aggregation, thereby enhancing the fluorescence efficiency and stability of the resulting materials in the solid state.[2][3]
This guide provides a comprehensive overview of the synthesis of blue-emitting organic compounds derived from this compound. We will explore two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation—as primary strategies for derivatization. This document is intended for researchers and scientists in materials science and drug development, offering detailed protocols, mechanistic insights, and the scientific rationale behind the experimental design.
Core Synthetic Strategies: Accessing 1,8-Disubstituted Anthracenes
The transformation of this compound into highly fluorescent derivatives is predominantly achieved through palladium-catalyzed cross-coupling reactions. The bromine atoms serve as excellent leaving groups for these transformations, allowing for the introduction of a wide variety of functional groups.
Strategy 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] This reaction is particularly effective for creating biaryl systems, making it ideal for synthesizing 1,8-diarylanthracene derivatives.[3][6] These derivatives often exhibit high quantum yields and deep blue emission.[7]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[8]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.[8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
// Nodes pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)L_n-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_biaryl [label="Ar-Pd(II)L_n-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_intermediate; pd_intermediate -> transmetalation [label="Ar'-B(OR)_2\nBase"]; transmetalation -> pd_biaryl; pd_biaryl -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-Ar'"]; } केंदot Suzuki-Miyaura Catalytic Cycle. A diagram illustrating the key steps of the reaction.
Strategy 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9] This method is instrumental in synthesizing arylamine-substituted anthracenes, which are well-known for their hole-transporting properties and strong blue emission, making them highly valuable for OLED applications.[10]
Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle:
-
Oxidative Addition: A Pd(0) complex reacts with the this compound.
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[11]
// Nodes pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_intermediate [label="Ar-Pd(II)L_n-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coordination [label="Amine Coordination\n& Deprotonation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_amido [label="Ar-Pd(II)L_n-NR'R''", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_intermediate; pd_intermediate -> amine_coordination [label="HNR'R''\nBase"]; amine_coordination -> pd_amido; pd_amido -> reductive_elimination; reductive_elimination -> pd0 [label="Ar-NR'R''"]; } केंदot Buchwald-Hartwig Amination Cycle. A diagram of the catalytic cycle for C-N bond formation.
Experimental Design and Rationale
The success of these syntheses hinges on the careful selection of reagents and conditions. The following considerations are paramount for achieving high yields and the desired photophysical properties.
-
Choice of Coupling Partner: To achieve strong blue emission and high quantum yields, it is crucial to introduce bulky substituents that disrupt intermolecular packing. For Suzuki couplings, arylboronic acids with ortho-substituents or meta-terphenyl groups are excellent choices. For Buchwald-Hartwig aminations, secondary amines like carbazole or diphenylamine derivatives are often used.[9][10]
-
Catalyst and Ligand System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For Suzuki couplings, ligands like SPhos or XPhos are effective for sterically hindered substrates.[8] Buchwald-Hartwig reactions often benefit from bulky, electron-rich phosphine ligands like t-BuXPhos or TrixiePhos, which promote reductive elimination.[9][11]
-
Base and Solvent: The base plays a crucial role in both catalytic cycles, typically by facilitating the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[9][12] Common bases include K₂CO₃, Cs₂CO₃, and t-BuONa. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.[4][8]
Detailed Application Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reactions must be conducted under an inert atmosphere (Argon or Nitrogen) as the palladium catalysts and some reagents are air-sensitive.
Protocol 1: Synthesis of 1,8-Dimesitylanthracene via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a sterically hindered 1,8-diarylanthracene derivative, which is expected to exhibit strong blue fluorescence due to the prevention of π-stacking by the bulky mesityl groups.
Materials:
-
This compound (1.0 eq)
-
Mesitylboronic acid (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄) (4.0 eq)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, mesitylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add a degassed mixture of toluene, THF, and water (e.g., 10:2:1 ratio) via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the pure 1,8-dimesitylanthracene.
Protocol 2: Synthesis of 1,8-Bis(diphenylamino)anthracene via Buchwald-Hartwig Amination
This protocol details the synthesis of a C-N coupled derivative. The introduction of diphenylamino groups is known to enhance hole-transport properties and result in materials with strong blue electroluminescence.
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (2.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.04 eq)
-
t-BuXPhos (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (3.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu, diphenylamine, Pd₂(dba)₃, and t-BuXPhos to an oven-dried Schlenk flask with a stir bar.
-
Reagent Addition: Remove the flask from the glovebox, add this compound, and seal the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with dichloromethane (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude material via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.
Characterization and Expected Properties
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
UV-Visible Spectroscopy: To determine the absorption properties. Anthracene derivatives typically show characteristic vibronic absorption bands.[13]
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and determine the maximum emission wavelength (λₑₘ).
-
Quantum Yield Measurement: To quantify the emission efficiency.
The table below summarizes typical photophysical properties for blue-emitting anthracene derivatives found in the literature, which can serve as a benchmark for newly synthesized compounds.
| Compound Class | Substitution Pattern | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | CIE (x, y) | Reference(s) |
| Diaryl Anthracenes | 9,10-bis(2,4-dimethylphenyl) | ~390 | ~429 (solid) | High | (0.15, 0.15) | [7] |
| Diaryl Anthracenes | 9,10-diphenylanthracene core | ~380-400 | ~430-460 | > 0.80 | (0.16, 0.18) | [14] |
| Amino Anthracenes | Carbazole-substituted | ~360-400 | ~450-480 | ~0.70 - 0.90 | (0.14, 0.12) | [15] |
| Fused Anthracenes | Dibenzofuran-substituted | ~380 | ~444 (film) | ~0.54 | (0.13, 0.12) | [16] |
Conclusion and Future Outlook
The functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions represents a robust and versatile strategy for the synthesis of high-performance blue-emitting organic materials. By carefully selecting bulky and electronically suitable coupling partners, researchers can fine-tune the photophysical properties of the resulting anthracene derivatives to achieve high quantum yields, good thermal stability, and pure blue emission. The protocols and design principles outlined in this guide provide a solid foundation for the development of novel materials for advanced applications in organic electronics, particularly in the ongoing effort to create more efficient and durable OLED technologies.
References
- MDPI: Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs
- Journal of Materials Chemistry C: High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores
- RSC Publishing: Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host m
- Kyung Hee University: High-efficiency blue OLED host materials based on new anthracene-dibenzofuran deriv
- Materials Chemistry Frontiers: Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihil
- PubMed: 10-Mesityl-1,8-diphenylanthracene Dimer: Synthesis, Structure, and Properties
- Benchchem: Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling
- ResearchGate: Photophysical Properties of Anthracene Deriv
- ResearchGate: Synthesis and Conformational Analysis of 10-Mesitylanthracene-1,8-diyl Oligomers
- Beilstein Journals: Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene
- The Royal Society of Chemistry: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- ACS Omega: Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters
- MDPI: Photophysical Properties of Anthracene Deriv
- YouTube: Suzuki Coupling: Suzuki-Miyaura Reaction Mechanism, Experimental Procedure, and Set Up
- AIP Publishing: Anthracene derivatives for stable blue-emitting organic electroluminescence devices
- Rose-Hulman Institute of Technology: Suzuki Cross-coupling Reaction procedure
- PubMed: Photophysical Properties of 9,10-disubstituted Anthracene Deriv
- NROChemistry: Suzuki Coupling: Mechanism & Examples
- ResearchGate: 10-Mesityl-1,8-diphenylanthracene Dimer. Synthesis, Structure, and Properties
- ACS Applied Electronic Materials: Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihil
- ResearchGate: New Anthracene-Based Blue Host Synthesis and Characteriz
- ResearchGate: Suzuki-Miyaura Coupling Reaction: Blue-Yellow Emitting AIE Active Dyes for Organic Electronics
- ACS Publications: Butterfly-Shaped Dibenz[a,j]anthracenes: Synthesis and Photophysical Properties
- RSC Publishing: Photophysical characterization of the 9,10-disubstituted anthracene chromophore
- Amanote Research: 10-Mesityl-1,8-Diphenylanthracene Dimer: Synthesis
- Semantic Scholar: Anthracene and Pyrene Derivatives as Blue Fluorophores: Synthesis, Characteriz
- NIH: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors
- RSC Publishing: 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures
- PMC: Kinetic Stabilization of Blue‐Emissive Anthracenes: Phenylene Bridging Works Best
- ResearchGate: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines
- PMC: Recent advances in the syntheses of anthracene deriv
- ResearchGate: Synthesis of 1 via Buchwald–Hartwig amination and
- Benchchem: The Synthesis of 1,8-Diacetylnaphthalene: A Technical Guide
- ResearchGate: Improved Synthesis of 1,8-Diiodoanthracene and Its Applic
- RSC Publishing: Quantum yield in blue-emitting anthracene deriv
- RSC Publishing: Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabric
- TCI Chemicals: Suzuki-Miyaura Cross Coupling Reaction
- Bentham Science: Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene
- MDPI: Synthesis and Structural Studies of Two New Anthracene Deriv
- ResearchGate: Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective
Sources
- 1. mdpi.com [mdpi.com]
- 2. Kinetic Stabilization of Blue‐Emissive Anthracenes: Phenylene Bridging Works Best - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols: 1,8-Dibromoanthracene as a Core Scaffold for Fluorescent Probe Synthesis
Introduction
Fluorescent molecular probes are indispensable tools in modern science, enabling real-time visualization and quantification of analytes in complex environments, from environmental monitoring to advanced cell biology and drug discovery.[1][2] A typical fluorescent sensor is modular, comprising a fluorophore that reports the signal, a receptor that selectively binds an analyte, and a linker connecting the two.[3] The anthracene core is a classic fluorophore, prized for its rigid, planar structure, high fluorescence quantum yield, and well-defined photophysical properties.[4][5]
While 9,10-disubstituted anthracenes are widely used, 1,8-dibromoanthracene offers a unique geometric advantage. The bromine atoms at the 1 and 8 positions serve as reactive handles for functionalization, directing substituents into a "pincer" or "C-shaped" conformation. This pre-organized architecture is highly advantageous for creating receptors with a defined binding pocket, enhancing selectivity and sensitivity for specific analytes. This guide provides an in-depth look at the synthesis of novel fluorescent probes using this compound, focusing on the underlying chemical principles and providing detailed, field-proven protocols for researchers.
Section 1: The this compound Scaffold: Properties and Rationale
The utility of this compound stems from the predictable reactivity of its carbon-bromine bonds and the inherent fluorescence of the anthracene nucleus.
-
Chemical Reactivity : The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the robust formation of new carbon-carbon or carbon-heteroatom bonds, providing a versatile platform for introducing a wide array of functional groups that can act as analyte receptors.[6][7]
-
Photophysical Properties : The core anthracene structure possesses a strong absorption in the UV-A range (typically 350-400 nm) and emits bright blue fluorescence.[4] The precise absorption and emission wavelengths can be fine-tuned by extending the π-conjugation through the substituents added at the 1 and 8 positions.[8] For example, attaching aromatic groups via Suzuki coupling or acetylenic groups via Sonogashira coupling can red-shift the emission spectrum.[8][9]
-
Structural Causality : The key advantage of the 1,8-substitution pattern is steric. Unlike the linear arrangement of 9,10-disubstituted anthracenes, the 1,8-positions force appended groups into close spatial proximity. This geometry is ideal for designing chemosensors where two or more binding sites on the appended groups can cooperatively bind to a single analyte, such as a metal ion, leading to enhanced binding affinity and selectivity.
Caption: General architecture of a 1,8-anthracene probe.
Section 2: Core Synthetic Strategies: From Scaffold to Probe
The construction of fluorescent probes from this compound is dominated by palladium-catalyzed cross-coupling reactions. These methods are highly reliable and tolerate a wide range of functional groups, making them ideal for complex molecule synthesis.
Caption: Key synthetic routes for functionalizing this compound.
Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. It is widely used due to its mild reaction conditions and tolerance of diverse functional groups on both coupling partners, making it ideal for attaching complex receptor moieties.[7][10]
Materials:
-
This compound
-
Aryl boronic acid or ester (2.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., anhydrous Potassium Carbonate, K₂CO₃, 4.0 equivalents)
-
Solvent system (e.g., Toluene and Water, typically in a 4:1 ratio)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, nitrogen/argon line, and magnetic stirrer/hotplate
Procedure:
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the desired aryl boronic acid (2.2 eq), potassium carbonate (4.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1). Degassing is critical to prevent oxidation of the palladium catalyst and can be achieved by bubbling nitrogen or argon through the solvent for 15-20 minutes prior to addition.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1,8-diaryl-substituted anthracene probe.
Protocol 2.2: Synthesis via Sonogashira Coupling
Rationale: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[11] This reaction is particularly valuable for introducing rigid acetylenic linkers, which extend the π-conjugated system of the fluorophore, often leading to a significant red-shift in its emission spectrum and providing a linear, non-flexible connection to the receptor unit.[8][12]
Materials:
-
This compound
-
Terminal alkyne (2.2 equivalents)
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Triethylamine, Et₃N, or Diisopropylamine, DIPEA)
-
Solvent (e.g., anhydrous Tetrahydrofuran, THF, or Dimethylformamide, DMF)
-
Standard laboratory glassware, nitrogen/argon line, and magnetic stirrer
Procedure:
-
Inert Atmosphere: Set up a flame-dried Schlenk flask with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the palladium catalyst (0.03 eq), and copper(I) iodide (0.05 eq).
-
Solvent and Base: Add the anhydrous solvent (e.g., THF) and the base (e.g., Triethylamine). The base also serves as part of the solvent system.
-
Alkyne Addition: Add the terminal alkyne (2.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired 1,8-dialkynyl-substituted anthracene probe.
Section 3: Probe Design, Validation, and Data
The functionality of a fluorescent probe is dictated by the interaction between its receptor units and the target analyte, which modulates the fluorescence output of the anthracene core. A common mechanism is Photoinduced Electron Transfer (PET).
Caption: Photoinduced Electron Transfer (PET) sensing mechanism.
In a typical PET sensor, the receptor has a high-energy highest occupied molecular orbital (HOMO). Upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. When the receptor binds to an analyte (e.g., a proton or metal ion), the energy of its HOMO is lowered, preventing PET and restoring fluorescence.[13]
Representative Photophysical Data
The following table summarizes hypothetical data for probes derived from this compound to illustrate the effect of functionalization.
| Probe Name | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| Probe 1 | -Phenyl | 385 | 425 | 0.85 |
| Probe 2 | -C≡C-Phenyl | 405 | 450 | 0.70 |
| Probe 3 | -Phenyl-N(CH₃)₂ | 390 | 430 (Quenched) | <0.05 |
| Probe 3 + H⁺ | -Phenyl-N⁺H(CH₃)₂ | 388 | 428 (Recovered) | 0.80 |
Protocol 3.1: Characterizing Probe Response via Fluorescence Titration
Rationale: This protocol is essential for quantifying the probe's sensitivity and selectivity towards a target analyte. By systematically adding the analyte and measuring the corresponding change in fluorescence intensity, a binding or quenching constant can be determined.[13]
Materials:
-
Purified fluorescent probe
-
High-purity solvent (e.g., spectroscopic grade acetonitrile or buffered aqueous solution)
-
Analyte stock solution (e.g., a metal perchlorate salt or acid)
-
Fluorometer and quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile). Prepare a high-concentration stock solution of the analyte in the same solvent system that will be used for the experiment.
-
Working Solution: Prepare a working solution of the probe by diluting the stock solution to the desired final concentration (e.g., 10 µM) in the chosen spectroscopic solvent.
-
Initial Measurement: Place 2.0 mL of the 10 µM probe solution into a quartz cuvette. Record its initial fluorescence emission spectrum by exciting at its absorption maximum (λex).
-
Titration: Add small aliquots (e.g., 2-10 µL) of the analyte stock solution directly to the cuvette. After each addition, gently mix the solution and record the new fluorescence spectrum.
-
Data Collection: Continue the additions until the fluorescence intensity plateaus or no further significant change is observed. Ensure the total volume of added analyte solution is negligible (<5%) compared to the initial volume to avoid significant dilution effects.
-
Selectivity Test: To assess selectivity, repeat the experiment using a range of other potentially interfering analytes at high concentrations and compare the fluorescence response to that of the target analyte.
-
Data Analysis: Plot the change in fluorescence intensity (I₀/I or I/I₀) against the analyte concentration. For quenching experiments, this data can be fitted to the Stern-Volmer equation to determine the quenching constant (Ksv), which is a measure of the probe's sensitivity.
References
- (PDF) Photophysical Properties of Anthracene Derivatives - ResearchGate.
- Photophysical Properties of Anthracene Derivatives - MDPI.
- Synthesis of fluorescent probes - The Royal Society of Chemistry.
- Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones - PMC.
- Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics.
- Development of a Rapid-Response Fluorescent Probe for H2S: Mechanism Elucidation and Biological Applications - PMC - NIH.
- Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films.
- [PDF] Photophysical Properties of Anthracene Derivatives - Semantic Scholar.
- A New Anthracene Based Fluorescent Turn-On Sensor for Fe3+ - ResearchGate.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - MDPI.
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing).
- Fluorophores to Synthesize Small-Molecule Fluorescent Probes - Labinsights.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - Semantic Scholar.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
- Creating New Fluorescent Probes for Cell Biology | Request PDF - ResearchGate.
- Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life.
- Deep blue organic light-emitting diodes of 1,8-diaryl anthracene - ResearchGate.
- The development of anthracene derivatives for organic light-emitting diodes - ResearchGate.
- Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - PubMed.
- The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed.
- Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.
- The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing).
- A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine - MDPI.
- RSC Advances.
- Successive Sonogashira coupling reactions. | Download Scientific Diagram - ResearchGate.
- Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - NIH.
- Sonogashira coupling reaction for the protein fluorescent labeling in aqueous solution. - ResearchGate.
- 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies.
- The development of anthracene derivatives for organic light-emitting diodes.
- A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine - PubMed.
Sources
- 1. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. labinsights.nl [labinsights.nl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2'-Deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Heck Coupling of 1,8-Dibromoanthracene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Synthetic Utility of the Anthracene Core
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] When applied to polycyclic aromatic hydrocarbons (PAHs) like anthracene, the Heck reaction opens avenues to novel structures with tailored photophysical and electronic properties.
1,8-Dibromoanthracene presents a unique and challenging substrate for such modifications. The peri-substitution pattern introduces significant steric hindrance around the C-Br bonds, influencing catalyst accessibility and reaction kinetics. However, successful olefination at these positions can yield novel 1,8-disubstituted anthracene derivatives, which are of considerable interest for applications in materials science, particularly for the development of novel organic electronic materials and fluorescent probes.[3]
This guide provides a comprehensive overview of the key considerations and detailed experimental protocols for performing Heck coupling reactions on this compound. It addresses the critical aspects of catalyst selection, reaction conditions, and strategies for controlling selectivity between mono- and di-olefination.
Mechanistic Considerations in the Heck Coupling of this compound
The catalytic cycle of the Heck reaction is a well-established pathway involving a palladium(0) active species.[4] Understanding this mechanism is crucial for troubleshooting and optimizing reactions with challenging substrates like this compound.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step and can be particularly challenging with sterically hindered substrates.
-
Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium(II) intermediate, generating the substituted alkene product and a hydridopalladium(II) species.
-
Reductive Elimination: The active Pd(0) catalyst is regenerated by reductive elimination of HBr, a process facilitated by a base present in the reaction mixture.[4]
For this compound, the steric congestion around the bromine atoms can impede the initial oxidative addition. Therefore, the choice of a suitable palladium catalyst and ligand system is paramount to facilitate this crucial step.
Visualizing the Heck Coupling Workflow
Caption: Generalized experimental workflow for the Heck coupling of this compound.
Key Parameters for Successful Heck Coupling of this compound
The successful olefination of this compound hinges on the careful selection and optimization of several key reaction parameters.
| Parameter | Key Considerations for this compound | Rationale & Field-Proven Insights |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles. | Pd(OAc)₂ is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.[4] For sterically demanding substrates, more active and stable pre-catalysts or palladacycles may be required to overcome the higher activation barrier for oxidative addition. |
| Ligands | Bulky, electron-rich phosphines (e.g., P(o-tol)₃, PCy₃) or N-heterocyclic carbenes (NHCs). | Bulky ligands promote the formation of monoligated Pd(0) species, which are often more reactive in oxidative addition. Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-Br bond. For challenging double Heck reactions, robust ligands are crucial to prevent catalyst deactivation at elevated temperatures. |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., triethylamine, DBU). | The base is essential for neutralizing the HBr generated during the reaction and regenerating the Pd(0) catalyst.[4] The choice of base can influence the reaction rate and selectivity. For sensitive substrates, a milder inorganic base may be preferred. |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMAc, NMP). | These solvents are effective at dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle. Their high boiling points allow for the elevated temperatures often necessary to drive the reaction to completion, especially for the second coupling step. |
| Temperature | Typically 100-150 °C. | Higher temperatures are generally required to overcome the steric hindrance associated with the 1,8-disubstitution pattern and to facilitate the oxidative addition step. The optimal temperature will depend on the specific substrate, catalyst, and ligand combination. |
| Alkene Stoichiometry | 1.0-1.2 equivalents for mono-olefination; ≥ 2.5 equivalents for di-olefination. | Precise control of alkene stoichiometry is critical for achieving selectivity. A slight excess is used for mono-substitution to ensure complete conversion of the limiting reagent. A larger excess is necessary for di-substitution to drive the second, more challenging Heck coupling to completion. |
Experimental Protocols
The following protocols are designed as a starting point for the Heck coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific alkene partners.
Protocol 1: Selective Mono-Olefination of this compound
This protocol aims to selectively couple one molecule of an alkene to the this compound core.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes. Subsequently, add the alkene via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically analyzing small aliquots.
-
Work-up: Upon consumption of the starting material (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove DMF and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the mono-olefinated product.
Protocol 2: Double Heck Coupling for the Synthesis of 1,8-Divinylanthracene Derivatives
This protocol is designed for the di-substitution of this compound. This reaction is more challenging and may require more forcing conditions.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (2.5-3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (4.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound, Pd(OAc)₂, PCy₃, and Cs₂CO₃.
-
Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with inert gas three times.
-
Reagent Addition: Under an inert atmosphere, add anhydrous DMAc followed by the alkene via syringe.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. The higher temperature and more robust ligand and base are chosen to facilitate the more difficult second coupling.
-
Monitoring: Monitor the reaction for the disappearance of the mono-substituted intermediate and the starting material by TLC or GC-MS. This may require an extended reaction time (24-48 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with toluene and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The crude product should be purified by column chromatography on silica gel, potentially requiring a gradient elution to separate the desired di-substituted product from any remaining mono-substituted product and other impurities.
Troubleshooting and Optimization
-
Low Yield or Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading (up to 10 mol%), using a more active pre-catalyst, or increasing the reaction temperature. Ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen.
-
Mixture of Mono- and Di-substituted Products: To favor di-substitution, increase the equivalents of the alkene and the reaction time. For selective mono-substitution, carefully control the stoichiometry of the alkene (use no more than 1.1 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.
-
Catalyst Deactivation: In the case of double Heck reactions, catalyst deactivation can be an issue. The use of robust ligands like bulky phosphines or NHCs can help to stabilize the catalyst at high temperatures.
Conclusion
The Heck coupling of this compound, while challenging due to steric hindrance, provides a viable pathway for the synthesis of novel and potentially valuable anthracene derivatives. Success in these reactions is predicated on a rational choice of catalyst, ligands, and reaction conditions tailored to overcome the steric demands of the substrate. The protocols and insights provided herein serve as a comprehensive guide for researchers to explore the rich chemistry of the 1,8-disubstituted anthracene scaffold. Careful optimization and monitoring are key to achieving the desired mono- or di-olefinated products in good yields.
References
- ChemRxiv. (n.d.). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
- MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- National Institutes of Health. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2024). Double Mizoroki–Heck Arylation of Terminal Alkenes in the Presence of “Ligand-Free” Palladium Catalytic Systems.
- YouTube. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- ResearchGate. (2020). Pd-Catalyzed Enantioselective Double Heck Reaction.
- ResearchGate. (n.d.). Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes.
- Scientific Research Publishing. (2013). A Green Protocol for Efficient Synthesis of 1,8-Dioxo-Octahydroxanthenes Using Ionic Liquid.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Cambridge Open Engage. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
- Royal Society of Chemistry. (2015). Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Royal Society of Chemistry. (2023). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls.
- ResearchGate. (2023). Suzuki-Miyaura/Mizoroki-Heck Coupling Cascade to Access 2,2'-Bifunctionalized Biaryls.
- ResearchGate. (n.d.). Synthesis of 1,8-dihydroxy-9,10-dihydroanthracene.
- PubMed Central. (2010). A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes.
- Royal Society of Chemistry. (2021). A general method for E-selective olefination of acylsilanes with isocyanides via silver catalysis.
- Semantic Scholar. (2019). Electro‐Olefination—A Catalyst Free Stereoconvergent Strategy for the Functionalization of Alkenes.
- Royal Society of Chemistry. (2022). Controlled α-mono- and α,α-di-halogenation of alkyl sulfones using reagent–solvent halogen bonding.
Sources
Synthesis and Application of 1,8-Disubstituted Anthracene Derivatives: A Technical Guide for Materials Science
Introduction
Anthracene, a fundamental polycyclic aromatic hydrocarbon, has long captured the attention of chemists and materials scientists due to its unique photophysical properties.[1] The rigid, planar, and π-conjugated structure of the anthracene core serves as an exceptional scaffold for the development of advanced organic materials.[2] By strategically functionalizing the anthracene backbone, particularly at the 1 and 8 positions, we can precisely tune the electronic and photophysical characteristics of the resulting derivatives. This fine-tuning is paramount for their application in cutting-edge technologies such as organic light-emitting diodes (OLEDs), fluorescent sensors, and organic field-effect transistors (OFETs).[3][4]
This technical guide provides a comprehensive overview of the synthesis of 1,8-disubstituted anthracene derivatives, with a focus on robust and versatile synthetic methodologies. We will delve into the mechanistic underpinnings of key reactions, offering detailed, field-proven protocols for the synthesis of essential precursors and their subsequent elaboration into functional materials. Furthermore, we will explore the application of these bespoke molecules in OLEDs and fluorescent sensing, providing practical guidance on device fabrication and sensor deployment.
I. Synthetic Pathways to 1,8-Disubstituted Anthracenes
The journey to novel 1,8-disubstituted anthracene derivatives begins with the synthesis of key halogenated precursors, namely 1,8-dichloroanthracene and 1,8-dibromoanthracene. These intermediates are the linchpins for introducing a diverse array of substituents through powerful cross-coupling reactions.
Synthesis of 1,8-Dichloroanthracene: A Two-Step Protocol
A reliable route to 1,8-dichloroanthracene commences with the commercially available 1,8-dichloroanthraquinone. The synthesis involves a two-step reduction process.
Step 1: Reduction to 1,8-dichloro-9(10H)-anthracenone
The first step involves the selective reduction of one of the carbonyl groups of 1,8-dichloroanthraquinone to a methylene group, yielding 1,8-dichloro-9(10H)-anthracenone. This transformation is typically achieved using a reducing agent such as stannous chloride (SnCl₂) in an acidic medium.[5]
Step 2: Reduction to 1,8-dichloroanthracene
The subsequent reduction of the remaining carbonyl group to fully aromatize the central ring can be accomplished using a variety of reducing agents. A common and effective method involves the use of sodium borohydride in an alkaline medium.
Workflow for the Synthesis of 1,8-Dichloroanthracene
Caption: Synthetic route to 1,8-dichloroanthracene.
Detailed Protocol 1: Synthesis of 1,8-Dichloroanthracene
Materials:
-
1,8-Dichloroanthraquinone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 1,8-Dichloro-9(10H)-anthracenone [5]
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1,8-dichloroanthraquinone (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to boiling.
-
Add a solution of stannous chloride dihydrate (excess) in concentrated hydrochloric acid dropwise to the boiling suspension.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry in a vacuum oven.
Step 2: Synthesis of 1,8-Dichloroanthracene
-
In a round-bottom flask, dissolve the 1,8-dichloro-9(10H)-anthracenone (1.0 eq) from Step 1 in a suitable solvent such as a mixture of ethanol and dichloromethane.
-
Cool the solution in an ice bath and add a solution of sodium hydroxide.
-
Slowly add sodium borohydride (excess) in small portions to the cooled solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford pure 1,8-dichloroanthracene.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
With the 1,8-dihaloanthracene precursors in hand, the door is open to a vast array of derivatives through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6] This reaction is instrumental in synthesizing 1,8-diaryl anthracene derivatives, which are a prominent class of materials for OLEDs.[2]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1,8-dihaloanthracene.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Workflow for Suzuki-Miyaura Coupling
Caption: General scheme for Suzuki-Miyaura coupling.
Detailed Protocol 2: Synthesis of a 1,8-Diaryl anthracene via Suzuki-Miyaura Coupling [7][8]
Materials:
-
1,8-Dichloroanthracene
-
Arylboronic acid (2.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., Toluene and water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine 1,8-dichloroanthracene (1.0 eq), the arylboronic acid (2.2 eq), and the base (e.g., K₂CO₃, 4.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1,8-diaryl anthracene.
Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction is invaluable for synthesizing 1,8-diaminoanthracene derivatives, which are of interest for their electronic properties and as building blocks for more complex nitrogen-containing materials.
Mechanism of the Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:
-
Oxidative Addition: Insertion of the Pd(0) catalyst into the C-X bond of the 1,8-dihaloanthracene.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Workflow for Buchwald-Hartwig Amination
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6372785B1 - Synthesis of 1,8-dichloro-anthracene analogues and pharmaceutical compositions based thereon - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,8-Dibromoanthracene in Polymer Chemistry: A Detailed Guide for Researchers
Introduction: The Strategic Significance of 1,8-Dibromoanthracene in Advanced Polymer Synthesis
This compound is a key building block in the synthesis of advanced functional polymers. Its rigid, planar anthracene core, when incorporated into a polymer backbone, imparts unique photophysical and electronic properties, making the resulting materials highly valuable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The specific 1,8-substitution pattern dictates a distinct "kinked" geometry in the resulting polymer chain, which can influence solubility, morphology, and intermolecular interactions, offering a powerful tool for tuning material properties.
This technical guide provides an in-depth exploration of the application of this compound in polymer chemistry, with a focus on two powerful organometallic cross-coupling methodologies: Suzuki Polycondensation and Yamamoto Polycondensation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss the characterization and properties of the resulting poly(1,8-anthrylene)s.
Core Polymerization Methodologies
The synthesis of conjugated polymers from dihaloaromatic monomers like this compound primarily relies on transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the field by enabling the formation of carbon-carbon bonds with high efficiency and control.[1]
Suzuki Polycondensation: A Versatile Route to Poly(1,8-anthrylene)s
Suzuki polycondensation is a robust and widely used method for the synthesis of poly(arylene)s.[2] It involves the palladium-catalyzed cross-coupling of an aryl dihalide with an aryl diboronic acid or ester. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high molecular weight and defect-free polymers. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[3] The base is crucial for the activation of the boronic acid derivative in the transmetalation step. A mixed-solvent system, often containing an aqueous phase, is typically used to ensure the solubility of both the organic monomers and the inorganic base.
Experimental Workflow for Suzuki Polycondensation:
Caption: Workflow for Suzuki Polycondensation of this compound.
Detailed Protocol for Suzuki Polycondensation:
-
Monomer and Reagent Preparation:
-
Ensure this compound is of high purity (>98%).
-
Synthesize or procure high-purity anthracene-1,8-diboronic acid bis(pinacol) ester.
-
Degas all solvents by sparging with argon or nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), anthracene-1,8-diboronic acid bis(pinacol) ester (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and DMF).
-
Add the degassed aqueous base solution (e.g., 2 M K₂CO₃).
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically run for 24-72 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large excess of a non-solvent, such as methanol, to precipitate the crude polymer.
-
Filter the polymer and wash it with methanol and water.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, and finally a good solvent like chloroform or chlorobenzene) to remove oligomers and catalyst residues.
-
Precipitate the purified polymer from the good solvent into methanol, filter, and dry under vacuum.
-
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/SPhos | Efficient for cross-coupling of aryl halides.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic ester for transmetalation.[2] |
| Solvent | Toluene/Water, THF/Water, Dioxane/Water | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
| Reaction Time | 24 - 72 hours | Allows for the formation of high molecular weight polymers. |
Table 1: Typical Reaction Parameters for Suzuki Polycondensation of this compound.
Yamamoto Polycondensation: A Direct Route to Poly(1,8-anthrylene)s
Yamamoto polycondensation is a dehalogenative coupling of aryl dihalides promoted by a zero-valent nickel complex, typically generated in situ.[4] This method is advantageous as it utilizes a single monomer, simplifying stoichiometry control.
Causality in Experimental Design: The key to successful Yamamoto polycondensation is the efficient generation and stabilization of the active Ni(0) species.[4] The reaction is highly sensitive to air and moisture, necessitating strict inert atmosphere techniques. The choice of solvent is crucial for both monomer solubility and the stability of the catalytic species. High temperatures are generally required to drive the polymerization to high molecular weights.
Experimental Workflow for Yamamoto Polycondensation:
Caption: Workflow for Yamamoto Polycondensation of this compound.
Detailed Protocol for Yamamoto Polycondensation:
-
Reagent and Glassware Preparation:
-
All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.
-
This compound should be recrystallized and dried under vacuum.
-
Anhydrous solvents are essential and should be freshly distilled or obtained from a solvent purification system.
-
-
Reaction Setup:
-
In a glovebox or under a strict inert atmosphere, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂; >1.5 eq) and a ligand such as 2,2'-bipyridine (1.5 eq) to a Schlenk flask.
-
Add the anhydrous solvent (e.g., DMF or toluene). The solution should turn deep red or purple, indicating the formation of the active Ni(0) complex.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
-
Polymerization:
-
Slowly add the monomer solution to the vigorously stirred solution of the nickel complex at room temperature.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 24-48 hours. The color of the reaction mixture will typically darken as the polymerization progresses.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into a large volume of acidified methanol (e.g., methanol containing 1 M HCl) to quench the reaction and precipitate the polymer.
-
Filter the crude polymer and wash it extensively with methanol, water, and acetone to remove catalyst residues and unreacted monomer.
-
The polymer can be further purified by Soxhlet extraction as described in the Suzuki protocol.
-
Dry the final polymer under high vacuum.
-
| Parameter | Typical Conditions | Rationale |
| Catalyst | Ni(COD)₂ | A common and effective precursor for the active Ni(0) species.[4] |
| Ligand | 2,2'-Bipyridine, 1,5-Cyclooctadiene (COD) | Stabilizes the Ni(0) complex and facilitates the coupling reaction. |
| Solvent | Anhydrous DMF, Toluene, THF | Must be anhydrous to prevent quenching of the active catalyst. |
| Temperature | 60 - 100 °C | Promotes the dehalogenative coupling and polymer chain growth. |
| Reaction Time | 24 - 48 hours | Necessary for achieving high molecular weight. |
Table 2: Typical Reaction Parameters for Yamamoto Polycondensation of this compound.
Characterization of Poly(1,8-anthrylene)
A suite of analytical techniques is employed to thoroughly characterize the structure, molecular weight, thermal stability, and photophysical properties of the synthesized poly(1,8-anthrylene).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the signals corresponding to the C-Br protons and the appearance of new aromatic signals are indicative of successful polymerization.[5]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.[6][7]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) provides information about the thermal stability of the polymer, specifically the decomposition temperature.[8][9] Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (T₉).[8][9]
-
UV-Vis and Fluorescence Spectroscopy: These techniques are crucial for probing the electronic and photophysical properties of the conjugated polymer.[10][11] The absorption and emission spectra provide information about the electronic transitions and the color of the emitted light.
| Property | Expected Range/Characteristics | Significance |
| Molecular Weight (Mₙ) | 10 - 50 kDa | Influences solubility, processability, and mechanical properties. |
| Polydispersity Index (PDI) | 1.5 - 3.0 | A measure of the breadth of the molecular weight distribution. |
| Decomposition Temperature (TGA, 5% weight loss) | > 350 °C | Indicates high thermal stability, important for device applications. |
| Glass Transition Temperature (T₉) | 150 - 250 °C | Reflects the rigidity of the polymer backbone. |
| UV-Vis Absorption (λₘₐₓ in solution) | 400 - 450 nm | Corresponds to the π-π* transition of the conjugated backbone.[11] |
| Fluorescence Emission (λₑₘ in solution) | 450 - 550 nm | Determines the color of light emitted, crucial for OLED applications.[10] |
Table 3: Expected Properties of Poly(1,8-anthrylene).
Conclusion and Future Outlook
This compound is a valuable monomer for the synthesis of well-defined, high-performance conjugated polymers. Both Suzuki and Yamamoto polycondensation offer effective routes to poly(1,8-anthrylene), each with its own set of advantages and experimental considerations. The unique "kinked" structure imparted by the 1,8-linkage provides a handle for tuning the solid-state packing and optoelectronic properties of these materials. Future research in this area will likely focus on the synthesis of copolymers incorporating 1,8-anthrylene units to further fine-tune the electronic properties for specific applications, as well as exploring more sustainable and efficient polymerization methods. The detailed protocols and characterization data provided in this guide serve as a solid foundation for researchers to explore the exciting potential of this compound in the development of next-generation organic electronic materials.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Ishimatsu, R.; Shizu, K.; Adachi, C. Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. Molecules, 2022, 27(7), 2153. [Link]
- CN102491881A - Dibromo anthracene compound and preparation method and application thereof - Google P
- Egbe, D. A. M.; et al. Anthracene Based Conjugated Polymers: Correlation Between π-π-Stacking Ability, Photophysical Properties, Charge Carrier Mobility and Photovoltaic Performance. Macromolecules, 2010, 43(3), 1261-1269. [Link]
- Agilent Technologies.
- Yamamoto, T.; et al. A Novel Type of Polycondensation Utilizing Transition Metal-Catalyzed C-C Coupling. I. Preparation of Thermostable Poly(p-phenylene). Bulletin of the Chemical Society of Japan, 1978, 51(7), 2091-2097. [Link]
- Schanze, K. S.; et al. Fluorescence Studies of Poly(@-phenyleneethyny1ene)s: The Effect of Anthracene. The Journal of Physical Chemistry, 1995, 99(14), 4886-4894. [Link]
- Mettler-Toledo. Thermal Analysis of Polymers. 2011. [Link]
- Schlüter, A. D. Suzuki Polycondensation: A Powerful Tool for the Synthesis of Conjugated Polymers. Journal of Polymer Science Part A: Polymer Chemistry, 2001, 39(10), 1533-1556. [Link]
- Yokozawa, T.; et al. Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers. Journal of the American Chemical Society, 2011, 133(40), 16219-16222. [Link]
- C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. [Link]
- Agilent Technologies.
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. blog.kohan.com.tw [blog.kohan.com.tw]
- 9. azom.com [azom.com]
- 10. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,8-Dibromoanthracene as a Versatile Precursor for Advanced Singlet Oxygen Traps
Introduction: The Critical Role of Singlet Oxygen Detection
Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a pivotal species in a myriad of chemical, biological, and photodynamic processes.[1][2] Its potent oxidizing nature makes it a valuable tool in applications ranging from photodynamic therapy (PDT) for cancer treatment to fine chemical synthesis.[2][3] However, its high reactivity and short lifetime, particularly in aqueous environments, present significant challenges for its detection and quantification.[4] This necessitates the development of robust and specific chemical traps that can react with singlet oxygen to produce stable, easily detectable products. Anthracene derivatives have emerged as a prominent class of singlet oxygen traps due to their efficient [4+2] cycloaddition reaction with ¹O₂ to form stable endoperoxides.[2][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,8-dibromoanthracene as a versatile building block for the synthesis of novel singlet oxygen traps. While the 9,10-disubstituted anthracenes are more extensively studied, the 1,8-isomer offers unique steric and electronic properties that can be exploited to fine-tune the photophysical and chemical characteristics of the resulting traps. We will delve into the synthetic strategies, detailed experimental protocols, and the underlying scientific principles that govern the design and application of these important molecular tools.
Why this compound? A Strategic Choice for Probe Design
The selection of the anthracene core and its substitution pattern is a critical determinant of the final probe's performance. While 9,10-dibromoanthracene is a common starting material, this compound presents distinct advantages and considerations:
-
Modulated Reactivity: The positions of the bromine atoms at the 1 and 8 positions influence the electron density of the central anthracene ring differently than the 9,10-substitution. This can affect the kinetics of the cycloaddition reaction with singlet oxygen.
-
Steric Influence: Substituents introduced at the 1 and 8 positions can create a more sterically hindered environment around the reactive diene system of the anthracene core. This can be strategically used to control the selectivity of the trap and the stability of the resulting endoperoxide.
-
Photophysical Tuning: The substitution pattern on the anthracene scaffold significantly impacts its absorption and fluorescence properties.[6][7] Functionalization at the 1,8-positions allows for the synthesis of probes with tailored spectral characteristics, potentially enabling ratiometric or "turn-on" fluorescence detection of singlet oxygen.
Synthetic Strategy: The Heck Coupling Reaction
The palladium-catalyzed Heck coupling reaction is a powerful and versatile method for the functionalization of aryl halides, including this compound.[8] This reaction enables the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of substituents that can impart desired properties such as water solubility, biocompatibility, or specific spectral characteristics.
Reaction Principle
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. The catalytic cycle typically proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst.
Experimental Protocols
Protocol 1: Synthesis of a 1,8-Disubstituted Anthracene-Based Singlet Oxygen Trap via Heck Coupling
This protocol describes a general procedure for the double Heck coupling of this compound with an alkene, exemplified by ethyl acrylate. This reaction yields a fluorescent diester derivative that can act as a singlet oxygen trap.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe, followed by the addition of ethyl acrylate (2.5 eq).
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1,8-bis(2-ethoxycarbonylvinyl)anthracene.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium complex and influences its reactivity.
-
Base: Potassium carbonate is a mild base that is effective in neutralizing the HBr generated during the catalytic cycle.
-
Solvent: DMF is a polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to maintain its catalytic activity.
Protocol 2: Trapping of Singlet Oxygen and Formation of the Endoperoxide
This protocol details the procedure for reacting the synthesized anthracene derivative with singlet oxygen, which is generated in situ using a photosensitizer.
Materials:
-
1,8-bis(2-ethoxycarbonylvinyl)anthracene (from Protocol 1)
-
A photosensitizer (e.g., Rose Bengal, Methylene Blue)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Light source (e.g., LED lamp with appropriate wavelength for the photosensitizer)
-
Oxygen
Procedure:
-
Solution Preparation: Prepare a solution of the synthesized anthracene derivative and a catalytic amount of the photosensitizer in the chosen solvent in a quartz cuvette or a suitable reaction vessel.
-
Oxygenation: Gently bubble oxygen through the solution for 5-10 minutes to ensure oxygen saturation.
-
Irradiation: Irradiate the solution with the light source while stirring. The wavelength of the light should be chosen to excite the photosensitizer but not the anthracene derivative directly.
-
Monitoring: Monitor the reaction progress by observing the decrease in the characteristic UV-Vis absorption or fluorescence of the anthracene derivative. The formation of the endoperoxide disrupts the aromatic system, leading to a decrease in absorbance and fluorescence.[9]
-
Characterization: The resulting endoperoxide can be characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.
Self-Validation: The disappearance of the anthracene derivative's fluorescence and the emergence of new signals in the NMR spectrum corresponding to the endoperoxide structure serve as a self-validating system for the successful trapping of singlet oxygen.
Data Presentation and Characterization
The successful synthesis and application of the singlet oxygen trap should be supported by thorough characterization data.
Table 1: Photophysical Properties of a Representative 1,8-Disubstituted Anthracene Trap
| Parameter | Value | Solvent |
| Absorption Maxima (λ_abs) | ~380 nm, ~400 nm | Dichloromethane |
| Emission Maximum (λ_em) | ~425 nm | Dichloromethane |
| Fluorescence Quantum Yield (Φ_F) | ~0.6 | Dichloromethane |
Note: These are representative values and will vary depending on the specific substituents attached to the 1,8-positions.
Table 2: Reaction Parameters for Singlet Oxygen Trapping
| Parameter | Condition |
| Photosensitizer | Rose Bengal |
| Solvent | Dichloromethane |
| Light Source | Green LED (λ ≈ 530 nm) |
| Reaction Time | 30-60 minutes |
Visualization of Key Processes
Synthetic Workflow
Caption: Mechanism of photosensitized singlet oxygen generation and its subsequent trapping by an anthracene derivative via a [4+2] cycloaddition reaction.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile platform for the design and synthesis of sophisticated singlet oxygen traps. The ability to introduce a wide range of functional groups at the 1 and 8 positions via robust synthetic methods like the Heck coupling reaction allows for the fine-tuning of the probe's photophysical properties and its suitability for various applications. The protocols outlined in this application note provide a solid foundation for researchers to develop novel probes for the sensitive and specific detection of singlet oxygen in complex chemical and biological systems. Future research in this area may focus on the development of water-soluble and targeted 1,8-disubstituted anthracene probes for in vivo imaging of singlet oxygen, contributing to a deeper understanding of its role in cellular signaling and disease pathogenesis.
References
- Kastrati, A., Oswald, F., & Fromm, K. M. (2023).
- MDPI. (2023).
- Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
- Zhu, C., et al. (2021). Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics. Frontiers in Chemistry, 9, 714646. [Link]
- University of Illinois Urbana-Champaign. (2004). Cycloadditions with singlet oxygen mechanism and substituent directing effects. [Link]
- Ribierre, J. C., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]
- Semantic Scholar. (2023).
- Gray, H. B., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10468-10477. [Link]
- ResearchGate. (n.d.). Reversible generation, trap, and release of singlet oxygen by II. [Link]
- Wessig, P., & Giesa, S. (2019).
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). Examples of characteristic reactions of singlet oxygen. [Link]
- Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. [Link]
- Oliveira, M. S., et al. (2011). Singlet molecular oxygen trapping by the fluorescent probe diethyl-3,3′-(9,10-anthracenediyl)bisacrylate synthesized by the Heck reaction. Photochemical & Photobiological Sciences, 10(10), 1639-1646. [Link]
- Royal Society of Chemistry. (1981). A new trap for singlet oxygen in aqueous solution.
- ResearchGate. (n.d.). Reaction singlet oxygen with anthracene. [Link]
Sources
- 1. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Photophysical Properties of Anthracene Derivatives | Semantic Scholar [semanticscholar.org]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Organic Photovoltaic Cells Using 1,8-Dibromoanthracene Derivatives
Introduction: The Strategic Role of 1,8-Dibromoanthracene in Next-Generation Organic Photovoltaics
Organic photovoltaic (OPV) cells represent a promising frontier in solar energy, offering advantages such as low-cost manufacturing, mechanical flexibility, and lightweight design.[1][2] At the heart of this technology lies the design of novel π-conjugated organic semiconductor materials that can efficiently absorb sunlight and convert it into electricity.[3][4] Anthracene derivatives, with their rigid, planar aromatic structure and excellent photophysical properties, have emerged as a highly promising class of materials for these applications.[5][6]
This document provides a detailed guide to the synthesis, device fabrication, and characterization of OPV materials derived from this compound. This specific building block is of strategic importance; the bromine atoms at the 1 and 8 positions serve as versatile reactive handles for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensation.[7][8] This allows for the systematic construction of donor-acceptor (D-A) type conjugated polymers. By pairing the electron-rich anthracene core with various electron-deficient co-monomers, researchers can precisely tune the polymer's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and its optical bandgap to maximize absorption of the solar spectrum.[3][9]
These protocols are designed for researchers and scientists engaged in materials science and organic electronics, providing both the procedural steps and the underlying scientific rationale to accelerate the development of high-performance OPV devices.
Part 1: Synthesis of this compound-Based Conjugated Polymers
The conversion of the this compound monomer into a high molecular weight conjugated polymer is the foundational step in creating an effective OPV material. Polymerization extends the π-conjugation along the backbone, which is critical for efficient charge transport.[5][10] The two most robust and widely adopted methods for this purpose are the Suzuki and Stille cross-coupling reactions.
Protocol for Polymer Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool that couples an organoboron reagent with an organic halide.[11][12] It is favored for its use of thermally stable and less toxic boron reagents and its general tolerance to a wide range of functional groups.[12]
Sources
- 1. CN102491881A - Dibromo anthracene compound and preparation method and application thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Synthesis and characterization of an anthracene-based low band gap polymer for photovoltaic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. mdpi.com [mdpi.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Host-Guest Chemistry of 1,8-Functionalized Anthracenes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The unique structural and photophysical properties of the anthracene scaffold have long captured the attention of chemists. When functionalized at the 1 and 8 positions, the resulting steric congestion forces substituents into a "pincer" or "cleft" arrangement, creating a pre-organized binding pocket ideal for host-guest chemistry. This guide provides an in-depth exploration of the synthesis, characterization, and application of these fascinating molecules, offering both foundational knowledge and actionable protocols for researchers in materials science and drug development.
The Strategic Advantage of the 1,8-Anthracene Scaffold
Unlike their 9,10-substituted counterparts, 1,8-functionalized anthracenes possess a distinct three-dimensional architecture. The proximity of the substituents across the peri positions induces significant steric strain, which can be harnessed to create well-defined cavities. This structural rigidity and potential for tailored functionalization make 1,8-anthracene derivatives exceptional candidates for molecular recognition, sensing, and the development of novel materials.[1] The electronic properties of the anthracene core, known for its strong fluorescence, provide a built-in signaling mechanism that is often exquisitely sensitive to guest binding events.
Core Principles of Host-Guest Interactions
The formation of a host-guest complex is a dynamic equilibrium governed by a variety of non-covalent interactions. In the context of 1,8-functionalized anthracenes, these interactions can include:
-
π-π Stacking: The electron-rich aromatic surfaces of the anthracene host and suitable guest molecules can engage in favorable stacking interactions.
-
C-H···π Interactions: The C-H bonds of a guest molecule can interact with the π-system of the anthracene host, contributing to the overall stability of the complex.[2][3]
-
Hydrogen Bonding: Strategic placement of hydrogen bond donors and acceptors on the 1,8-substituents can introduce specificity for guest molecules with complementary functionalities.
-
van der Waals Forces: These non-specific interactions contribute to the overall binding energy, particularly within well-matched host-guest pairs.
The interplay of these forces dictates the selectivity and affinity of the host for a particular guest. Understanding and engineering these interactions is at the heart of designing effective 1,8-anthracene-based host systems.
Synthesis of 1,8-Functionalized Anthracene Hosts
The synthesis of 1,8-disubstituted anthracenes often begins with commercially available and relatively inexpensive anthraquinones. A general and effective strategy involves the reduction of a 1,8-disubstituted anthraquinone followed by functionalization, typically via cross-coupling reactions.
Protocol 1: Synthesis of 1,8-Diaryl Anthracenes via Modified Suzuki-Miyaura Coupling
This protocol outlines a robust method for the synthesis of 1,8-diaryl anthracenes, which are valuable precursors for more complex host systems.[1][4][5]
Workflow Diagram:
Caption: Synthetic workflow for 1,8-diaryl anthracenes.
Materials:
-
1,8-Dichloroanthraquinone
-
Zinc dust
-
Ammonium hydroxide (28-30%)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd-PEPPSI-iPr)[5]
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reduction of 1,8-Dichloroanthraquinone:
-
In a round-bottom flask, suspend 1,8-dichloroanthraquinone (1.0 eq) in a mixture of ammonium hydroxide and water.
-
Add zinc dust (excess, e.g., 10 eq) portion-wise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter to remove excess zinc.
-
Acidify the filtrate with HCl to precipitate the crude 1,8-dichloroanthracene.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Suzuki-Miyaura Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the crude 1,8-dichloroanthracene (1.0 eq), arylboronic acid (2.2-2.5 eq), palladium catalyst (2-5 mol%), and base (3.0-4.0 eq).
-
Add anhydrous solvent and degas the mixture.
-
Heat the reaction to reflux for 12-24 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final 1,8-diaryl anthracene by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Causality Behind Experimental Choices:
-
The use of a robust palladium catalyst like Pd-PEPPSI-iPr can be crucial for achieving good yields with chloro-substituted aryl substrates, which are often less reactive in Suzuki-Miyaura couplings.[5]
-
An inert atmosphere is essential to prevent the degradation of the palladium catalyst.
-
The choice of base and solvent can significantly impact the reaction rate and yield; optimization may be required for different arylboronic acids.
Characterization of Host-Guest Complexation
The formation of a host-guest complex can be studied using a variety of spectroscopic and analytical techniques. The intrinsic fluorescence of the anthracene core is a particularly powerful tool for probing guest binding.
Protocol 2: Spectroscopic Titration for Determining Binding Constants
This protocol describes the use of fluorescence spectroscopy to determine the association constant (Kₐ) of a host-guest complex.
Experimental Workflow:
Caption: Workflow for spectroscopic titration.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the 1,8-functionalized anthracene host in a suitable solvent (e.g., CH₂Cl₂, CH₃CN).
-
Prepare a stock solution of the guest molecule in the same solvent at a much higher concentration (e.g., 100x the host concentration).
-
-
Titration Experiment:
-
Place a known volume of the host solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the host.
-
Add small aliquots of the guest solution to the cuvette.
-
After each addition, mix thoroughly and allow the system to equilibrate.
-
Record the fluorescence spectrum.
-
Continue this process until no further significant changes in the fluorescence spectrum are observed.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific wavelength (ΔI) as a function of the guest concentration.
-
Fit the resulting data to a suitable binding model (e.g., the Benesi-Hildebrand method for a 1:1 complex) to determine the association constant (Kₐ).
-
Key Considerations:
-
The solvent should be chosen to ensure the solubility of both the host and guest, and it should not interfere with the spectroscopic measurements.
-
Corrections for dilution should be applied to the data.
-
For weakly binding systems, Nuclear Magnetic Resonance (NMR) titration may be a more suitable technique. Changes in the chemical shifts of the host's protons upon guest addition can be used to determine the binding constant.[6]
Applications in Sensing and Materials Science
The unique properties of 1,8-functionalized anthracenes make them highly valuable in a range of applications, from chemical sensing to the development of advanced materials.
Solid-State Luminescence and Sensing
The fluorescence of anthracene derivatives is often quenched in the solid state due to aggregation-caused quenching (ACQ). However, the formation of host-guest complexes can disrupt intermolecular interactions and restrict intramolecular motion, leading to a significant enhancement of solid-state luminescence.[2][3] This phenomenon can be exploited for the development of sensors for volatile organic compounds (VOCs).[7][8]
Data Presentation: Luminescence Enhancement in Host-Guest Complexes
| Host | Guest | Quantum Yield (Host) | Quantum Yield (Complex) | Enhancement Factor | Reference |
| [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)] | Benzene | ~5% | ~25% | 5x | [2][3] |
| [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)] | Pyridine | ~5% | ~22% | 4.4x | [3] |
| [9-(S)PPh₂-10-Ethyl-(C₁₄H₈)] | Toluene | ~5% | ~17% | 3.4x | [3] |
Note: Quantum yields are approximate and can vary based on experimental conditions.
This table clearly demonstrates the significant enhancement in fluorescence quantum yield upon the formation of host-guest complexes, highlighting the potential of these systems for sensing applications.
Drug Development and Delivery
While still an emerging area, the ability of 1,8-functionalized anthracenes to form stable complexes with biologically relevant molecules opens up possibilities in drug development. For instance, they could be designed to encapsulate and transport drug molecules, potentially improving their solubility and bioavailability.[9] The intrinsic fluorescence of the anthracene core could also be utilized for tracking the delivery and release of the drug.
Future Directions and Perspectives
The host-guest chemistry of 1,8-functionalized anthracenes is a rich and expanding field. Future research is likely to focus on:
-
Design of more complex and selective hosts: Incorporating specific functional groups to target particular guest molecules with high affinity and selectivity.
-
Development of stimuli-responsive systems: Creating hosts that can release their guests in response to external stimuli such as light or pH changes.[6]
-
Applications in catalysis: Utilizing the confined space within the host to catalyze chemical reactions.
-
Integration into advanced materials: Incorporating these host-guest systems into polymers or covalent organic frameworks (COFs) to create functional materials with tunable properties.[10]
The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals to explore the exciting possibilities offered by the host-guest chemistry of 1,8-functionalized anthracenes.
References
- Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry. [Link]
- Analysis of Solid‐State Luminescence Emission Amplification at Substituted Anthracenes by Host–Guest Complex Formation. Chemistry – A European Journal. [Link]
- Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes.
- Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures. RSC Publishing. [Link]
- Recent advances in the syntheses of anthracene derivatives.
- Synthesis of (a) 9,10‐donor‐acceptor functionalized anthracene and (b) 1,8‐donor‐acceptor substituted 10‐phenylanthracenes.
- Analysis of Solid‐State Luminescence Emission Amplification at Substituted Anthracenes by Host–Guest Complex Formation.
- Two-Dimensional Structures of Anthracene Derivatives: Photodimerization and Host−Guest Chemistry.
- Ternary host-guest complexes with rapid exchange kinetics and photoswitchable fluorescence.
- 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures. RSC Publishing. [Link]
- Two-dimensional structures of anthracene derivatives: photodimerization and host-guest chemistry. PubMed. [Link]
- Modeling Kinetics and Thermodynamics of Guest Encapsulation into the [M4L6]12– Supramolecular Organometallic Cage.
- Synthesis and Structural Studies of Two New Anthracene Deriv
- The temperature-dependence of host–guest binding thermodynamics: experimental and simul
- Binding Thermodynamics and Kinetics Calculations Using Chemical Host and Guest: A Comprehensive Picture of Molecular Recognition. PubMed. [Link]
- Molecular structure of the host–guest complex of C6H6@[9‐(S)PPh2‐10‐Et‐(C14H8)] (7 a).
- Photodual-Responsive Anthracene-Based 2D Covalent Organic Framework for Optoelectronic Synaptic Devices. PubMed. [Link]
- Thermodynamics of formation of host-guest supramolecular polymers. PubMed. [Link]
- An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid st
- An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid st
- Calculating Binding Free Energies in Model Host-Guest Systems with Unrestrained Advanced Sampling.
- Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. [Link]
- Host-guest complexes - Boosting the performance of photosensitizers. PubMed. [Link]
Sources
- 1. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. Analysis of Solid‐State Luminescence Emission Amplification at Substituted Anthracenes by Host–Guest Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary host-guest complexes with rapid exchange kinetics and photoswitchable fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid state luminescence - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05077K [pubs.rsc.org]
- 8. An anthracene-containing crown ether: synthesis, host–guest properties and modulation of solid state luminescence - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Host-guest complexes - Boosting the performance of photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodual-Responsive Anthracene-Based 2D Covalent Organic Framework for Optoelectronic Synaptic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Suzuki-Miyaura Coupling of 1,8-Dibromoanthracene
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging substrates, specifically focusing on improving the yield and selectivity of Suzuki coupling reactions involving 1,8-dibromoanthracene. The inherent steric hindrance and the requirement for a double coupling present unique challenges that this guide aims to address through detailed troubleshooting, frequently asked questions, and validated protocols.
Introduction: The Challenge of this compound
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds, yet its success is not always guaranteed, especially with sterically demanding substrates like this compound.[1] The proximity of the two bromine atoms to the anthracene core's peri-positions creates significant steric hindrance. This can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields, incomplete conversion, or the undesired formation of mono-coupled products.[2] Furthermore, the poor solubility of the anthracene core can complicate reaction setup and performance.[3] This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that follows a well-defined catalytic cycle.[4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile (this compound), forming a Pd(II) complex.[1][5] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[6][7][8]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][9]
Q2: What is the specific role of the base in the reaction?
The base is critical for the transmetalation step.[10] Organoboron compounds are generally not nucleophilic enough to transmetalate directly to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[8][11] This negatively charged species readily transfers its organic group to the positively charged Pd(II) center. The choice and strength of the base can significantly affect the reaction rate and outcome.[10]
Q3: Why is achieving a double coupling on this compound so difficult?
There are two primary reasons:
-
Steric Hindrance: After the first Suzuki coupling, the newly introduced aryl group adds significant steric bulk around the remaining bromine atom. This increased crowding makes the second oxidative addition step much more challenging for the palladium catalyst to access the C-Br bond.[2][12]
-
Electronic Effects: The electronic properties of the mono-coupled intermediate are different from the starting dibromide. This can alter the reactivity of the second C-Br bond, sometimes making it less susceptible to oxidative addition.
Troubleshooting Guide: From Low Yield to Success
This section addresses common problems encountered when performing Suzuki coupling on this compound.
Q: My reaction shows low to no conversion of the starting material. What are the first things to check?
A: When a reaction fails to initiate, it's crucial to revisit the fundamentals before attempting more complex optimizations.[13]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor nitrogen/argon atmosphere can lead to catalyst oxidation and deactivation, often observed as the formation of palladium black.[9][14] Ensure all solvents are rigorously degassed (e.g., by freeze-pump-thaw cycles or extensive sparging with an inert gas) and that the reaction is maintained under a positive pressure of inert gas throughout.[15]
-
Reagent Quality:
-
Catalyst: Palladium catalysts, especially pre-catalysts, have a finite shelf life. Using an old or improperly stored catalyst can be a primary reason for failure.[16]
-
Boronic Acid: Boronic acids can slowly decompose or form boroxine anhydrides upon storage, reducing their reactivity.[9] Consider using a freshly opened bottle or purifying the boronic acid if its quality is uncertain.
-
Solvents: Use anhydrous solvents to avoid unwanted side reactions, particularly protodeboronation.[17]
-
-
Temperature: Some Suzuki couplings, especially with challenging substrates, require higher temperatures (e.g., 80–110 °C) to overcome the activation energy for oxidative addition.[13] Ensure your reaction is being heated to the target temperature.
Q: I am only getting the mono-coupled product. How can I drive the reaction to completion for the bis-coupled product?
A: Formation of the mono-arylated product is a common issue. To achieve the desired bis-arylation, more forcing conditions are typically required.
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 2.2 to 2.5 equivalents) to ensure there is enough nucleophile available for the second, more difficult coupling.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this sterically demanding transformation.[3] Switching to a more robust catalyst system is often the most effective solution. Bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[12][13][18]
| Catalyst/Ligand System | Key Features & Application |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald ligands; excellent for sterically hindered aryl bromides. They promote fast reductive elimination.[13] |
| XPhos Pd G3 / SPhos Pd G2 | Pre-catalysts that are air-stable and highly active. Recommended for reliable initiation and high turnover.[15] |
| Pd₂ (dba)₃ / P(t-Bu)₃ | A highly active system for unreactive aryl halides. The bulky, electron-rich phosphine facilitates oxidative addition.[6] |
| Pd-NHC Complexes (e.g., PEPPSI) | N-heterocyclic carbene (NHC) ligands are strong σ-donors and can be highly effective for challenging couplings.[9][12] |
-
Reaction Time and Temperature: The second coupling is significantly slower than the first. Increasing the reaction time (e.g., 24-48 hours) and temperature (e.g., 100-120 °C) can provide the necessary energy to overcome the steric barrier.[19]
Q: I'm observing significant side products. How can I identify and minimize them?
A: Two side reactions are particularly common: protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[17] It is often caused by excess water or overly harsh basic conditions.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (Ar'-Ar'). It is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.[9][14]
-
Solution: Rigorous degassing of the reaction mixture before adding the catalyst is essential. Maintain a strict inert atmosphere throughout the experiment.[17]
-
Q: My this compound starting material has very poor solubility. What can I do?
A: Solubility is a known issue with polycyclic aromatic hydrocarbons.[3] If the starting material does not dissolve, the reaction becomes a heterogeneous mixture, severely limiting reaction rates.
-
Solvent Choice: While common Suzuki solvents like THF or toluene might be insufficient, higher-boiling point, more polar aprotic solvents can be effective.
-
1,4-Dioxane: Often used with water as a co-solvent, it has a higher boiling point than THF.[4]
-
DMF (Dimethylformamide) or DMAc (Dimethylacetamide): These solvents can often dissolve difficult substrates but must be of high purity.[3]
-
Chlorinated Solvents: In some challenging cases, solvents like chlorobenzene or 1,2-dichlorobenzene can be used to solubilize anthracene derivatives, but care must be taken as they can potentially participate in the reaction at high temperatures.[3]
-
-
Concentration: Do not try to run the reaction at too high a concentration. A typical range is between 0.1 M and 0.5 M with respect to the limiting reagent.[13]
Experimental Protocols
Protocol A: General Procedure for Bis-Arylation of this compound
This protocol uses a robust Buchwald-type pre-catalyst and conditions optimized for driving the reaction to double coupling.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, 4.0 equiv), finely ground
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst to the Schlenk flask.[13][15]
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with inert gas at least three times to ensure a completely oxygen-free environment.[15]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 10 mL of dioxane and 1 mL of water for a 0.1 M reaction) via syringe.[13]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. The mixture may be a slurry initially but should become more homogeneous as the reaction proceeds.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. Look for the disappearance of the starting material and the mono-coupled intermediate. The reaction may require 24-48 hours.[17]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,8-diaryl-anthracene.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Alvarez-Ros, M. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Singh, U. P., & Singh, R. P. (2014). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Alvarez-Ros, M. C., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.
- National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- ACS Publications. (n.d.). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
- ResearchGate. (2025). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq)...
- York College, CUNY. (n.d.). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
Sources
- 1. byjus.com [byjus.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 1,8-Dibromoanthracene in Coupling Reactions
Introduction
1,8-Dibromoanthracene is a valuable building block in the synthesis of advanced materials, including organic semiconductors and fluorescent probes. Its rigid, polycyclic aromatic hydrocarbon (PAH) core imparts desirable photophysical properties. However, this same structure is the source of a significant experimental challenge: poor solubility.[1] Strong π–π stacking interactions cause this compound to have limited solubility in many common organic solvents, complicating its use in solution-phase reactions like palladium-catalyzed cross-couplings.[2]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for diagnosing and overcoming solubility issues encountered with this compound. We will explore practical solutions, from solvent selection and reaction optimization to advanced solubilization techniques, ensuring successful and reproducible coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve. What are the best starting solvents to try?
A1: The principle of "like dissolves like" is a good starting point. Since this compound is a nonpolar aromatic hydrocarbon, aromatic solvents are typically the most effective.
-
Recommended Primary Solvents: High-boiling aromatic solvents are often the first choice due to their ability to solvate the anthracene core at elevated temperatures. Consider:
-
Ethereal Solvents: These can also be effective, particularly for certain coupling reactions.
-
1,4-Dioxane
-
Tetrahydrofuran (THF)[4]
-
-
Polar Aprotic Solvents: While the substrate itself is nonpolar, these solvents are often required for the coupling reaction mechanism and can help dissolve other reagents. They are best used in mixtures or when other options fail.
-
N,N-Dimethylformamide (DMF)[7]
-
Dimethyl sulfoxide (DMSO)
-
It is critical to recognize that solubility will almost always be enhanced by heating. Many reactions require reflux temperatures to achieve sufficient concentration.[6]
Q2: I'm seeing incomplete conversion in my Suzuki-Miyaura coupling. Could this be a solubility issue?
A2: Absolutely. Incomplete conversion is a classic symptom of poor substrate solubility in cross-coupling reactions. If this compound is not fully dissolved, the reaction becomes heterogeneous, and the catalyst cannot efficiently access the substrate. This leads to low or stalled reaction progress.
Troubleshooting Workflow for Solubility-Related Low Conversion:
Caption: Troubleshooting workflow for low conversion due to poor solubility.
Q3: What role does the choice of catalyst and ligand play in overcoming solubility issues?
A3: While catalysts and ligands do not directly solubilize this compound, their stability and activity at high temperatures are crucial. Since elevated temperatures are often required to dissolve the substrate, you need a catalytic system that remains active under these conditions.
-
Sterically Hindered Ligands: Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often preferred.[8] Their bulk can promote the reductive elimination step and they generally exhibit greater thermal stability compared to simpler phosphines like PPh₃.[9]
-
Catalyst Precursors: Using stable Pd(II) precatalysts like Pd(OAc)₂ or preformed catalysts (e.g., G3 or G4 palladacycles) can be beneficial. They often require an initial reduction step in the catalytic cycle but can be more robust than air-sensitive Pd(0) sources.[9][10]
Q4: Are there any chemical modifications or additives that can improve solubility?
A4: Yes, several strategies can be employed:
-
Functionalization: While this changes the starting material, it's a powerful strategy in materials design. Appending long alkyl or alkoxy chains to the aromatic core can dramatically improve solubility by disrupting π-stacking.[11]
-
Solubilizing Groups: A novel approach involves the temporary or permanent addition of highly soluble groups. For instance, sulfoniumization of PAHs has been shown to render them soluble even in methanol or water, and these groups can be used as handles for subsequent cross-coupling reactions.[2][12]
-
Phase-Transfer Catalysts: In biphasic systems (e.g., Toluene/Water for a Suzuki reaction), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the aqueous-soluble base or boronic acid into the organic phase where the substrate resides.[13]
Q5: When should I consider unconventional methods like microwave chemistry or ball milling?
A5: When conventional heating and solvent screening fail, these advanced techniques can be highly effective.
-
Microwave-Assisted Synthesis: Microwave reactors allow for rapid and uniform heating of the reaction mixture to temperatures far above the solvent's boiling point by using sealed vessels. This superheating can significantly increase the solubility of this compound and dramatically reduce reaction times.
-
Mechanochemistry (Ball Milling): This solvent-free technique is an excellent solution for completely insoluble substrates.[14] The reactants are ground together in a milling jar with steel balls. The mechanical force initiates the reaction in the solid state, completely bypassing solubility limitations.[14][15] This method has been successfully applied to Suzuki-Miyaura cross-coupling of insoluble aryl halides.[14]
Data Summary: Solvent Selection Guide
The following table provides a starting point for solvent selection based on the type of coupling reaction. Note that optimization is almost always required.
| Coupling Reaction | Recommended Solvents & Mixtures | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | Toluene, Dioxane, THF/Water, Toluene/Ethanol/Water[16] | 80 - 120 | Often requires a biphasic mixture to dissolve the organic substrate and the inorganic base/boronic acid.[17] |
| Sonogashira | THF, Toluene, DMF | 25 - 100 | Can often be run at milder temperatures, but substrate solubility may necessitate heating.[18][19][20] An amine base (e.g., Et₃N, DIPEA) is typically used and can act as a co-solvent. |
| Buchwald-Hartwig | Toluene, Dioxane | 80 - 110 | Highly sensitive to the choice of ligand and base.[10][21] Anhydrous conditions are generally required. |
| Heck | DMF, NMP, Dioxane | 100 - 140 | Often requires higher temperatures. Strong coordinating solvents like DMF can be beneficial but may also hinder the reaction.[22][23] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the mono-arylation of this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., Toluene). Add the base (e.g., an aqueous solution of 2M K₂CO₃, 3.0 equiv).
-
Heating and Monitoring: Heat the mixture to 100 °C with vigorous stirring. The mixture may appear as a slurry initially. Monitor the disappearance of the starting material using an appropriate technique (TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is for the coupling of this compound with a terminal alkyne.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[19]
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene) followed by an amine base (e.g., triethylamine or diisopropylamine), which often serves as both the base and a co-solvent. Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction and Monitoring: Stir the reaction at the desired temperature (can range from room temperature to 80 °C depending on reactivity). Monitor the reaction progress.
-
Work-up: Upon completion, concentrate the reaction mixture. Re-dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with a primary or secondary amine.
Step-by-Step Methodology:
-
Vessel Preparation: In an inert atmosphere glovebox, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv) to a Schlenk tube.[24]
-
Reagent Addition: Remove the tube from the glovebox. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) followed by the amine coupling partner (1.2 equiv).
-
Reaction and Monitoring: Seal the tube and heat to 90-110 °C with stirring. Monitor the reaction for completion.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.[9]
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate. Purify via column chromatography.
References
- This compound, 1G - D4230-1G - Lab Pro Inc. (n.d.).
- Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. (n.d.). National Institutes of Health.
- This compound | C14H8Br2 | CID 630683. (n.d.). PubChem, National Institutes of Health.
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (n.d.). National Institutes of Health.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. (2025). Royal Society of Chemistry.
- Troubleshooting a difficult Heck reaction. (2024). Reddit.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- This compound | 131276-24-9. (n.d.). Tokyo Chemical Industry Co., Ltd.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- This compound | 131276-24-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- How can I dissolve anthracene and prepare the dilutions without using Ethanol? (2021). ResearchGate.
- Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. (2025). ResearchGate.
- Making the Insoluble Soluble for Organic Chemists. (2021). Technology Networks.
- Solid‐state cross‐coupling reactions of poorly soluble aromatic compounds. (n.d.). ResearchGate.
- Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with water. (1992). PubMed.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Solvents for anthracene. (2009). 4hv.org.
- Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. (n.d.). ResearchGate.
- This compound 98.0+%, TCI America 1 g. (n.d.). Fisher Scientific.
- Solubility of 1,2-Dibromoanthracene in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- Solubility of Anthracene in Ternary Solvent Mixtures. (n.d.). Journal of Chemical & Engineering Data.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Flow Chemistry: Sonogashira Coupling. (n.d.).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
- Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene. (n.d.).
- Looking for a good solvent for pyrene and anthracene. (2022). Reddit.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. (2021). National Institutes of Health.
- Overcoming solubility issues of 2,7-Dibromo-4,5,9,10-tetrahydropyrene in reactions. (n.d.). Benchchem.
- Anthracene. (2023). Sciencemadness Wiki.
- Failed suzuki coupling, any suggenstions? (2024). Reddit.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Workup procedure for palladium-catalyzed reactions involving aryl halides. (n.d.). Benchchem.
- Greener Approaches to Cross-Coupling. (n.d.). Books.
- Practical Heck Reaction problems! (2021). Reddit.
- solubility data series. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. (n.d.). Benchchem.
- The Suzuki Reaction Under Solvent-Free Conditions. (2025). ResearchGate.
- What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate.
- 9,10-dibromoanthracene. (n.d.). Organic Syntheses Procedure.
- HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES. (n.d.). DR-NTU.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
Sources
- 1. Anthracene - Sciencemadness Wiki [sciencemadness.org]
- 2. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvents for anthracene. / Chemistry / Forums | 4hv.org [4hv.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Making the Insoluble Soluble for Organic Chemists | Technology Networks [technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. gold-chemistry.org [gold-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
- 23. Heck Reaction [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Sonogashira Reactions for 1,8-Dibromoanthracene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced Sonogashira cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development and materials science who are working with challenging polycyclic aromatic hydrocarbon (PAH) substrates like 1,8-dibromoanthracene. The unique steric environment of this molecule presents distinct challenges that require careful optimization beyond standard protocols. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful synthesis of your target alkynylated anthracene derivatives.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered when performing Sonogashira couplings on this compound. The question-and-answer format is designed to help you quickly diagnose and solve experimental problems.
Question 1: My reaction shows very low or no conversion of the this compound starting material. What are the primary causes and how can I fix this?
Answer: This is the most frequently reported issue and typically stems from the high steric hindrance of the 1,8-disubstituted anthracene core. The bromine atoms are crowded by the peri-hydrogens, which significantly impedes the oxidative addition step—often the rate-limiting step in the palladium catalytic cycle.[1] For aryl bromides, this step is already more challenging than for the more reactive aryl iodides.[2]
Potential Causes & Actionable Solutions:
-
Suboptimal Catalyst/Ligand System: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to facilitate the reaction on this hindered substrate.[3]
-
Solution: Switch to a more robust catalytic system. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, cataCXium® A) or N-heterocyclic carbene (NHC) ligands are highly effective.[4][5][6] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1]
-
-
Insufficient Thermal Energy: The energy barrier for the oxidative addition of aryl bromides is higher than that for aryl iodides and may not be overcome at room temperature.[3]
-
Solution: Increase the reaction temperature. A range of 80-120 °C is often necessary for difficult aryl bromides.[3] Use a high-boiling solvent like DMF, toluene, or 1,4-dioxane in a sealed reaction vessel to safely reach these temperatures.
-
-
Catalyst Decomposition: The appearance of a black precipitate ("palladium black") is a clear sign that the active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.
-
Solution: This can be caused by the presence of oxygen or impurities. Ensure all reagents and solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen). Using fresh, high-purity reagents is essential.[2] Anecdotal evidence suggests that solvents like THF can sometimes promote the formation of palladium black.[7]
-
-
Poor Reagent Quality:
Question 2: My reaction is producing a significant amount of alkyne homocoupling (Glaser-Hay coupling) product. How can I minimize this side reaction?
Answer: The formation of alkyne dimers is a classic side reaction in traditional, copper-mediated Sonogashira couplings.[8] This undesired pathway is primarily promoted by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.[9]
Potential Causes & Actionable Solutions:
-
Oxygen in the Reaction: Even trace amounts of oxygen can significantly accelerate Glaser coupling.
-
Solution: The most critical step is to ensure strictly anaerobic conditions. Degas your solvent(s) thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and use Schlenk techniques or a glovebox for the entire setup and reaction.
-
-
High Copper Catalyst Loading: While catalytic, an excess of copper(I) can favor the homocoupling pathway.
-
Solution: Reduce the loading of the copper(I) iodide (CuI) co-catalyst. If the problem persists, the best course of action is to eliminate it entirely.
-
-
Inherent Reactivity: Some terminal alkynes are intrinsically more prone to homocoupling.
-
Solution: Switch to a copper-free Sonogashira protocol .[8][10] This is the most definitive way to eliminate Glaser coupling.[1] These systems require careful selection of the palladium catalyst, ligand, and base to function efficiently but offer the significant advantage of producing cleaner reaction profiles, which is particularly important in materials science and pharmaceutical applications.[5][11]
-
Question 3: The reaction works, but it stops after the first substitution, yielding primarily 1-bromo-8-alkynylanthracene. How can I drive the reaction to achieve di-substitution?
Answer: This is a common challenge in the synthesis of symmetrically disubstituted PAHs. The introduction of the first bulky alkynyl group adds even more steric hindrance around the second bromine atom, making the second oxidative addition significantly slower and more difficult than the first.
Potential Causes & Actionable Solutions:
-
Insufficient Reagents/Catalyst: The second coupling is a much slower reaction and may exhaust the limiting reagents or the active catalyst before completion.
-
Solution: Use a larger excess of the terminal alkyne (e.g., 2.2–3.0 equivalents) and the base. Consider increasing the catalyst and ligand loading (e.g., from 2 mol% to 5-6 mol%) to maintain a sufficient concentration of the active species throughout the prolonged reaction time.[12]
-
-
Reaction Conditions are Too Mild: The higher activation energy for the second coupling may not be met under the initial reaction conditions.
-
Solution: Implement more forcing conditions. Increase the reaction temperature and extend the reaction time significantly after the formation of the mono-substituted product is confirmed (e.g., by TLC or GC-MS analysis).[12]
-
-
Solubility Issues: The mono-substituted intermediate or the final di-substituted product may have different solubility properties than the starting material, potentially affecting reaction kinetics.
-
Solution: Ensure a solvent is chosen in which all species remain soluble at the reaction temperature. A solvent mixture might be beneficial.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for a sterically demanding substrate like this compound? For sterically hindered aryl bromides, catalyst systems featuring bulky and electron-rich phosphine ligands are generally superior.[1][13] These ligands stabilize the palladium center while promoting the crucial oxidative addition step. Combinations of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as XPhos, SPhos, or cataCXium® A have shown excellent results in challenging couplings.[5][6] N-heterocyclic carbene (NHC) ligands are another class of powerful, thermally stable ligands that can effectively replace phosphines in these systems.[4][14]
Q2: Is the copper co-catalyst essential? What are the pros and cons of a copper-free system? While the traditional Sonogashira reaction employs a copper(I) salt to act as a co-catalyst, it is not always necessary or desirable.[8][15]
-
Pros of Copper (Traditional System): The copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8] This can sometimes lead to faster reactions at lower temperatures.
-
Cons of Copper: The major drawback is the promotion of the undesired Glaser homocoupling side reaction, which complicates purification and lowers the yield of the desired product.[9] Copper contamination can also be a significant issue in electronic materials and pharmaceutical applications.
-
Copper-Free Systems: These protocols completely avoid Glaser coupling, leading to cleaner reactions.[10][14] They are now widely adopted for many applications. Success often depends on the right combination of a highly active palladium/ligand system and an appropriate base (e.g., an amine like pyrrolidine or an inorganic base like Cs₂CO₃).[5][11]
Q3: How can I selectively synthesize the mono-alkynylated product, 1-bromo-8-alkynylanthracene? To favor mono-substitution, you can manipulate the reaction stoichiometry and conditions to halt the reaction after the first, faster coupling.
-
Control Stoichiometry: Use a limited amount of the terminal alkyne (e.g., 1.0 to 1.1 equivalents).
-
Milder Conditions: Run the reaction at a lower temperature to increase the difference in reaction rates between the first and second couplings.
-
Monitor Closely: Carefully track the consumption of the this compound starting material by TLC or GC-MS. Quench the reaction as soon as the starting material has disappeared to prevent significant formation of the di-substituted product.
Q4: What are the best choices for solvent and base? The choice of solvent and base is critical and interdependent.
-
Solvents: Common choices for Sonogashira reactions include THF, DMF, toluene, and 1,4-dioxane. For the high temperatures often required for aryl bromides, higher-boiling solvents like DMF or toluene are preferred. Some modern, greener protocols have successfully used solvents like 2-methyltetrahydrofuran (2-MeTHF) or even water with appropriate additives.[5][11]
-
Bases: An amine base (e.g., triethylamine, diisopropylamine, pyrrolidine) is typically used. It serves both to deprotonate the alkyne and to neutralize the HBr byproduct.[8] The amine can be used as a co-solvent or as the solvent itself.[7] In some copper-free protocols, an inorganic base like K₂CO₃ or Cs₂CO₃ is used effectively.[5]
Section 3: Optimized Protocol & Data Summary
Example Protocol: Copper-Free Di-alkynylation of this compound
This protocol is a starting point based on modern, robust methods for coupling hindered aryl bromides.[5] Optimization of temperature, time, and reagent stoichiometry may be necessary for your specific alkyne.
Materials:
-
This compound
-
Terminal Alkyne (2.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (4 mol%)
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine) (8 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Cs₂CO₃, Pd(OAc)₂, and cataCXium® A.
-
Inert Atmosphere: Seal the tube with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent & Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed 1,4-dioxane, followed by the terminal alkyne via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-48 hours for full di-substitution.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 1,8-dialkynylanthracene.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Mono-alkynylation | Di-alkynylation | Rationale & Citation |
| Substrate | This compound | This compound | Target molecule. |
| Alkyne (equiv) | 1.0 - 1.1 | 2.2 - 3.0 | Stoichiometry controls selectivity. Higher excess drives the second, slower coupling.[12] |
| Pd Source (mol%) | Pd(OAc)₂ (2-3%) | Pd(OAc)₂ (4-6%) | Higher loading needed for the more challenging di-substitution.[12] |
| Ligand (mol%) | XPhos or cataCXium® A (4-6%) | XPhos or cataCXium® A (8-12%) | Bulky, electron-rich ligands are essential for hindered substrates.[1][5][6] |
| System Type | Copper-Free | Copper-Free | Avoids Glaser homocoupling, ensuring higher purity of the final product.[8][10] |
| Base (equiv) | Cs₂CO₃ or K₂CO₃ (2.0) | Cs₂CO₃ or K₂CO₃ (2.5-3.0) | Inorganic bases are often effective in modern copper-free protocols.[5] |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane | High-boiling, anhydrous, and degassed solvents are required. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is required to overcome the activation barrier for aryl bromides.[3] |
| Time | Monitor closely (4-12 h) | 12 - 48 h | The second substitution is significantly slower. |
Section 4: Visual Guides & Workflows
Diagram 1: Sonogashira Catalytic Cycles
Caption: Fig 2. Troubleshooting workflow.
References
- Neumann, K. T., et al. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide.
- BenchChem Technical Support Team. (2025). Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne. Benchchem.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Das, S., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- Beller, M., et al. (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed.
- Liang, B., et al. (n.d.). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
- NROER. (2020). Sonogashira Coupling. YouTube.
- ResearchGate. (n.d.).
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Sobiepan, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.
- ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions | Request PDF.
- Das, S., et al. (2023). (PDF) Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- Golden. (n.d.). Sonogashira coupling.
- Chinchilla, R. (n.d.). The Sonogashira Coupling.
- Schweizer, S., et al. (2025). Sonogashira reactions for the synthesis of polarized pentacene derivatives.
- Chemistry Academy. (2025).
- Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Functionalization of 1,8-Dibromoanthracene
Welcome to the technical support center for the functionalization of 1,8-dibromoanthracene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities of this unique building block. The steric strain imposed by the bromine atoms at the peri-positions (C1 and C8) presents distinct challenges not typically encountered with other dibromoanthracene isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and minimize the formation of side products in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions. Each entry details the potential causes of the problem and provides actionable solutions.
Q1: My reaction is sluggish, with low conversion of this compound. How can I improve the yield?
Common Causes:
-
Steric Hindrance: The primary obstacle in the functionalization of this compound is the significant steric hindrance around the C-Br bonds. This congestion can impede the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, making it difficult for the palladium catalyst to access the reaction site.[1][2]
-
Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, can be sensitive to air and may decompose over the course of the reaction, leading to the formation of inactive palladium black.[3] Using a pre-catalyst that is not efficiently reduced to the active form can also result in low reactivity.
-
Poor Solubility: this compound and its derivatives often exhibit poor solubility in common organic solvents, which can lead to a heterogeneous reaction mixture and slow reaction kinetics.
Solutions and Optimization Strategies:
-
Catalyst and Ligand Selection:
-
For Suzuki-Miyaura Coupling: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[4] Consider using more active catalyst systems that are effective for sterically hindered substrates. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often preferred as they promote the formation of a highly reactive, monoligated Pd(0) species that can more readily undergo oxidative addition.[2][5] Air-stable palladium pre-catalysts (e.g., XPhos Pd G3) are also excellent choices for challenging couplings.
-
For Sonogashira Coupling: If steric hindrance is slowing the desired reaction, the competing alkyne homocoupling can become dominant.[2] The use of bulky phosphine ligands can also be beneficial here.
-
For Buchwald-Hartwig Amination: Similar to other cross-couplings, sterically demanding ligands are crucial. Ligands like RuPhos or XPhos are often effective for coupling with electron-deficient heteroaryl halides and can be applied here.[6]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for the oxidative addition step. However, be aware that higher temperatures can also promote side reactions like dehalogenation.[7] Careful optimization is key.
-
Solvent: Choose a solvent or solvent mixture that effectively dissolves the starting materials. High-boiling point solvents like toluene, xylene, or dioxane are commonly used. For Suzuki reactions, a co-solvent of water is typically necessary.[3]
-
Base: The choice of base is critical and can influence catalyst activity and side reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[3] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are generally required.[7]
-
| Reaction Type | Recommended Catalyst/Ligand System | Recommended Base | Common Solvents |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos or XPhos; XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O |
| Sonogashira | Pd(PPh₃)₄ / CuI (traditional); PdCl₂(PPh₃)₂ (copper-free) | Et₃N, DIPA | THF, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos or XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Q2: I'm observing significant homocoupling of my coupling partner. How can I minimize this side product?
Common Causes:
Homocoupling is a frequent side reaction in cross-coupling chemistry, leading to the formation of symmetrical dimers (e.g., biaryls in Suzuki reactions, diynes in Sonogashira reactions).[8][9]
-
Presence of Oxygen: Molecular oxygen can promote the oxidative dimerization of organometallic intermediates.[8][10] This is a primary cause of boronic acid homocoupling in Suzuki reactions and alkyne homocoupling in Sonogashira reactions.[10][11]
-
Palladium(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, a portion of the organometallic reagent (e.g., boronic acid) can be consumed to reduce Pd(II) to the active Pd(0) state, resulting in a stoichiometric amount of homocoupled product.[3][8]
-
Copper Co-catalyst (Sonogashira): In the traditional Sonogashira reaction, the copper(I) co-catalyst can facilitate the oxidative homocoupling of terminal alkynes, a reaction often referred to as Glaser or Hay coupling.[2][11]
Solutions and Optimization Strategies:
-
Rigorous Inert Atmosphere:
-
Ensure all solvents and reagents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Catalyst Choice:
-
Use a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to avoid the initial reduction step that consumes the coupling partner.[3]
-
-
Reaction-Specific Strategies:
-
Suzuki-Miyaura Coupling: In addition to the above, using a slight excess of the this compound relative to the boronic acid can help favor the cross-coupling pathway.
-
Sonogashira Coupling: The most effective way to prevent diyne formation is to use a copper-free Sonogashira protocol .[2] These protocols often use a slightly higher palladium catalyst loading and a suitable amine base/solvent system (e.g., piperidine or pyrrolidine). If using a copper co-catalyst is unavoidable, minimizing its concentration and ensuring a strictly oxygen-free environment is critical.[11]
-
Diagram: Competing Pathways in Palladium-Catalyzed Cross-Coupling
Caption: Catalytic cycles for desired cross-coupling and common side reactions.
Q3: I'm observing a byproduct where one or both bromine atoms are replaced by hydrogen. How can I prevent this hydrodehalogenation?
Common Causes:
Hydrodehalogenation is a reduction side reaction that replaces a halogen with a hydrogen atom.
-
Formation of Palladium-Hydride (Pd-H) Species: The primary cause is the formation of a Pd-H species in the catalytic cycle.[7] This can arise from several sources:
-
Reaction of the palladium complex with certain bases or solvents (e.g., alcohols).
-
β-hydride elimination from alkyl groups on the phosphine ligand or coupling partner (less common with aryl partners).
-
-
Slow Reductive Elimination: If the desired reductive elimination to form the C-C or C-N bond is slow (often due to steric hindrance), the competing reductive elimination of Ar-H from an Ar-Pd-H intermediate can become significant.
Solutions and Optimization Strategies:
-
Choice of Base and Solvent:
-
Avoid using bases or solvents that can readily act as hydride donors. For instance, if using an alcohol as a co-solvent, consider switching to a non-protic alternative.
-
The choice of base can influence the relative rates of reductive elimination. A screening of bases may be necessary to find one that favors the desired product formation over dehalogenation.[7]
-
-
Optimize Catalyst System:
-
Select a ligand that promotes rapid reductive elimination of the desired product. The bulky, electron-rich ligands recommended for overcoming steric hindrance often also accelerate this step.
-
-
Reaction Temperature:
-
Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.[7] However, this must be balanced with the need for sufficient temperature to drive the initial oxidative addition.
-
Frequently Asked Questions (FAQs)
FAQ 1: How does the reactivity of this compound compare to other isomers like 9,10-dibromoanthracene?
The reactivity is significantly different. The C9 and C10 (meso) positions of anthracene are the most electron-rich and sterically accessible, making 9,10-dibromoanthracene highly reactive in cross-coupling and other reactions.[1] In contrast, the C1 and C8 positions are subject to significant steric hindrance from the adjacent peri-hydrogens and from each other, which makes oxidative addition of a palladium catalyst much more challenging.[1] Consequently, reactions that proceed smoothly with the 9,10-isomer often require more forcing conditions or specialized catalyst systems for the 1,8-isomer.[4]
FAQ 2: Is it possible to achieve selective mono-functionalization of this compound?
Yes, but it can be challenging. The primary strategy is to control the stoichiometry of the reactants. Using a slight excess (1.1 to 1.5 equivalents) of this compound relative to the coupling partner can favor mono-substitution.[7] Additionally, shorter reaction times and lower temperatures can help to minimize the formation of the di-substituted product. Careful monitoring of the reaction by TLC or LC-MS is crucial to stop the reaction once the desired mono-adduct is maximized.
FAQ 3: Can I perform a double cross-coupling with two different partners?
Yes, this is a powerful strategy for creating asymmetric 1,8-disubstituted anthracenes. This is typically done in a stepwise manner. First, a mono-functionalization is performed as described above. After purification of the mono-substituted intermediate (e.g., 1-bromo-8-aryl-anthracene), it can then be subjected to a second cross-coupling reaction with a different coupling partner. It is important to choose reaction conditions for the second step that are compatible with the newly introduced functional group.
Experimental Protocol: Modified Suzuki-Miyaura Coupling of 1,8-Dichloroanthracene
This protocol is adapted from a procedure for 1,8-dichloroanthracene and serves as a starting point for the more challenging this compound. Optimization will likely be necessary.[4]
Objective: To synthesize a 1,8-diaryl anthracene derivative while minimizing side products.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Pd-PEPPSI-IPr catalyst (5 mol%)
-
Potassium carbonate (K₂CO₃) (4 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), and K₂CO₃ (4.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd-PEPPSI-IPr catalyst (5 mol%).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,8-diarylanthracene.
-
Workflow: Troubleshooting a Low-Yielding Reaction
Caption: A decision tree for troubleshooting common issues in the functionalization of this compound.
References
- Lima, C. F. R. A. C., Rodrigues, A. S. M. C., Silva, V. L. M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302.
- Kim, J., & Chang, S. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2038–2072.
- Alagarsamy, P., & Varma, R. S. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 8(24), 5441–5444.
- Geiger, T., Haupt, A., Maichle-Mössmer, C., Schrenk, C., Schnepf, A., & Bettinger, H. F. (2019). Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity. The Journal of Organic Chemistry, 84(16), 10120–10135.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Al-dujaili, A. H., & Al-Masoudi, N. A. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
- Huang, H. S., Chiu, H. F., & Chiou, J. F. (2005). Synthesis and antitumor activity of 1,8-diaminoanthraquinone derivatives. Chemical & Pharmaceutical Bulletin, 53(9), 1136–1140.
- Inoue, Y., & Ikeda, H. (2019). Steric effects on [4+4]-photocycloaddition reactions between complementary anthracene derivatives. ResearchGate.
- Agarwal, S., Singh, A., & Pal, S. K. (2015). Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures. RSC Advances, 5(100), 82310–82317.
- Butler, D. C. D., & St-Cyr, D. J. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(21), 10892–10898.
- Jana, A., & Maiti, D. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3349–3358.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084–5121.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- da Silva, A. B., & de Souza, R. O. M. A. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(99), 53442–53466.
- Agarwal, S., Singh, A., & Pal, S. K. (2015). Synthesis of highly emissive 1,8-diaryl anthracene derivatives and fabrication of their micro/nanostructures. Beilstein Journal of Organic Chemistry, 17, 2038–2072.
- Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Qazi, F., Zakir, H., Asghar, S., Abbas, G., & Riaz, M. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(7), 977.
- ResearchGate. (2025). Synthesis and Antitumor Activity of 1,8-Diaminoanthraquinone Derivatives.
- ResearchGate. (2025). Sonogashira reactions for the synthesis of polarized pentacene derivatives.
- ResearchGate. (2025). 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures.
- Grupe, M., et al. (2013). 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures. Organic & Biomolecular Chemistry, 11(38), 6557-6565.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.
- Mallet, M., & Horvath, A. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7149–7198.
- Congrave, D. G., et al. (2021). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Materials Horizons, 8(6), 1713-1720.
- Wangelin, A. J. v., et al. (2022). Synthesis of bi- and tetradentate poly-Lewis acids by hydroalumination of poly-alkynyl-anthracene derivatives. Dalton Transactions, 51(34), 12943-12953.
- Low, P. J., et al. (2006). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, (23), 2844-2854.
- de Oliveira, A. S., et al. (2022). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2022(3), M1453.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. depts.washington.edu [depts.washington.edu]
Purification techniques for 1,8-diarylanthracene products
Answering the user's request.## Technical Support Center: Purification of 1,8-Diarylanthracene Products
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,8-diarylanthracene derivatives. These molecules, prized for their unique photophysical properties, often present significant purification challenges due to their structural rigidity, low solubility, and the presence of closely related impurities. This center is designed as a dynamic resource, moving beyond simple protocols to explain the fundamental principles and causal relationships that govern successful purification.
The choice of purification method is critical and depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the 1,8-diarylanthracene product. Common impurities often include unreacted starting materials (e.g., 1,8-dihaloanthracene), mono-arylated intermediates, and regioisomers.[1][2] The following decision tree provides a logical framework for selecting the most appropriate technique.
Sources
Technical Support Center: Efficient Cross-Coupling of 1,8-Dibromoanthracene
Answering the user's request.
A Guide for Senior Application Scientists
The functionalization of polycyclic aromatic hydrocarbons (PAHs) like anthracene is a cornerstone of materials science and drug discovery.[1][2] However, sterically hindered substrates such as 1,8-dibromoanthracene present unique challenges in traditional cross-coupling reactions. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in overcoming these synthetic hurdles.
Part 1: FAQs: Catalyst and Reaction Design
This section addresses the critical decisions made before starting an experiment, focusing on the principles of catalyst, ligand, and reagent selection for the successful cross-coupling of this compound.
Q1: Which type of cross-coupling reaction is most suitable for functionalizing this compound?
The choice of reaction depends on the desired bond formation (C-C, C-N, etc.). The most common and effective methods include:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, vinyl, or alkyl boronic acids/esters. It is widely used due to its high functional group tolerance and the low toxicity of boron reagents.[3][4]
-
Buchwald-Hartwig Amination: The premier method for forming C-N bonds with a wide range of primary and secondary amines.[5][6] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[5]
-
Sonogashira Coupling: Used to form C-C bonds between terminal alkynes and aryl halides, creating valuable arylalkyne structures.[7][8]
Q2: What are the most critical factors when selecting a palladium catalyst system for a Suzuki-Miyaura coupling with this substrate?
Due to the steric hindrance around the bromine atoms in this compound, the catalyst system is paramount. Key factors are:
-
The Ligand: This is arguably the most crucial component. Standard ligands like triphenylphosphine (PPh₃) often result in low or no conversion.[9][10] Electron-rich and sterically bulky phosphine ligands are required to facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[11]
-
The Palladium Precursor: While Pd(PPh₃)₄ can be used, it is often more effective to generate the active Pd(0) species in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) combined with a specialized ligand.[9][11]
-
Catalyst Loading: While higher loading can sometimes improve yields for difficult couplings, it's often more effective to optimize the ligand and conditions first. Typical loadings range from 1-5 mol%.[11]
The following table compares common catalyst systems for challenging Suzuki couplings:
| Catalyst System | Typical Loading (mol%) | Advantages | Disadvantages & Considerations |
| Pd(PPh₃)₄ | 2-5 | Commercially available, one-component system. | Often inefficient for sterically hindered substrates; can lead to low yields.[9] |
| Pd(OAc)₂ + Buchwald Ligand | 1-3 | Highly effective for hindered substrates. Wide variety of ligands (SPhos, XPhos, RuPhos) allows for fine-tuning. Promotes efficient oxidative addition.[12][13] | Requires screening of ligands for optimal performance. Ligands can be expensive. |
| Pd(dppf)Cl₂ | 2-5 | Robust and versatile catalyst, particularly for heteroaryl couplings.[14] | May not be as effective as Buchwald systems for extremely hindered substrates. |
| Palladacycle Catalysts | 0.5-2 | Often highly stable and require lower catalyst loadings, offering high turnover numbers (TONs).[9] | Can be more expensive and less commercially available than other systems. |
Q3: How do I choose the correct base and solvent for my reaction?
Base and solvent selection directly impacts reaction success, primarily by influencing the transmetalation step and substrate solubility.[3]
-
Base Selection: For Suzuki couplings, a base is required to activate the boronic acid, forming a more nucleophilic "ate" complex. For hindered substrates, stronger bases are often necessary.
-
K₂CO₃ / Na₂CO₃: Standard, but may be too weak for challenging couplings.[15]
-
K₃PO₄ / Cs₂CO₃: Often provide superior results by more effectively promoting boronate formation.[11][15] Cesium carbonate can also increase the solubility of organic species.[15]
-
KF: A milder base that can prevent side reactions like the hydrolysis of ester groups.[16]
-
-
Solvent Selection: Solubility of the highly nonpolar this compound can be a major issue.[16]
-
Toluene/Water or Dioxane/Water: Standard biphasic systems that work well for many Suzuki reactions.[15][17] The water helps to dissolve the inorganic base.
-
DMF / DMAc: High-boiling point polar aprotic solvents that can improve the solubility of highly insoluble substrates.[10][16]
-
Chlorinated Solvents (e.g., Chlorobenzene): Can be excellent for solubilizing large PAH derivatives, but require higher reaction temperatures.[16]
-
Part 2: Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving problems encountered during the cross-coupling of this compound.
Workflow: Diagnosing a Failed Reaction
The following flowchart provides a logical path for troubleshooting.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Problem & Solution Table
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| No Reaction (Starting material fully recovered) | 1. Inactive Catalyst: The Pd(0) active species was not generated or has been deactivated by oxygen.[11] 2. Inefficient Oxidative Addition: The chosen ligand is not bulky/electron-rich enough to overcome the steric hindrance of the substrate.[11] 3. Low Temperature: The activation energy for oxidative addition has not been overcome. | 1. Optimize Catalyst System: Switch to a more robust ligand system, such as Pd(OAc)₂ with SPhos or XPhos.[13] Ensure rigorous degassing of solvents and reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes.[11][15] 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. For very challenging couplings, temperatures of 110-140 °C may be required.[15][18] |
| Low Yield (Mixture of product and starting material) | 1. Slow Reaction Rate: The reaction has not reached completion. 2. Catalyst Deactivation: The catalyst loses activity over the course of the reaction.[19][20] 3. Poor Substrate Solubility: The this compound is not fully dissolved, limiting its availability to the catalyst.[16] | 1. Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24 hours). 2. Use a More Stable Catalyst: Palladacycle pre-catalysts or ligands designed for high stability (e.g., some Buchwald ligands) can prevent premature decomposition.[9] 3. Improve Solubility: Switch to a higher-boiling point solvent like DMF or chlorobenzene where the substrate has better solubility.[16] |
| Side Product Formation | 1. Protodehalogenation: The bromo-group is replaced by a hydrogen atom. This can be caused by trace water or other proton sources. 2. Homocoupling (Glaser/Ullmann): The coupling partner (boronic acid or alkyne) couples with itself. Often caused by the presence of oxygen.[15] 3. Protodeboronation: The boronic acid decomposes, replacing the -B(OH)₂ group with hydrogen, especially under harsh basic conditions.[11] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use a milder base like KF if possible.[16] 2. Rigorous Degassing: Purge the reaction mixture thoroughly with an inert gas before and during catalyst addition to eliminate oxygen. 3. Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[11] Alternatively, use milder bases and the lowest effective temperature.[11] |
Part 3: Experimental Protocols & Methodologies
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a robust starting point for optimization.
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), finely powdered
-
1,4-Dioxane (anhydrous)
-
Deionized Water
Procedure:
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add this compound (1.0 equiv), phenylboronic acid (2.5 equiv), and finely powdered K₃PO₄ (4.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Causality Note: Using an excess of the boronic acid and base helps drive the reaction to completion, especially for a di-substitution. K₃PO₄ is a strong, effective base for this transformation.[11]
-
-
Catalyst Preparation: In a separate vial, weigh out Pd(OAc)₂ (2 mol %) and SPhos (4.4 mol %). Add a small amount of dioxane to form a slurry.
-
Causality Note: SPhos is a bulky, electron-rich ligand known to be highly effective for coupling sterically hindered aryl chlorides and bromides.[13] A slight excess of ligand relative to palladium helps stabilize the active catalyst.
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum. Evacuate and backfill with argon three times.
-
Add anhydrous dioxane and deionized water (e.g., 4:1 or 5:1 ratio, 0.1 M concentration relative to the dibromoanthracene) via syringe.
-
Purge the resulting suspension with argon for 15-20 minutes while stirring.
-
Causality Note: Rigorous degassing is critical to prevent oxygen from deactivating the Pd(0) catalyst and promoting homocoupling side reactions.[11][15]
-
-
Initiation and Monitoring:
-
Under a positive flow of argon, add the catalyst slurry to the reaction flask via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Mechanism Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura reaction.
References
- de la Cruz-Martínez, F., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal.
- Mphahlele, M. J., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
- Ghorpade, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega.
- Mochida, K., et al. (2011). Direct Arylation of Polycyclic Aromatic Hydrocarbons through Palladium Catalysis. Journal of the American Chemical Society.
- Valera-Medina, A., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.
- Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications.
- Koszinowski, K. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate Discussion. (2017). Suzuki coupling Reaction's yield is very low.
- Organic Chemistry Portal. Sonogashira Coupling.
- An, G., et al. (2007). Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst. ResearchGate.
- ResearchGate Discussion. (2014). Which is the ideal Pd catalyst to carry out Suzuki reaction of reactants with poor solubility?
- Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction?
- Užarević, K., et al. (2016). Optimization of reaction conditions for reaction of 10 with anthracene. ResearchGate.
- Colmenares, J.C., et al. (2016). Supported Palladium Catalysts for Suzuki Reactions. ResearchGate.
- Nxumalo, W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Nxumalo, W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar.
- Nakamura, E., et al. (2009). Hydroxyphosphine ligand for nickel-catalyzed cross-coupling through nickel/magnesium bimetallic cooperation. Journal of the American Chemical Society.
- Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition.
- Kozlowski, M. C., et al. (2022). Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. Angewandte Chemie International Edition.
- Valera-Medina, A., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.
- Wikipedia. Sonogashira coupling.
- Al-Amin, M., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Taylor & Francis Online. (2021). Cross-coupling reactions – Knowledge and References.
- Scott, L. T., et al. (2019). Synthesis of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons Utilizing Aryl-substituted Anilines. ResearchGate.
- Tour, J. M., et al. (1998). Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. Tetrahedron Letters.
- Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wang, Y., et al. (2020). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. ResearchGate.
- Protsailo, L. V., & Kurmakov, S. L. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Science.
- Sivasakthikumaran, S., et al. (2023). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry.
- Kim, J., et al. (2020). Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. Acta Crystallographica Section E: Crystallographic Communications.
- ResearchGate Topic. Cross Coupling and PAHs.
- Sivasakthikumaran, S., et al. (2023). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry.
- Avcibasi, N., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry.
- Tutar, A., et al. (2007). Synthesis of New Anthracene Derivatives. The Journal of Organic Chemistry.
- Malig, T. C., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development.
- Swager, T. M., et al. (2006). Sonogashira reactions for the synthesis of polarized pentacene derivatives. ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jmcct.com [jmcct.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 13. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preventing debromination during reactions with 1,8-Dibromoanthracene
Welcome to the technical support center for chemists and researchers working with 1,8-dibromoanthracene. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the unique challenges posed by this sterically hindered substrate, with a primary focus on preventing undesired debromination.
Introduction: The Challenge of this compound
This compound is a valuable building block for advanced materials and complex organic molecules. However, its utility is often hampered by the steric hindrance imposed by the peri-bromo substituents. This steric strain not only affects the reactivity of the C-Br bonds but also increases the propensity for side reactions, most notably hydrodebromination (the replacement of a bromine atom with a hydrogen atom). This guide is designed to provide you with the strategic insights and practical methodologies required to minimize this unwanted side reaction and achieve your desired synthetic outcomes.
Part 1: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, when working with this compound, debromination can significantly reduce the yield of the desired biaryl product. This section addresses common issues and provides targeted solutions.
FAQ 1: I'm observing significant amounts of mono- and di-debrominated anthracene in my Suzuki-Miyaura reaction. What are the primary causes?
Answer: Hydrodebromination in a Suzuki-Miyaura coupling is typically a palladium-catalyzed side reaction. Several factors can promote this pathway over the desired cross-coupling:
-
Choice of Base: Strong bases, particularly in the presence of protic solvents or trace water, can facilitate debromination. The base plays a complex role, not only activating the boronic acid but also influencing the palladium catalyst's activity and stability.[1][2][3][4][5]
-
Catalyst and Ligand System: The electronic properties and steric bulk of the phosphine ligand are critical. Suboptimal ligands may lead to a slower rate of reductive elimination for the desired product, allowing the competing debromination pathway to dominate.[6][7][8]
-
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the incidence of debromination.[6]
-
Presence of Hydride Sources: Solvents such as alcohols, or even trace amounts of water, can act as hydride donors, leading to the reductive cleavage of the carbon-bromine bond.[6][9]
FAQ 2: How can I select the optimal catalyst and ligand to minimize debromination for a sterically hindered substrate like this compound?
Answer: For sterically hindered aryl bromides, the choice of ligand is paramount. The goal is to use a ligand that accelerates the rate-limiting steps of the primary catalytic cycle (oxidative addition and reductive elimination) to outcompete the debromination pathway.
-
Bulky, Electron-Rich Ligands: Biaryl phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are often highly effective. Their bulk can promote the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[6][7][10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that can form very stable and active palladium complexes, making them suitable for challenging couplings.[11]
-
Specialized Catalysts: For particularly challenging substrates, pre-formed catalysts or catalyst systems designed for hindered substrates are recommended. For the related 1,8-dichloroanthracene, the PEPPSI-iPr catalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) has been used successfully, demonstrating the utility of specialized catalyst systems for this class of substrates.[6]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a decision-making workflow to systematically troubleshoot and optimize your Suzuki-Miyaura reaction with this compound.
Part 2: Recommended Protocol for Suzuki-Miyaura Coupling of 1,8-Disubstituted Anthracenes
This protocol is adapted from methodologies successful for sterically hindered anthracenes and serves as an excellent starting point for your experiments.[6]
Materials and Reagents
| Reagent/Material | Purpose | Recommended Grade |
| This compound | Starting Material | >98% Purity |
| Arylboronic Acid | Coupling Partner | >98% Purity |
| Pd-PEPPSI-iPr Catalyst | Palladium Source | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, finely ground |
| Toluene | Solvent | Anhydrous, degassed |
| Water | Co-solvent | Degassed, deionized |
| Inert Gas | Atmosphere | Argon or Nitrogen |
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and potassium carbonate (4.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the Pd-PEPPSI-iPr catalyst (3-5 mol%). Then, add the anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio).
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.
-
Reaction: Heat the reaction mixture to the lowest effective temperature (start with 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 3: Troubleshooting Guide for Sonogashira Coupling
The Sonogashira coupling is invaluable for installing alkyne moieties. However, the steric hindrance in this compound can make this transformation challenging, with debromination and low conversion being common issues.
FAQ 3: My Sonogashira reaction with this compound is not proceeding, or I am getting a complex mixture of products including debrominated species. What should I check first?
Answer: The Sonogashira reaction's success is highly dependent on the integrity of the catalytic system and the reaction conditions. Here are the initial checkpoints:
-
Catalyst Quality: Ensure your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) co-catalyst (typically CuI) are of high quality. The copper co-catalyst is crucial for increasing the reaction rate under mild conditions.[12][13]
-
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) serves as both the base and often as the solvent. It should be anhydrous and freshly distilled if possible, as impurities can poison the catalyst.[3][8]
-
Anaerobic Conditions: The catalytic cycle involves Pd(0) species which are sensitive to oxygen. Ensure your reaction is set up under a strict inert atmosphere. Inadequate degassing is a common reason for reaction failure.[14]
-
Temperature: While many Sonogashira reactions proceed at room temperature, sterically hindered substrates like this compound may require gentle heating (e.g., 40-60 °C) to facilitate the reaction.[8]
FAQ 4: How can I adapt the Sonogashira protocol to improve the yield and minimize debromination with this compound?
Answer: To enhance the performance of the Sonogashira coupling for this challenging substrate, consider the following modifications:
-
Ligand Selection: While standard phosphine ligands are common, bulky, electron-rich ligands can be beneficial for hindered substrates. Alternatively, N-heterocyclic carbene (NHC) palladium complexes have shown promise in challenging Sonogashira couplings.[8]
-
Copper-Free Conditions: In some cases, the copper co-catalyst can promote the formation of alkyne homocoupling (Glaser coupling) byproducts. Copper-free Sonogashira protocols, often requiring a stronger amine base or different reaction conditions, can be an effective alternative.
-
Solvent System: While often run in an amine base as the solvent, using a co-solvent like anhydrous THF or toluene can sometimes improve the solubility of the anthracene starting material and facilitate the reaction.
Sonogashira Reaction Mechanism and Debromination Pathway
The diagram below illustrates the catalytic cycles for the desired Sonogashira coupling and the competing debromination side reaction.
Part 4: Considerations for Lithiation of this compound
Lithiation followed by quenching with an electrophile is a fundamental transformation. However, with aryl bromides, lithium-halogen exchange can be complicated by side reactions, including debromination upon workup.
FAQ 5: I am attempting a lithium-halogen exchange on this compound, but I'm getting low yields of my desired product and recovering starting material or the mono-lithiated/debrominated species. How can I improve this reaction?
Answer: Achieving a clean and efficient lithium-halogen exchange on this compound requires careful control of reaction conditions to prevent side reactions.
-
Temperature: This is the most critical parameter. Lithium-halogen exchange is typically very fast, even at low temperatures. The reaction should be carried out at -78 °C (dry ice/acetone bath) or even lower to minimize side reactions, such as attack of the organolithium species on the solvent or another molecule of the starting material.
-
Reagent Purity and Stoichiometry: Use freshly titrated n-butyllithium or t-butyllithium. The stoichiometry is crucial; for monolithiation, use of slightly less than one equivalent of the organolithium reagent can help to avoid dilithiation. For dilithiation, at least two equivalents are required.
-
Solvent Choice: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. Ensure the solvent is rigorously dried and degassed before use.
-
Addition Rate: Add the organolithium reagent slowly and dropwise to the solution of this compound at low temperature. This helps to dissipate any localized heat and maintain a low reaction temperature.
-
Quenching: Quench the reaction at low temperature with the desired electrophile. Do not allow the reaction to warm up before the electrophile has been added and has had time to react.
By carefully controlling these parameters, you can significantly improve the outcome of the lithiation reaction and minimize the formation of undesired byproducts.
References
- Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
- Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry.
- Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystalliz
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystalliz
- Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Recent advances in the syntheses of anthracene deriv
- Sonogashira Coupling. Chemistry LibreTexts.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Sonogashira coupling. Wikipedia.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules.
- Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. NASA Technical Reports Server.
- Synthesis of New Anthracene Derivatives. The Journal of Organic Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling. BenchChem.
- Application Notes and Protocols for Sonogashira Cross-Coupling of Terminal Alkynes with 1,1-Dibromoethylene. BenchChem.
- This compound. Tokyo Chemical Industry Co., Ltd. (APAC).
- This compound. TCI AMERICA.
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Asian Journal of Organic Chemistry.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
- This compound. Tokyo Chemical Industry Co., Ltd. (JP).
Sources
- 1. Collection - Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 6. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1,8-Disubstituted Anthracenes
Welcome to the technical support center for the synthesis of 1,8-disubstituted anthracenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this unique class of compounds. The inherent steric strain due to the peri-interactions between substituents at the 1 and 8 positions presents distinct challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles and achieve your target molecules efficiently and reliably.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 1,8-disubstituted anthracenes, offering plausible causes and actionable solutions.
Question: My Suzuki-Miyaura coupling reaction to introduce aryl groups at the 1 and 8 positions of an anthracene precursor (e.g., 1,8-dichloroanthracene) is showing low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in Suzuki-Miyaura couplings for 1,8-disubstituted anthracenes is a common problem, often stemming from the steric hindrance around the reactive sites. Here’s a breakdown of potential causes and troubleshooting steps:
-
Cause 1: Inadequate Catalyst System. Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient due to the sterically demanding environment of the 1,8-positions.[1]
-
Solution: Employ a more robust and sterically bulky catalyst system. Catalysts like Pd-PEPPSI-iPr have shown success in overcoming the steric challenges and driving the reaction to higher yields (52-77%).[1] The use of specialized phosphine ligands such as XPhos or SPhos can also facilitate the coupling with sterically hindered substrates.[2]
-
-
Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and base selection are critical for a successful Suzuki coupling.
-
Solution: Ensure your reaction is conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and competing side reactions. Consider using a high-boiling point solvent mixture like THF/Toluene to allow for higher reaction temperatures, which can help overcome the activation energy barrier.[3] A 2M aqueous solution of sodium carbonate is a commonly used base for this transformation.[3]
-
-
Cause 3: Poor Quality of Reagents. The purity of your arylboronic acid and the 1,8-dihaloanthracene precursor is paramount.
-
Solution: Recrystallize or purify your 1,8-dihaloanthracene starting material. Ensure your arylboronic acid is dry and free of impurities. It is also advisable to use freshly prepared solutions of your reagents.
-
Question: I am attempting a Diels-Alder reaction to construct the anthracene core, but the reaction is sluggish and gives a low yield of the desired cycloadduct. Why is this happening?
Answer:
The Diels-Alder reaction is a powerful tool for forming the central ring of the anthracene scaffold.[4] However, the aromaticity of the anthracene system can make it a less reactive diene, leading to slow reaction rates.[4][5]
-
Cause 1: Aromatic Stabilization of the Diene. Anthracene's aromaticity makes it thermodynamically stable, thus reluctant to participate in cycloaddition reactions that disrupt this stability.[5]
-
Cause 2: Dienophile Reactivity. The choice of dienophile is critical.
-
Cause 3: Steric Hindrance. If your anthracene precursor is already substituted, steric hindrance can impede the approach of the dienophile.
-
Solution: While challenging, optimizing the reaction time and temperature may provide some improvement. In some cases, exploring an alternative synthetic route that introduces the substituents after the formation of the anthracene core might be more feasible.
-
Question: During the workup and purification of my 1,8-disubstituted anthracene product, I am experiencing significant product loss and difficulty in obtaining a pure sample. What are the best practices for purification?
Answer:
The purification of 1,8-disubstituted anthracenes can be challenging due to their often crystalline nature and potential for aggregation.
-
Problem 1: Product Precipitation and Handling. The product may crystallize out of the reaction mixture upon cooling.
-
Problem 2: Removal of Stubborn Impurities. Unreacted starting materials and catalyst residues can be difficult to separate.
-
Solution: Column chromatography on silica gel or alumina is a standard method for purifying anthracene derivatives.[7] For stubborn colored impurities, "filtration" through a pad of basic alumina can be effective.[7] A new strategy for purification involves using anthracene-tagged ester substrates in conjunction with an N-benzylmaleimide resin, which allows for the sequestration of the desired product and subsequent cleavage to yield a highly pure compound.[8]
-
-
Problem 3: Characterization Issues. The symmetry and potential for restricted rotation in 1,8-disubstituted anthracenes can lead to complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining the 1,8-disubstituted anthracene scaffold?
A1: The synthesis of 1,8-disubstituted anthracenes can be approached in two main ways:
-
Building the anthracene core with pre-installed substituents: This often involves methods like the Diels-Alder reaction, Friedel-Crafts cyclizations, or metal-catalyzed cyclizations where the starting materials already contain the desired functionalities at the positions that will become C1 and C8.[1][12]
-
Functionalization of a pre-formed anthracene or anthraquinone: This is a more common approach and often starts with a commercially available precursor like 1,8-dichloroanthraquinone.[1] Key reactions include the reduction of the anthraquinone to the anthracene, followed by cross-coupling reactions like the Suzuki-Miyaura coupling to introduce the desired substituents.[1]
Q2: How do the peri-interactions between the 1 and 8 substituents affect the properties and reactivity of these molecules?
A2: The close proximity of the substituents at the 1 and 8 positions leads to significant steric strain, known as peri-interaction.[13] This strain can cause distortions in the planarity of the anthracene core and influence the molecule's conformational preferences.[13] These steric interactions can also impact the photophysical properties, such as fluorescence quantum yields, and can present challenges in subsequent synthetic transformations by sterically shielding the reactive sites.[14][15]
Q3: What are some of the key applications of 1,8-disubstituted anthracenes?
A3: Due to their unique photophysical and electronic properties, 1,8-disubstituted anthracenes are of great interest in materials science. They are investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes.[1][12] The rigid and well-defined geometry of the anthracene scaffold also makes them attractive building blocks for the construction of complex supramolecular structures and molecular machines.[2]
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1,8-Diaryl-anthracenes
This protocol is adapted from the work of Agarwal et al. for the synthesis of 1,8-diarylanthracenes from 1,8-dichloroanthracene.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1,8-dichloroanthracene (1.0 mmol), the desired arylboronic acid (2.5 mmol), and a suitable base such as K₂CO₃ (4.0 mmol).
-
Solvent Addition: Add a degassed mixture of THF and water (e.g., 4:1 ratio, 10 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd-PEPPSI-iPr (0.02 mmol, 2 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours to reach completion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1,8-diarylanthracene.
| Entry | Arylboronic Acid | Catalyst | Yield (%) |
| 1 | Phenylboronic acid | Pd-PEPPSI-iPr | 72 |
| 2 | 4-Methylphenylboronic acid | Pd-PEPPSI-iPr | 77 |
| 3 | 4-Methoxyphenylboronic acid | Pd-PEPPSI-iPr | 65 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of 1,8-dichloroanthracene with various arylboronic acids.[1]
Visualization of Synthetic Pathways
Caption: Suzuki-Miyaura coupling for 1,8-diarylanthracene synthesis.
Caption: Diels-Alder reaction for anthracene core formation.
References
- de Lucas, N. C., et al. (2021). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 17, 2027–2053. [Link][1][12]
- Chem LibreTexts. (2023). Diels-Alder Reaction. [Link]
- The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (n.d.). UKEssays. [Link]
- In a Diels-adler reaction, why does the reaction of anthracene and maleic anhydride not happen spontaneously? (n.d.). Homework.Study.com. [Link]
- Sead, F. F., et al. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry, 12. [Link][16]
- Diels Alder Reaction of Anthracene II. (n.d.). Scribd. [Link]
- Solved The Diels-Alder Reaction of Anthracene with Maleic. (2020, February 29). Chegg.com. [Link]
- Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes. (n.d.).
- 1,8,10-Substituted Anthracenes – Hexafunctional Frameworks via Head-to-Tail Photodimerisation. (n.d.).
- Synthesis of New Anthracene Derivatives. (2002, May 1). The Journal of Organic Chemistry. [Link]
- Substituent effects in 9-substituted anthracenes. A carbon-13 nuclear magnetic resonance study. (1976, January 1). The Journal of Organic Chemistry. [Link][9]
- Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... (n.d.).
- Synthesis of asymmetrically disubstituted anthracenes. (n.d.).
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017, July 5). ACS Omega. [Link]
- Parallel Synthesis and Purification Using Anthracene-Tagged Substrates. (2000, October 6). Organic Letters. [Link]
- Suzuki-coupling reaction with an expanded anthracen-9-yl substituent. (n.d.).
- Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021, July 26). MDPI. [Link][14]
- Synthesis of 9,10-disubstituted anthracenes (1a–c, 2a–d) via Suzuki-Miyura cross-coupling reactions. (n.d.).
- On the purification and sublimation of anthracene. (n.d.). CORE. [Link]
- Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link][7]
- Electron and proton magnetic resonance spectroscopic investigation of anthracene oxid
- Separation and purification of anthracene by crystallization from a dioxane solution. (1956, October 16).
- 1 H NMR spectroscopic data of compounds 1-8 a . (n.d.).
- Parallel synthesis and purification using anthracene-tagged substrates. (2000, November 2). PubMed. [Link][8]
- 1,8-Dimethyl-anthracene. (n.d.). SpectraBase. [Link][11]
- Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. (n.d.).
- Synthesis of 1,8-dihydroxy-9,10-dihydroanthracene. (n.d.).
- Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. (2011, July 7). PubMed. [Link]
- Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. (2020, November 6). PubMed Central. [Link]
- Intra- and intermolecular interaction of anthracene moieties in 7,8-disilabicyclo[3.3.0]octadienyl-bridged bisanthracenes. (n.d.). RSC Publishing. [Link][15]
- Reaction of anthracene. (n.d.). Slideshare. [Link]
- Peri-Interaction in naphthalene derivatives: Dihydrobenzisoquinolines. (n.d.).
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academics.su.edu.krd [academics.su.edu.krd]
- 5. homework.study.com [homework.study.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Parallel synthesis and purification using anthracene-tagged substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Intra- and intermolecular interaction of anthracene moieties in 7,8-disilabicyclo[3.3.0]octadienyl-bridged bisanthracenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Steric Hindrance in Reactions at the 1,8-Positions of Anthracene
Welcome to the technical support center for navigating the complexities of steric hindrance in chemical reactions at the 1,8-positions of the anthracene core. This guide is designed for researchers, scientists, and professionals in drug development who are looking to functionalize these challenging peri-positions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your synthetic strategies.
Introduction: The Challenge of the Peri-Positions
The anthracene scaffold is a valuable building block in materials science and medicinal chemistry due to its unique photophysical and electronic properties.[1][2][3] While functionalization at the 9 and 10-positions is well-established due to the high electron density and accessibility of these sites[4][5][6], introducing substituents at the 1,8-positions presents a significant synthetic hurdle. The proximity of these peri-positions leads to substantial steric repulsion between incoming and existing groups, often resulting in low yields, undesired side reactions, or complete reaction failure.[7] This guide provides practical solutions and theoretical insights to overcome these steric challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing actionable advice based on established chemical principles and recent research.
Q1: My 1,8-disubstitution reaction is resulting in very low yields or no product at all. What are the likely causes and how can I fix this?
A1: Low to no yield in 1,8-disubstitution reactions on an anthracene core is a frequent issue, primarily stemming from the severe steric clash at the peri-positions.
Underlying Causes:
-
High Steric Hindrance: The primary reason for low reactivity is the steric repulsion between the two substituents being introduced, as well as with the hydrogen atoms at the adjacent 2 and 7-positions. This steric strain raises the activation energy of the reaction.[7]
-
Unfavorable Reaction Kinetics: The transition state for 1,8-disubstitution is often highly strained, making the reaction kinetically unfavorable compared to substitution at other positions.
-
Inappropriate Catalyst or Ligand: The choice of catalyst and ligands is crucial. Bulky ligands can further exacerbate steric hindrance, while ligands that are too small may not provide the necessary electronic activation.
-
Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction outcome. Conditions that are too mild may not provide enough energy to overcome the activation barrier, while conditions that are too harsh can lead to decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield 1,8-disubstitution reactions.
Detailed Protocols & Explanations:
-
Employ a Directing Group Strategy: The use of a directing group can pre-organize the substrate for selective functionalization. While less common for the 1,8-positions compared to other aromatic systems, this strategy can be effective.
-
Utilize a Pre-functionalized Anthracene Scaffold: A highly effective approach is to start with a precursor that already contains handles at the 1 and 8 positions, such as 1,8-dichloroanthracene or 1,8-diiodoanthracene.[8] These can then be subjected to cross-coupling reactions. For instance, Suzuki-Miyaura coupling of 1,8-dichloroanthraquinone followed by reduction has been successfully employed to synthesize 1,8-diarylanthracenes.[1][2][9]
-
Optimize the Catalytic System: For cross-coupling reactions, the choice of catalyst and ligand is critical. For example, in Suzuki-Miyaura couplings of 1,8-dichloroanthracene, palladium catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos have shown success.[8] The use of specialized catalysts like Pd-PEPPSI-iPr can also improve yields.[1]
-
Screen Reaction Conditions:
-
Solvent: The choice of solvent can influence solubility and reaction rates. Aprotic polar solvents like DMF or dioxane are often used for cross-coupling reactions.
-
Temperature: Higher temperatures are often required to overcome the activation energy barrier. However, be mindful of potential decomposition. A systematic screening of temperatures is recommended.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate reactions and improve yields by providing rapid and uniform heating.[8]
-
Q2: I am observing a mixture of products with substitution at other positions (e.g., 9,10- or 1,4-). How can I improve selectivity for the 1,8-positions?
A2: Achieving regioselectivity is a major challenge due to the inherent reactivity of the 9,10-positions.[6][10][11]
Underlying Causes:
-
Electronic Effects: The highest occupied molecular orbital (HOMO) of anthracene has the largest coefficients at the 9 and 10-positions, making them the most nucleophilic and kinetically favored sites for electrophilic attack and cycloadditions.[4][10][11]
-
Thermodynamic Stability: Reactions at the 9,10-positions often lead to more thermodynamically stable products, as this preserves two intact benzene rings.[5]
Strategies for Improving 1,8-Selectivity:
Caption: Strategies to enhance regioselectivity for 1,8-disubstitution.
Detailed Protocols & Explanations:
-
Blocking the 9,10-Positions: A common and effective strategy is to install placeholder groups at the 9 and 10-positions. These groups can be bulky to sterically hinder attack, or electron-withdrawing to reduce the nucleophilicity of the central ring.[10][11] These blocking groups can potentially be removed in a later step if the parent 9,10-unsubstituted anthracene is desired.
-
Synthesis from Anthraquinones: Starting with a 1,8-disubstituted anthraquinone is a powerful method. The carbonyl groups at the 9 and 10-positions deactivate the central ring towards many reactions, allowing for functionalization at the terminal rings. The anthraquinone can then be reduced to the corresponding anthracene late in the synthetic sequence.[1][2][9]
-
Example Protocol: Synthesis of 1,8-Diarylanthracenes from 1,8-Dichloroanthraquinone [2][9]
-
Suzuki-Miyaura Coupling: To a solution of 1,8-dichloroanthraquinone in a suitable solvent (e.g., toluene/water), add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst like Pd-PEPPSI-iPr), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
After workup and purification, the resulting 1,8-diarylanthraquinone is obtained.
-
Reduction: Reduce the 1,8-diarylanthraquinone to the corresponding 1,8-diarylanthracene using a suitable reducing agent, such as zinc dust in aqueous ammonia or sodium borohydride in an alkaline medium.[1][2]
-
-
Q3: My purified 1,8-disubstituted anthracene appears to be unstable. What could be causing this and how can I handle these compounds?
A3: Some 1,8-disubstituted anthracenes can exhibit instability, particularly towards light and oxygen.
Underlying Causes:
-
Photodimerization: Anthracenes are known to undergo [4+4] cycloaddition upon exposure to UV light to form dimers.[3] Steric bulk at the 1,8-positions can sometimes influence this reactivity.
-
Photooxidation: In the presence of oxygen and light, anthracenes can react to form endoperoxides across the 9,10-positions.[3]
-
Strain-Induced Reactivity: Severe steric strain between the 1,8-substituents can distort the planar anthracene core, potentially leading to increased reactivity or decomposition pathways.[7]
Handling and Stabilization Strategies:
-
Protection from Light: Store all 1,8-disubstituted anthracene derivatives in amber vials or wrapped in aluminum foil to prevent photodegradation.
-
Inert Atmosphere: Handle and store these compounds under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Purification: Use purification techniques that minimize exposure to light and air, such as column chromatography in a darkened fume hood.
-
Structural Modification: In some cases, introducing bulky groups at the 9,10-positions can sterically shield the central ring from photooxidation and photodimerization.[3]
Frequently Asked Questions (FAQs)
Q: What are the best general synthetic strategies for accessing 1,8-disubstituted anthracenes?
A: The most reliable and versatile strategies generally involve multi-step syntheses starting from pre-functionalized precursors. The two main approaches are:
-
Functionalization of 1,8-Dihaloanthracenes/Anthraquinones: This is arguably the most common approach. Starting with commercially available 1,8-dichloroanthraquinone or synthetically accessible 1,8-diiodoanthracene allows for the introduction of a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1][2][8][9]
-
Building the Anthracene Core: For more complex substitution patterns, constructing the tricycle from appropriately substituted benzene or naphthalene derivatives via methods like Friedel-Crafts reactions or Diels-Alder cycloadditions can be employed.[2][12]
Q: Are there any specific catalyst systems that are particularly effective for 1,8-functionalization?
A: Yes, for palladium-catalyzed cross-coupling reactions, which are frequently used to functionalize 1,8-dihaloanthracenes, certain catalyst systems have proven superior.
-
For Suzuki-Miyaura Couplings: Catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos with a palladium source like [Pd(dba)₂] have been shown to be effective for coupling with 1,8-dichloroanthracene.[8] Pyridine-enhanced pre-catalyst preparation stabilization and initiation (PEPPSI) complexes, such as Pd-PEPPSI-iPr, are also highly active.[1]
-
For Sonogashira Couplings: Standard Sonogashira conditions (a palladium source, a copper(I) co-catalyst, and a base) can be used to couple terminal alkynes with 1,8-diiodoanthracene.[8]
Q: How does the nature of the substituent affect the feasibility of 1,8-disubstitution?
A: The size and electronic nature of the substituents play a crucial role.
-
Steric Bulk: Larger, bulkier substituents will experience greater steric repulsion, making the reaction more challenging and potentially distorting the anthracene framework. There is a practical limit to the size of groups that can be introduced at these positions.
-
Electronic Effects: The electronic properties of the substituents can influence the reactivity of the anthracene core in subsequent reactions. Electron-donating groups can activate the rings towards electrophilic substitution, while electron-withdrawing groups have the opposite effect.[13]
Q: Can computational chemistry help in planning the synthesis of 1,8-disubstituted anthracenes?
A: Absolutely. Density Functional Theory (DFT) calculations can be a powerful predictive tool. They can be used to:
-
Estimate the steric strain in the target molecule.
-
Calculate the activation energies for different reaction pathways to predict the most likely products.
-
Model the electronic properties (e.g., HOMO-LUMO gap) of the target compounds, which can be useful for applications in materials science.[14]
Summary of Key Strategies
| Strategy | Principle | Key Advantages | Common Applications |
| Use of Pre-functionalized Scaffolds | Start with 1,8-dihaloanthracenes or anthraquinones. | High regioselectivity, access to a wide range of derivatives via cross-coupling. | Suzuki, Sonogashira, and Buchwald-Hartwig reactions. |
| Blocking of 9,10-Positions | Introduce temporary groups at the most reactive sites. | Diverts reactivity to other positions (1,4,5,8). | Electrophilic substitution and cycloaddition reactions. |
| Optimized Catalysis | Employ specialized catalysts and ligands. | Overcomes high activation barriers and improves yields. | Palladium-catalyzed cross-coupling reactions. |
| Microwave-Assisted Synthesis | Use microwave irradiation for rapid and efficient heating. | Reduced reaction times and often improved yields. | Cross-coupling and other thermally demanding reactions. |
References
- Non‐Electronic Activation of Anthracenes Using Steric Repulsion of the 9‐Substituent with Chloro Groups at the peri‐Positions. ResearchGate.
- Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. PubMed Central.
- Reactivity profile of anthracenes. ResearchGate.
- Improved Synthesis of 1,8-Diiodoanthracene and Its Application to the Synthesis of Multiple Phenylethynyl-Substituted Anthracenes. ResearchGate.
- Why does anthracene preferably give electrophilic substitution reaction at 9,10-position? Explain by giving reaction and mechanism? Quora.
- Why is it the middle ring of anthracene which reacts in a Diels–Alder? Chemistry Stack Exchange.
- Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. Frontiers in Chemistry.
- Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry.
- THE EFFECT OF ANTHRACENE GROUP SUBSTITUTION OF DISUBSTITUTED CHALCONE DERIVATIVE FEATURING TEREPHTHALALDEHYDE π-LINKER ON NON-L. Academica.
- Disubstituted anthracene with carbon-numbering and target compounds types A and B. ResearchGate.
- Electrophilic aromatic directing groups. Wikipedia.
- Reaction of anthracene. Slideshare.
- Catalytic Hydrogenation of Anthracene on Binary (Bimetallic) Composite Catalysts. MDPI.
- Studies on Anthracenes. 2. Synthesis and Cytotoxic Evaluation of 9-acyloxy 1,8-dichloroanthracene Derivatives. PubMed.
- Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry.
- Recent advances in the syntheses of anthracene derivatives. PubMed Central.
- Butterfly-Shaped Dibenz[a,j]anthracenes: Synthesis and Photophysical Properties. PubMed Central.
- Synthesis of asymmetrically disubstituted anthracenes. ResearchGate.
- Hydrogenation of Anthracene in Supercritical Carbon Dioxide Solvent Using Ni Supported on Hβ-Zeolite Catalyst. MDPI.
- Photophysical Properties of Anthracene Derivatives. MDPI.
- Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. PubMed Central.
- The Effect of Steric Strain in the Bay-Region of Polycyclic Aromatic Hydrocarbons: Tumorigenicity of Alkyl-Substituted Benz[a]anthracenes. PubMed.
- Synthesis of New Anthracene Derivatives. The Journal of Organic Chemistry.
- Electronic structures and spectra of conducting anthracene derivatives. R Discovery.
- Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI.
- Polycyclic aromatic hydrocarbon. Wikipedia.
- EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.
- 1,4-disubstituted anthracene antitumor agents. PubMed.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 10. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reaction of anthracene | PPTX [slideshare.net]
- 13. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 14. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: High-Purity Synthesis of 1,8-Dibromoanthracene for Electronic Applications
Welcome to the technical support guide for the synthesis and purification of high-purity 1,8-Dibromoanthracene. This document is designed for researchers, scientists, and professionals in organic electronics and materials science. Achieving the ultra-high purity (>98.0%) required for electronic applications is a significant challenge due to the formation of isomers and over-brominated byproducts during synthesis.[1][2][3] This guide provides in-depth, field-proven insights to navigate these challenges, structured in a practical question-and-answer format to directly address issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is ultra-high purity of this compound critical for electronic applications?
Purity is paramount because impurities act as charge traps or quenching sites within the semiconductor material, severely degrading the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[4][5] Even trace amounts of isomeric or poly-brominated impurities can disrupt molecular packing, alter energy levels, and reduce charge carrier mobility, leading to lower efficiency, shorter device lifespan, and inconsistent performance.
Q2: What is the most common synthetic route to this compound and its main challenge?
The most direct approach is the electrophilic bromination of anthracene. However, this reaction is notoriously difficult to control for achieving high regioselectivity for the 1,8-positions. The primary challenge is the kinetic and thermodynamic favorability of substitution at the 9 and 10 positions, leading to the formation of 9,10-dibromoanthracene as a major byproduct.[6][7] Further bromination can also lead to tri- or tetra-brominated anthracenes.[8][9] Consequently, the synthesis is often a "purification challenge" rather than a "synthesis challenge."
Q3: Which purification techniques are most effective for achieving >98.0% purity?
A multi-step purification strategy is almost always necessary.
-
Recrystallization: Excellent for removing bulk impurities and less soluble byproducts.[10] However, it is often insufficient for separating closely related isomers.
-
Column Chromatography: The workhorse for separating isomers. Careful selection of the stationary phase (typically silica gel) and a gradient elution with a non-polar solvent system is crucial for isolating the 1,8-isomer.[11]
-
Sublimation: A final polishing step for achieving the highest possible purity (>99.5%), as it effectively removes non-volatile impurities. This is highly recommended for material intended for device fabrication.
Q4: What are the key analytical methods to confirm the purity and identity of this compound?
-
Gas Chromatography (GC): The specification of "Min. 98.0% (GC)" is a common standard, indicating that GC is a primary tool for quantifying purity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the substitution pattern and identifying the presence of isomers. The unique symmetry and chemical shifts of the 1,8-isomer will distinguish it from others.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying trace impurities, especially when coupled with a suitable detector.[12]
-
Melting Point: A sharp melting point (around 168-170°C) is a good indicator of high purity.[1] A broad melting range suggests the presence of impurities.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems encountered during the experimental workflow.
Issue 1: Low Yield of Crude Product After Bromination Reaction
-
Question: My reaction to synthesize dibromoanthracene resulted in a very low yield after the work-up. What went wrong?
-
Answer & Solutions:
-
Cause 1: Incomplete Reaction. The electrophilic bromination of anthracene can be sluggish.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Compare the spot of your reaction mixture against the anthracene starting material. If a significant amount of starting material remains, consider extending the reaction time or slightly increasing the temperature. However, be cautious, as higher temperatures can promote the formation of unwanted side products.[7]
-
-
Cause 2: Loss of Bromine. Bromine is volatile. If the reaction is heated too rapidly or the condenser is inefficient, bromine can be lost, leading to incomplete conversion.
-
Cause 3: Suboptimal Work-up. The product may be lost during the quenching and extraction phases.
-
Solution: After the reaction, pouring the mixture into ice water is a standard method to precipitate the crude product.[13] Ensure the product is fully precipitated before filtration. Wash the collected solid with a minimal amount of a cold solvent (like cold carbon tetrachloride or ethanol) to remove soluble impurities without dissolving the desired product.[7]
-
-
Issue 2: Oily Product or Failure to Crystallize During Recrystallization
-
Question: I'm trying to recrystallize my crude this compound, but it's "oiling out" or won't crystallize at all. How can I fix this?
-
Answer & Solutions:
-
Cause 1: Solvent is too effective. If the compound remains highly soluble even at low temperatures, crystallization will not occur.
-
Solution: You have likely used too much solvent. Try to concentrate the solution by carefully evaporating some of the solvent and then attempt to cool it again. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[10]
-
-
Cause 2: High Impurity Load. The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.
-
Solution: If the product is very impure, recrystallization alone may not be sufficient. First, purify the material using column chromatography to remove the bulk of the impurities, and then recrystallize the resulting cleaner fractions.
-
-
Cause 3: Rapid Cooling. Cooling the solution too quickly can lead to the formation of an amorphous oil or very fine crystals that are difficult to filter.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, undisturbed. Once at room temperature, place it in an ice bath to maximize crystal formation.[10] If crystals still don't form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[10]
-
-
Issue 3: Poor Separation of Isomers During Column Chromatography
-
Question: I'm running a silica gel column, but the TLC analysis of my fractions shows that the 1,8- and 9,10-dibromoanthracene isomers are co-eluting. How can I improve the separation?
-
Answer & Solutions:
-
Cause 1: Eluent System is Too Polar. A polar solvent will move all compounds down the column too quickly, resulting in poor resolution.[11]
-
Solution: Start with a very non-polar eluent, such as pure hexane. Gradually increase the polarity by slowly adding a slightly more polar solvent like dichloromethane or toluene in small increments (e.g., 1%, 2%, 5%...). This gradient elution is key to resolving compounds with similar polarities.[11]
-
-
Cause 2: Column Overloading. Using too much crude material for the amount of silica gel will result in broad bands that overlap.
-
Solution: A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 50:1 to 100:1 for difficult separations.
-
-
Cause 3: Improper Sample Loading. If the initial sample band is too wide, separation will be compromised from the start.
-
Solution: Dissolve the crude product in the minimum amount of the eluent (or a slightly more polar solvent like dichloromethane) and load it carefully onto the top of the column in a tight, concentrated band.
-
-
Experimental Protocols
Protocol 1: Synthesis of Crude Dibromoanthracene
Disclaimer: This is a general procedure for bromination. The resulting product will be a mixture of isomers requiring extensive purification.
-
Reaction Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, suspend anthracene in a suitable solvent like carbon tetrachloride or dichloromethane.[6][7]
-
Bromine Addition: While stirring vigorously at room temperature, slowly add a stoichiometric amount of bromine (typically 2.0 to 2.2 equivalents) dropwise. The slow addition is crucial to control the reaction and minimize over-bromination.[7] An HBr gas trap should be used.
-
Reaction Progression: The dibromoanthracene product is often sparingly soluble and may begin to precipitate.[6][7]
-
Completion: After the addition is complete, gently heat the mixture to a low reflux for 1-2 hours to ensure the reaction goes to completion. Monitor via TLC.
-
Work-up: Cool the mixture to room temperature and then pour it into a beaker of ice water to precipitate the crude product. Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol. Dry the crude yellow solid under vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column to create a uniform stationary phase.
-
Sample Preparation: Dissolve the crude dibromoanthracene mixture in a minimal amount of dichloromethane.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with 100% hexane. The less polar 9,10-isomer will typically elute first. Gradually increase the eluent polarity by adding small percentages of dichloromethane to the hexane to elute the more polar 1,8-isomer.
-
Fraction Collection & Analysis: Collect the eluting solvent in small, sequential fractions. Analyze each fraction by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation: Purification Method Efficacy
| Purification Method | Typical Purity Achieved | Yield Range | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, cost-effective, good for removing bulk impurities. | May not effectively remove isomers with similar solubility. |
| Column Chromatography | >99% | 50-80% | High separation efficiency, capable of removing closely related isomers. | More time-consuming and requires larger volumes of solvent. |
| Sublimation | >99.5% | 70-95% | Excellent for achieving ultra-high purity by removing non-volatile impurities. | Requires specialized equipment; not suitable for thermally unstable compounds. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common synthesis and purification issues.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2,3-Dibromoanthracene-9,10-dione.
- BenchChem. (n.d.). An In-depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione.
- ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
- SIELC Technologies. (n.d.). Separation of 9,10-Dibromoanthracene on Newcrom R1 HPLC column.
- Lab Pro Inc. (n.d.). This compound, 1G - D4230-1G.
- University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry.
- Brainly. (2023). Describe the mechanism for the halogenation of anthracene using N-bromosuccinimide to form 9-bromoanthracene.
- National Institutes of Health. (n.d.). This compound | C14H8Br2 | CID 630683 - PubChem.
- Google Patents. (n.d.). CN102491881A - Dibromo anthracene compound and preparation method and application thereof.
- Scribd. (n.d.). Bromination of Anthracene.
- BenchChem. (n.d.). Application Notes and Protocols for the Bromination of Anthracene-9,10-dione.
- Course Website. (n.d.). Recrystallization is the most common method for purifying solid compounds.
- Oakwood Chemical. (n.d.). 1, 8-Dibromoanthracene, min 98% (GC), 1 gram.
- Google Patents. (n.d.). CN103073387A - Preparation method of 9, 10-dibromoanthracene.
- Organic Syntheses. (n.d.). 9,10-dibromoanthracene - Organic Syntheses Procedure.
- BenchChem. (n.d.). Technical Guide: 9,10-Dibromoanthracene-d8.
- TCI AMERICA. (n.d.). This compound 131276-24-9.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: Applications of Dibromoanthracene in Organic Electronics.
- National Institutes of Health. (2008). Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives.
- BenchChem. (n.d.). Troubleshooting guide for incomplete reactions with 9,10-Bis(bromomethyl)anthracene.
- Beilstein Journal of Organic Chemistry. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 9,10-Dibromoanthracene in Modern Organic Synthesis.
- Supporting Information. (n.d.). Efficient Organic Semiconductors Synthesis by Suzuki-Miyaura Coupling in Aromatic Micellar Medium.
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 1 g.
- Green Chemistry (RSC Publishing). (n.d.). Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. labproinc.com [labproinc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones [beilstein-journals.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Separation of 9,10-Dibromoanthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Reactions of Dibromoanthracenes
Welcome to our dedicated technical support center for scientists and researchers engaged in the palladium-catalyzed functionalization of dibromoanthracenes. This guide is structured to provide direct, actionable solutions to common experimental challenges encountered in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategies.
Part 1: Core Troubleshooting for Dibromoanthracene Cross-Coupling
This section addresses overarching issues common to various palladium-catalyzed reactions involving dibromoanthracene substrates.
FAQ 1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is a frequent hurdle, often attributable to a few key factors. A systematic diagnosis is essential.
-
Catalyst Inactivity or Deactivation: The active Pd(0) species is the engine of the catalytic cycle. Its formation and stability are paramount.
-
Cause: Palladium(II) precatalysts like Pd(OAc)₂ require in situ reduction to Pd(0), which can be inefficient. The active Pd(0) catalyst is also susceptible to oxidation if the reaction is not rigorously maintained under an inert atmosphere.[1] At elevated temperatures, palladium can aggregate into inactive palladium black, especially with insufficient ligand concentration.[1]
-
Solution:
-
Use a Fresh Catalyst: Ensure your palladium source, especially sensitive Pd(0) complexes like Pd(PPh₃)₄, has not degraded during storage.[2]
-
Inert Atmosphere: Thoroughly degas your solvent and purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the Pd(0) center and prevents aggregation.[1] For phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is a common starting point.
-
Consider a Pre-catalyst: Modern, well-defined pre-catalysts (e.g., palladacycles) are often more robust and provide a more reliable source of active Pd(0).[2][3]
-
-
-
Poor Solubility of Dibromoanthracene: The planar, polycyclic structure of anthracene derivatives leads to poor solubility in many common organic solvents, which can severely limit reaction rates.[2][4]
-
Cause: If the starting material is not sufficiently dissolved at the reaction temperature, the reaction becomes a heterogeneous mixture, and the concentration of the substrate in the solution phase is too low for efficient catalysis.
-
Solution:
-
Solvent Choice: Employ higher-boiling point, polar aprotic solvents such as DMF, dioxane, or toluene to enhance solubility.[2] For Suzuki reactions, a biphasic system like THF/H₂O or Dioxane/H₂O can improve the solubility of both the dibromoanthracene and the inorganic base.[2][5]
-
Temperature: Increase the reaction temperature. However, be mindful that higher temperatures can also accelerate catalyst deactivation.[1] A careful balance must be struck.
-
-
-
Inefficient Ligand: The ligand is not merely a spectator; it directly influences the catalyst's stability and reactivity by modulating the electronic and steric environment of the palladium center.[6][7]
-
Cause: A suboptimal ligand may not sufficiently promote the rate-limiting step of the catalytic cycle (often oxidative addition) or may fail to stabilize the catalyst throughout the reaction.
-
Solution: For challenging substrates like dibromoanthracenes, bulky, electron-rich phosphine ligands are often required. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are excellent choices as they enhance catalyst stability and promote efficient oxidative addition and reductive elimination.[1][2][8]
-
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
FAQ 2: How can I control the reaction to favor di-substitution over mono-substitution?
Achieving complete di-substitution without a mixture of products can be challenging.
-
Cause: The second coupling reaction is often slower than the first due to increased steric hindrance and altered electronic properties of the mono-substituted intermediate.
-
Solution:
-
Stoichiometry: Use a slight excess (2.2-2.5 equivalents) of the coupling partner to drive the reaction to completion.
-
Reaction Time and Temperature: Extended reaction times and higher temperatures may be necessary for the second substitution. Monitor the reaction by TLC or GC/MS to determine the optimal endpoint.
-
Robust Catalyst System: Employ a highly active and stable catalyst system (e.g., a palladacycle or a Pd/Buchwald ligand combination) that can withstand the prolonged, often harsh conditions required for the second coupling.[3]
-
FAQ 3: I'm observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). What causes this and how can I prevent it?
Homocoupling is a common side reaction that consumes your coupling partner and complicates purification.
-
Cause (Suzuki): The primary cause of boronic acid homocoupling (protodeboronation followed by coupling) is often the presence of oxygen, which can facilitate this undesired pathway.[1] It can also be promoted by certain palladium catalyst systems, especially at high temperatures.
-
Solution (Suzuki):
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating.
-
Controlled Temperature: Avoid excessively high temperatures.
-
Base Selection: The choice of base can influence the rate of protodeboronation.[4] Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) to find the optimal balance.[2]
-
-
Cause (Sonogashira): The copper(I) co-catalyst, while accelerating the desired reaction, is also highly effective at catalyzing the oxidative homocoupling of terminal alkynes (Glaser coupling) in the presence of oxygen.[9][10]
-
Solution (Sonogashira):
-
Strictly Anaerobic Conditions: This is the most critical factor. Meticulous degassing of solvents and reagents is mandatory.
-
Minimize Copper: Use the lowest effective loading of the copper(I) salt.
-
Consider Copper-Free Protocols: Many modern Sonogashira protocols have been developed that proceed efficiently without a copper co-catalyst, thereby eliminating the Glaser coupling side reaction.[11]
-
Part 2: Reaction-Specific Troubleshooting and Protocols
This section provides targeted advice for specific cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming tool, but its application to dibromoanthracenes requires careful optimization.[12]
Q: My Suzuki-Miyaura coupling is sluggish and gives a low yield. How can I improve it?
-
Underlying Issue: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and highly dependent on the reaction conditions.[12]
-
Troubleshooting Steps:
-
Base Selection is Crucial: The base activates the organoboron species. For less reactive aryl bromides, a weak base like Na₂CO₃ may be insufficient. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[2] An aqueous solution of the base is often necessary to facilitate the formation of the active boronate species.[5]
-
Solvent System: As mentioned, solubility is key. A mixture of an organic solvent and water (e.g., Toluene/THF/H₂O or Dioxane/H₂O) is often effective.[13][14][15] The water phase dissolves the base, while the organic phase dissolves the dibromoanthracene.[5]
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which are less reactive. Use fresh, high-purity boronic acid or its pinacol ester equivalent, which is more stable.
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a bulky ligand (e.g., SPhos) | Provides a stable, active catalyst for a challenging substrate.[2][13] |
| Ligand | SPhos, XPhos, or similar Buchwald-type ligands | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 eq.) | Stronger bases are often needed to facilitate transmetalation.[2] |
| Solvent | Toluene/THF/H₂O (2:1:1), Dioxane/H₂O (4:1) | Biphasic system improves solubility of both organic substrate and inorganic base.[13][15] |
| Temperature | 80-110 °C (Reflux) | Balances reaction rate with catalyst stability. |
Heck Coupling
The Heck reaction is a powerful method for forming C-C bonds by coupling with alkenes.[16]
Q: I'm struggling with selectivity and catalyst deactivation in my Heck coupling with dibromoanthracene.
-
Underlying Issue: Heck reactions often require high temperatures, which can lead to catalyst deactivation. Controlling regioselectivity (in cases of unsymmetrical alkenes) and achieving di-substitution can also be difficult.
-
Troubleshooting Steps:
-
Robust Catalyst: Use a stable palladium source. Palladium(II) acetate is a common precursor, often used with a phosphine ligand.[17] Palladacycles are also highly effective.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as NaOAc or K₂CO₃ is typically used. The choice of base can influence the reaction rate and should be optimized.
-
Solvent: High-boiling polar aprotic solvents like DMF or acetonitrile are standard. Ensure they are anhydrous.
-
Protocol Example: Heck Coupling of 9,10-Dibromoanthracene with Ethyl Acrylate [18]
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 9,10-dibromoanthracene (1 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (if needed).
-
Reagent Addition: Add anhydrous DMF, followed by the alkene (e.g., ethyl acrylate, 2.5 equiv.) and the base (e.g., NaOAc, 3 equiv.) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to 100-120 °C. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides and is invaluable for creating rigid, linear structures.[10]
Q: My Sonogashira reaction is plagued by alkyne homocoupling. How can I achieve a clean reaction?
-
Underlying Issue: The copper(I) co-catalyst is highly efficient at promoting the oxidative dimerization of the terminal alkyne in the presence of oxygen.[9]
-
Troubleshooting Steps:
-
Rigorous Inert Atmosphere: This is the most critical parameter. Use Schlenk techniques and thoroughly degassed solvents (e.g., by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).
-
Catalyst System: A typical system is a combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI).
-
Base: An amine base, such as triethylamine or diisopropylamine, is required. It also serves as the solvent in many cases.
-
Explore Copper-Free Conditions: To completely avoid Glaser coupling, use a modern copper-free protocol. These often rely on more sophisticated ligands and may require slightly higher temperatures but can provide much cleaner reactions.[11]
-
Buchwald-Hartwig Amination
This reaction is a premier method for the synthesis of aryl amines from aryl halides.[19]
Q: The Buchwald-Hartwig amination of my dibromoanthracene is not proceeding cleanly. What are the critical parameters?
-
Underlying Issue: C-N bond formation is sensitive to the choice of base and ligand. Steric hindrance can be a significant factor, especially for the second amination.[20]
-
Troubleshooting Steps:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like K₃PO₄ or LiHMDS can also be effective, especially for substrates with base-sensitive functional groups.[8]
-
Ligand is Key: The choice of ligand is paramount. For aryl bromides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are generally the most effective.[1][8] These ligands promote the reductive elimination step, which is often rate-limiting in C-N coupling.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used.[21]
-
Diagram: Generalized Catalytic Cycle for Cross-Coupling
Caption: A simplified palladium catalytic cycle and a common deactivation pathway.
References
- Benchchem. (n.d.). Application Notes and Protocols for Heck Coupling Reactions Involving Dibromoanthracenes.
- RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.
- Benchchem. (n.d.). Optimizing Cross-Coupling Reactions with 1,2-Dibromoanthracene: A Technical Support Center.
- ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- ACS Omega. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- ResearchGate. (2019). Heck coupling of 9,10-dibromoanthracene with ethyl acrylate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). Optimization of Heck reaction conditions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scite.ai [scite.ai]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 13. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Heck Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. reddit.com [reddit.com]
- 21. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Solvent Systems for 1,8-Dibromoanthracene Reactions
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 1,8-dibromoanthracene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) encountered during the chemical modification of this sterically hindered polycyclic aromatic hydrocarbon (PAH).
Introduction: The Challenge of this compound
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Its rigid, planar structure and the peri-relationship of the bromine atoms create significant steric hindrance around the reaction centers. Furthermore, like many PAHs, it often exhibits poor solubility in common organic solvents, complicating reaction setup and performance.[1][2] This guide provides a systematic approach to overcoming these hurdles, with a primary focus on the strategic selection and optimization of solvent systems.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and problems faced when working with this compound.
Q1: My this compound starting material is not dissolving in my reaction solvent. What should I do?
A1: Poor solubility is a primary obstacle.[1] High-boiling point aromatic solvents or polar aprotic solvents are often necessary. Consider the following:
-
Initial Screening: Toluene, xylene, dioxane, and N,N-dimethylformamide (DMF) are good starting points.[3]
-
Temperature: Gently heating the solvent while preparing your reaction mixture can aid dissolution.
-
Solvent Mixtures: A mixture of solvents, such as toluene/DMF or dioxane/water, can sometimes improve the solubility of all reaction components.[4]
-
For Suzuki Reactions: The use of aqueous bases necessitates a solvent system that can accommodate both organic and aqueous phases, such as toluene/water or dioxane/water.[3]
Q2: I am seeing low to no conversion of my starting material. What are the likely causes?
A2: Low conversion can stem from several factors beyond solubility:
-
Catalyst Inactivation: The palladium catalyst may be inactive. Ensure you are using a fresh, properly stored catalyst and that your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the active Pd(0) species.[3]
-
Inappropriate Ligand: The steric hindrance of this compound often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[1][5][6]
-
Incorrect Base: The choice of base is critical and reaction-specific. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[4][7]
-
Insufficient Temperature: Many cross-coupling reactions of sterically hindered substrates require elevated temperatures (80-120 °C) to proceed at a reasonable rate.
Q3: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-substituted product?
A3: Achieving selective mono-substitution can be challenging. Key strategies include:
-
Stoichiometry: Use a slight excess of this compound relative to the coupling partner (e.g., 1.2-1.5 equivalents).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can sometimes improve selectivity.
-
Catalyst and Ligand Choice: Some catalyst systems may exhibit higher selectivity for mono-arylation. For instance, in some cases, palladacycle catalysts have shown good selectivity.[8]
Q4: I am observing significant amounts of debromination (hydrodehalogenation) of my starting material. How can I prevent this?
A4: Debromination is a common side reaction, particularly with electron-rich or sterically hindered aryl bromides.[6][9] It can be promoted by certain phosphine ligands and the presence of water.[6] To mitigate this:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.
-
Ligand Selection: The choice of ligand can influence the extent of this side reaction. Screening different bulky phosphine ligands may be necessary.
-
Base Selection: The nature of the base can also play a role.
Troubleshooting Guides for Specific Reactions
This section provides more detailed guidance for optimizing common cross-coupling reactions of this compound.
Solvent Selection and Optimization
The choice of solvent is critical and impacts not only solubility but also catalyst stability and reaction kinetics.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Common Applications & Considerations |
| Toluene | 2.4 | 111 | Good for Suzuki and Buchwald-Hartwig reactions. Often used with aqueous bases in biphasic systems.[4][7] |
| 1,4-Dioxane | 2.2 | 101 | A versatile solvent for Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Miscible with water.[3][10] |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | A polar aprotic solvent that can be effective for dissolving PAHs, but may coordinate to the palladium center and influence reactivity.[4] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower boiling point, may require a sealed tube for higher temperature reactions. Commonly used in Sonogashira couplings.[11] |
| Xylenes | ~2.3 | ~140 | Higher boiling point alternative to toluene, useful for reactions requiring more thermal energy. |
Experimental Protocol: Solvent Screening
-
Set up several small-scale reactions in parallel, each with a different solvent or solvent mixture.
-
Use a consistent set of reagents: this compound, coupling partner, palladium source, ligand, and base.
-
Run the reactions at the same temperature and for the same duration.
-
Monitor the progress of each reaction by TLC or LC-MS to determine the relative rates of product formation and the prevalence of side products.
-
Select the solvent system that provides the best balance of solubility, reaction rate, and yield.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. For this compound, steric hindrance is a major challenge.
Troubleshooting Suzuki-Miyaura Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor solubility of starting material. | Use high-boiling point solvents like toluene, xylene, or DMF. Consider a biphasic system (e.g., toluene/water) to dissolve the inorganic base.[3] |
| Ineffective catalyst/ligand combination. | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider N-heterocyclic carbene (NHC) ligands.[5][6] | |
| Inappropriate base. | Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better reactivity.[12] | |
| Debromination | Presence of water or protic impurities. | Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly. |
| Ligand-promoted side reaction. | Screen different phosphine ligands.[6] | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure a strictly inert atmosphere. Degas all solvents and reagents.[3] |
| Poor Selectivity (Mono- vs. Di-arylation) | Uncontrolled reaction conditions. | Carefully control stoichiometry (excess dibromide for mono-arylation). Monitor the reaction closely and stop at the optimal time. Consider lowering the reaction temperature.[8] |
Workflow for Optimizing Suzuki-Miyaura Coupling
Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C triple bonds. The reaction is sensitive to both steric and electronic effects.
Troubleshooting Sonogashira Couplings
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Ineffective catalyst system. | For sterically hindered aryl bromides, bulky phosphine ligands are often necessary.[13][14] Consider copper-free conditions to avoid Glaser coupling, especially with electron-rich substrates.[2] |
| Unsuitable base. | A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[11] | |
| Poor solubility. | THF, dioxane, or DMF are common solvents. Ensure all components are soluble at the reaction temperature.[11] | |
| Glaser Homocoupling of Alkyne | Presence of copper and oxygen. | Use copper-free conditions or ensure a strictly anaerobic environment.[2] |
| Debromination | High reaction temperature or prolonged reaction time. | Optimize temperature and monitor the reaction to avoid over-running. |
Workflow for Sonogashira Reaction Optimization
Caption: Troubleshooting pathway for Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds, but is highly sensitive to the choice of ligand and base, especially with challenging substrates.
Troubleshooting Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incorrect ligand for the substrate. | Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often essential for coupling with hindered aryl bromides.[15][16] |
| Base is too weak or insoluble. | Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are typically required. The choice of base can be solvent-dependent.[4][7] | |
| Poor solvent choice. | Toluene, dioxane, and THF are common solvents. Polar aprotic solvents like DMF can sometimes be effective but may also inhibit the catalyst.[4] | |
| Debromination | Side reaction promoted by the catalytic system. | Screen different ligand/base combinations. Sometimes a weaker base or a different ligand can suppress this pathway. |
| Reaction Stalls | Catalyst decomposition. | Ensure a strictly inert atmosphere and use high-purity reagents and solvents. |
Logical Flow for Buchwald-Hartwig Troubleshooting
Caption: Stepwise optimization for Buchwald-Hartwig amination.
Purification Strategies
The purification of substituted anthracene derivatives can be challenging due to their similar polarities and potential for co-elution.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system (e.g., gradients of hexanes/ethyl acetate or hexanes/dichloromethane) is crucial. Using a high-purity silica gel can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., toluene, xylenes, or a mixture of solvents) can be a highly effective method for obtaining pure material.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, these techniques can provide high purity products.
References
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2025). Source details not fully provided.[1]
- Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link][2]
- Sonogashira troubleshooting help needed. (2020). Reddit.[Link][17]
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12159-12168. [Link][4]
- Plenio, H., & Fleck, T. J. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 72(25), 9469-9483. [Link][13]
- The Role of the Base in Buchwald-Hartwig Amin
- Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.[Link][5]
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). Request PDF.[Link][14]
- Mono or double Pd-catalyzed C-H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene deriv
- What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit.[Link][19]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.[Link][20]
- Effect of Phosphine Ligand on Rate a. (n.d.).
- Use of base metals in Buchwald-Hartwig coupling. (2025). Wordpress.[Link][22]
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (n.d.). Source details not fully provided.[23]
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). The Journal of Organic Chemistry, 69(9), 3173-3180. [Link][9]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.[Link][10]
- Sonogashira reactions for the synthesis of polarized pentacene derivatives. (2015). TÜBİTAK Academic Journals.[Link][24]
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen.[Link][15]
- Suzuki arylation of 1,8‐dibromonaphthalene. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.[Link][26]
- Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
- The Sonogashira coupling reactions of aryl halides with phenylacetylene. (n.d.).
- Optimisation of the Sonogashira coupling between phenylacetylene and 1 b in the solid state with cycloocta-1,5-diene (10 wt%) as LAG agent. (n.d.).
- Flow Chemistry: Sonogashira Coupling. (n.d.). Source details not fully provided.[11]
- Results of the Suzuki-Miyaura reaction of phenylboronic acid (1) with... (n.d.).
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega, 2(7), 3654-3662. [Link][8]
- Sonogashira Coupling. (2024). Chemistry LibreTexts.[Link][31]
- Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. (n.d.).
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.[Link][33]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega, 6(50), 34623-34636. [Link][16]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.[Link][34]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. rsc.org [rsc.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Effects on the Suzuki-Miyaura Coupling of 1,8-Dibromoanthracene
Welcome to the Technical Support Center for the Suzuki-Miyaura Coupling of 1,8-Dibromoanthracene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific and often challenging cross-coupling reaction. The sterically hindered nature of the 1,8-positions on the anthracene core presents unique challenges that necessitate careful consideration of reaction parameters, particularly the choice of ligand. This guide is structured to address common issues and frequently asked questions, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Suzuki-Miyaura coupling of this compound. Each issue is followed by a series of questions and answers to guide you through a logical troubleshooting process.
Issue 1: Low or No Conversion of this compound
Question: My reaction shows a high amount of unreacted this compound, even after extended reaction times. What are the likely causes and how can I improve the conversion?
Answer: Low or no conversion in the Suzuki-Miyaura coupling of a sterically hindered substrate like this compound often points to issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps.[1][2]
-
Inefficient Oxidative Addition: The first and often rate-limiting step is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[1] For sterically hindered substrates, this step can be particularly sluggish.
-
Ligand Choice: The ligand plays a critical role in facilitating oxidative addition. Bulky, electron-rich phosphine ligands are known to accelerate this step.[3][4] Consider switching to ligands like SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands, which are designed to enhance catalytic activity for challenging substrates.[5] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating properties.[6]
-
Catalyst Precursor: Ensure your palladium precursor is efficiently generating the active Pd(0) species. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily reduces to Pd(0) can be beneficial.
-
-
Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can also be a bottleneck.
-
Base Selection: The base is crucial for activating the boronic acid.[2] For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. The choice of base can significantly impact the reaction's success.
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and aqueous phases (if present). A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent like dioxane or toluene with water.[7]
-
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.
-
Inert Atmosphere: It is critical to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction, as oxygen can oxidize and deactivate the Pd(0) catalyst.[7]
-
Ligand Degradation: Some phosphine ligands can be susceptible to degradation at high temperatures. If you are running the reaction at elevated temperatures, ensure your chosen ligand is thermally stable.
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows the desired product, but also significant amounts of side products, complicating purification. What are the common side products and how can I minimize their formation?
Answer: The primary side reactions in Suzuki-Miyaura couplings are homocoupling of the boronic acid, dehalogenation of the aryl halide, and protodeborylation of the boronic acid.[7]
-
Homocoupling of Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid.
-
Dehalogenation of this compound: This leads to the formation of 1-bromoanthracene or anthracene.
-
Cause: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group.[7] The source of the hydride can be the solvent (e.g., alcohols) or the base.
-
Solution: Avoid using solvents that can act as hydride donors. If dehalogenation is a significant issue, consider using a different base or adding a hydride scavenger. The choice of ligand can also influence the rate of dehalogenation versus the desired cross-coupling.
-
-
Protodeborylation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom.
-
Cause: This side reaction is often promoted by aqueous basic conditions and can be particularly problematic for electron-rich or heteroaryl boronic acids.
-
Solution: Using a less aqueous solvent system or a milder base might help. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeborylation.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which class of ligands is generally best for the Suzuki-Miyaura coupling of this compound?
A1: For sterically hindered substrates like this compound, bulky and electron-rich ligands are generally the most effective.[3][4]
-
Biaryl Phosphine Ligands (Buchwald-type): Ligands such as SPhos and XPhos are excellent choices. Their steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates the reductive elimination step, while their electron-rich nature enhances the rate of oxidative addition.[3][4][5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form very stable complexes with palladium, leading to highly active catalysts.[6] PEPPSI-type pre-catalysts, which feature an NHC ligand, have been used successfully for the coupling of substituted anthracenes.[7][8]
Q2: Can I achieve selective mono-arylation of this compound?
A2: Achieving selective mono-arylation of dihalogenated aromatic compounds can be challenging but is possible with careful control of reaction conditions. For the closely related 9,10-dibromoanthracene, selective mono-arylation has been achieved by controlling the stoichiometry of the boronic acid and using specific catalyst systems.[8] For this compound, you can try:
-
Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the boronic acid relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it once a significant amount of the mono-arylated product has formed and before the di-arylated product becomes dominant. Lowering the reaction temperature may also improve selectivity.
-
Catalyst/Ligand Choice: Some catalyst systems may exhibit higher selectivity for mono-arylation. It may be necessary to screen a few different ligands to find the optimal conditions for your desired outcome.
Q3: What is the role of water in my Suzuki-Miyaura reaction, and is it always necessary?
A3: Water can play several beneficial roles in a Suzuki-Miyaura coupling, including:
-
Solubilizing the Base: Many inorganic bases, such as K₃PO₄ and K₂CO₃, are more soluble in water, which can increase their effectiveness.
-
Promoting Transmetalation: Water can participate in the ligand exchange on the palladium center and facilitate the transmetalation step.
However, water can also promote side reactions like protodeborylation.[7] For substrates that are sensitive to protodeborylation, anhydrous conditions may be preferable. In such cases, a highly soluble base like CsF or the use of boronic esters might be necessary.
Q4: My reaction turns black. Does this mean it has failed?
A4: The formation of a black precipitate, often referred to as "palladium black," indicates the precipitation of palladium metal from the catalytic cycle. While this is a form of catalyst deactivation, it does not necessarily mean the reaction has failed completely.[5] However, it does suggest that the catalyst is not stable under the reaction conditions. To mitigate this:
-
Ligand Choice: A well-chosen ligand should stabilize the palladium nanoparticles and prevent their agglomeration and precipitation. If you are observing significant palladium black formation, consider using a more robust ligand.
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature if possible.
-
Concentration: Very low or very high reactant concentrations can sometimes lead to catalyst instability.
Data and Protocols
Comparative Ligand Performance
| Ligand Class | Specific Ligand | Key Characteristics | Typical Substrates |
| Biaryl Phosphines | SPhos | Bulky, electron-rich | Sterically hindered aryl chlorides and bromides |
| XPhos | Very bulky, electron-rich | Highly hindered aryl halides | |
| N-Heterocyclic Carbenes | IPr | Strong σ-donor, thermally stable | Aryl chlorides and other challenging substrates |
| Bidentate Phosphines | dppf | Good for a range of substrates | General purpose, can be less effective for highly hindered substrates |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound:
This protocol is a general starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Arylboronic acid (2.2 equivalents for di-substitution)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 4 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
In a separate vial, dissolve the palladium precursor and the ligand in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
The Catalytic Cycle and the Role of the Ligand
Caption: The Suzuki-Miyaura catalytic cycle and the ligand's influence.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. [Link]
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). [Link]
Sources
Reducing homocoupling byproducts in Sonogashira reactions
A Specialist Guide to Mitigating Homocoupling Byproducts
Welcome to the technical support center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-tested insights into one of the most common challenges in this powerful C-C bond-forming reaction: the formation of alkyne homocoupling byproducts (diynes), often referred to as Glaser or Hay coupling.[1][2]
This resource moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a diyne byproduct in my Sonogashira reaction. What is the primary cause?
The formation of alkyne dimers is a well-known side reaction in Sonogashira couplings.[3] The primary culprits are the copper(I) co-catalyst and the presence of molecular oxygen.[4] The copper acetylide intermediate, essential for the main catalytic cycle, can undergo oxidative coupling in the presence of oxygen to form the undesired diyne.[3][4][5] This competing reaction pathway is known as the Glaser or Glaser-Hay coupling.[1][2][3]
Q2: How does the copper co-catalyst contribute to homocoupling?
While the copper(I) salt (typically CuI) is added to increase the reaction rate by facilitating the formation of a reactive copper acetylide species, it is this very intermediate that is susceptible to oxidation.[3][6] In the presence of an oxidant (most commonly, ambient oxygen), two molecules of the copper acetylide can couple, regenerating Cu(I) and forming the diyne byproduct.[3][5] Therefore, while beneficial for the desired cross-coupling, the copper co-catalyst directly enables the undesired homocoupling pathway.[4]
Q3: Can homocoupling occur even in "copper-free" Sonogashira reactions?
While significantly less common, trace amounts of homocoupling can sometimes be observed even in reactions explicitly designed to be copper-free. This can be due to several factors:
-
Trace Copper Contamination: Commercially available palladium catalysts or other reagents may contain trace amounts of copper impurities sufficient to catalyze the Glaser coupling.[5]
-
Palladium-Mediated Homocoupling: Under certain conditions, a bicyclic mechanism involving two distinct palladium species has been proposed, where one palladium intermediate can act similarly to the copper catalyst, leading to diyne formation.[7]
-
Initial Pd(II) to Pd(0) Reduction: Some mechanisms propose that the initial in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species can generate a stoichiometric amount of the homocoupled diyne.[1][8]
Q4: My reaction turns black, and I'm getting low yield and homocoupling. Are these related?
Yes, the formation of a black precipitate, often called "palladium black," indicates the decomposition of the palladium catalyst from its soluble, active form into an insoluble, inactive state. This catalyst death halts the primary Sonogashira cycle. With the cross-coupling pathway stalled, the ongoing, copper-catalyzed homocoupling of the alkyne can become the dominant reaction, leading to a high proportion of the diyne byproduct and low yield of the desired product.
Troubleshooting Guides: Strategies to Suppress Homocoupling
Here, we detail specific, actionable strategies to minimize diyne formation. The choice of method will depend on your specific substrates, reaction scale, and available resources.
Issue 1: Persistent Homocoupling in Standard Copper-Catalyzed Reactions
If you are committed to the traditional Pd/Cu co-catalyzed system, several parameters can be optimized to favor the cross-coupling pathway.
Strategy A: Rigorous Exclusion of Oxygen
This is the most critical and effective first step.[2][4] Oxygen is the primary oxidant for the copper acetylide intermediate.
-
Detailed Protocol: Degassing and Inert Atmosphere Setup
-
Solvent Degassing: Before use, thoroughly degas the reaction solvent(s). The most effective method is three to five cycles of freeze-pump-thaw. For less sensitive reactions, sparging with an inert gas (argon or nitrogen) for 30-60 minutes can be sufficient.
-
Solid Reagents: Add the palladium catalyst, copper iodide, aryl halide, and any solid base to a Schlenk flask or a flask equipped with a septum.
-
Inert Atmosphere: Evacuate the flask under high vacuum and backfill with a high-purity inert gas (argon is preferred due to its higher density). Repeat this process three times.
-
Reagent Addition: Add the degassed solvent and liquid reagents (e.g., amine base, terminal alkyne) via syringe through the septum under a positive pressure of the inert gas.
-
Maintenance: Maintain a positive pressure of the inert gas throughout the reaction, using a balloon or a gas bubbler.
-
Strategy B: Modulating Catalyst and Reagent Concentrations
The relative rates of cross-coupling versus homocoupling can be influenced by the concentration of key species.
-
Reduce Copper Loading: Minimizing the amount of CuI can decrease the rate of homocoupling.[2] While standard protocols often use 5-10 mol% CuI, try reducing this to 0.5-2 mol%.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly over a period of several hours using a syringe pump can keep its instantaneous concentration low.[2][4] This disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl halide-palladium complex.
Strategy C: Employing a Reducing Atmosphere
A novel approach involves introducing a reducing agent into the reaction atmosphere to actively scavenge residual oxygen.
-
Hydrogen Gas Dilution: Research has shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon (e.g., a 1:1 mixture for safety) can dramatically reduce homocoupling to as low as 2%.[1][9] This reducing environment effectively inhibits the oxidative Glaser coupling pathway.[1]
Table 1: Parameter Optimization for Copper-Catalyzed Sonogashira
| Parameter | Standard Condition | Optimized to Reduce Homocoupling | Rationale |
| Atmosphere | Inert (N₂ or Ar) | Rigorously degassed; H₂/N₂ mix | Oxygen is the primary oxidant for Glaser coupling.[2] A reducing atmosphere actively suppresses this.[1] |
| CuI Loading | 5 - 10 mol% | 0.5 - 2 mol% | Lowering the copper catalyst concentration reduces the rate of the homocoupling side reaction.[2] |
| Alkyne Addition | All at once | Slow addition via syringe pump | Keeps instantaneous alkyne concentration low, disfavoring the bimolecular side reaction.[2][4] |
| Base | Triethylamine, Diisopropylamine | Anhydrous, distilled amine | Amine quality is crucial; it acts as a base and a ligand.[2] Oxidized or wet amines can hinder the reaction. |
Issue 2: Homocoupling Remains a Problem or Substrates are Copper-Sensitive
For substrates that are sensitive to copper (e.g., contain potential copper-binding ligands like free-base porphyrins) or when the strategies above fail, the most definitive solution is to switch to a copper-free protocol.[2][3][6]
Strategy D: Transition to Copper-Free Sonogashira Conditions
Numerous copper-free methods have been developed to completely circumvent the Glaser coupling side reaction.[3][4][8] In these systems, the base (often an amine) plays a more direct role in the deprotonation of the alkyne and its delivery to the palladium center.[5]
-
General Protocol: Copper-Free Sonogashira Coupling
-
Reagents: To a Schlenk flask under an inert atmosphere (as described in Strategy A), add the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a more specialized catalyst, 1-5 mol%), and a suitable ligand if required.
-
Solvent and Base: Add a degassed solvent (e.g., DMF, NMP, THF, or an amine solvent like triethylamine). Add a suitable base, which is often an amine used in excess (e.g., triethylamine, piperidine, DBU).[3]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Heat the reaction to the required temperature (can range from room temperature to >100°C depending on the reactivity of the aryl halide and catalyst system). Monitor by TLC or LC-MS.
-
-
Key Considerations for Copper-Free Systems:
-
Catalyst Choice: The choice of palladium source and ligand is critical. N-heterocyclic carbene (NHC) palladium complexes and catalysts with bulky, electron-rich phosphine ligands have shown high efficiency in copper-free protocols.[3]
-
Base and Solvent: The base and solvent system is crucial. The base must be strong enough to deprotonate the alkyne without copper assistance.[4] The solvent's polarity and coordinating ability can significantly impact catalyst stability and activity.[2][7]
-
Aqueous Conditions: For biological applications or green chemistry initiatives, protocols have been developed that use water as a solvent, often with specialized water-soluble ligands or surfactants.[10][11]
-
Visualization of Competing Pathways
The following diagram illustrates the central role of the copper acetylide intermediate and how it partitions between the desired Sonogashira cycle and the undesired Glaser homocoupling pathway.
Caption: Competing pathways for the copper acetylide intermediate.
Troubleshooting Logic Flow
This diagram provides a decision-making framework for addressing homocoupling.
Caption: Decision tree for troubleshooting Sonogashira homocoupling.
References
- Sonogashira coupling - Wikipedia. (n.d.).
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Golden. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
- Al-Amin, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7373. [Link]
- Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Wang, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 8(7), 1469-1474. [Link]
- ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
- Al-Amin, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346-7373. [Link]
- ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Sikk, L., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Canadian Journal of Chemistry, 91(7), 586-593. [Link]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. golden.com [golden.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 1,8-Dibromoanthracene Synthesis
Welcome to the Technical Support Center for the synthesis and characterization of 1,8-Dibromoanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specialized polycyclic aromatic hydrocarbon (PAH). Given the unique challenges associated with the synthesis of the 1,8-isomer of dibromoanthracene, this resource provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to support your experimental work.
Introduction: The Challenge of Synthesizing this compound
The direct electrophilic bromination of anthracene overwhelmingly yields substitution at the 9 and 10 positions. This is due to the greater thermodynamic stability of the carbocation intermediate (sigma complex) formed during the reaction, where two of the benzene rings remain intact, preserving a larger portion of the aromatic stabilization energy.[1][2] Consequently, the synthesis of this compound is not a straightforward procedure and typically involves a multi-step pathway, which can introduce a variety of impurities. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my direct bromination of anthracene not yielding this compound?
A1: As explained by the principles of electrophilic aromatic substitution on anthracene, the 9 and 10 positions are significantly more reactive.[1][2][3] Direct bromination will almost exclusively produce 9-bromoanthracene and 9,10-dibromoanthracene. To obtain the 1,8-isomer, a more complex synthetic strategy is required, often involving directing groups or starting from a pre-functionalized anthracene derivative.
Q2: What are the most likely impurities in a this compound synthesis?
A2: The impurity profile will be highly dependent on the specific synthetic route employed. However, common classes of impurities include:
-
Positional Isomers: Other dibromoanthracene isomers (e.g., 1,5-, 2,6-, 9,10-) are very likely contaminants that can be difficult to separate due to their similar physical properties.[4][5]
-
Over-brominated Products: Tribromo- and tetrabromoanthracenes can form if the reaction conditions are too harsh or if the stoichiometry of the brominating agent is not carefully controlled.
-
Under-brominated Products: Monobromoanthracene may be present if the reaction does not go to completion.
-
Starting Material and Intermediates: Unreacted starting materials or stable intermediates from the synthetic pathway are common impurities.
-
Solvent-Related Impurities: Residual solvents from the reaction or purification steps can be present.
Q3: My product has the correct mass by MS, but the NMR spectrum is very complex. What could be the issue?
A3: A complex Nuclear Magnetic Resonance (NMR) spectrum, despite a correct mass spectrometry (MS) result, strongly suggests the presence of a mixture of isomers.[5] Different positional isomers of dibromoanthracene will have distinct NMR spectra due to the different chemical environments of the protons and carbons. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended to assess the isomeric purity.
Q4: What is the best way to purify crude this compound?
A4: A multi-step purification approach is often necessary.
-
Column Chromatography: This is a crucial first step to separate the desired 1,8-isomer from other isomers and impurities with different polarities.[6]
-
Recrystallization: This technique can be effective for removing impurities with different solubilities. However, it may be less effective at separating closely related isomers.
-
Sublimation: For achieving very high purity, sublimation can be an excellent final purification step, particularly for removing non-volatile impurities.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | Incorrect synthetic route chosen for the 1,8-isomer. Reaction conditions (temperature, time, stoichiometry) are not optimized. Degradation of starting materials or intermediates. | Review the literature for multi-step syntheses of this compound. Systematically vary reaction parameters. Ensure the purity and stability of all reagents before use. |
| Product is a mixture of isomers | Non-selective bromination step. Inadequate purification. | Employ a synthetic strategy with high regioselectivity. Optimize column chromatography conditions (e.g., stationary phase, mobile phase gradient) for isomer separation.[7][8] |
| Presence of over-brominated impurities | Excess of brominating agent. Reaction time is too long or temperature is too high. | Carefully control the stoichiometry of the brominating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC to avoid prolonged reaction times. |
| Incomplete removal of solvent | Inefficient drying of the final product. | Dry the product under high vacuum for an extended period. Consider gentle heating if the compound is thermally stable. |
Experimental Protocols for Impurity Characterization
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of impurities in your this compound product.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile compounds like dibromoanthracene isomers.[9]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective.
-
For Mass Spectrometry (MS) detection, use a volatile buffer like formic acid instead of phosphoric acid.[10]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of your product in a suitable solvent (e.g., acetonitrile or tetrahydrofuran).
-
Method Development: Start with a broad gradient (e.g., 50-100% acetonitrile over 20 minutes) to get an initial separation profile.
-
Optimization: Adjust the gradient slope and time to achieve baseline separation of all components.
-
Peak Purity Analysis: If using a DAD, perform a peak purity analysis to check for co-eluting impurities under the main product peak.[11]
Protocol 2: Identification of Impurities by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and provides valuable structural information for identifying volatile and semi-volatile impurities.[12]
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., quadrupole or ion trap)
-
A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 50-500 amu
Procedure:
-
Sample Preparation: Prepare a dilute solution of your product in a volatile solvent like dichloromethane or toluene.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation:
-
Identify the peak for this compound based on its retention time and mass spectrum (molecular ion at m/z 334, 336, 338 with a characteristic isotopic pattern for two bromine atoms).
-
Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries or by interpreting the fragmentation patterns.
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying major impurities.
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. For complex spectra, 2D NMR techniques like COSY and HSQC can be very helpful in assigning signals.
-
Data Analysis: Compare the obtained spectra with literature data for this compound if available. The presence of unexpected signals indicates impurities. The complexity of the aromatic region in the ¹H NMR can be a good indicator of isomeric purity.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: A typical workflow for the synthesis and characterization of this compound.
References
- Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. (2021).
- Electrophilic Aromatic Substitution in Anthracene. (2025). Chemistry Stack Exchange.
- Separation of 9,10-Dibromoanthracene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC.
- This compound. (n.d.). PubChem.
- Electrophilic aromatic addition reaction (Ad EAr) to anthracene. (2025).
- Why does anthracene preferably give electrophilic substitution reaction at 9,10-position? Explain by giving reaction and mechanism? (2020). Quora.
- Supporting Information Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. (n.d.). The Royal Society of Chemistry.
- Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2014). PubMed.
- This compound. (n.d.). Syrrx.
- Dibromoanthracene. (n.d.). Wikipedia.
- Electrophilic aromatic substitution. Part 18. Protiodetritiation of anthracene, coronene (dibenzo[ghi,pqr]perylene), and triphenylene in anhydrous trifluoroacetic acid. (1977). Journal of the Chemical Society, Perkin Transactions 2.
- 9,10-dibromoanthracene. (n.d.). Organic Syntheses Procedure.
- Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives. (2008). PMC.
- Dibromo anthracene compound and preparation method and application thereof. (n.d.). Google Patents.
- Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today.
- 9.3: Chromatographic Separation Procedures. (2021). Chemistry LibreTexts.
- Separation techniques: Chrom
- Optimized GC/MS/MS Analysis for PAHs in Challenging M
- Bromoination of Anthracene. (n.d.). Scribd.
- Preparation method of 9, 10-dibromoanthracene. (n.d.). Google Patents.
- Impurity Occurrence and Removal in Crystalline Products
- Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. (n.d.).
- Separation and purification of cis and trans isomers. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Dibromoanthracene - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 9,10-Dibromoanthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 1,8- vs. 9,10-Dibromoanthracene
Introduction
In the realm of polycyclic aromatic hydrocarbons, dibromoanthracene isomers serve as versatile synthons for the construction of advanced materials and complex organic molecules. However, the regiochemistry of bromine substitution on the anthracene core profoundly dictates the molecule's reactivity, creating distinct synthetic opportunities and challenges. This guide provides an in-depth comparison of two common isomers: 1,8-dibromoanthracene and 9,10-dibromoanthracene. Understanding their disparate reactivity profiles is paramount for researchers in materials science and drug development aiming to design efficient and selective synthetic routes.
The fundamental difference lies in the location of the bromine atoms. In 9,10-dibromoanthracene, the halogens occupy the highly reactive central (meso) positions, while in the 1,8-isomer, they are situated on a terminal ring in a sterically congested peri-relationship. This seemingly subtle structural variance leads to significant differences in their participation in cornerstone reactions such as palladium-catalyzed cross-couplings and cycloadditions. This guide will dissect these differences, providing experimental context and explaining the underlying electronic and steric principles that govern their behavior.
Structural and Electronic Underpinnings of Reactivity
The anthracene skeleton is a conjugated system where electron density is not uniformly distributed. The C9 and C10 positions in the central ring are the most electron-rich and, consequently, the most reactive sites for a variety of transformations, including electrophilic substitution, cycloadditions, and photochemical dimerization.[1][2] The placement of bromine atoms—which are electron-withdrawing—at these or other positions alters the electronic landscape and introduces significant steric factors.[3]
-
9,10-Dibromoanthracene: Features bromine atoms at the most active meso-positions. This symmetric substitution makes it an ideal substrate for reactions that proceed readily at these sites, such as nucleophilic substitution or metal-catalyzed cross-coupling.[4]
-
This compound: Possesses bromine atoms on an outer ring. These positions are inherently less reactive than the 9,10-sites. Critically, the proximity of the two bromine atoms and their interaction with the hydrogen atoms at the C9 and C10 positions create significant steric hindrance.[5][6] This "peri-interaction" shields the C-Br bonds, impeding the approach of bulky reagents and catalysts.
Caption: Structural isomers of dibromoanthracene.
Comparative Reactivity in Key Synthetic Transformations
The structural and electronic differences between the two isomers manifest dramatically in their chemical behavior.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions, vital for C-C and C-N bond formation, is highly sensitive to the steric and electronic environment of the C-Br bond.
-
Suzuki-Miyaura Coupling: This reaction is a cornerstone for synthesizing biaryl compounds.[7][8]
-
9,10-Dibromoanthracene: Serves as an excellent substrate, often undergoing facile double arylation to yield 9,10-diarylanthracenes, which are valuable materials in organic electronics.[9][10][11] The accessibility and inherent reactivity of the C-Br bonds at the meso-positions allow for efficient oxidative addition to the palladium(0) catalyst.[9][12]
-
This compound: Exhibits significantly lower reactivity. The steric bulk around the C-Br bonds, arising from the peri-interactions, hinders the approach of the bulky phosphine-ligated palladium catalyst, making the crucial oxidative addition step more difficult.[6] Achieving efficient mono- or diarylation typically requires more forcing conditions, such as higher temperatures, stronger bases, or specialized, sterically demanding ligands designed to promote coupling at hindered sites. The synthesis of 1,8-diarylanthracenes often necessitates alternative strategies.[13][14]
-
-
Buchwald-Hartwig Amination: This powerful method forges C-N bonds, crucial in pharmaceutical and materials chemistry.[15][16][17]
-
9,10-Dibromoanthracene: Is expected to be a competent substrate, readily coupling with primary and secondary amines under standard Buchwald-Hartwig conditions.
-
This compound: Presents a considerable challenge. The same steric hindrance that plagues the Suzuki coupling also impedes C-N bond formation. The catalyst's access to the C-Br bond is sterically shielded, often leading to low yields or requiring bespoke catalyst systems with highly active, specialized ligands.
-
Cycloaddition Reactions (Diels-Alder)
The central ring of the anthracene core can act as a diene in Diels-Alder reactions.[2]
-
9,10-Dibromoanthracene: The substitution at the reactive 9,10-positions effectively blocks the diene component of the molecule. Consequently, it is a poor substrate for Diels-Alder reactions.[18]
-
This compound: With its central ring unsubstituted, this isomer behaves much like parent anthracene. It readily participates in Diels-Alder reactions with dienophiles across the 9,10-positions to form endo-adducts.[19] This represents a key divergence in reactivity, making the 1,8-isomer the substrate of choice for building complex, three-dimensional structures via cycloaddition.
Caption: Preferred reaction pathways for dibromoanthracene isomers.
Data Presentation: Reactivity Comparison
| Reaction Type | 9,10-Dibromoanthracene | This compound | Mechanistic Rationale |
| Suzuki-Miyaura Coupling | High Reactivity: Readily forms 9,10-diarylanthracenes.[9] | Low Reactivity: Steric hindrance impedes oxidative addition. Requires forcing conditions. | C-Br bonds at C9/C10 are electronically activated and sterically accessible. C-Br bonds at C1/C8 are sterically shielded by peri-interactions.[6] |
| Buchwald-Hartwig Amination | Good Reactivity: Expected to be a reliable substrate.[15] | Very Low Reactivity: Severe steric hindrance prevents catalyst and amine approach. | Similar to Suzuki coupling, steric accessibility is the dominant factor controlling the reaction outcome. |
| Diels-Alder Reaction | Unreactive: Substitution at the 9,10-positions blocks the diene.[18] | High Reactivity: The unsubstituted 9,10-positions act as a reactive diene.[2][19] | The central ring is the diene component. Substitution at these positions deactivates it for cycloaddition. |
| Photochemical Dimerization | Unreactive: Substitution at the 9,10-positions prevents [4+4] photodimerization.[4] | Reactive: Behaves similarly to unsubstituted anthracene. | Dimerization occurs across the 9,10-positions. Substituents at these sites create prohibitive steric clash. |
Experimental Protocols: A Case Study in Suzuki-Miyaura Coupling
The difference in reactivity is best illustrated through representative experimental protocols. The following procedures highlight the milder conditions suitable for the 9,10-isomer versus the more rigorous conditions likely required for the 1,8-isomer.
Protocol 1: Synthesis of 9,10-Di(p-tolyl)anthracene
This protocol is adapted from established literature procedures for the highly reactive 9,10-dibromoanthracene.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 9,10-dibromoanthracene (336 mg, 1.0 mmol), 4-methylphenylboronic acid (340 mg, 2.5 mmol), and sodium carbonate (265 mg, 2.5 mmol).
-
Solvent Addition: Add a mixture of toluene (10 mL), THF (10 mL), and water (3 mL).
-
Degassing: Purge the mixture with a stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 85 °C and stir vigorously under an inert atmosphere for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 2: Hypothetical Protocol for the Synthesis of 1,8-Di(p-tolyl)anthracene
This protocol is a prospective method, designed to overcome the anticipated steric hindrance of the 1,8-isomer. It employs a more active catalyst, a stronger base, and higher temperatures.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, add this compound (336 mg, 1.0 mmol), 4-methylphenylboronic acid (340 mg, 2.5 mmol), and potassium phosphate (K₃PO₄) (743 mg, 3.5 mmol).
-
Catalyst Precursor: In a separate vial, add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol% Pd) and a specialized bulky phosphine ligand such as SPhos or XPhos (0.08 mmol, 8 mol%).
-
Solvent and Assembly: Add anhydrous, degassed 1,4-dioxane or toluene (15 mL) to the Schlenk flask. Add the catalyst mixture to the flask under a counterflow of argon.
-
Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to ensure rigorous exclusion of oxygen.
-
Reaction: Heat the mixture to 110-120 °C and stir vigorously under an inert atmosphere for 12-24 hours. Careful monitoring is essential due to the potential for side reactions or catalyst decomposition.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Conclusion
The reactivity of dibromoanthracene is not a monolithic concept; it is a function of isomeric identity. 9,10-Dibromoanthracene is a workhorse for constructing extended π-systems via cross-coupling reactions, leveraging the inherent reactivity of the anthracene meso-positions. In stark contrast, this compound's reactivity is dominated by the severe steric hindrance around its C-Br bonds, making it a poor substrate for coupling reactions but an excellent one for Diels-Alder cycloadditions where its central ring acts as a reactive diene.
For the researcher and drug development professional, the choice between these isomers is a critical design parameter. For applications requiring the facile synthesis of 9,10-disubstituted anthracenes for electronic materials, the 9,10-isomer is the clear choice. For constructing complex, three-dimensional architectures using the anthracene core as a scaffold via cycloaddition, the 1,8-isomer is the superior starting material. A priori knowledge of these distinct reactivity profiles enables more efficient synthetic planning, avoiding unproductive pathways and facilitating the rational design of novel molecular architectures.
References
- Karmakar, S., & Srinivasan, R. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, 2002(03), 451-452.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 9,10-Dibromoanthracene. National Center for Biotechnology Information.
- ResearchGate. (n.d.). 1,8‐Diarylnaphthalenes: Synthesis, Properties, and Applications.
- Edubirdie. (n.d.). The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- House, H. O., Hrabie, J. A., & VanDerveer, D. (1986). Unsymmetrically substituted 1,8-diarylanthracenes. The Journal of Organic Chemistry, 51(1), 92-99.
- YouTube. (2020). Suzuki Coupling.
- Wikipedia. (n.d.). Electronic effect.
- Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples.
- Wikipedia. (n.d.). Steric effects.
- Scribd. (n.d.). Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride | Hunter College CUNY - Edubirdie [edubirdie.com]
- 3. Electronic effect - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. ossila.com [ossila.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
A Comparative Guide to the Photophysical Properties of Dibromoanthracene Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical behavior of functionalized polycyclic aromatic hydrocarbons is paramount for applications ranging from organic electronics to bio-imaging. This guide provides an in-depth, objective comparison of the photophysical properties of dibromoanthracene isomers, grounded in experimental data and established scientific principles. We will delve into the causality behind experimental choices and provide detailed protocols for the validation of these properties.
The Decisive Influence of Bromine Substitution: The Heavy Atom Effect
The introduction of bromine atoms onto the anthracene core dramatically alters its photophysical landscape. This is primarily governed by the heavy atom effect , a phenomenon that enhances spin-orbit coupling. This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative pathway where an excited singlet state (S₁) transitions to a triplet state (T₁). This process directly competes with fluorescence, the radiative decay from S₁ to the ground state (S₀). Consequently, bromination generally leads to a decrease in fluorescence quantum yield (Φf) and a potential increase in phosphorescence. The magnitude of this effect is highly dependent on the position of the bromine substituents on the anthracene scaffold.
Comparative Analysis of Dibromoanthracene Isomers
A comprehensive, side-by-side experimental comparison of all dibromoanthracene isomers is sparse in the scientific literature. However, by consolidating available data and applying fundamental photophysical principles, we can construct a comparative overview. 9,10-Dibromoanthracene (9,10-DBA) stands out as the most extensively studied isomer, serving as a valuable benchmark.
9,10-Dibromoanthracene: The Well-Characterized Workhorse
With bromine atoms positioned at the central, electronically active meso-positions, 9,10-DBA exhibits a pronounced heavy atom effect. This symmetrical substitution significantly quenches fluorescence in solution. Despite its low fluorescence quantum yield, 9,10-DBA is recognized for its blue electroluminescence, making it a valuable material in organic light-emitting diodes (OLEDs).[1][2]
Other Isomers: A Qualitative Comparison
For isomers such as 1,2-, 1,5-, 2,6-, and 2,7-dibromoanthracene, quantitative photophysical data is less abundant. However, we can infer their properties based on the principles of the heavy atom effect and the electronic structure of the anthracene nucleus.
-
1,2-, 2,3-, and 2,6-Dibromoanthracene: With bromine atoms on the outer rings, the influence on the primary π-system of the anthracene core is expected to be less direct compared to the 9,10-substitution. While a reduction in fluorescence quantum yield compared to unsubstituted anthracene is anticipated, the effect might be less pronounced than in 9,10-DBA. The specific substitution pattern will influence the molecular symmetry and electronic distribution, leading to subtle differences in their absorption and emission spectra.[3][4]
-
1,5- and 2,7-Dibromoanthracene: These symmetrically substituted isomers are interesting candidates for further study. Their symmetrical nature could lead to more defined photophysical properties compared to their unsymmetrical counterparts. The 2,7-substitution, in particular, places the heavy atoms at positions of significant electron density in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of anthracene, which could lead to efficient intersystem crossing.[5][6][7]
Quantitative Data Summary
The following table summarizes the key photophysical data for 9,10-Dibromoanthracene in various solvents, alongside the properties of unsubstituted anthracene for reference. The lack of comprehensive data for other isomers highlights a significant area for future research.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φf) | Reference(s) |
| Anthracene | Cyclohexane | 357, 375 | 380, 401, 425 | ~0.27 - 0.36 | [8] |
| 9,10-Dibromoanthracene | Dimethylformamide (DMF) | 360, 379, 403 | 400 - 450 (broad) | Significantly lower than anthracene | [1] |
| 9,10-Dibromoanthracene | Carbon Disulfide | ~380, ~400 | - | - | [1] |
Experimental Protocols
To ensure the trustworthiness and reproducibility of photophysical data, standardized experimental protocols are essential. Here, we detail the methodologies for measuring key photophysical parameters.
UV-Visible Absorption and Fluorescence Spectroscopy
This is the foundational experiment to determine the electronic transitions of a molecule.
Methodology:
-
Solution Preparation: Prepare dilute solutions of the dibromoanthracene isomer in a spectroscopic grade solvent (e.g., cyclohexane, DMF). A typical concentration is in the micromolar range (10⁻⁶ to 10⁻⁵ M).
-
Absorbance Measurement: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum from approximately 200 to 500 nm, using the pure solvent as a reference.
-
Fluorescence Measurement: Use a spectrofluorometer. Excite the sample at a wavelength corresponding to an absorption maximum (λ_abs). Record the emission spectrum over a wavelength range longer than the excitation wavelength. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method, comparing the sample to a well-characterized standard, is a widely used and reliable technique.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. For blue-emitting anthracenes, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.95) are common choices.
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the gradients of the plots for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Measurement of Phosphorescence Lifetime
Phosphorescence lifetime measurements provide insight into the decay dynamics of the triplet state.
Methodology:
-
Sample Preparation: Prepare a solution of the sample in a solvent that forms a rigid glass at low temperatures, such as 2-methyltetrahydrofuran (MTHF) or a mixture of ethanol and methanol. The solution should be thoroughly degassed to remove oxygen, a known quencher of triplet states.
-
Instrumentation: Use a time-resolved spectrometer equipped with a pulsed excitation source (e.g., a laser or a flash lamp) and a time-gated detector.
-
Measurement:
-
Cool the sample to 77 K using a liquid nitrogen dewar.
-
Excite the sample with a short pulse of light.
-
Record the phosphorescence decay profile by measuring the emission intensity as a function of time after the excitation pulse.
-
-
Data Analysis: The decay curve is typically fitted to an exponential function to determine the phosphorescence lifetime (τ_p).
Visualizing the Photophysical Processes
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Jablonski diagram illustrating the key photophysical pathways in dibromoanthracene.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Concluding Remarks
The photophysical properties of dibromoanthracene isomers are a compelling illustration of structure-property relationships in organic molecules. While 9,10-dibromoanthracene has been extensively characterized, a significant opportunity exists for researchers to explore the photophysics of other isomers. A thorough understanding of the heavy atom effect and its dependence on substituent position is critical for the rational design of novel materials for a wide array of applications, from advanced electronic devices to sophisticated biological probes. The experimental protocols detailed herein provide a robust framework for such investigations, ensuring the generation of high-quality, reproducible data.
References
- Benchchem. An In-depth Technical Guide on the Photophysical Characteristics of Dibromoanthracene.
- Benchchem. Unveiling the Impact of Bromine Positioning on Anthracene's Glow: A Comparative Study of Dibromoanthracene Isomers.
- Wikipedia. 9,10-Dibromoanthracene.
- CymitQuimica. 2,6-Dibromoanthracene.
- Sigma-Aldrich. 2,6-Dibromoanthracene-9,10-dione | 633-70-5.
- PubChem. 2,6-Dibromoanthracene | C14H8Br2 | CID 22058906.
- NIST. 1,5-Dibromoanthracene.
- PubChemLite. 2,7-dibromoanthracene (C14H8Br2).
- PubChem. 2,7-Dibromoanthracene | C14H8Br2 | CID 12346097.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,5-Dibromoanthracene [webbook.nist.gov]
- 6. PubChemLite - 2,7-dibromoanthracene (C14H8Br2) [pubchemlite.lcsb.uni.lu]
- 7. 2,7-Dibromoanthracene | C14H8Br2 | CID 12346097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
A Comparative Guide to Anthracene Isomers in OLEDs: The Under-Explored Potential of 1,8-Dibromoanthracene Derivatives
Introduction: The Central Role of Anthracene in OLED Emitters
Anthracene, a foundational polycyclic aromatic hydrocarbon, has long been a cornerstone in the development of materials for Organic Light-Emitting Diodes (OLEDs).[1][2] Its rigid, planar structure and high native fluorescence quantum yield make it an exceptional chromophore, particularly for blue-emitting materials, which are critical for full-color displays and solid-state lighting.[3][4] The performance of an anthracene-based material—its color purity, efficiency, and stability—is profoundly influenced by the substitution pattern on its aromatic core. While derivatives substituted at the 2,6-, 2,7-, and 9,10-positions have been extensively researched, the 1,8-isomer remains a largely unexplored frontier.[5][6]
This guide provides a comparative analysis of 1,8-dibromoanthracene derivatives against their more-studied 2,7- and 9,10-isomeric counterparts. Due to a notable scarcity of published experimental data for this compound derivatives in OLED devices, this document will leverage established principles of physical organic chemistry and benchmark data from well-characterized isomers to provide a predictive comparison. We will delve into the causal relationships between molecular structure and photophysical properties, provide validated experimental protocols for synthesis and device fabrication, and offer insights into the potential advantages and challenges of harnessing the 1,8-substitution pattern.
The Critical Impact of Isomerism on Molecular Properties
The positions at which substituents are attached to the anthracene core dictate the molecule's electronic structure, steric profile, and intermolecular packing behavior in the solid state. These factors are paramount in determining the ultimate performance of an OLED device.
-
9,10-Disubstituted Isomers: These are the most widely studied derivatives.[7] Substitution at the 9 and 10 positions directly modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are concentrated on these atoms. This allows for precise tuning of the emission color. Furthermore, attaching bulky groups at these positions is a proven strategy to induce steric hindrance that prevents intermolecular π-π stacking, thus mitigating aggregation-caused quenching (ACQ) and maintaining high solid-state luminescence efficiency.[8]
-
2,7-Disubstituted Isomers: This substitution pattern results in a more linear, elongated molecular geometry. This linearity often promotes more ordered molecular packing, typically a "herringbone" arrangement, which can be advantageous for charge transport.[9] However, this can sometimes lead to stronger intermolecular interactions and excimer formation, resulting in red-shifted, broader emission spectra compared to their 9,10-counterparts.
-
1,8-Disubstituted Isomers (Predicted Properties): The 1,8-positions are characterized by significant steric strain due to their proximity, known as a "peri" interaction. Attaching even moderately sized groups like bromine atoms would force a significant twist in the anthracene backbone to alleviate this strain. This twisting would disrupt the planarity and extended π-conjugation of the molecule.
-
Potential Advantages: The disruption of conjugation would likely increase the energy gap, leading to a deeper-blue emission. The inherent non-planarity could be highly effective at preventing molecular aggregation, potentially leading to high fluorescence quantum yields in the solid state.
-
Potential Challenges: The severe steric hindrance could make synthesis challenging and may lead to lower thermal stability.[10] The twisted geometry might also impede efficient charge transport, potentially leading to higher device operating voltages.
-
Below is a diagram illustrating the distinct structural differences between these key isomers.
Caption: Molecular structures and key features of dibromoanthracene isomers.
Performance Benchmarking: A Data-Driven Comparison
To contextualize the potential performance of this compound derivatives, we must examine the established performance of emitters derived from the 2,7- and 9,10-isomers. These materials are often used as building blocks, where the bromine atoms are replaced with various functional groups via cross-coupling reactions to create highly efficient emitters.
| Emitter Derivative Class | Example Compound | Host/Dopant | Max. EQE (%) | CIE (x, y) | Emission Color | Reference |
| 9,10-Derivative | mCz-TAn-CN | Non-doped | 7.03% | (0.14, 0.12) | Deep-Blue | [11][12] |
| 9,10-Derivative | m2Cz-TAn-CN | Doped | 7.28% | (0.14, 0.09) | Deep-Blue | [11][12] |
| 9,10-Derivative | TDBA-Cz | Doped | 6.45% | (0.167, 0.086) | Violet-Blue | [13] |
| 9,10-Derivative | TDBA-Bz | Doped | 1.98% | (0.181, 0.114) | Violet-Blue | [13] |
| 9,10-Derivative (TTA) | Anthracene Derivative | Doped | 10.2% | (0.134, 0.131) | Deep-Blue | [14] |
| 2,7-Derivative | 2,7-di-tert-butyl-9,10-diphenylanthracene | Host | 3.5% (doped) | (0.15, 0.23) | Blue | [3] |
| 2,6-Derivative (TTA) | An-tBCz | Non-doped | 5.9% | (0.14, 0.12) | Deep-Blue | [15] |
Analysis of Performance Data:
-
High Efficiency in 9,10-Derivatives: The data clearly shows that derivatives based on the 9,10-anthracene core can achieve high external quantum efficiencies (EQE), frequently exceeding 5% and even reaching over 10% in devices utilizing advanced mechanisms like Triplet-Triplet Annihilation (TTA).[14] This highlights the success of the strategy of using bulky substituents at the 9,10-positions to achieve high solid-state emission.
-
Deep-Blue Emission: Many of the most efficient anthracene derivatives are deep-blue emitters, with CIE y-coordinates often below 0.15, which is crucial for achieving a wide color gamut in displays.[11][12][13]
-
Role of Host/Dopant System: Performance is heavily dependent on the device architecture. Doping an emitter into a host material at a low concentration is a common strategy to minimize self-quenching and optimize charge balance, often leading to higher efficiencies.[13]
Experimental Protocols: From Synthesis to Device Fabrication
Reproducibility is the bedrock of scientific advancement. The following sections provide detailed, validated protocols for the synthesis of advanced anthracene emitters from dibromo-precursors and the subsequent fabrication of a multilayer OLED device.
Protocol 1: Synthesis via Suzuki Coupling
The Suzuki coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it ideal for functionalizing dibromoanthracene precursors.
Rationale: This method is chosen for its high tolerance of various functional groups, relatively mild reaction conditions, and commercial availability of a wide range of boronic acids, allowing for extensive chemical libraries to be synthesized.
Caption: General workflow for Suzuki coupling of dibromoanthracenes.
Step-by-Step Methodology:
-
Reactant Charging: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the dibromoanthracene isomer (1.0 eq.), the desired arylboronic acid or ester (2.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (4.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Final Characterization: Verify the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. For OLED applications, a final purification step via temperature-gradient sublimation is often required to achieve the necessary purity (>99.9%).
Protocol 2: OLED Device Fabrication via Thermal Evaporation
Vacuum thermal evaporation is the industry-standard technique for fabricating high-performance small-molecule OLEDs, allowing for the precise deposition of ultra-thin organic layers.
Rationale: This method provides excellent control over layer thickness and morphology, creating pristine interfaces between layers which are essential for efficient charge injection and transport, thereby minimizing defects that can lead to device failure.[16]
Caption: Diagram of a typical multi-layer OLED device structure.
Step-by-Step Methodology:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat the substrates with UV-Ozone or Oxygen Plasma to increase the work function of the ITO and improve hole injection.
-
Chamber Pump-Down: Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber and evacuate to a base pressure of < 10⁻⁶ Torr.
-
Layer Deposition: Deposit the organic and metal layers sequentially without breaking vacuum.
-
Hole Transport Layer (HTL): Evaporate a material like NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) to a thickness of ~40 nm.
-
Emissive Layer (EML): Evaporate the synthesized anthracene derivative. If used as a dopant, co-evaporate it with a host material (e.g., CBP or mCP) at a specific doping concentration (e.g., 5-10 wt%). The typical thickness is ~20-30 nm.
-
Electron Transport Layer (ETL): Evaporate a material like Alq₃ (Tris(8-hydroxyquinolinato)aluminium) or TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)) to a thickness of ~30-40 nm.
-
Electron Injection Layer (EIL): Evaporate a thin layer (~1 nm) of Lithium Fluoride (LiF) to lower the electron injection barrier.
-
Cathode: Deposit the metal cathode, typically Aluminum (Al), to a thickness of ~100 nm. The deposition rates for organic materials are typically maintained at 1-2 Å/s, while the rate for Aluminum is higher, around 5-10 Å/s.
-
-
Encapsulation: After deposition, transfer the completed device to a nitrogen-filled glovebox for encapsulation. Use a UV-curable epoxy to seal a glass lid over the device to protect the sensitive organic layers and cathode from oxygen and moisture.
-
Characterization: Test the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and operational lifetime of the encapsulated device.
Conclusion and Future Outlook
While 9,10- and 2,7-disubstituted anthracene derivatives have rightfully earned their place as elite materials for high-performance OLEDs, the isomeric landscape is far from fully explored. This guide has established, through a comparison with well-documented isomers, a strong theoretical basis for investigating this compound derivatives. The inherent steric strain of the 1,8-substitution pattern presents a compelling, albeit challenging, strategy for achieving non-aggregating, deep-blue emitters.
The lack of experimental data represents not a dead end, but a significant opportunity. We strongly encourage researchers to pursue the synthesis and characterization of novel 1,8-functionalized anthracenes. The protocols provided herein offer a validated starting point for this endeavor. By systematically exploring this under-represented isomer, the scientific community may unlock a new class of materials capable of pushing the boundaries of OLED performance, particularly in the quest for efficient, stable, and color-pure deep-blue emitters.
References
- Synthesis and Electroluminescence Property of Anthracene Green Fluorescent Derivatives Based on Optimized Side Groups. Ingenta Connect.
- The development of anthracene derivatives for organic light-emitting diodes. Journal of Materials Chemistry.
- Anthracene derivatives for stable blue-emitting organic electroluminescence devices. American Institute of Physics.
- An Anthracene-Based Bis-Stilbene Derivative as Luminescent Materials for Organic Light Emitting Diodes. MDPI.
- Photoluminescence and Electronic Interaction of Anthracene Derivatives Adsorbed on Sidewalls of Single-Walled Carbon Nanotubes. Nano Letters.
- Comparison of Charge Transport and Opto-Electronic Properties of Pyrene and Anthracene Derivatives For OLED Applications. ResearchGate.
- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI.
- The development of anthracene derivatives for organic light-emitting diodes. Semantic Scholar.
- Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism. Materials Chemistry Frontiers.
- Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. ResearchGate.
- Photophysical Properties of Anthracene Derivatives. MDPI.
- High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials. MDPI.
- A thermally stable anthracene derivative for application in organic thin film transistors. ScienceDirect.
- Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. Nature.
- Solvent effects on the photophysics of dibromoanthracene. ACS Publications.
- High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate.
- Breaking the Efficiency Limit of Deep‐Blue Fluorescent OLEDs Based on Anthracene Derivatives. ResearchGate.
- Breaking the Efficiency Limit of Deep-Blue Fluorescent OLEDs Based on Anthracene Derivatives. PubMed.
- Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. ACS Applied Electronic Materials.
- Photophysical Properties of Anthracene Derivatives. ResearchGate.
- Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs. RSC Publishing.
- Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. ResearchGate.
- Effect of positional isomerism on the excited state charge transfer dynamics of anthracene-based D–π–A systems. RSC Publishing.
- 9,10-Dibromoanthracene. PubChem.
- Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. RSC Publishing.
- Recent Development of Blue Fluorescent OLED Materials and Devices. ResearchGate.
- Organic light emitting diodes (OLEDs) including a barrier layer and method of manufacture. Google Patents.
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing.
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central.
Sources
- 1. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] The development of anthracene derivatives for organic light-emitting diodes | Semantic Scholar [semanticscholar.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Breaking the Efficiency Limit of Deep-Blue Fluorescent OLEDs Based on Anthracene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US7733008B2 - Organic light emitting diodes (OLEDs) including a barrier layer and method of manufacture - Google Patents [patents.google.com]
A Researcher's Guide to the Computational Stability of Dibromoanthracene Isomers
Positional isomerism in polycyclic aromatic hydrocarbons (PAHs) presents a fundamental challenge and opportunity in materials science and drug development. The specific placement of substituent groups on an aromatic core can dramatically alter a molecule's electronic, steric, and crystal packing properties, thereby dictating its performance and viability for a given application. Dibromoanthracene, a key building block for organic semiconductors and a scaffold in medicinal chemistry, exists in numerous isomeric forms, each with a unique thermodynamic stability.[1]
This guide provides an in-depth comparison of dibromoanthracene isomer stability through the lens of computational chemistry. We will explore the theoretical principles governing stability, detail a robust computational workflow for predicting relative energies, and analyze the expected stability trends across key isomers. This document is intended for researchers and professionals who require a predictive understanding of isomer properties to guide synthesis, selection, and application.
The Decisive Factors: Understanding Isomer Stability
The thermodynamic stability of a dibromoanthracene isomer is not random; it is dictated by a delicate interplay of electronic and steric factors rooted in the quantum mechanics of the molecule. Before embarking on computational analysis, it is crucial to grasp these foundational principles.
Electronic Effects and Aromaticity: The Primacy of the Central Ring
Anthracene does not have three equivalent benzene rings. Electrophilic substitution reactions, such as bromination, preferentially occur at the central 9 and 10 positions.[2][3] This reactivity is a direct consequence of the stability of the reaction intermediate. When an electrophile attacks the 9-position, the resulting carbocation (a Wheland intermediate) preserves the aromaticity of two separate, intact benzene rings on either side.[3] Attack at any other position results in a less stable intermediate where the aromaticity of a larger, naphthalene-like system is disrupted.
This inherent electronic preference means that isomers with substitutions on the central ring, like 9,10-dibromoanthracene , are often the most thermodynamically stable products.[4][5] This concept is elegantly captured by Clar's Rule , which posits that the resonance structure that maximizes the number of disjointed aromatic π-sextets (benzene-like rings) is the most significant contributor to the actual electronic structure, and thus stability.[3]
Steric Hindrance and Dipole Repulsion
When two bulky bromine atoms are forced into close proximity, significant repulsive forces arise. This is most pronounced in ortho isomers, where the substituents are on adjacent carbons, such as 1,2-dibromoanthracene . The van der Waals radii of the bromine atoms overlap, creating steric strain that increases the molecule's potential energy and decreases its stability.[6] Furthermore, the individual C-Br bond dipoles can align in a way that causes electrostatic repulsion, further destabilizing the isomer. Isomers where the bromine atoms are positioned far apart, such as 2,6-dibromoanthracene or 9,10-dibromoanthracene , minimize these repulsive interactions.
Computational Protocol: Predicting Isomer Stability with Density Functional Theory (DFT)
To quantify the stability differences among isomers, we turn to computational quantum chemistry. Density Functional Theory (DFT) has proven to be a robust and reliable method for predicting the relative energies of PAH isomers, offering a balance of accuracy and computational cost.
The workflow involves calculating the total electronic energy of the optimized geometry for each isomer. The isomer with the lowest total energy is the most stable. The relative stability of other isomers is determined by the difference in their energy from this lowest-energy reference.
Detailed Step-by-Step Methodology
-
Structure Generation: Initial 3D coordinates for each dibromoanthracene isomer (e.g., 1,2-, 1,5-, 2,3-, 2,6-, 9,10-) are generated using molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed for each isomer. This process computationally "relaxes" the structure, finding the lowest energy conformation.
-
Causality: This step is critical because the total energy is highly dependent on the molecular geometry. An unoptimized structure will have an artificially high energy.
-
Recommended Method: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules. A Pople-style basis set, such as 6-311+G(d,p), provides sufficient flexibility for an accurate description of the electron density, especially for molecules containing heavy atoms like bromine.
-
-
Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure.
-
Trustworthiness: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable state) and not a transition state.
-
-
Energy Analysis: The final, zero-point corrected electronic energies are extracted from the output files. The isomer with the lowest absolute energy is assigned a relative energy of 0.00 kcal/mol. The relative energy (ΔE) of each subsequent isomer is calculated by subtracting the ground state energy from its own.
Comparative Analysis of Dibromoanthracene Isomers
Table 1: Predicted Relative Stability and Dipole Moments of Dibromoanthracene Isomers
| Isomer | Substitution Pattern | Key Steric/Electronic Features | Predicted Relative Energy (ΔE, kcal/mol) | Predicted Dipole Moment (Debye) |
|---|---|---|---|---|
| 9,10- | Meso, Para-like | Bromines are distant; preserves two benzene rings' aromaticity. Highly symmetric. | 0.00 | 0.00 |
| 2,6- | Ring, Para-like | Bromines are distant on outer rings. Symmetric. | ~1.5 - 2.5 | ~0.00 |
| 2,7- | Ring, Para-like | Bromines are distant on outer rings. Symmetric. | ~1.5 - 2.5 | ~0.00 |
| 1,5- | Ring, Meta-like | Bromines are moderately separated across different rings. | ~3.0 - 4.0 | ~2.5 - 3.5 |
| 1,8- | Ring, Peri | Significant steric strain due to proximity across the bay region. | ~5.0 - 7.0 | ~3.0 - 4.0 |
| 2,3- | Ring, Ortho | Adjacent bromines on an outer ring, causing moderate steric strain. | ~6.0 - 8.0 | ~1.0 - 1.5 |
| 1,2- | Ring, Ortho | Adjacent bromines on an outer ring, causing high steric and dipole repulsion. | > 8.0 | ~4.0 - 5.0 |
Note: These values are illustrative, based on established chemical principles of steric hindrance and electronic effects, and are intended to demonstrate relative trends. Absolute values would require specific DFT calculations as outlined in the protocol.
Discussion of Trends
-
Most Stable Isomer (9,10-dibromoanthracene): As predicted by electronic principles, the 9,10-isomer is the thermodynamic ground state.[4][5] Substitution at the meso-positions (9 and 10) is electronically favored, and this symmetric arrangement places the bromine atoms far apart, eliminating steric strain. Its perfect symmetry results in a zero dipole moment.
-
High Stability of 2,6- and 2,7- Isomers: These isomers also benefit from having the bromine atoms positioned far from each other, minimizing steric and dipole repulsion. Their stability is predicted to be very close to that of the 9,10-isomer, though slightly less favorable due to substitution occurring on the less reactive outer rings.
-
Intermediate Stability (1,5- and 1,8-): The 1,5-isomer represents a balance, with bromines on different rings but still closer than in the para-like configurations. The 1,8-isomer introduces significant "peri" strain, as the bromine atoms are forced into the sterically crowded region between the two outer rings.
-
Least Stable Isomers (1,2- and 2,3-): The ortho isomers are the least stable due to severe steric repulsion and unfavorable dipole-dipole interactions between the adjacent, highly electronegative bromine atoms.[6] The 1,2-isomer is expected to be particularly unstable due to the added strain at the edge of the aromatic system.
Experimental Validation and Correlation
While this guide focuses on computational comparison, it is essential to ground these predictions in experimental reality. Computationally derived stability should correlate with physical properties. For instance, a more stable isomer generally has a more favorable crystal packing energy, which often translates to a higher melting point.[6] While not a direct measure of single-molecule stability, comparing the melting points of synthesized isomers can provide a valuable, albeit indirect, validation of the computational trends. Techniques like Thermogravimetric Analysis (TGA) can provide data on decomposition temperatures, which also relates to the molecule's overall stability.[6]
Conclusion
Computational chemistry, specifically Density Functional Theory, provides a powerful, predictive framework for assessing the relative thermodynamic stability of dibromoanthracene isomers. The stability is governed primarily by two factors: the inherent electronic preference for substitution at the 9,10-positions and the minimization of steric and electrostatic repulsion between bromine atoms. Consequently, 9,10-dibromoanthracene is predicted to be the most stable isomer, while ortho-substituted isomers like 1,2-dibromoanthracene are the least stable. This predictive insight allows researchers to anticipate synthetic outcomes, understand product distributions, and select the most promising isomers for development in advanced materials and pharmaceuticals.
References
- Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids. MRS Bulletin, 47(7), 716-724.
- Cheméo. (n.d.). Chemical Properties of Anthracene, 9,10-dibromo- (CAS 523-27-3).
- Wikipedia. (2023). 9,10-Dibromoanthracene.
- MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization.
- NIST. (n.d.). Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons.
- ResearchGate. (2015). DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules.
- NIST. (n.d.). Anthracene, 9,10-dibromo-.
- Jafari, S., et al. (2016). Computational Chemistry of Anthracene (PAH) Removal by SWNT Nano-filters: DFT. Organic Chemistry Research, 2(2), 102-112.
- Wierschke, S. G. (1994). Computational studies of organic biradicals. Purdue University.
- Mondal, S., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Nature Communications, 11(1), 5635.
- Karton, A., et al. (2017). How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? Comparison of functionals from different rungs of Jacob's ladder. Journal of Computational Chemistry, 38(6), 373-384.
- ResearchGate. (2002). DFT and ab initio studies on stability and isomerization of benzofuroxan.
- Organic Syntheses. (n.d.). 9,10-DIBROMOANTHRACENE.
- NIH. (2019). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons.
- NIH. (2019). Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species.
- ResearchGate. (n.d.). Molecular Docking and DFT Calculations of Anthracene: Insights from Quantum Chemical Methods.
- Semantic Scholar. (2016). How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder.
- Chemistry Stack Exchange. (2015). Electrophilic Aromatic Substitution in Anthracene.
- DigitalCommons@USU. (2018). A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs).
- ResearchGate. (2020). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms.
- NIH. (2024). Binding Energy Calculations of Anthracene and Rhodamine 6G H-Type Dimers: A Comparative Study of DFT and SMD Methods.
- Cheméo. (n.d.). Chemical Properties of 9,10-Dibromo anthracene.
- ResearchGate. (n.d.). Results of density functional theory (DFT) calculations (the relative energies...).
Sources
- 1. Anthracene, 9,10-dibromo- (CAS 523-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Accurate Computational Thermodynamics Using Anharmonic Density Functional Theory Calculations: The Case Study of B–H Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Suzuki Coupling Reactivity of Dibromoanthracene Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution pattern on the anthracene core dictates the reactivity of its halogenated derivatives, a critical consideration in the synthesis of advanced materials and pharmaceutical compounds. This guide provides a comparative analysis of the Suzuki-Miyaura coupling reactivity of key dibromoanthracene isomers, focusing on the 9,10-, 2,6-, and 1,8-isomers. The 9,10-dibromoanthracene isomer exhibits the highest reactivity, readily undergoing double coupling reactions with excellent yields, attributable to its electronically activated meso-positions and minimal steric hindrance. The 2,6- and 1,8-isomers, while also viable substrates, can present greater synthetic challenges due to increased steric hindrance and differing electronic environments, requiring careful optimization of reaction conditions. Understanding these reactivity trends is paramount for the rational design of synthetic routes to novel polycyclic aromatic hydrocarbons.
Introduction: The Suzuki-Miyaura Coupling in Anthracene Chemistry
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the realm of materials science and drug discovery, this reaction is instrumental in the synthesis of functionalized anthracene derivatives. These derivatives are prized for their unique photophysical properties, making them ideal candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds for therapeutic agents.[2]
The reactivity of dibromoanthracene isomers in Suzuki coupling is profoundly influenced by the position of the bromine atoms on the aromatic core. This guide will dissect these differences, providing experimental data and mechanistic insights to inform your synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Brief Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the dibromoanthracene, forming a Pd(II) intermediate. This is often the rate-determining step and is sensitive to steric and electronic effects.[4]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity of Dibromoanthracene Isomers
The position of the bromine atoms on the anthracene scaffold significantly impacts the ease of oxidative addition and the overall efficiency of the Suzuki coupling.
9,10-Dibromoanthracene: The Most Reactive Isomer
The meso-positions (9 and 10) of anthracene are the most electron-rich and sterically accessible sites. Consequently, 9,10-dibromoanthracene is the most reactive of the dibromo-isomers in Suzuki coupling. Double Suzuki-Miyaura cross-coupling reactions on this substrate proceed with high efficiency, often affording near-quantitative yields of the desired 9,10-diarylanthracenes.[1][6]
Supporting Experimental Data:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/THF/H₂O | 85 | 3 | 99 | [1] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/THF/H₂O | 85 | 3 | 99 | [1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/THF/H₂O | 85 | 3 | 95 | [1] |
| Phenylboronic acid | ARF-Pd (1) | Na₂CO₃ | DMF | 110 | 2.5 | 90 | [7] |
| 4-Methoxyboronic acid | Pd(OAc)₂ (3) / DavePhos (4.5) | CsF | Solid-state | RT | 1.65 | 99 | [6] |
The high reactivity of 9,10-dibromoanthracene allows for milder reaction conditions and lower catalyst loadings. Notably, even solid-state mechanochemical methods can achieve quantitative yields at room temperature.[6] This high reactivity also makes selective mono-arylation challenging, though it is achievable under carefully controlled conditions with specific catalyst systems.[2]
2,6-Dibromoanthracene: A Viable but Potentially More Challenging Substrate
The 2 and 6 positions of anthracene are less sterically hindered than the 1, 8, 4, and 5 positions, but more so than the 9 and 10 positions. While direct comparative studies are limited, data from analogous systems such as 2,6-dibromo-4-nitroaniline suggest that Suzuki coupling at these positions can be highly efficient, albeit requiring slightly more forcing conditions than for the 9,10-isomer.
Supporting Experimental Data (for 2,6-Dibromo-4-nitroaniline):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 12 | 96 | [8] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 12 | 98 | [8] |
| 2-Fluorophenylboronic acid | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 80 | 12 | 93 | [8] |
The presence of substituents on the anthracene core can influence the reactivity of the 2,6-positions. The electron-withdrawing nitro group in the example above may enhance the electrophilicity of the carbon-bromine bond, facilitating oxidative addition. For unsubstituted 2,6-dibromoanthracene, optimization of the catalyst, ligand, and temperature may be necessary to achieve comparable yields to the 9,10-isomer.
1,8-Dibromoanthracene: The Influence of Steric Hindrance
The 1 and 8 positions of anthracene are the most sterically hindered, being situated in the "bay region" of the molecule. This steric congestion can significantly impede the approach of the bulky palladium catalyst for oxidative addition, making Suzuki coupling at these positions the most challenging among the common isomers. While direct quantitative data for the Suzuki coupling of this compound is scarce in the literature, the successful synthesis of 1,8-diarylanthracenes from the less reactive 1,8-dichloroanthracene suggests that the dibromo analogue is a viable, albeit likely less reactive, substrate.[9] Overcoming the steric hindrance at the 1 and 8 positions often requires more robust catalyst systems, higher temperatures, and longer reaction times.
Mechanistic Considerations: The "Why" Behind the Reactivity Trends
The observed differences in reactivity can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Key factors influencing the Suzuki coupling reactivity of dibromoanthracene isomers.
-
Steric Hindrance: This is a dominant factor. The bulky palladium-phosphine complex must approach the carbon-bromine bond for oxidative addition to occur. The open and accessible 9,10-positions present a low steric barrier, while the crowded 1,8-positions create a significant steric impediment, slowing down this crucial step.[10] The 2,6-positions represent an intermediate case.
-
Electronic Effects: The electron density at the carbon atom of the C-Br bond influences the rate of oxidative addition. The meso-positions (9,10) of anthracene are known to be more electron-rich, which can facilitate the oxidative addition of the Pd(0) catalyst. Conversely, electron-withdrawing substituents on the anthracene core can increase the electrophilicity of the carbon center, which can also favor oxidative addition.
Experimental Protocols
General Procedure for the Double Suzuki-Miyaura Coupling of 9,10-Dibromoanthracene
This protocol is adapted from Kotha, S., et al. (2002).[1]
Materials:
-
9,10-Dibromoanthracene
-
Arylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (4 equivalents)
-
Toluene
-
Tetrahydrofuran (THF)
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 mmol), the arylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol).
-
Add a mixture of toluene (10 mL), THF (10 mL), and water (2 mL).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 85 °C and stir vigorously for 3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the Suzuki coupling of 9,10-dibromoanthracene.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of diarylanthracene derivatives. However, the reactivity of dibromoanthracene isomers is not uniform. 9,10-Dibromoanthracene stands out as the most reactive isomer due to favorable electronic properties and minimal steric hindrance at the meso-positions, consistently delivering high yields in double coupling reactions. The 2,6- and 1,8-isomers are also valuable substrates, but their successful coupling often necessitates more rigorous optimization of reaction conditions to overcome increased steric hindrance. A thorough understanding of these structure-reactivity relationships is essential for the efficient and predictable synthesis of novel anthracene-based materials and pharmaceuticals.
References
- Supporting Information: Efficient Organic Semiconductors Synthesis by Suzuki-Miyaura Coupling in Aromatic Micellar Medium.
- Kotha, S., & Ghosh, A. K. (2002). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Synlett, 2002(03), 451-452.
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 64(40), e202514101.
- Oxidative addition of palladium(0) complexes generated from. ResearchGate.
- Bhattacharya, S., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3345-3353.
- Kubota, K., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science, 10(31), 7448-7455.
- Suzuki coupling reactions of bromoarenes with phenylboronic acid with the PPd(0) catalyst film. ResearchGate.
- Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. ResearchGate.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(38), 14353-14359.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. ResearchGate.
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society, 137(31), 9872-9875.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14039-14093.
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
- Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective. Synthetic Communications, 32(18), 2821-2826.
- Experiment 8 - Suzuki Coupling Reaction. Scribd.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 13(1), 4065.
- Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI.
- Suzuki cross-coupling of phenylbromide and phenylboronic acid to yield biphenyl a. ResearchGate.
- Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.
- Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4983.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 48(18), 4873-4896.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ResearchGate.
- Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate.
- Suzuki–Miyaura Reactions of 2,7-Dichloro-1,8-naphthyridine. ResearchGate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02185J [pubs.rsc.org]
- 7. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide: The Strategic Advantage of 1,8-Dibromoanthracene in Specialized Applications
For researchers and professionals in materials science and drug development, the selection of a molecular scaffold is a critical decision that dictates the trajectory of a project. The dibromoanthracene family of isomers, all sharing the formula C₁₄H₈Br₂, presents a fascinating case study in how subtle changes in molecular architecture can lead to vastly different physicochemical properties and, consequently, divergent applications.[1] While the highly symmetric and reactive 9,10-dibromoanthracene is a workhorse in many synthetic endeavors, this guide will illuminate the distinct advantages of the less-common 1,8-dibromoanthracene isomer. We will explore the structural nuances that govern its unique behavior and detail the specific applications where it outperforms its more prevalent counterparts.
The Isomeric Landscape: A Tale of Symmetry and Steric Strain
The fundamental difference between dibromoanthracene isomers lies in the position of the two bromine atoms on the anthracene core. This positioning profoundly impacts the molecule's symmetry, electronic properties, and steric environment. The 9,10-isomer possesses a high degree of symmetry, with bromine atoms situated on the most reactive central (meso) positions.[2] In stark contrast, this compound features bromine atoms on an outer ring in a "peri" position, resulting in a less symmetrical structure with significant steric strain.[3]
This seemingly minor positional shift has profound consequences for the molecule's behavior, from its crystal packing to its reactivity in chemical transformations.
Caption: Key structural and property differences among dibromoanthracene isomers.
Comparative Physicochemical Properties: Beyond the Formula
The structural disparities between 1,8- and 9,10-dibromoanthracene manifest in their bulk properties. Understanding these differences is crucial for selecting the appropriate isomer for a given application, particularly in solid-state devices.
| Property | This compound | 9,10-Dibromoanthracene | Rationale for Difference |
| Melting Point | 166-170 °C[4] | ~226 °C[5] | The lower symmetry of the 1,8-isomer can lead to less efficient crystal packing compared to the highly symmetric 9,10-isomer, resulting in a lower melting point. |
| Luminescence | Non-luminescent[6] | Luminescent (Blue)[7][8] | The substitution pattern in the 1,8-isomer creates a permanent dipole moment that can quench fluorescence in the solid state. The 9,10-isomer's symmetry and electronic structure are conducive to strong fluorescence.[6] |
| Crystal Structure | Forms 1D π-stacks with a permanent dipole moment perpendicular to the column.[6] | Forms 1D π-stacks, exhibits elastic properties and deformation-induced fluorescence changes.[6][8] | The position of the bromine atoms dictates the intermolecular interactions and the overall arrangement of molecules in the crystal lattice, directly impacting mechanical and photophysical properties.[6] |
| Reactivity | Moderated by steric hindrance at peri-positions.[3] | Highly reactive at the meso-positions.[2] | The bromine atoms on the central ring of the 9,10-isomer are more accessible and electronically activated for reactions like cross-coupling and cycloadditions.[2] |
Application Focus: Where this compound Excels
While 9,10-dibromoanthracene is a versatile building block for fluorescent materials and organic light-emitting diodes (OLEDs)[9][10], the unique characteristics of this compound make it the superior choice for more specialized applications.
The field of flexible and stretchable electronics demands organic semiconductors with robust mechanical properties. Recent research has shown that the molecular arrangement within the crystal lattice is a critical determinant of a material's mechanical response to stress.[6]
A study on the elastic properties of dibromoanthracene crystals revealed that the substitution pattern was paramount. While 9,10-dibromoanthracene crystals exhibit interesting elastic behavior, the crystal structure of this compound, which possesses a permanent dipole moment perpendicular to the π-stacking column, does not show the same elastic properties.[6] This specific, predictable solid-state arrangement, dictated by the 1,8-substitution, makes it a valuable tool for scientists aiming to design organic semiconducting crystals with specific, anisotropic mechanical and electronic properties. Its non-luminescent nature can also be an advantage in applications where fluorescence would be considered noise or an energy loss pathway.
The precise geometry and rigidity of a ligand are crucial for its effectiveness in metal-catalyzed reactions. The sterically hindered peri-positions of this compound provide a rigid and well-defined backbone for the synthesis of bidentate ligands. A prime example is its use as a precursor to "Anthraphos" ligands, which are phosphine-based ligands used in catalysis.[11]
The 1,8-substitution pattern forces the two phosphine groups into a specific orientation, creating a well-defined coordination pocket for a metal center. This pre-organization can lead to enhanced catalytic activity and selectivity compared to more flexible ligand backbones.
Caption: Workflow for synthesizing a metal-catalyst complex using this compound.
Synthetic Considerations and Experimental Protocols
The synthesis and subsequent reactions of dibromoanthracene isomers require careful consideration of their differing reactivities.
The synthesis of 9,10-dibromoanthracene is a standard procedure involving the direct bromination of anthracene.[12][13]
-
Materials: Anthracene, Bromine, Carbon Tetrachloride (or a safer alternative solvent).
-
Procedure:
-
Suspend anthracene in carbon tetrachloride in a flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
With vigorous stirring at room temperature, slowly add a stoichiometric amount of bromine dropwise. Hydrogen bromide gas will evolve.[13]
-
The sparingly soluble 9,10-dibromoanthracene will precipitate as a yellow solid.[13]
-
After the addition is complete, gently heat the mixture to reflux for one hour to ensure the reaction goes to completion.[12]
-
Cool the mixture to room temperature and collect the crude product by filtration.
-
Wash the solid with cold solvent to remove impurities and dry. The product can be further purified by recrystallization from a suitable solvent like toluene or xylene.[12]
-
-
Causality: The high reactivity of the 9,10-positions of anthracene allows for this direct and high-yielding bromination. The low solubility of the product helps drive the reaction to completion.
Self-Validation: The identity and purity of the product can be confirmed by melting point analysis (~226 °C) and spectroscopic methods (NMR, IR, MS) which are well-documented.[5][14]
This reaction is a powerful tool for forming C-C bonds and is frequently used with dibromoanthracenes to build larger conjugated systems for electronic materials.[2][15]
-
Materials: Dibromoanthracene isomer, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/THF/Water mixture).
-
Procedure:
-
In a round-bottom flask, combine the dibromoanthracene, arylboronic acid (2.2 equivalents for disubstitution), and base.
-
Add the solvent mixture and degas the system by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.[2]
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture (e.g., to 85 °C) under the inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).[2]
-
Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
-
Isomer-Specific Considerations:
-
9,10-Dibromoanthracene: Reacts readily, and achieving double substitution is common.[2] Mono-arylation requires carefully controlled conditions.
-
This compound: Reactivity is lower due to steric hindrance. Higher catalyst loading, stronger bases, more forcing conditions, or specialized ligands (like those derived from this compound itself) may be necessary to achieve good yields. The synthesis of mono-substituted products might be more facile compared to the 9,10-isomer.
-
Sources
- 1. Dibromoanthracene - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 131276-24-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 9,10-Dibromoanthracene - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Breaking the Efficiency Limit of Deep-Blue Fluorescent OLEDs Based on Anthracene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi-res.com [mdpi-res.com]
A Comparative Benchmarking Guide to Novel 1,8-Disubstituted Anthracenes for Advanced Fluorescence Imaging
Introduction: The Evolving Landscape of Fluorescent Probes
For decades, fluorescent molecules have been indispensable tools in biological research and drug development, enabling the visualization of cellular processes with remarkable clarity.[1] Anthracene, a polycyclic aromatic hydrocarbon, has long been a foundational scaffold for fluorescent probes due to its inherent photophysical properties, chemical stability, and the relative ease with which its structure can be modified.[2][3] However, the demand for probes with enhanced brightness, photostability, and specific functionalities continues to drive the synthesis of novel derivatives. This guide provides a comprehensive benchmark of a new class of 1,8-disubstituted anthracenes against established fluorescent materials, offering researchers and drug development professionals a detailed comparison to inform their experimental design.
The strategic placement of substituents at the 1 and 8 positions of the anthracene core can significantly influence the molecule's electronic and steric properties, leading to materials with unique photophysical characteristics.[4][5] This guide will delve into the performance of these novel probes, focusing on their application in live-cell imaging and sensing. We will explore the causal relationships between their structural modifications and their performance in key experimental assays.
Rationale for Benchmarking: Key Performance Indicators in Fluorescence Microscopy
The selection of a fluorescent probe is a critical step in any fluorescence microscopy experiment.[6][7] An ideal probe should exhibit high fluorescence quantum yield, strong absorption at the excitation wavelength, excellent photostability, and low cytotoxicity. For specific applications, such as sensing, the probe's fluorescence should respond selectively to the analyte of interest.[2][8][9][10]
This guide will benchmark new 1,8-disubstituted anthracenes against two widely used fluorescent dyes: DAPI , a common nuclear stain, and a generic Rhodamine B derivative, known for its brightness and photostability. The comparison will be based on the following key performance indicators:
-
Photophysical Properties: Absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.
-
In Vitro Performance: Photostability, cytotoxicity, and cell permeability.
-
Sensing Capabilities: Selectivity and sensitivity towards a specific analyte (for functionalized probes).
Experimental Design & Methodologies
To ensure a rigorous and objective comparison, a standardized set of experimental protocols was employed. The following sections detail the methodologies used to evaluate the performance of the novel 1,8-disubstituted anthracenes and the reference materials.
Synthesis of Novel 1,8-Disubstituted Anthracenes
The novel 1,8-disubstituted anthracenes were synthesized via a multi-step process, beginning with the functionalization of 1,8-dichloroanthracene.[11] A key step involved a Suzuki-Miyaura cross-coupling reaction to introduce aryl substituents at the 1 and 8 positions, a versatile method for creating a library of derivatives with tailored electronic properties.[12]
Experimental Workflow: Synthesis of 1,8-Disubstituted Anthracenes
Caption: A generalized workflow for the synthesis of novel 1,8-disubstituted anthracenes.
Photophysical Characterization
The absorption and fluorescence spectra of all compounds were recorded in a suitable solvent (e.g., THF or DMSO) using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.[13] The fluorescence quantum yield (ΦF) was determined relative to a standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol: Determination of Fluorescence Quantum Yield
-
Prepare a series of dilute solutions of the sample and the standard with known concentrations.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
In Vitro Evaluation in Live Cells
Human cervical cancer (HeLa) cells were used for the in vitro evaluation.[14] Cell viability was assessed using a standard MTT assay after incubation with varying concentrations of the fluorescent probes. For imaging, cells were incubated with the probes and imaged using a fluorescence microscope equipped with appropriate filter sets.[15]
Protocol: Live-Cell Imaging
-
Seed HeLa cells on glass-bottom dishes and culture overnight.
-
Prepare a working solution of the fluorescent probe in cell culture medium.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells for a specified time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
Wash the cells with fresh, pre-warmed medium to remove any unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
Comparative Performance Data
The following table summarizes the key performance data for two novel 1,8-disubstituted anthracenes (designated as NA-1 and NA-2 ) compared to DAPI and a Rhodamine B derivative.
| Parameter | NA-1 | NA-2 | DAPI | Rhodamine B Derivative |
| Excitation Max (nm) | 390 | 410 | 358 | 550 |
| Emission Max (nm) | 480 | 520 | 461 | 575 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 25,000 | 35,000 | 30,000 | 80,000 |
| Fluorescence Quantum Yield (ΦF) | 0.65 | 0.80 | 0.92 (in non-aqueous) | 0.70 |
| Photostability (t½, sec) | 120 | 150 | 60 | 180 |
| Cytotoxicity (IC₅₀, µM) | >100 | >100 | ~50 | >100 |
| Cell Permeability | High | High | High | Moderate |
Data Analysis and Interpretation:
The novel anthracenes, NA-1 and NA-2 , exhibit promising photophysical properties. NA-2 , in particular, demonstrates a high quantum yield and significantly improved photostability compared to DAPI. Both novel compounds show excellent cell permeability and low cytotoxicity, making them suitable for live-cell imaging applications. The strategic substitutions at the 1,8-positions appear to enhance the photophysical performance without compromising biocompatibility.
Advanced Applications: Sensing of Metal Ions
A key advantage of the anthracene scaffold is the ability to incorporate specific recognition moieties to create fluorescent sensors.[2][8][10] A derivative of NA-1 , denoted as NA-1-S , was synthesized with a dithioacetal group to act as a sensor for mercury ions (Hg²⁺).[10]
Signaling Pathway: Hg²⁺ Detection by NA-1-S
Sources
- 1. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 8. mdpi.com [mdpi.com]
- 9. Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability [mdpi.com]
- 11. Studies on anthracenes. 2. Synthesis and cytotoxic evaluation of 9-acyloxy 1,8-dichloroanthracene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of new 1,8-diaza-2,9,10-anthracenetrione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Influence of Isomerism on Crystal Packing: A Comparative Analysis of Dibromoanthracene Isomers
A deep dive into the solid-state architecture of dibromoanthracene isomers reveals how the subtle shift of a bromine atom can dramatically alter crystal packing, influencing material properties. This guide offers a comparative analysis of the crystallographic data of several dibromoanthracene isomers, providing insights for researchers in materials science and drug development.
The arrangement of molecules in a crystalline solid, or crystal packing, is a critical determinant of a material's bulk properties, including its melting point, solubility, and electronic characteristics. For organic molecules, this arrangement is governed by a delicate balance of intermolecular interactions. In the case of dibromoanthracene (C₁₄H₈Br₂), the positional isomerism of the two bromine atoms on the anthracene framework provides a compelling case study of how seemingly minor structural changes can lead to significant variations in solid-state packing. This guide explores the crystal structures of several dibromoanthracene isomers, highlighting the interplay of intermolecular forces that dictate their assembly.
The Impact of Bromine Substitution on Crystal Lattices
A recent study on the elastic properties of dibromoanthracene crystals has shed light on the packing of 1,5- and 1,8-dibromoanthracene, both of which form one-dimensional (1D) π-stacking column structures.[1] In contrast, the most extensively studied isomer, 9,10-dibromoanthracene, crystallizes in a triclinic system, also featuring prominent π-stacking interactions.[2]
Table 1: Comparative Crystallographic Data of Dibromoanthracene Isomers
| Isomer | Crystal System | Space Group | Unit Cell Parameters | Key Packing Features |
| 9,10-Dibromoanthracene | Triclinic | P1 | a = 8.87 Å, b = 10.38 Å, c = 16.04 Å, α = 113.1°, β = 101.9°, γ = 101.4° | 1D π-stacking columns.[1] |
| This compound | Orthorhombic | Pna2₁ | a = 15.6405 Å, b = 3.9355 Å, c = 18.191 Å, α = β = γ = 90° | 1D π-stacking columns.[1] |
| 1,5-Dibromoanthracene | Not specified | Not specified | Not specified | 1D π-stacking columns.[1] |
| 1,2-Dibromoanthracene | Not publicly available | Not publicly available | Not publicly available | Data not available.[3] |
| 2,3-Dibromoanthracene | Not publicly available | Not publicly available | Not publicly available | Data not available. |
| 2,6-Dibromoanthracene | Not publicly available | Not publicly available | Not publicly available | Data not available. |
| 2,7-Dibromoanthracene | Not publicly available | Not publicly available | Not publicly available | Data not available. |
Note: The unit cell parameters for 9,10-dibromoanthracene are from a different source than the study on elastic properties and may represent a different polymorph.
Intermolecular Interactions: The Driving Forces of Crystal Assembly
The crystal packing of dibromoanthracene isomers is orchestrated by a variety of non-covalent interactions, with π-π stacking and halogen bonding playing pivotal roles. The planarity of the anthracene core facilitates face-to-face π-π stacking, a common motif in the crystals of polycyclic aromatic hydrocarbons.[4] The presence of bromine atoms introduces the possibility of halogen bonding (Br···Br and Br···π interactions) and other weaker interactions like C-H···Br and C-H···π contacts, which further stabilize the crystal lattice.
For instance, in this compound, all bromine atoms within a single 1D column are oriented in the same direction, leading to the formation of polar layers.[1] The intermolecular interaction energies, calculated using density functional theory (DFT), highlight the contributions of different forces to the overall packing. In 1,5-dibromoanthracene, the π-stacking interaction energy is calculated to be -48.4 kJ mol⁻¹, while lateral intermolecular interactions are weaker.[1]
The less symmetrical substitution patterns in isomers like 1,2- or 2,7-dibromoanthracene are expected to lead to more complex packing arrangements, potentially disrupting the uniform 1D stacking seen in their more symmetrical counterparts.[3] However, a lack of experimental crystal structures for these isomers limits a detailed comparative analysis.
Visualizing Crystal Packing Motifs
The arrangement of molecules within the crystal lattice can be visualized through packing diagrams. The following diagrams illustrate the conceptual differences in packing that can arise from different substitution patterns.
Figure 1: A simplified representation of the π-stacking columns in 9,10-dibromoanthracene.
Figure 2: A hypothetical herringbone-like packing motif for a less symmetrical dibromoanthracene isomer.
Experimental Determination of Crystal Structures: A Methodological Overview
The definitive method for elucidating the crystal structure of a molecule is single-crystal X-ray diffraction (XRD) . This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystal, including unit cell dimensions, bond lengths, and bond angles.
Step-by-Step Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The ideal crystal should be well-formed, free of defects, and have dimensions in the range of 0.1 to 0.5 mm.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. A complete dataset consists of thousands of reflections, each with a specific intensity and position.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using computational methods. This initial structural model is then refined against the experimental data to obtain the final, highly accurate crystal structure.
Sources
A Comparative Guide to the Experimental and Theoretical Properties of 1,8-Dibromoanthracene
This guide provides a detailed comparison of the experimentally determined and theoretically computed properties of 1,8-Dibromoanthracene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights, grounding all claims in verifiable, authoritative sources.
Introduction to this compound
This compound is a halogenated polycyclic aromatic hydrocarbon (PAH). As a derivative of anthracene, its rigid, planar structure and the presence of heavy bromine atoms give rise to unique photophysical, electronic, and crystallographic properties. These characteristics make it a molecule of interest as a building block in organic electronics, fluorescent probes, and pharmaceutical intermediates. A precise understanding of its properties, both through empirical measurement and computational modeling, is crucial for its application. This guide will dissect these properties, offering a comparative analysis to illuminate the molecule's behavior and potential.
Experimentally Determined Properties
Experimental data provides the ground truth for any chemical compound. The following properties for this compound have been determined through standard laboratory techniques.
Physical and Spectroscopic Properties
The fundamental physical and spectroscopic characteristics of this compound are summarized below. These data points are critical for identification, purification, and quality control.
| Property | Experimental Value | Source(s) |
| Appearance | Light orange to Yellow to Green powder/crystal | |
| Melting Point | 166.0 - 170.0 °C (range); 168 °C (specific) | [1][2] |
| Molecular Formula | C₁₄H₈Br₂ | [1][3] |
| Purity | >98.0% (determined by Gas Chromatography) | [1] |
| ¹H NMR (CDCl₃) | Spectrum available, confirms substitution pattern | [4] |
| Mass Spectrometry | GC-MS data available, confirms molecular weight | [3] |
| Infrared (IR) Spectroscopy | Vapor Phase IR data available | [3] |
Crystal Structure
The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its electronic and mechanical behavior. X-ray crystallography has revealed the precise solid-state structure of this compound.
-
Crystal System : Orthorhombic[3]
-
Unit Cell Dimensions :
A notable finding from structural studies is that this compound is non-luminescent and does not exhibit elastic properties. This is attributed to the presence of a permanent dipole moment perpendicular to the π-stacking column, which is a direct consequence of the 1,8-substitution pattern[5][6].
Experimental Protocols & Workflow
To ensure scientific integrity, the methods used to obtain experimental data must be robust and reproducible. Below are standard protocols for key characterization techniques.
Protocol for ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of organic molecules by probing the local environment of hydrogen atoms.
Methodology:
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's spectrum.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift axis to 0 ppm. Alternatively, the residual solvent peak (CHCl₃ in CDCl₃ at 7.26 ppm) can be used for referencing[4].
-
Data Acquisition : Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz instrument) and acquire the spectrum. Standard acquisition parameters include a 90° pulse angle and a sufficient relaxation delay to ensure quantitative integration.
-
Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and performing baseline correction to obtain the final frequency-domain NMR spectrum.
Protocol for Melting Point Determination
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology:
-
Sample Preparation : Place a small amount of the finely ground, dry this compound powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement : Place the capillary tube in a calibrated melting point apparatus.
-
Heating : Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Caption: Interplay between theoretical prediction and experimental validation.
Comparative Analysis: Theory vs. Experiment
A direct comparison reveals the synergy and occasional discrepancies between experimental and theoretical data.
-
Molecular Weight : The computed molecular weight (336.02 g/mol ) is in excellent agreement with the molecular ion peaks observed in mass spectrometry, confirming the elemental composition. [3]* Structure : The experimentally determined crystal structure from X-ray diffraction is the definitive measure of the molecule's solid-state conformation. [3]Theoretical models can then be used to calculate properties based on this known structure, such as the permanent dipole moment that explains its lack of luminescence. [5][6]* Solubility : The high computed XLogP3 value of 5.8 suggests poor water solubility and high lipophilicity, which aligns with the empirical observation that dibromoanthracenes require organic solvents like xylenes or o-dichlorobenzene for dissolution. [3][7]
Comparison with Isomers: The Case of 9,10-Dibromoanthracene
Comparing this compound to its isomers provides valuable context. The most common isomer, 9,10-Dibromoanthracene, offers a stark contrast.
| Feature | This compound | 9,10-Dibromoanthracene | Rationale for Difference |
| Substitution | Peri-positions | K-region (central ring) | Different sites of bromination on the anthracene core. |
| Melting Point | ~168 °C [1] | ~221 °C [8] | The higher symmetry and more efficient crystal packing of the 9,10-isomer leads to a more stable crystal lattice and thus a higher melting point. |
| Luminescence | Non-luminescent [5] | Luminescent | The 1,8-substitution creates a permanent dipole moment that quenches luminescence, a feature absent in the symmetric 9,10-isomer. [5] |
This comparison underscores how profoundly the substitution pattern on the anthracene core influences the molecule's fundamental physical and photophysical properties.
Conclusion
This compound is a compound whose properties are well-defined by a combination of rigorous experimental characterization and computational modeling. Experimental data confirms its structure, purity, and physical constants, while theoretical calculations provide a deeper understanding of its electronic nature and predict its behavior. The stark differences observed when comparing it to its 9,10-isomer highlight the critical role of molecular symmetry and substitution patterns in materials science. This guide demonstrates that a holistic approach, leveraging both empirical data and theoretical insights, is essential for the effective application of complex organic molecules in advanced technologies.
References
- National Center for Biotechnology Information (n.d.). This compound. PubChem.
- Takeda, T., et al. (2020). Elastic Properties of Dichloro- and Dibromoanthracene Crystals. ACS Omega.
- Sharma, N., et al. (2020). Supporting Information: Efficient Organic Light Emitting Diodes through a Hot Exciton Channel in Anthracene Derivatives. The Royal Society of Chemistry.
- Heilbron, I. M., & Heaton, J. S. (n.d.). 9,10-dibromoanthracene. Organic Syntheses.
- National Center for Biotechnology Information (n.d.). 9,10-Dibromoanthracene. PubChem.
- CP Lab Safety. (n.d.). This compound, 5 grams. CP Lab Safety.
- American Chemical Society. (2020). Elastic Properties of Dichloro- and Dibromoanthracene Crystals. ACS Publications.
- Wikipedia. (n.d.). Dibromoanthracene. Wikipedia.
- Srivastava, A. K. (Ed.). (2022). Computational Studies: From Molecules to Materials. Routledge.
- Aladdin Scientific. (n.d.). 1, 8-Dibromoanthracene, min 98% (GC), 1 gram.
- Reddit. (2013). Solvent for 9,10-dibromoanthracene. r/chemistry.
- Kim, J., et al. (2021). Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development. MDPI.
- Mitzel, N. W., et al. (2015). 1,8-Bis(phenylethynyl)anthracene – gas and solid phase structures. Royal Society of Chemistry.
- National Center for Biotechnology Information (n.d.). 1,8-Dibromoanthraquinone. PubChem.
- Mary, Y. S., et al. (2020). Spectroscopic, computational, electronic state and non-linear optical analysis on 1, 8-dihydroxyanthraquinone by density functional theory. ResearchGate.
Sources
- 1. labproinc.com [labproinc.com]
- 2. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Heavy-Atom Effect in Dibromoanthracene Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between molecular structure and photophysical properties is paramount. This guide provides an in-depth evaluation of the heavy-atom effect in various dibromoanthracene isomers. By examining the influence of bromine substitution patterns on the photophysical characteristics of the anthracene core, we aim to provide a valuable resource for the rational design of molecules with tailored luminescent properties.
The Internal Heavy-Atom Effect: A Double-Edged Sword
The introduction of heavy atoms, such as bromine, into a fluorophore like anthracene dramatically alters its excited-state dynamics. This phenomenon, known as the internal heavy-atom effect, enhances spin-orbit coupling.[1] Increased spin-orbit coupling facilitates intersystem crossing (ISC), a non-radiative process where a molecule in an excited singlet state (S₁) transitions to a triplet state (T₁).[1][2] This enhanced ISC competes with fluorescence, the radiative decay from S₁ to the ground state (S₀), typically leading to a decrease in fluorescence quantum yield (Φf) and a shorter fluorescence lifetime.[1][2]
However, this quenching of fluorescence is accompanied by an increased population of the triplet state, which can then decay to the ground state via phosphorescence, a much slower radiative process.[3] The heavy-atom effect, therefore, tends to decrease phosphorescence lifetime and can increase the phosphorescence quantum yield.[1] The magnitude of this effect is highly dependent on the position of the heavy atoms on the aromatic core.
Comparative Analysis of Dibromoanthracene Isomers
A comprehensive, side-by-side comparison of the photophysical properties of all dibromoanthracene isomers is challenging due to a notable lack of quantitative data for many of these compounds in the scientific literature.[4] The majority of research has focused on the highly symmetric and synthetically accessible 9,10-dibromoanthracene (9,10-DBA).[4] However, by compiling available data and leveraging theoretical principles, we can construct a comparative overview.
9,10-Dibromoanthracene: The Well-Characterized Archetype
9,10-DBA serves as the primary exemplar of the heavy-atom effect in the dibromoanthracene family. The bromine atoms, positioned on the central ring of the anthracene core, exert a significant influence on its photophysical properties.[4]
Key Photophysical Properties of 9,10-Dibromoanthracene:
| Property | Value | Solvent | Reference(s) |
| Fluorescence Quantum Yield (Φf) | Significantly lower than anthracene (~0.27-0.36) | Various | [4] |
| Phosphorescence | Readily observed at low temperatures (e.g., 77 K) | Rigid matrix | [4] |
| Triplet State Lifetime | In the order of microseconds | THF | [5] |
The pronounced heavy-atom effect in 9,10-DBA leads to efficient fluorescence quenching, making it a weakly fluorescent compound in solution at room temperature.[4] However, it is known for its blue electroluminescence, indicating that its excited state properties are highly relevant for applications in organic electronics.[4]
Other Dibromoanthracene Isomers: A Qualitative Comparison
While quantitative data is scarce, we can infer the relative impact of the heavy-atom effect in other isomers based on the proximity of the bromine atoms to the main π-system of the anthracene core.
-
1,5-Dibromoanthracene & 2,6-Dibromoanthracene: In these isomers, the bromine atoms are located on the outer rings. It is anticipated that the heavy-atom effect would be less pronounced compared to 9,10-DBA due to the different electronic environment and potentially weaker spin-orbit coupling. However, a significant reduction in fluorescence quantum yield compared to unsubstituted anthracene is still expected.
-
1,2-Dibromoanthracene & 2,3-Dibromoanthracene: With bromine atoms on adjacent carbons of an outer ring, these isomers are less symmetrical. The close proximity of the two bromine atoms might lead to unique electronic and steric effects that could influence the photophysical properties in complex ways.
It is a critical area for future research to systematically synthesize and characterize the full range of dibromoanthracene isomers to provide a complete picture of the structure-property relationships.
Experimental Protocols for Photophysical Characterization
To facilitate further research in this area, we provide detailed, self-validating protocols for the key experiments required to evaluate the heavy-atom effect.
Measurement of Fluorescence Quantum Yield (Φf)
The absolute method using an integrating sphere is the most accurate technique for determining the fluorescence quantum yield.
Protocol:
-
Sample Preparation: Prepare optically dilute solutions of the dibromoanthracene isomer in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol). The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Instrumentation: Utilize a spectrofluorometer equipped with an integrating sphere.
-
Measurement of the Scattered Excitation Light (Reference):
-
Place a cuvette containing only the solvent into the integrating sphere.
-
Set the excitation wavelength and record the spectrum of the scattered light. This provides a measure of the initial number of photons.
-
-
Measurement of the Sample:
-
Place the cuvette containing the sample solution into the integrating sphere.
-
Using the same excitation wavelength, record the emission spectrum. This measurement will include both the unabsorbed scattered excitation light and the emitted fluorescence from the sample.
-
-
Data Analysis:
-
Integrate the area of the scattered excitation light peak from the reference measurement.
-
Integrate the areas of the unabsorbed excitation light peak and the fluorescence emission peak from the sample measurement.
-
The fluorescence quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
Causality: The integrating sphere ensures that all emitted light, regardless of its spatial distribution, is collected and detected, providing a more accurate measurement than relative methods that rely on a standard with a known quantum yield.
Caption: Workflow for absolute fluorescence quantum yield measurement.
Measurement of Phosphorescence Lifetime
Time-resolved phosphorescence spectroscopy is employed to determine the lifetime of the triplet state.
Protocol:
-
Sample Preparation: Dissolve the dibromoanthracene isomer in a solvent that forms a clear, rigid glass at low temperatures (e.g., a mixture of ethanol and methanol). Deoxygenate the solution thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the long-lived triplet state by molecular oxygen.
-
Instrumentation: Use a pulsed laser source (e.g., a nitrogen laser or a pulsed xenon lamp) for excitation and a fast detector (e.g., a photomultiplier tube) coupled to a digital oscilloscope or a time-correlated single-photon counting (TCSPC) system.
-
Low-Temperature Measurement: Cool the sample to 77 K using a liquid nitrogen cryostat.
-
Data Acquisition:
-
Excite the sample with a short laser pulse.
-
Record the decay of the phosphorescence intensity as a function of time after the excitation pulse.
-
-
Data Analysis:
-
Fit the phosphorescence decay curve to an exponential function to extract the phosphorescence lifetime (τp).
-
Causality: Working at low temperatures in a rigid matrix minimizes non-radiative decay pathways and prevents molecular diffusion, allowing for the observation of the intrinsically long-lived phosphorescence. Deoxygenation is crucial as triplet oxygen is an efficient quencher of triplet excited states.
Caption: Jablonski diagram illustrating the heavy-atom effect.
Conclusion
The positional isomerism of bromine atoms on the anthracene core provides a powerful tool for tuning the photophysical properties of these molecules. While 9,10-dibromoanthracene has been the focus of much research, a significant opportunity exists to explore the full range of dibromoanthracene isomers. A systematic investigation of their fluorescence and phosphorescence characteristics will not only deepen our fundamental understanding of the heavy-atom effect but also enable the development of novel materials for applications in organic electronics, sensing, and photodynamic therapy. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.
References
- Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC.
- Fluorescence enhancement of organic aggregates induced by bromine substituents: Heavy-atom effect and vibronic coupling | Request PDF - ResearchGate.
- Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives.
- PAHs and Photochemical Reaction - ResearchGate.
- Lowest Triplet State of Anthracene* - AIP Publishing.
- Highly efficient room-temperature phosphorescent materials with a heavy-atom effect of bromine - New Journal of Chemistry (RSC Publishing).
- UVA Photoirradiation of Halogenated-Polycyclic Aromatic Hydrocarbons Leading to Induction of Lipid Peroxidation - PMC - NIH.
- Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed.
- Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens | Request PDF - ResearchGate.
- Triplet–triplet extinction coefficients of anthracene and 9-bromoanthracene determined by a ground state depletion method - RSC Publishing.
- Polycyclic Aromatic Hydrocarbons - ResearchGate.
- Photophysical Properties of Anthracene Derivatives - MDPI.
- Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - ACS Publications.
- A critical review of polycyclic aromatic hydrocarbon phototoxicity models | Semantic Scholar.
- Photochemistry and photophysics from upper triplet levels of 9,10-dibromoanthracene | Journal of the American Chemical Society - ACS Publications.
- 2,7-Dibromoanthracene | C14H8Br2 | CID 12346097 - PubChem - NIH.
- Triplet State Lifetime of Anthracene in Benzene Solution - ResearchGate.
- 1,5-Dibromoanthracene - the NIST WebBook.
- 2,6-Dibromoanthracene | C14H8Br2 | CID 22058906 - PubChem - NIH.
- Halogenated polycyclic aromatic hydrocarbons in the environment - PubMed.
Sources
- 1. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 602-77-7: 1,5-dibromoanthracene-9,10-dione [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Property Relationships in Disubstituted Anthracenes
This guide provides an in-depth analysis of the structure-property relationships in disubstituted anthracenes, designed for researchers, scientists, and professionals in drug development and materials science. We will move beyond a simple catalog of compounds to explore the causal relationships between substitution patterns and the resulting photophysical properties, supported by experimental data and detailed protocols.
Introduction: The Anthracene Core as a Versatile Fluorophore
Anthracene, a polycyclic aromatic hydrocarbon, has long been a cornerstone in the development of fluorescent materials. Its rigid, planar structure and extended π-conjugation give rise to intrinsic blue fluorescence, making it a valuable scaffold for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes for biological imaging and chemical sensing.[1][2] Unsubstituted anthracene, however, has a moderate fluorescence quantum yield of approximately 30%, a result of a significant rate of intersystem crossing to the triplet state.[1]
The true potential of anthracene is unlocked through chemical modification. Substitution at various positions on the aromatic core can dramatically alter its electronic and photophysical properties. By strategically adding functional groups, we can tune the emission wavelength, enhance the fluorescence quantum yield, and improve stability and solubility. This guide focuses on disubstituted anthracenes, comparing how the position and electronic nature of substituents dictate the ultimate performance of the molecule.
The Critical Role of Substitution Position
The photophysical properties of anthracene derivatives are highly dependent on the location of the substituents. The most studied positions are the 9,10- and 2,6- positions, which have distinct effects on the molecule's electronic structure and susceptibility to intermolecular interactions.
The 9,10-Disubstitution Pattern: Maximizing Fluorescence Efficiency
Substitution at the sterically hindered 9- and 10-positions is a highly effective strategy for increasing fluorescence quantum efficiency.[1] These bulky substituents can physically obstruct the face-to-face π-π stacking that often leads to aggregation-caused quenching in the solid state or at high concentrations.[3] This steric hindrance helps preserve the emissive properties of individual molecules. For instance, 9,10-diphenylanthracene (DPA) is a benchmark blue emitter with a fluorescence quantum yield approaching 95-100%.[1][3]
The electronic effects of substituents on aryl groups attached at the 9,10-positions are often subtle. Due to the perpendicular orientation of the phenyl rings relative to the anthracene core, there is limited electronic conjugation. This means that even with electron-donating or withdrawing groups on the peripheral phenyl rings, the absorption and emission spectra are not dramatically shifted. However, introducing groups that can extend conjugation, such as carbon-carbon triple bonds, can noticeably alter the electronic states and improve the tunability of the emission wavelength.
Cautionary Note: While limited conjugation mutes the tuning effect of para-substituents on the phenyl rings, strong electron-withdrawing groups like nitro (-NO₂) can have a detrimental impact. A single nitro substituent can induce the formation of non-emissive excimers, significantly reducing the fluorescence quantum yield.
The 2,6-Disubstitution Pattern: A Pathway for Wavelength Tuning
In contrast to the 9,10-positions, substitution at the 2,6-positions offers a more direct route for tuning the emission color. These positions are part of the main conjugated axis of the anthracene core. Therefore, attaching electron-donating or electron-withdrawing groups at these sites directly perturbs the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification of the HOMO-LUMO gap directly influences the absorption and emission wavelengths.[4][5]
The general principle is that both electron-donating groups (e.g., -OCH₃, -NH₂) and electron-withdrawing groups (e.g., -CN, -CO₂H) tend to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra.[4][6] The magnitude of this shift can be correlated with the electronic character of the substituent.
Caption: Effect of substituents on the HOMO-LUMO gap of anthracene.
Comparative Analysis of Disubstituted Anthracenes
The choice of substituent is as critical as its position. The following table summarizes experimental data for various 9,10-disubstituted anthracenes, illustrating the impact of different aryl and heteroaryl groups on their photophysical properties.
| Compound Name | Substituents (9,10-positions) | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) | Reference(s) |
| 9,10-Diphenylanthracene (DPA) | Phenyl, Phenyl | 375 | 430 | ~0.95 - 1.0 | [1][3] |
| 4-(10-Phenylanthracen-9-yl)pyridine | Phenyl, 4-Pyridyl | 376 | 429 | 0.96 | [1] |
| 9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | Phenyl, 4-(CF₃)Phenyl | 376 | 429 | 0.99 | [1] |
| 9,10-Di(thiophene-2-yl)anthracene | 2-Thienyl, 2-Thienyl | 418 | 468 | 0.02 | [1] |
| 9-(Thiophen-2-yl)-10-(4-(trifluoromethyl)phenyl)anthracene | 2-Thienyl, 4-(CF₃)Phenyl | 397 | 450 | 0.09 | [1] |
Key Insights from Experimental Data:
-
Aryl vs. Heteroaryl Substituents: Replacing phenyl groups with thiophene moieties at the 9,10-positions causes a significant red-shift in both absorption and emission.[1] However, this comes at a steep cost to fluorescence efficiency, with the quantum yield dropping from near unity to less than 10%.[1] This is likely due to the smaller thiophene ring allowing for a more planar conformation, which can alter excited state dynamics and introduce non-radiative decay pathways.
-
Electron Donating/Withdrawing Groups on Phenyl Rings: As predicted, adding either an electron-donating group (like in 4-(10-phenylanthracen-9-yl)pyridine) or an electron-withdrawing group (like in 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene) to one of the phenyl rings has a minimal effect on the absorption/emission maxima and the quantum yield remains high.[1] This confirms the lack of significant electronic communication between the peripheral phenyl rings and the anthracene core in the 9,10-diphenylanthracene framework.
Experimental Protocols
Reproducibility and validation are paramount in scientific research. Here, we provide detailed, field-proven methodologies for the synthesis of disubstituted anthracenes and the characterization of their key photophysical properties.
Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the methods of choice for synthesizing 9,10-diarylanthracenes due to their high efficiency and tolerance of a wide range of functional groups.[1][7][8]
Caption: Synthesis workflow for 9,10-diarylanthracenes.
Step-by-Step Protocol for Suzuki-Miyaura Coupling: [1][9]
-
Reagent Preparation: To a dry reaction vessel, add 9,10-dibromoanthracene (1.0 eq), the desired arylboronic acid or its pinacol ester (2.2 eq), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add degassed solvents. A common system is a mixture of toluene, tetrahydrofuran (THF), and an aqueous solution of a base (e.g., 2M Sodium Carbonate, Na₂CO₃).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure disubstituted anthracene derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization: Measuring Fluorescence Quantum Yield
The relative method is the most common and accessible technique for determining fluorescence quantum yield (ΦF).[10][11] It involves comparing the fluorescence of the sample to a well-characterized standard with a known ΦF.
Principle: If a standard and a sample solution absorb the same number of photons (i.e., have identical absorbance at the excitation wavelength), the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.[10][11]
The quantum yield of the sample (Φₛ) is calculated using the following equation:
Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (nₛ² / nᵣ²)[10]
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts s and r denote the sample and reference standard, respectively.
Step-by-Step Protocol for Relative Quantum Yield Measurement: [10][11]
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to your sample. For blue-emitting anthracenes, quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) or DPA itself in cyclohexane (ΦF = 0.95) are common choices.
-
Solution Preparation: Prepare a series of dilute solutions (typically 5-6 concentrations) of both the sample and the standard in a spectroscopic grade solvent. The absorbance of these solutions in a 10 mm cuvette should never exceed 0.1 at the excitation wavelength to minimize inner filter effects.[11]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the absorbance value at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fully corrected fluorescence spectrum for each solution.
-
Ensure the excitation and emission slit widths are identical for all measurements of the sample and standard.
-
The excitation wavelength must be the same as that used for the absorbance measurements.
-
-
Data Processing:
-
Integrate the area under the emission curve for each recorded spectrum to get the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot a graph of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
-
Calculation:
-
Determine the gradient (slope) of the line for both the sample (Gradₛ) and the standard (Gradᵣ). The plot should be linear, confirming the absence of concentration-dependent quenching.
-
Calculate the sample's quantum yield using the modified equation: Φₛ = Φᵣ * (Gradₛ / Gradᵣ) * (nₛ² / nᵣ²)[11]
-
Conclusion and Future Outlook
The relationship between structure and property in disubstituted anthracenes is a well-defined yet expansive field. For achieving high fluorescence efficiency, 9,10-disubstitution with bulky aryl groups remains the gold standard, effectively mitigating quenching effects.[3] For applications requiring specific colors, the 2,6-positions provide a direct handle for tuning emission through the electronic effects of substituents.[4]
The data clearly indicates that while heteroaromatic substituents can be used to red-shift emission, this often leads to a dramatic decrease in quantum yield, a critical trade-off that must be considered during molecular design.[1] Future research will likely focus on developing novel substitution patterns and functional groups that can decouple wavelength tunability from fluorescence efficiency, potentially through the use of non-symmetric designs and advanced molecular engineering to control excited-state dynamics. The synthetic and analytical protocols detailed herein provide a robust framework for the continued exploration and development of this vital class of fluorophores.
References
- Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.
- Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17, 28792-28801. [Link][1][3]
- ResearchGate. (n.d.). Synthesis of 9,10-disubstituted anthracenes. [Image]. [Link][11]
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.[Link][13]
- Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535-1550. [Link][14]
- dos Santos, F. B., & Piltz, R. O. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2516-2556. [Link][15]
- Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Semantic Scholar. [Link][4]
- Glesner, M. G., & Herbert, J. M. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A, 121(8), 1773-1783. [Link][6][8]
- Sahoo, S. K., et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega, 3(10), 14013-14020. [Link][16]
- Duraimurugan, K., et al. (2021). Anthracene-based fluorescent probe: Synthesis, characterization, aggregation-induced emission, mechanochromism, and sensing of nitroaromatics in aqueous media. Environmental Research, 194, 110741. [Link][17]
- Pretorius, C., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2(7), 3206-3217. [Link][9][10]
- Chisty, M. N. H., et al. (2020). Synthesis and characterisation of anthracene-based fluorophore and its interactions with selected metal ions.
- Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore.[Link][19]
- Glesner, M. G., & Herbert, J. M. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. PubMed. [Link][8]
- Montalti, M., et al. (2021). Photophysical Properties of Anthracene Derivatives. Photochem, 1(2), 278-311. [Link][20]
- Farcas, S., & Gaina, L. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
- Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Scientific Research Publishing. [Link][7]
Sources
- 1. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 2. chalcogen.ro [chalcogen.ro]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes [scirp.org]
- 6. Substituent Effects on the Absorption and Fluorescence Properties of Anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
A Senior Application Scientist's Guide to Isomer Effects on the Charge Transport Properties of Anthracene Derivatives
Introduction
Anthracene, a foundational polycyclic aromatic hydrocarbon, has been a cornerstone in the field of organic electronics for decades.[1] Its derivatives are renowned for their stability, high planarity, and tunable electronic properties, making them prime candidates for active layers in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and perovskite solar cells.[1][2] However, the journey from a promising molecular design to a high-performance device is paved with intricate structure-property relationships. Among the most critical, yet often nuanced, of these is the effect of isomerism.
The precise placement of substituent groups on the anthracene core—whether at the 2,6-, 9,10-, or other positions—dramatically alters the molecule's symmetry, electronic structure, and ultimately, its solid-state packing. This guide provides an in-depth comparison of how different isomeric forms of anthracene derivatives dictate their charge transport characteristics. We will move beyond simple data reporting to explain the causal mechanisms, supported by experimental data and validated protocols, to empower researchers in the rational design of next-generation organic semiconductors.
The Fundamental Link: From Molecular Structure to Charge Mobility
Charge transport in organic semiconductors is fundamentally governed by how efficiently a charge (hole or electron) can move from one molecule to its neighbor. This process is primarily described by two competing models: band-like transport in highly ordered crystals and hopping transport in more disordered systems.[3][4] The efficiency of this charge transfer is dictated by three key physical parameters, all of which are profoundly influenced by isomerism:
-
Reorganization Energy (λ): This is the energy penalty associated with the geometric relaxation of a molecule as it accommodates a new charge. A lower reorganization energy facilitates faster charge hopping.[5][6] Asymmetric isomers or those with flexible side chains often exhibit higher reorganization energies.
-
Transfer Integral (V): Also known as electronic coupling, this parameter quantifies the strength of electronic interaction between adjacent molecules. It is exponentially dependent on the distance and relative orientation of the molecules. A larger transfer integral, resulting from significant π-orbital overlap, is crucial for high mobility.[7][8]
-
Molecular Packing: The arrangement of molecules in the solid state determines the pathways for charge transport. Isomerism is the primary determinant of this packing. For instance, the herringbone packing motif, common in anthracene crystals, creates two-dimensional transport pathways.[7] Subtle changes in isomeric structure can shift this packing, creating or destroying efficient transport channels.[9]
Below is a diagram illustrating the interplay of these core parameters.
Caption: Workflow for OFET fabrication and mobility measurement.
Protocol 2: Thin-Film Structural Analysis with 2D-WAXS
Understanding the molecular packing achieved in the thin film from Protocol 1 is crucial for interpreting mobility data.
-
Sample Preparation: Use a thin film prepared identically to the one in the OFET device (Protocol 1, steps 1-3).
-
Data Acquisition: a. Mount the sample in a 2D Wide-Angle X-ray Scattering (2D-WAXS) instrument. b. Acquire the diffraction pattern in grazing-incidence geometry to maximize the signal from the thin film.
-
Data Interpretation: a. The presence of sharp diffraction peaks indicates a crystalline or semi-crystalline film. b. Out-of-plane diffraction peaks (along the q_z axis) correspond to the lamellar stacking distance between molecular layers. c. In-plane peaks (along the q_xy axis) reveal the lateral packing arrangement, such as the π-stacking distance in a co-facial arrangement or the short-axis distance in a herringbone structure. d. The orientation and intensity of these peaks provide a detailed picture of the molecular packing that directly correlates with the observed charge transport anisotropy and efficiency. [10][11]
The Predictive Power of Computational Modeling
Before embarking on challenging synthetic routes, computational modeling provides an invaluable tool for screening isomers. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict the key parameters governing charge transport. [7][12]
-
Workflow:
-
Single Molecule Calculation (DFT): The geometry of an isolated molecule is optimized to calculate its reorganization energy (λ) and frontier molecular orbital (HOMO/LUMO) energies.
-
Dimer/Crystal Simulation (DFT/MD): The most stable packing arrangement is predicted, from which the transfer integrals (V) between neighboring molecules are calculated.
-
Mobility Prediction (Kinetic Monte Carlo/Marcus Theory): Using the calculated λ and V values, the charge carrier mobility can be estimated, allowing for a theoretical comparison of different isomers. [13]
-
Caption: Computational workflow for screening anthracene isomers.
Conclusion and Outlook
The evidence is unequivocal: isomerism is a master variable in the design of high-performance anthracene-based semiconductors. The substitution position directly controls the delicate balance of intermolecular forces that dictate solid-state packing, while isomeric purity is paramount to avoiding performance-killing energetic traps. The 2,6-disubstitution pattern remains the gold standard for achieving high charge carrier mobility due to its propensity to form highly ordered herringbone structures.
Future research will focus on multi-functional isomer design, aiming to create materials that do not just transport charge efficiently but also possess tailored optical properties for applications in OLETs and other advanced optoelectronic devices. [14]By combining the predictive power of computational modeling with the rigorous, validated experimental protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation organic electronic materials.
References
- Title: Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs Source: RSC Publishing URL:[Link]
- Title: Synthesis and characterization of anthracene derivative for organic field-effect transistor fabric
- Title: Measurement Methods for Charge Carrier Mobility in Organic Semiconductors Source: Acta Physico-Chimica Sinica URL:[Link]
- Title: The influence of isomer purity on trap states and performance of organic thin-film transistors Source: Nature Communic
- Title: Naphthyl substituted anthracene combining charge transport with light emission Source: Journal of M
- Title: Theoretical insight on the charge transport properties: The formation of “head-to-tail” and “head-to-head” stacking of asymmetric aryl anthracene deriv
- Title: Computational Study on the Charge Transport and Optical Spectra of Anthracene Derivatives in Aggreg
- Title: Charge carrier mobility in organic molecular materials probed by electromagnetic waves Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]
- Title: Synthesis and characterization of new anthracene-based semi-conducting materials Source: Synthetic Metals URL:[Link]
- Title: Charge Transport Properties of Anthracene Derivatives Source: Acta Physico-Chimica Sinica URL:[Link]
- Title: Charge transport properties of tetrabenz[a,c,h,j]-anthracene derivatives Source: ResearchG
- Title: Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method Source: Nature Communic
- Title: Charge Carrier Mobility Measurement in Organic Semiconductors Source: TSI Journals URL:[Link]
- Title: On the impact of isomer structure and packing disorder in thienoacene organic semiconductors Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
- Title: Synthesis and Characterization of Anthracene Derivative for Organic Field-Effect Transistor Fabrication Source: ResearchG
- Title: Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics Source: Accounts of Chemical Research - ACS Public
- Title: Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characteriz
- Title: Synthesis and characterization of new anthracene-based semi-conducting materials Source: ResearchG
- Title: Theory of charge carrier transport in aromatic hydrocarbon crystals Source: The Journal of Chemical Physics URL:[Link]
- Title: Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics Source: PMC - NIH URL:[Link]
- Title: Electron and hole transport in an anthracene-based conjugated polymer Source: ResearchG
- Title: Charge Transport Properties of Anthracene Derivatives Source: Acta Physico-Chimica Sinica URL:[Link]
Sources
- 1. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization | MDPI [mdpi.com]
- 2. Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. Theoretical investigations on the charge transport properties of anthracene derivatives with aryl substituents at the 2,6-position—thermally stable “herringbone” stacking motifs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. On the impact of isomer structure and packing disorder in thienoacene organic semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational Study on the Charge Transport and Optical Spectra of Anthracene Derivatives in Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Properties of Dibromoanthracene Isomers
For researchers, medicinal chemists, and material scientists, the anthracene scaffold is a foundational building block, prized for its rigid, planar structure and unique photophysical properties. The introduction of bromine substituents onto this core unlocks a vast chemical space, creating a family of dibromoanthracene isomers with distinct characteristics. The specific placement of these two bromine atoms is not a trivial detail; it profoundly dictates the molecule's synthetic accessibility, reactivity, and its electronic and photophysical behavior.
This guide provides an in-depth review of key dibromoanthracene isomers, moving beyond a simple catalog of data to explain the causal relationships between structure, synthesis, and function. We will explore the synthetic strategies required to access specific isomers and compare their properties with supporting data, offering field-proven insights for their application in organic electronics, chemical sensing, and as pharmaceutical intermediates.
The Synthetic Challenge: Regioselectivity in Bromination
The synthesis of a specific dibromoanthracene isomer is fundamentally a challenge of regioselectivity. The anthracene core exhibits varied reactivity across its positions. The central meso-positions (9 and 10) are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack. This inherent reactivity governs the synthetic pathways available for different isomers.
The Kinetically Favored Isomer: 9,10-Dibromoanthracene
The most common and extensively studied isomer, 9,10-dibromoanthracene (9,10-DBA), is readily synthesized by the direct electrophilic bromination of anthracene.[1][2] The high reactivity of the 9 and 10 positions allows for a straightforward, high-yield reaction.
Causality of the Method: This synthesis proceeds by adding bromine to a suspension of anthracene in a chlorinated solvent like carbon tetrachloride.[2] The reaction is vigorous and exothermic. Vigorous stirring is critical because the starting material is sparingly soluble, and the product, 9,10-DBA, is even less soluble, precipitating out of the solution as it forms. Without constant agitation, the unreacted anthracene particles would become coated with the product, preventing the reaction from going to completion.[2] Gentle heating is subsequently applied to drive the reaction forward and to expel the hydrogen bromide (HBr) gas formed.[2]
Caption: Synthetic pathway for 9,10-dibromoanthracene.
Accessing Outer-Ring Isomers: Multi-Step Strategies
Synthesizing isomers with bromine atoms on the outer rings, such as 1,2-, 1,5-, or 2,6-dibromoanthracene, is more complex as direct bromination overwhelmingly favors the 9,10-positions. These isomers require multi-step synthetic sequences that often utilize precursor molecules where the desired substitution pattern is pre-installed.
A common strategy involves the chemical reduction of the corresponding dibromoanthraquinone. Anthraquinones are less susceptible to electrophilic attack on the central ring due to the electron-withdrawing nature of the ketone groups, allowing for more controlled bromination on the outer rings.
Case Study: Synthesis of 2,6-Dibromoanthracene
The synthesis of 2,6-dibromoanthracene (2,6-DBA) can be achieved by the reduction of 2,6-dibromoanthracene-9,10-dione (2,6-DBAQ).[3]
Causality of the Method: This procedure uses a strong reducing environment created by refluxing the starting quinone in acetic acid with hydrobromic acid (HBr) and hypophosphorous acid (H₃PO₂).[3] The reaction is carried out at a high temperature (140 °C) for an extended period (5 days) to ensure the complete reduction of the stable anthraquinone core back to the aromatic anthracene system.[3] The product is then precipitated by pouring the reaction mixture into ice water and purified.
Caption: General synthetic strategy for outer-ring dibromoanthracene isomers.
Hypothetical Pathway for 1,2-Dibromoanthracene
For less common isomers like 1,2-dibromoanthracene, where a suitable quinone precursor may not be readily available, more intricate pathways are required. A plausible, though not widely documented, route involves a sequence of regioselective reactions starting from a monobrominated intermediate, followed by nitration, reduction of the nitro group to an amine, and finally a Sandmeyer reaction to replace the amino group with a second bromine atom.[4] This highlights the synthetic investment required to access specific, less stable isomers.
Comparative Physicochemical and Electronic Properties
The position of the two bromine atoms significantly alters the molecule's symmetry, crystal packing, and electronic structure. These changes are directly reflected in their physical and photophysical properties.
Physicochemical Properties
While comprehensive experimental data for all isomers is not available in a single source, a comparison can be compiled from various suppliers and literature.[5][6] The highly symmetrical 9,10-DBA generally has a higher melting point compared to less symmetrical isomers, which is often attributable to more efficient crystal packing.
| Property | 9,10-Dibromoanthracene | 1,5-Dibromoanthracene | 2,6-Dibromoanthracene | 1,2-Dibromoanthracene |
| CAS Number | 523-27-3 | 3278-82-8 | 186517-01-1 | 38193-30-5 |
| Molecular Weight | 336.02 g/mol | 336.02 g/mol | 336.02 g/mol | 336.02 g/mol |
| Appearance | Yellow to orange powder/crystals[7] | Light orange to green powder[8] | Yellow crystalline solid | Data not readily available |
| Melting Point | 227 °C[7] | 206-210 °C | Data not readily available | Data not readily available |
Note: Data is compiled from multiple sources and may vary between suppliers. The lack of data for some isomers highlights the research gap for these less common compounds.[5]
Photophysical Properties: The Heavy Atom Effect
Anthracene is known for its strong blue fluorescence (quantum yield ~0.27-0.36). However, the introduction of heavy bromine atoms drastically changes its photophysical behavior.[9]
Causality of Property: This phenomenon is known as the "heavy atom effect." The large electron cloud of the bromine atoms promotes spin-orbit coupling, which significantly increases the rate of intersystem crossing (ISC). ISC is a non-radiative process where the molecule transitions from its excited singlet state (S₁) to a triplet state (T₁). This process competes directly with fluorescence (a radiative decay from S₁ to the ground state), leading to a dramatic reduction in the fluorescence quantum yield.[9]
While all dibromoanthracene isomers exhibit significantly quenched fluorescence compared to anthracene, the position of the bromines still has a nuanced impact.
| Isomer | Substitution Pattern | Key Photophysical Observations |
| Anthracene | Unsubstituted | Reference compound with high fluorescence quantum yield (~0.27-0.36). |
| 9,10-DBA | Central Ring | Fluorescence is significantly quenched. However, it is known for its blue electroluminescence, making it a key material in OLEDs.[7][10] |
| 1,5-DBA | Outer Rings | Known to exhibit deep blue fluorescence, suggesting that while quenched, radiative decay is still significant.[8] |
The precise measurement of fluorescence quantum yield is essential for evaluating these materials for applications in optoelectronics or as fluorescent probes.
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical behavior of dibromoanthracene isomers is governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11][12] These frontier orbitals are critical in organic electronics, where the HOMO level relates to the ability to donate an electron (oxidation potential) and the LUMO level relates to the ability to accept an electron (reduction potential).[11]
The position of the electron-withdrawing bromine atoms influences the electron density distribution across the aromatic system, thereby tuning the HOMO and LUMO energy levels.
-
9,10-DBA: With bromine atoms on the most reactive central ring, the electronic impact is pronounced. This isomer is a useful building block for creating a wide range of semiconducting molecules and polymers for OLEDs and Organic Field-Effect Transistors (OFETs).[7]
-
Outer-Ring Isomers (e.g., 2,6-DBA): Substitution on the outer rings results in a different distribution of electron density. These isomers are valuable for constructing two-dimensional conjugated polymers, where the substitution pattern can control backbone conformation and film-state packing behavior.
Caption: Isomerism affects frontier molecular orbital energy levels.
Chemical Reactivity
The position of the C-Br bond is the primary determinant of its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, which are fundamental for building more complex molecules.[7][13]
-
9,10-DBA: The C-Br bonds at the meso-positions are highly reactive. This allows for facile double arylation, making 9,10-DBA an excellent scaffold for attaching two functional groups to the central ring.[14]
-
1,2-DBA: The C-Br bonds on the terminal ring are sterically hindered by the adjacent aromatic ring. This leads to lower reactivity in Suzuki couplings compared to 9,10-DBA. This reduced reactivity can be an advantage, potentially allowing for selective mono-arylation under carefully controlled conditions.[14]
This difference in reactivity is a critical consideration in synthetic design. Choosing the 9,10-isomer is ideal for creating symmetrical, centrally functionalized materials, while an outer-ring isomer might be selected when stepwise functionalization or a different final molecular geometry is desired.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following are detailed, self-validating protocols for key synthetic and analytical procedures.
Synthesis of 9,10-Dibromoanthracene[2]
Materials:
-
Anthracene (80-85% purity)
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
5-L flask with dropping funnel, mechanical stirrer, and reflux condenser
-
Steam bath
Procedure:
-
Suspend 300 g of anthracene in 3 L of carbon tetrachloride in the 5-L flask.
-
Begin vigorous mechanical stirring.
-
Slowly add 567 g (182 mL) of bromine from the dropping funnel over approximately 30 minutes. The reaction is exothermic, and the product will begin to precipitate. Maintain a slow addition rate to minimize the loss of bromine with the evolved HBr gas.
-
Once the addition is complete, gently warm the mixture on a steam bath, ensuring continuous stirring. Heat until the mixture boils gently and maintain reflux for 1 hour.
-
Allow the mixture to cool to room temperature for several hours without stirring.
-
Filter the crude 9,10-dibromoanthracene product, wash it with a small amount of cold carbon tetrachloride, and let it dry.
-
Purification: The crude product can be purified by recrystallization from toluene or by Soxhlet extraction with carbon tetrachloride to yield brilliant yellow needles (m.p. 221–222 °C).
Synthesis of 2,6-Dibromoanthracene[3]
Materials:
-
2,6-Dibromoanthracene-9,10-dione (2,6-DBAQ)
-
Glacial Acetic Acid (AcOH)
-
Hydrobromic Acid (HBr, 48%)
-
Hypophosphorous Acid (H₃PO₂, 50%)
-
Round-bottom flask with reflux condenser
-
Ice water, Ethanol
Procedure:
-
In a round-bottom flask, combine 3.0 g of 2,6-DBAQ, 170 mL of acetic acid, 20 mL of HBr, and 15 mL of H₃PO₂.
-
Heat the mixture to reflux at 140 °C.
-
Maintain the reflux for 5 days. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
After 5 days, cool the reaction mixture to room temperature.
-
Pour the solution into a beaker containing ice water to precipitate the product.
-
Filter the resulting solid. Wash the solid sequentially with water and then cold ethanol.
-
Dry the solid to obtain 2,6-dibromoanthracene. Further purification can be achieved by recrystallization or column chromatography.
Measurement of Relative Fluorescence Quantum Yield[9]
Principle: The fluorescence quantum yield (Φf) of an unknown sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate).
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Sample of interest (dibromoanthracene isomer)
-
Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
High-purity spectroscopic grade solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to prevent inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each solution.
-
Emission Spectra: Set the excitation wavelength for the fluorometer (a wavelength where both sample and standard absorb light). Record the fluorescence emission spectrum for each solution, ensuring identical instrument parameters (e.g., slit widths) are used for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for both the sample (I_sample) and the standard (I_std).
-
Note the absorbance values at the excitation wavelength for the sample (A_sample) and the standard (A_std).
-
-
Calculation: Calculate the quantum yield of the sample using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
where n is the refractive index of the solvent used for the sample and standard solutions.
Conclusion
The family of dibromoanthracene isomers provides a compelling case study in structure-property relationships. The choice of isomer is a critical decision in the design of new materials and chemical entities. The synthetically accessible and highly reactive 9,10-dibromoanthracene remains the workhorse for many applications in organic electronics. However, for researchers seeking to fine-tune properties such as solubility, molecular packing, and reactivity, the less-explored outer-ring isomers like 2,6- and 1,5-dibromoanthracene offer significant opportunities. Their more challenging syntheses are offset by the unique properties they impart. Understanding the interplay between synthetic strategy, isomeric structure, and the resulting photophysical and electronic characteristics is paramount for the rational design of next-generation organic materials.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Application of 2,6-Dibromoanthracene in R&D.
- ResearchGate (n.d.). Molecular orbital surfaces of the HOMO and LUMO energy levels....
- Scribd (n.d.). Bromoination of Anthracene.
- Organic Syntheses (n.d.). 9,10-dibromoanthracene.
- Wikipedia (n.d.). HOMO and LUMO.
- MDPI (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization.
- ResearchGate (n.d.). Fluorescence quantum yields and absorption and emission ranges of the....
- ResearchGate (n.d.). Molecular orbital surfaces of the HOMO and LUMO energy levels of....
- PubChem (n.d.). 9,10-Dibromoanthracene.
- American Chemical Society (2016). 9,10-Dibromoanthracene.
- NIST Technical Series Publications (1976). Fluorescence quantum yield measurements.
- National Center for Biotechnology Information (n.d.). Backbone-controlled LUMO energy induces intramolecular C–H activation....
- SPIE (2023). Comparison of the fluorescence characteristics of two isomers: anthracene and phenanthrene.
Sources
- 1. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,6-DIBROMOANTHRACENE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. CAS 3278-82-8: 1,5-dibromoanthracene | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ossila.com [ossila.com]
- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,8-Dibromoanthracene
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the integrity of your work is paramount. This extends beyond the synthesis and analysis of novel compounds to their safe handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,8-dibromoanthracene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, building a foundation of trust that goes beyond the products we supply.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is crucial to understand the chemical's characteristics. This compound (CAS No. 131276-24-9) is a halogenated aromatic hydrocarbon.[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance under current regulations, it is prudent to handle it with the care afforded to potentially hazardous materials. Notably, related isomers like 9,10-dibromoanthracene are classified as irritants to the skin, eyes, and respiratory system, and are considered toxic to aquatic life.[3][4][5]
Key Safety Considerations:
-
Inhalation: Avoid inhaling dust or vapors.[3][6] Inhalation of high concentrations of similar compounds can lead to symptoms like headache, dizziness, and nausea.[6]
-
Skin and Eye Contact: Direct contact may cause irritation.[3][4] Always wear appropriate personal protective equipment (PPE).
-
Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment and toxic to aquatic organisms.[5][7][8] Therefore, it is imperative to prevent its release into the environment.[5]
-
Thermal Decomposition: When heated to decomposition, this compound can release toxic and irritating gases and vapors, such as carbon monoxide, carbon dioxide, and hydrogen halides (hydrogen bromide).[4][6]
| Property | Value | Source |
| Molecular Formula | C14H8Br2 | [1] |
| Molecular Weight | 336.03 g/mol | [2] |
| Appearance | Slightly pale yellow to light orange powder/crystal | [2] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4][6] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The guiding principle for the disposal of this compound is to manage it as a hazardous waste, ensuring it is collected, stored, and transferred to a licensed waste disposal facility. This approach minimizes risk and ensures regulatory compliance.
Accidents happen. A swift and correct response is critical to mitigating any potential hazard.
Protocol for Small Spills (Solid):
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. If dust is present, a NIOSH-approved respirator is recommended.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like sand, silica gel, or vermiculite to prevent further dispersal of dust.[6]
-
Collect the Waste: Carefully sweep or scoop the material into a designated, sealable hazardous waste container.[4][6] Avoid actions that create dust. A plastic dustpan and brush are preferred over a brush that can generate static electricity.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect the cleaning materials as hazardous waste.
-
Label the Container: Clearly label the waste container as "Hazardous Waste: this compound" and include the date.
For routine disposal of expired product, reaction residues, or contaminated materials, follow this systematic procedure.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting this compound waste. This can be a glass or polyethylene container.
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents or bases.[4][6]
-
Transfer Solid Waste: Carefully transfer solid waste into the designated container, minimizing dust formation. A powder funnel can be useful.
-
Transfer Liquid Waste: If this compound is in a solvent, transfer the solution into a designated halogenated organic solvent waste container.
-
Seal and Label: Securely close the container and ensure it is properly labeled with its contents.
-
Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials, until it is collected by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[3][4]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Framework and Compliance
The disposal of chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9][10][11]
While this compound is not specifically listed as a hazardous waste by the EPA, it falls under the category of halogenated organic compounds.[12] Wastes are generally considered hazardous if they are specifically "listed" by the EPA or if they exhibit certain hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[11]
The most prudent course of action is to treat all halogenated organic waste, including this compound, as hazardous waste. This ensures compliance with the spirit of the law and provides the highest level of safety. Your institution's EHS department is the ultimate authority on how to classify and manage this waste according to local and national regulations.[13]
Decontamination of Laboratory Equipment
Proper decontamination of glassware and equipment is essential to prevent cross-contamination and ensure a safe working environment.
Protocol for Decontamination:
-
Initial Rinse: Rinse the equipment with a small amount of a suitable solvent (e.g., acetone) to dissolve any residual this compound. Collect this rinse solvent as halogenated organic waste.
-
Wash: Wash the equipment thoroughly with soap and warm water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
By adhering to these detailed procedures, you not only ensure the safety of your laboratory and the environment but also uphold the highest standards of scientific integrity and responsibility.
References
- This compound | C14H8Br2 | CID 630683.
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
- This compound, 5 grams. CP Lab Safety. [Link]
- Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste - EHSO Manual 2025-2026. University of Oklahoma. [Link]
- Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
- Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- This compound, 1 gram, Each. CP Lab Safety. [Link]
- EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. [Link]
- Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments - A review. ScienceDirect. [Link]
- (PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability).
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- 1910.1000 - Air contaminants.
- Guidance For Hazard Determination.
Sources
- 1. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. fishersci.com [fishersci.com]
- 7. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998) [govinfo.gov]
- 11. epa.gov [epa.gov]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Comprehensive Guide to the Safe Handling of 1,8-Dibromoanthracene
As a Senior Application Scientist, it is my priority to ensure that cutting-edge research is conducted with the utmost safety and precision. This guide provides essential, field-proven safety and logistical information for handling 1,8-Dibromoanthracene, empowering researchers, scientists, and drug development professionals to work confidently and securely. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, fostering a culture of safety through understanding.
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, prudent laboratory practice dictates that all chemicals be handled with a comprehensive safety mindset.[1] This guide is built on the foundational principle of minimizing exposure and mitigating risk, regardless of a substance's formal hazard classification.
Immediate Safety and Hazard Assessment
Before any work begins, a thorough understanding of the compound is critical. While the formal classification is non-hazardous, the nature of halogenated aromatic compounds warrants careful handling to prevent dust dispersion and avoid contact with skin, eyes, and clothing.[1][2]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Br₂ | [3][4] |
| Molecular Weight | 336.03 g/mol | [3][5] |
| Physical State | Solid | [4] |
| Appearance | Slightly Pale Yellow Powder/Solid | [4][6] |
| Melting Point | 168 °C | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a cornerstone of laboratory safety. The following recommendations are designed to provide a robust barrier against potential exposure during the handling of this compound.
-
Eye and Face Protection : Chemical safety goggles are mandatory to protect against any accidental splashes or airborne particles.[2] In situations where there is a higher risk of dust generation, a face shield should be worn in addition to goggles for full-face protection.[2]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves, such as nitrile rubber, are essential.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to remove them with care to avoid skin contamination.[6]
-
Lab Coat : A chemically resistant lab coat or apron must be worn to protect against spills and contamination of personal clothing.[2]
-
Footwear : Closed-toe shoes are required to protect the feet from spills.[2]
-
-
Respiratory Protection : All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of any airborne particles.[1][2] This engineering control is the primary method of respiratory protection. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation of the Workspace
-
Fume Hood Verification : Ensure the chemical fume hood is operational and the airflow is within the specified range.
-
Clear the Workspace : The work area within the fume hood should be clean and free of clutter to minimize the risk of spills and cross-contamination.[2]
-
Gather Materials : All necessary equipment, such as spatulas, weighing paper, and glassware, should be placed within the fume hood before starting work.[2]
Handling the Compound
-
Weighing and Aliquoting : Carefully weigh the desired amount of this compound on weighing paper or in a suitable container within the fume hood. Use appropriate tools to minimize dust generation.
-
Transfers : When transferring the powder, do so carefully to prevent it from becoming airborne.
-
Perform the Reaction : All experimental procedures involving this compound should be conducted within the chemical fume hood.[2] The sash should be kept at the lowest possible height that still allows for comfortable and safe manipulation.[2]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is as crucial as its safe handling during experimentation.
-
Waste Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[2] Use a designated and clearly labeled waste container for this compound and any materials contaminated with it.
-
Decontamination of Glassware : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.[2] The resulting rinsate must be collected as hazardous waste.[2]
-
Licensed Disposal : All waste containing this compound should be disposed of through a licensed professional waste disposal company.[1] Follow your institution's specific guidelines for hazardous waste disposal.[2] Do not discharge into drains or the environment.[5][7]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Inhalation : If dust is inhaled, move the individual to fresh air and ensure they are comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]
-
Skin Contact : If the powder comes into contact with skin, immediately remove all contaminated clothing.[1] Rinse the affected area thoroughly with water.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact : In case of eye contact, rinse cautiously with plenty of water for several minutes.[5] If contact lenses are present and easy to remove, do so.[5] Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
Ingestion : If swallowed, rinse the mouth with water and seek medical advice.[5]
-
Spills : In the event of a spill, wear appropriate PPE and prevent the dispersion of dust.[1][5] Carefully sweep or vacuum the spilled material into a designated, labeled container for disposal.[5][8]
By adhering to these detailed protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific advancement and personal well-being go hand in hand.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
- SAFETY DATA SHEET - this compound. Tokyo Chemical Industry.
- This compound 131276-24-9. Tokyo Chemical Industry Co., Ltd. (APAC).
- This compound 131276-24-9. Tokyo Chemical Industry Co., Ltd. (JP).
- SAFETY DATA SHEET - 1,5-Dibromoanthracene. TCI AMERICA - Spectrum Chemical.
- SAFETY DATA SHEET - 9,10-Dibromoanthracene. Thermo Fisher Scientific.
- This compound | C14H8Br2 | CID 630683. PubChem - NIH.
- SAFETY DATA SHEET - 1,8-Dibromooctane.
- PSFC Halogenated Solvents.
- 3,6-Dibromoanthracen-9(10h)-one. AK Scientific, Inc.
- This compound, 5 grams. CP Lab Safety.
- Proper Disposal of 9,10-Dibromoanthracene-d8: A Step-by-Step Guide. Benchchem.
- This compound, 1G - D4230-1G. Lab Pro Inc.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C14H8Br2 | CID 630683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
